2,4-Diamino-6-piperidinopyrimidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-piperidin-1-ylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFIEHIRBSTAKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345669 | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24867-26-3 | |
| Record name | 2,4-Pyrimidinediamine, 6-(1-piperidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024867263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24867-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Diamino-6-piperidinopyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAP23999WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-piperidinopyrimidine
Introduction
2,4-Diamino-6-piperidinopyrimidine, also widely known by its synonym Desoxyminoxidil, is a heterocyclic organic compound featuring a pyrimidine core substituted with two amino groups and a piperidine ring.[1][2] Its primary significance in the scientific and pharmaceutical landscape stems from its close structural relationship to Minoxidil, a well-known antihypertensive drug and the active ingredient in hair-growth treatments.[3][4][5] In fact, this compound is formally recognized as "Minoxidil Related Compound E" or "Minoxidil EP Impurity E," highlighting its importance as a process impurity and a key reference standard in the manufacturing and quality control of Minoxidil.[6][7][8]
This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. The document delves into its chemical identity, physicochemical characteristics, synthesis, reactivity, analytical profile, and biological context, offering a consolidated resource for those working with this compound and related substances.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is foundational for all research and development activities. This compound is cataloged under several names and identifiers across various chemical databases and regulatory documents.
-
IUPAC Name: 6-(piperidin-1-yl)pyrimidine-2,4-diamine[1]
-
Molecular Formula: C₉H₁₅N₅[1]
-
Synonyms: Desoxyminoxidil, 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, Deoxyminoxidil, Minoxidil EP Impurity E, Minoxidil Related Compound E[2][6][7]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, formulating products, and ensuring stability.
| Property | Value | Source(s) |
| Molecular Weight | 193.25 g/mol | [1] |
| Appearance | Off-white to pale beige crystalline solid | [2][7][10] |
| Melting Point | 124-126°C; 128-135°C | [2][11][12] |
| Boiling Point | 495.6 ± 55.0 °C (Predicted) | [2][11] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water. Also soluble in Chloroform. | [2][11][13] |
| pKa (Predicted) | 7.65 ± 0.10 | [11] |
| XLogP3 (Predicted) | 0.8 | [10] |
Synthesis and Reactivity
Synthetic Pathway
The most prevalent synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The key starting material is 2,4-diamino-6-chloropyrimidine, a readily available intermediate.[11][14] This intermediate is reacted with piperidine, which acts as the nucleophile, displacing the chlorine atom at the C6 position of the pyrimidine ring.
The overall reaction is as follows:
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous reactions.[9][15][16]
Objective: To synthesize this compound from 2,4-diamino-6-chloropyrimidine.
Materials:
-
2,4-diamino-6-chloropyrimidine (1.0 eq)
-
Piperidine (15-25 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Beakers, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, charge 2,4-diamino-6-chloropyrimidine.
-
Reagent Addition: Add an excess of piperidine (e.g., 20 equivalents). Piperidine serves as both the nucleophile and the solvent in this case.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (the boiling point of piperidine is ~106°C). The reaction is typically maintained at this temperature for 2 to 5 hours.[9]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess piperidine under reduced pressure using a rotary evaporator. c. Treat the resulting residue with water to precipitate the crude product.
-
Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as an off-white crystalline solid.
Chemical Reactivity
The reactivity of this compound is governed by its constituent functional groups: the electron-rich diaminopyrimidine ring and the basic piperidine moiety.
-
Amino Groups: The two primary amino groups at the C2 and C4 positions are nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization. They also contribute to the basicity of the molecule and can be protonated in acidic media.
-
Pyrimidine Ring: The pyrimidine ring itself is relatively stable but can undergo electrophilic substitution, although this is generally difficult due to the deactivating effect of the nitrogen atoms. The amino groups, however, activate the ring towards substitution.
-
Piperidine Moiety: The nitrogen atom of the piperidine ring is a secondary amine and is basic, readily forming salts with acids.
-
Stability: The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C for long-term stability.[7] It is a combustible solid.[6]
Spectroscopic and Analytical Profile
Characterization and quality control rely on a combination of spectroscopic and chromatographic techniques.
| Technique | Key Observations / Data | Source(s) |
| Mass Spectrometry (GC-MS) | Top m/z Peaks: 193 (M+), 164, 118, 110. The peak at 193 corresponds to the molecular ion. | [2] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for NH₂ stretching in the region of 3100-3500 cm⁻¹. The amino hydrogens are readily exchanged with deuterium, which is reflected in the ND₂ stretching region (2600-2300 cm⁻¹) in the IR spectra of the deuterated compound.[13] | [13] |
| ¹H NMR Spectroscopy | While specific spectral data for this compound is not widely published, the ¹H NMR spectrum is expected to show signals for the piperidine protons (typically in the 1.5-1.8 ppm and 3.4-3.7 ppm regions), a singlet for the C5-H of the pyrimidine ring, and broad signals for the two NH₂ groups. The spectrum for the N-oxide analogue (Minoxidil) in DMSO-d₆ shows a singlet at 5.15 ppm (C5-H) and broad singlets for the amino protons at 7.15 and 7.4 ppm.[9] | [9] |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum would show distinct signals for the pyrimidine ring carbons and the piperidine carbons. By analogy with Minoxidil, the pyrimidine carbons are expected in the 80-165 ppm region.[9] | [9] |
| HPLC | As "Minoxidil Impurity E," this compound is routinely separated from Minoxidil and other impurities using reversed-phase HPLC (RP-HPLC) methods, often with UV detection around 280 nm.[10][17] | [10][17] |
Analytical Methodologies
Protocol: HPLC Analysis for Minoxidil and Impurities
This is a representative method for the quality control analysis of Minoxidil, which includes the separation of this compound (Impurity E).[17]
Objective: To separate and quantify Minoxidil and its related impurities, including Impurity E.
Instrumentation & Conditions:
-
Column: ACE Excel 1.7 C18, 100 x 2.1 mm
-
Mobile Phase A: 0.65 mL of heptafluorobutyric acid in 1000 mL of water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0% B to 40% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
Temperature: 35 °C
-
Detection: UV at 280 nm
Workflow:
Caption: HPLC workflow for impurity profiling of Minoxidil.
Biological and Pharmacological Context
Role as a Minoxidil Analogue and Impurity
The primary context for this compound is as a direct precursor and process-related impurity in the synthesis of Minoxidil (this compound-3-oxide).[4][7] Minoxidil is a potent vasodilator and is thought to exert its hair-growth effects by opening ATP-sensitive potassium channels in vascular smooth muscle.[3]
As "Desoxyminoxidil," our title compound lacks the N-oxide functional group that is critical for Minoxidil's primary mechanism of action. While specific pharmacological studies on Desoxyminoxidil are scarce, its structural similarity means it could potentially interact with similar biological targets, albeit likely with different potency and effects. Its main role in drug development is as a certified reference material for ensuring the purity and safety of Minoxidil formulations.[6]
The 2,4-Diaminopyrimidine Scaffold in Drug Discovery
The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[14] This versatility is due to its ability to form key hydrogen bond interactions with the hinge regions of protein kinases and the active sites of enzymes like dihydrofolate reductase (DHFR).[14]
-
Kinase Inhibitors: Many 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology. For example, derivatives have shown inhibitory activity against p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK), both implicated in cancer progression.[18][19]
-
DHFR Inhibitors: This scaffold is also central to a major class of DHFR inhibitors. By blocking DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and anticancer drugs.[14]
-
Other Activities: Various derivatives have been investigated for a wide range of other pharmacological activities, including anti-tubercular and CDK7 inhibitory effects.[20][21]
While this compound itself is not a marketed drug, its core structure is of significant and ongoing interest in the development of new therapeutic agents.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1][6]
-
GHS Hazard Codes: H301/H302, H351, H361f
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or fume hood.[6][12]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- US Patent 4,959,475A. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. Google Patents.
- Optica Publishing Group. (n.d.). Vibrational Spectroscopic Analysis of Minoxidil (this compound-3-Oxide) and Related Analogs.
- Justia Patents. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide.
- PubChem. (n.d.). This compound Spectral Information. National Center for Biotechnology Information.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- PubMed. (n.d.). Development and validation of a procedure for the determination of minoxidil in hair-regrowth formulations using two variants of capillary zone electrophoresis. National Center for Biotechnology Information.
- European Patent Office. (n.d.). EP 0295218 A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Googleapis.com.
- MAC-MOD Analytical. (n.d.). Analysis of Minoxidil in Topical Solution by USP Method.
- International Journal of Pharmaceutical and Analytical Research. (n.d.). New analytical method development for the estimation of minoxidil by rp hplc method.
- ResearchGate. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry.
- NCBI Bookshelf. (2023). Minoxidil. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide.
- PubChem. (n.d.). Minoxidil. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Wikipedia. (n.d.). Minoxidil.
- PubMed. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
- PubMed. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Center for Biotechnology Information.
- Three Chongqing Chemdad Co. (n.d.). This compound.
- SpectraBase. (n.d.). 6-[N-Aminothiocarbamoyl]-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
- SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine.
- SBQ. (n.d.). SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Minoxidil - Wikipedia [en.wikipedia.org]
- 6. Minoxidil Related Compound E Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound (Desoxyminoxidil) [lgcstandards.com]
- 9. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 10. ijpar.com [ijpar.com]
- 11. asianpubs.org [asianpubs.org]
- 12. This compound (Desoxyminoxidil) [cymitquimica.com]
- 13. Vibrational Spectroscopic Analysis of Minoxidil (this compound-3-Oxide) and Related Analogs [opg.optica.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. mac-mod.com [mac-mod.com]
- 18. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2,4-Diamino-6-piperidinopyrimidine, a potent vasodilator widely known as Minoxidil. The document is designed to furnish researchers, chemists, and pharmaceutical development professionals with a detailed understanding of the core chemical principles and practical methodologies employed in its synthesis. We will explore the most prevalent and efficient synthetic routes, elucidating the underlying reaction mechanisms, critical process parameters, and analytical characterization of the final active pharmaceutical ingredient (API). The guide emphasizes a rationale-driven approach to experimental design, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound, or Minoxidil (CAS 38304-91-5), is a pyrimidine derivative with the chemical formula C₉H₁₅N₅O.[1] Initially developed as an antihypertensive drug, its unexpected side effect of promoting hair growth (hypertrichosis) led to its repurposing as a widely used topical treatment for androgenetic alopecia (male and female pattern baldness).[2][3] The molecule's biological activity is primarily attributed to its N-oxide functional group and the piperidino substituent on the pyrimidine core.[] Understanding its synthesis is crucial for the pharmaceutical industry to ensure a high-purity, cost-effective supply of this important API.
This guide will delve into the primary synthetic strategies, with a focus on the most established and industrially scalable methods.
Primary Synthetic Strategy: Synthesis via 2,4-Diamino-6-chloropyrimidine
The most common and well-documented route to Minoxidil commences with 2,4-diamino-6-chloropyrimidine. This pathway is favored for its accessibility of starting materials and generally high yields. The overall strategy involves two key transformations: N-oxidation of the pyrimidine ring, followed by nucleophilic aromatic substitution with piperidine.
Synthesis of the Key Precursor: 2,4-Diamino-6-chloropyrimidine
The synthesis of the crucial starting material, 2,4-diamino-6-chloropyrimidine, typically begins with the cyclization of guanidine with a cyanoacetate derivative, followed by chlorination.
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine. Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol. The reaction mixture is heated to reflux to drive the cyclization.[5][6] Upon completion, the solvent is removed, and the product is precipitated by adjusting the pH to 7 with an acid like acetic acid.[5]
-
Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine. The resulting 2,4-diamino-6-hydroxypyrimidine is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] This reaction is typically performed at elevated temperatures. The addition of a tertiary amine, such as diisopropylethylamine (DIEA), can catalyze the reaction.[6] After the reaction, excess POCl₃ is carefully quenched, and the product is isolated.
Causality and Experimental Rationale:
-
The use of a strong base like sodium methoxide in the initial cyclization is essential to deprotonate the guanidine, rendering it a more potent nucleophile to attack the cyanoacetate.
-
Phosphorus oxychloride is a highly effective and widely used reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
N-Oxidation of 2,4-Diamino-6-chloropyrimidine
The subsequent step is the selective oxidation of one of the nitrogen atoms in the pyrimidine ring to form 2,4-diamino-6-chloro-pyrimidine-3-oxide. This N-oxide functionality is critical for the biological activity of Minoxidil.
Experimental Protocol: N-Oxidation
-
2,4-diamino-6-chloropyrimidine is dissolved in a suitable organic solvent, such as ethanol or dichloromethane.[8][9]
-
An oxidizing agent is added portion-wise while maintaining a controlled temperature. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst like sodium tungstate, or magnesium monoperoxyphthalate.[10][11]
-
The reaction is stirred for a specified period until completion, which can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is worked up to remove the oxidant byproducts, and the desired N-oxide is isolated, often through precipitation and filtration.[8]
Causality and Experimental Rationale:
-
The choice of oxidizing agent can influence the reaction efficiency and safety profile. m-CPBA is a common and effective reagent, while the use of hydrogen peroxide with a tungstate catalyst offers a "greener" alternative.
-
Temperature control is crucial to prevent over-oxidation or side reactions.
Nucleophilic Substitution with Piperidine to Yield Minoxidil
The final step in this synthetic sequence is the displacement of the chlorine atom on the pyrimidine ring with piperidine. This is a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound 3-oxide (Minoxidil)
-
2,4-diamino-6-chloro-pyrimidine-3-oxide is suspended in an excess of piperidine, which acts as both the nucleophile and the solvent.[3][12]
-
The reaction mixture is heated to reflux (approximately 103-106 °C) for several hours.[1][12] The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to induce crystallization of the crude Minoxidil.[1]
-
The crude product is collected by filtration and washed with a small amount of cold piperidine or another suitable solvent to remove impurities.[1]
-
Further purification is typically achieved by recrystallization from a solvent system such as isopropanol/water or acetonitrile/methanol to yield high-purity Minoxidil.[1][9]
Causality and Experimental Rationale:
-
The use of excess piperidine drives the reaction to completion according to Le Chatelier's principle.
-
The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyrimidine ring. The N-oxide group helps to activate the ring towards nucleophilic attack.
-
Recrystallization is a critical final step to remove unreacted starting materials and byproducts, ensuring the final API meets stringent purity requirements.
Visualizing the Workflow: Synthesis via 2,4-Diamino-6-chloropyrimidine
Caption: Workflow for the synthesis of Minoxidil.
Alternative Synthetic Strategy: The Barbituric Acid Route
An alternative, though less common, synthetic pathway to Minoxidil begins with barbituric acid. This route involves the formation of a tri-substituted pyrimidine intermediate.
Experimental Protocol: Synthesis from Barbituric Acid
-
Formation of 2,4,6-Trichloropyrimidine: Barbituric acid is reacted with phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine.[2][13]
-
Selective Amination: The 2,4,6-trichloropyrimidine is then subjected to amination, typically with ammonia, to selectively replace two of the chlorine atoms with amino groups, forming 2,4-diamino-6-chloropyrimidine.[2] This intermediate is the same as the starting material in the primary synthetic strategy.
-
Conversion to Minoxidil: From this point, the synthesis follows the same N-oxidation and subsequent reaction with piperidine as described in the primary strategy.
Causality and Experimental Rationale:
-
This route offers an alternative starting point but involves the handling of the highly reactive 2,4,6-trichloropyrimidine.
-
The selective amination is possible due to the different reactivities of the chlorine atoms at the 2, 4, and 6 positions of the pyrimidine ring.
Visualizing the Workflow: The Barbituric Acid Route
Caption: Synthesis of Minoxidil from Barbituric Acid.
Analytical Characterization and Quality Control
Ensuring the purity and identity of the final this compound product is paramount. A combination of analytical techniques is employed for this purpose.
| Analytical Technique | Purpose | Typical Results |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a specific Rf value corresponding to the product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis and impurity profiling. | A major peak corresponding to Minoxidil with purity typically >99.5%.[14] |
| Melting Point | Identification and purity assessment. | A sharp melting point around 271-272 °C (decomposition).[9] |
| Infrared (IR) Spectroscopy | Functional group identification. | Characteristic peaks for N-H, C-H, C=N, and N-O stretching vibrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra consistent with the structure of Minoxidil.[15] |
Conclusion
The synthesis of this compound (Minoxidil) is a well-established process in medicinal chemistry, with the route starting from 2,4-diamino-6-chloropyrimidine being the most prevalent. This guide has detailed the critical steps, from precursor synthesis to the final API, emphasizing the chemical rationale behind the chosen methodologies. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for process optimization, impurity control, and the consistent production of high-quality Minoxidil.
References
- Minoxidil - Wikipedia. URL: https://en.wikipedia.org/wiki/Minoxidil
- Synthesis of Minoxidil Factory Directly Supply Top Quality. (2025-01-14). URL: https://www.lyphar.com/news/synthesis-of-minoxidil-86594581.html
- Minoxidil synthesis - ChemicalBook. URL: https://www.chemicalbook.com/synthesis/38304-91-5.htm
- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-2-4-diamino-6-chloro-pyrimidine-3-oxide
- This compound | 24867-26-3 | Benchchem. URL: https://www.benchchem.com/product/b1677147
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. URL: https://www.questjournals.org/jips/papers/v8-i1/A08010109.pdf
- Making the Hair Growing Molecule (Minoxidil) - YouTube. (2024-12-27). URL: https://www.youtube.
- Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. URL: https://eureka.patsnap.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6529
- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents. URL: https://patents.google.
- Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols - Benchchem. URL: https://www.benchchem.com/pdf/B1677147.pdf
- The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe - TÜBİTAK Academic Journals. (2019-08-29). URL: https://journals.tubitak.gov.tr/chem/abstract-430-109.html
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents. URL: https://patents.google.
- Synthesis of minoxidil. | Download Scientific Diagram - ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-minoxidil_fig1_335492167
- Synthesis routes of Minoxidil - Benchchem. URL: https://www.benchchem.com/synthesis-route/pse-313eg61c22bd4753c6292b101e7g2eb2
- CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents. URL: https://patents.google.
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office - EP 0295218 A1 - Googleapis.com. URL: https://data.epo.org/publication-server/document?i=epodoc.ep.0295218.a1&pn=EP0295218&ki=A1&cc=EP
- CN107235919B - Process for synthesizing minoxidil - Google Patents. URL: https://patents.google.
- Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol - ResearchGate. URL: https://www.researchgate.net/publication/349132247_Synthesis_of_24-diamino-6-chloropyrimidine-5-thiol
- Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis | Semantic Scholar. URL: https://www.semanticscholar.org/paper/Method-of-2%2C4-diamino-6-piperidinyl-pyrimidine-3-n-oxide-Peyer-Mills/9024c03b6005d54972410a56828555819777174e
- Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide - Justia Patents. (1988-07-29). URL: https://patents.justia.
- United States Patent (19) - Googleapis.com. (1989-12-28). URL: https://patentimages.storage.googleapis.com/b7/66/c7/303426e83842b0/US4959475.pdf
- CN107235919A - A kind of synthesis technique of minoxidil - Google Patents. URL: https://patents.google.
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents. URL: https://patents.google.
- EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google Patents. URL: https://patents.google.
- Minoxidil Impurities - BOC Sciences. URL: https://www.bocsci.com/minoxidil-impurities-list-433.html
- Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form - IJPRS. URL: https://ijprs.com/storage/models/article/sN3d5pY90lY7bV3g6x034oD31Q501y7U1vjY73489j12kCg254M5Q66x/development-and-validation-of-stability-indicating-method-for-minoxidil-and-finasteride-in-its.pdf
- A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. (2021-02-25). URL: https://www.jcdronline.org/jcdr/index.php/jcdr/article/view/294
- New analytical method development for the estimation of minoxidil by rp hplc method ISSN: 2320-2831 - ijpar. URL: https://ijpar.com/wp-content/uploads/2021/01/IJPAR-1110.pdf
- US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents. URL: https://patents.google.
Sources
- 1. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 8. prepchem.com [prepchem.com]
- 9. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 14. ijprs.com [ijprs.com]
- 15. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initially developed as a potent oral antihypertensive agent, 2,4-diamino-6-piperidinopyrimidine, widely known as Minoxidil, was serendipitously discovered to stimulate hair growth.[1][2] This guide provides a comprehensive technical overview of its multifaceted mechanism of action, moving beyond its well-documented role as a vasodilator to explore the complex cellular and molecular pathways it modulates within the hair follicle. We will dissect its bioactivation, its primary role as an ATP-sensitive potassium channel (K-ATP) opener, and the downstream signaling cascades involving key players such as the Wnt/β-catenin pathway, Vascular Endothelial Growth Factor (VEGF), and prostaglandins. This document synthesizes current research to offer an authoritative resource for professionals engaged in dermatological research and the development of novel alopecia treatments.
Introduction: From Vasodilator to Hair Growth Stimulator
Minoxidil's journey from a treatment for severe refractory hypertension to the most widely used over-the-counter therapy for androgenetic alopecia is a classic example of clinical serendipity.[1][3] As an oral drug, its potent antihypertensive effect is mediated by its sulfated metabolite, minoxidil sulfate, which functions as a powerful arteriolar vasodilator.[4][5] The frequent observation of hypertrichosis (excessive hair growth) in patients led to the development of a topical formulation specifically for treating hair loss.[3][6]
While its efficacy in promoting hair regrowth is clinically proven, the precise mechanisms underpinning this effect are complex and not fully elucidated.[3][7][8] This guide aims to deconstruct the current understanding of Minoxidil's action, starting from its necessary metabolic activation to its influence on follicular cell signaling, proliferation, and the hair growth cycle.
The Critical First Step: Bioactivation by Sulfotransferase
Minoxidil itself is a prodrug; its therapeutic activity, for both vasodilation and hair growth, is dependent on its conversion to the active metabolite, minoxidil sulfate.[8][9][10]
The Role of SULT1A1
This bioactivation is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[9][11] The sulfation process is a critical step, as minoxidil sulfate is the molecule that directly acts on the target ion channels.[8]
Clinical Significance of SULT1A1 Activity
The level of SULT1A1 activity in an individual's hair follicles is a key determinant of their response to topical minoxidil treatment.[10][12] A significant variability in this enzyme's expression among people explains why some individuals are "responders" while others are "non-responders".[11] Studies have shown that higher follicular sulfotransferase activity is predictive of a better clinical response to topical minoxidil.[13][14] This has led to the development of assays to measure SULT1A1 activity to predict treatment efficacy and even the exploration of adjuvants that can boost the enzyme's activity.[12][13]
Caption: Core K-ATP channel opening mechanism of Minoxidil.
Downstream Effects on the Hair Growth Cycle and Follicular Cells
Beyond K-ATP channel activation, minoxidil initiates a cascade of signaling events within the dermal papilla cells (DPCs), the key regulators of the hair follicle cycle.
Modulation of the Hair Cycle
Minoxidil has a profound effect on the hair growth cycle. [15]It is known to:
-
Shorten the Telogen Phase: It causes resting hair follicles to prematurely enter the anagen phase, which can sometimes result in an initial shedding period when treatment begins. [4][8][16]* Prolong the Anagen Phase: By acting directly on the hair follicle, minoxidil extends the active growth phase, allowing for the development of longer, thicker hairs. [4][7][16]* Reverse Follicle Miniaturization: In androgenetic alopecia, follicles shrink over time. Minoxidil helps to reverse this process, increasing the size of the hair follicle. [4][7]
Activation of Pro-Growth Signaling Pathways
-
Wnt/β-catenin Pathway: Minoxidil has been shown to activate the β-catenin signaling pathway in DPCs. [17][18]The maintenance of β-catenin activity is crucial for keeping hair follicles in the anagen phase. Minoxidil treatment leads to the nuclear accumulation of β-catenin, which in turn stimulates the transcription of genes associated with cell proliferation and follicle growth. [17][18]* ERK and Akt Activation: Minoxidil promotes the survival of human DPCs by activating both the Extracellular signal-Regulated Kinase (ERK) and Akt signaling pathways. [19]These pathways are central to cell proliferation and the inhibition of apoptosis (programmed cell death). By increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, minoxidil helps to keep DPCs viable and functional. [19][20]
Upregulation of Growth Factors and Prostaglandins
-
Vascular Endothelial Growth Factor (VEGF): Minoxidil stimulates the production of VEGF in DPCs, a key factor in promoting perifollicular vascularization (the formation of blood vessels around the follicle). [4][9]This effect may be mediated by adenosine signaling. [21]* Prostaglandin E2 (PGE2): Minoxidil stimulates the synthesis of PGE2 by activating the COX-1 enzyme. [9]PGE2 is known to be a stimulator of hair growth, and its increased production is another likely contributor to minoxidil's efficacy. [22][23][24]
The Role of Nitric Oxide (NO)
Minoxidil contains a nitric oxide moiety in its structure and may act as a nitric oxide agonist. [2][9]Nitric oxide is a known vasodilator and can synergize with minoxidil to promote blood flow and enhance the drug's penetration and residence time in the skin, further contributing to its therapeutic effect. [25][26]
Caption: Downstream signaling pathways activated by Minoxidil.
Experimental Protocols for Mechanistic Investigation
The elucidation of minoxidil's mechanism of action relies on a variety of in vitro and in vivo experimental models. Below are representative protocols that form the basis of our understanding.
Protocol 1: Assay for Follicular SULT1A1 Activity (Predictive Response)
This biochemical assay is designed to quantify the enzymatic activity of sulfotransferase in plucked hair follicles, providing a predictive measure of a patient's potential response to topical minoxidil.
Methodology:
-
Sample Collection: Pluck 5-10 intact hair follicles from the patient's scalp.
-
Homogenization: Place the follicles in a microcentrifuge tube with a lysis buffer and homogenize to release cellular contents, including the SULT1A1 enzyme.
-
Enzymatic Reaction: Add a known concentration of minoxidil (substrate) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate donor, to the homogenate.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic conversion of minoxidil to minoxidil sulfate.
-
Quantification: Stop the reaction and quantify the amount of minoxidil sulfate produced using High-Performance Liquid Chromatography (HPLC) or a similar sensitive analytical technique.
-
Data Analysis: Express the enzyme activity as the amount of product formed per unit of time per number of follicles. Higher activity correlates with a higher likelihood of a positive clinical response. [14]
Protocol 2: β-catenin Reporter Assay in Human Dermal Papilla Cells (DPCs)
This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway in response to minoxidil.
Methodology:
-
Cell Culture: Culture primary human DPCs in an appropriate growth medium.
-
Transfection: Transiently transfect the DPCs with a β-catenin responsive reporter plasmid (e.g., pTopflash), which contains TCF/LEF binding sites upstream of a luciferase reporter gene. A control plasmid with mutated binding sites (pFopflash) should be used in parallel.
-
Minoxidil Treatment: Treat the transfected cells with varying concentrations of minoxidil (e.g., 0.1 µM, 1.0 µM) for 24-48 hours. A vehicle control (e.g., DMSO) must be included.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the Topflash luciferase activity to that of a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. A significant increase in Topflash activity (but not Fopflash) in minoxidil-treated cells compared to the vehicle control indicates activation of the β-catenin pathway. [17]
Summary of Quantitative Data
The clinical efficacy of minoxidil is well-documented, with outcomes often dependent on concentration and the patient's intrinsic biological factors.
Table 1: Clinical Efficacy of Topical Minoxidil in Androgenetic Alopecia (AGA)
| Minoxidil Concentration | Patient Group | Primary Outcome | Result | Reference |
|---|---|---|---|---|
| 5% Solution | Men with AGA | 48-week hair count | 45% more hair regrowth than 2% solution | [14] |
| 5% vs. 2% Solution | Men with AGA | Mean hair density increase | 5% solution significantly greater than 2% and placebo | [14] |
| 5% vs. 2% Solution | Women with AGA | 48-week hair count | 5% increased hair count by >30%; 2% by ~18% | [27] |
| Low-Dose Oral (0.25-5mg) | Men & Women | Hair growth improvement | Safe and effective alternative for FPHL and MPHL | [6][10]|
Table 2: Impact of SULT1A1 Activity on Treatment Response
| Study Parameter | Finding | Implication | Reference |
|---|---|---|---|
| Predictive Assay Sensitivity | 93% | High accuracy in identifying responders | [14] |
| Predictive Assay Specificity | 83% | Good accuracy in identifying non-responders | [14] |
| SULT1A1 Adjuvant Study | 75% of adjuvant group regrew hair vs. 33% of placebo | Boosting SULT1A1 activity can improve clinical outcomes | [13]|
Conclusion and Future Directions
The mechanism of action of this compound is a compelling example of a multifaceted pharmacological profile. While its function as a K-ATP channel opener is the cornerstone of its activity, leading to enhanced microcirculation, its true efficacy in treating hair loss lies in the downstream cascade of molecular events it triggers within the hair follicle. Minoxidil's ability to prolong the anagen phase, stimulate crucial pro-growth pathways like Wnt/β-catenin, and upregulate factors such as VEGF and PGE2 collectively creates a robust pro-growth environment.
Future research should focus on further elucidating the specific K-ATP channel subtypes within the dermal papilla and other follicular cells. Moreover, the development of reliable methods to enhance follicular SULT1A1 activity in vivo represents a promising avenue to improve response rates and convert non-responders to responders, thereby optimizing the therapeutic potential of this remarkable molecule.
References
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Regaine. (n.d.). How Minoxidil Works. [Link]
- Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles.
- Strut Health. (n.d.). What Is the Minoxidil Mechanism of Action for Hair Growth? [Link]
- Wikipedia. (n.d.). Minoxidil. [Link]
- Patsnap Synapse. (2024, July 17).
- Unknown Source. (2024, May 7). Clinical studies have demonstrated minoxidil's effectiveness, particularly in mild to moderate cases of hair loss. [No URL available]
- Goren, A., Sharma, A., Dhurat, R., Shapiro, J., Sinclair, R., Situm, M., Kovacevic, M., Lukinovic, S., & Lotti, T. (2022). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth.
- Kwack, M. H., Kang, B. M., Kim, M. K., Kim, J. C., & Sung, Y. K. (2011). Minoxidil Activates β-catenin Pathway in Human Dermal Papilla Cells: A Possible Explanation for Its Anagen Prolongation Effect. Journal of Dermatological Science, 62(3), 154-159. [Link]
- The Evidence-Based Hair Loss Authority. (2024, July 16).
- Dr Oracle. (2025, October 6). What is the mechanism of action of Minoxidil for promoting hair growth? [Link]
- Meisheri, K. D., Cipkus, L. A., & Taylor, C. J. (1988). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. Journal of Pharmacology and Experimental Therapeutics, 245(3), 751-760. [Link]
- Sica, D. A. (2004). Minoxidil: an underused vasodilator for resistant or severe hypertension. The Journal of Clinical Hypertension, 6(5), 283-287. [Link]
- Li, M., Marubayashi, A., Nakaya, Y., Fukui, K., & Arase, S. (2001). Minoxidil-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of minoxidil.
- Wikipedia. (n.d.). SULT1A1. [Link]
- Sato, T., Akima, M., & Ozoe, Y. (2000). Minoxidil opens mitochondrial KATP channels and confers cardioprotection. British Journal of Pharmacology, 131(1), 42-48. [Link]
- Gupta, A. K., Talukder, M., Venkataraman, M., & Bamimore, M. A. (2022). Minoxidil: a comprehensive review.
- Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Sharma, A., Goren, A., Dhurat, R., Agrawal, S., Sinclair, R., Trüeb, R. M., ... & Lotti, T. (2023). Minoxidil. In StatPearls [Internet].
- The Independent Pharmacy. (2023, October 6). Minoxidil: Comprehensive Scientific Review for Hair Loss. [Link]
- ResearchGate. (n.d.).
- Goren, A., McCoy, J., Wambier, C. G., Vano-Galvan, S., Shapiro, J., & Lotti, T. (2021). Minoxidil Sulfotransferase Enzyme (SULT1A1) genetic variants predicts response to oral minoxidil treatment for female pattern hair loss. Journal of the European Academy of Dermatology and Venereology, 35(1), e24-e26. [Link]
- Randolph, M., & Tosti, A. (2021). Role of Oral Minoxidil in Patterned Hair Loss.
- Hair Loss Cure 2020. (2022, December 14). Increasing PGE2 and PGF2α for Hair Growth. [Link]
- Bionity. (n.d.). Minoxidil. [Link]
- News-Medical.Net. (2022, November 9). Can prostaglandin E2 injection improve hair growth? [Link]
- Zhang, Y., Wang, Y., Xiang, L., Wang, X., & Liu, H. (2023). Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy.
- Kim, H. S., Myung, C. H., & Lee, W. S. (2022). The physiological and pharmacological roles of prostaglandins in hair growth. Journal of Dermatological Science, 108(2), 68-74. [Link]
- PubMed. (2023, October 11). Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy. [Link]
- Quora. (2023, January 20). Which induces greater VEGF synthesis, nitric oxide or minoxidil? [Link]
- Tao, T., Wu, X., & Qian, Y. (2023). The efficacy of topical prostaglandin analogs for hair loss: A systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1141215. [Link]
- ResearchGate. (2022, August 6). The physiological and pharmacological roles of prostaglandins in hair growth. [Link]
- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug Design, Development and Therapy, 13, 2777-2786. [Link]
- Gobé, G. C., & Strutton, G. M. (1989). An experimental study evaluating the effect of minoxidil on the growth cycle of hair follicles. Acta Dermato-Venereologica, 69(3), 190-194. [Link]
- Semantic Scholar. (n.d.). Minoxidil: mechanisms of action on hair growth. [Link]
- Van Neste, D. (2020). Placebo-controlled dose-effect studies with topical minoxidil 2% or 5% in male-patterned hair loss treated with oral finasteride employing an analytical and exhaustive study protocol. Skin Research and Technology, 26(4), 545-560. [Link]
- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug design, development and therapy, 13, 2777. [Link]
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. [Link]
- National Center for Biotechnology Information. (n.d.). Minoxidil.
- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Minoxidil [bionity.com]
- 3. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 4. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Oral Minoxidil in Patterned Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. regaine.co.uk [regaine.co.uk]
- 8. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 9. Minoxidil - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. SULT1A1 - Wikipedia [en.wikipedia.org]
- 12. SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? [perfecthairhealth.com]
- 13. SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. droracle.ai [droracle.ai]
- 17. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
- 20. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 21. Minoxidil-induced hair growth is mediated by adenosine in cultured dermal papilla cells: possible involvement of sulfonylurea receptor 2B as a target of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hairlosscure2020.com [hairlosscure2020.com]
- 23. news-medical.net [news-medical.net]
- 24. The physiological and pharmacological roles of prostaglandins in hair growth [kjpp.net]
- 25. Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nitric oxide synergizes minoxidil delivered by transdermal hyaluronic acid liposomes for multimodal androgenetic-alopecia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Diamino-6-piperidinopyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, known biological activities, and its critical relationship with the well-known drug, Minoxidil.
Core Chemical Identity
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two amino groups and a piperidine ring. Its unambiguous identification is crucial for research and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | 6-(piperidin-1-yl)pyrimidine-2,4-diamine | [1] |
| CAS Number | 24867-26-3 | [2][3] |
| Molecular Formula | C9H15N5 | [1][3] |
| Molecular Weight | 193.25 g/mol | [2][3] |
| InChIKey | IPFIEHIRBSTAKA-UHFFFAOYSA-N | [2] |
| Synonyms | Desoxyminoxidil, Minoxidil EP Impurity E | [3][4] |
It is imperative to distinguish this compound from its N-oxide analog, Minoxidil (2,4-Diamino-6-piperidino-pyrimidine-3-oxide), a potent vasodilator used to treat hypertension and androgenic alopecia.[5][6] While structurally similar, the presence of the N-oxide group in Minoxidil significantly alters its pharmacological profile.
Synthesis and Chemical Properties
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction.[2] The primary precursor for this synthesis is 2,4-diamino-6-chloropyrimidine, which is readily prepared from commercially available starting materials.
Synthetic Pathway
The key transformation involves the displacement of the chlorine atom from the pyrimidine ring by the secondary amine of piperidine.[2] This reaction is typically performed by heating 2,4-diamino-6-chloropyrimidine with an excess of piperidine, which can also serve as the solvent.[2]
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-diamino-6-chloropyrimidine and a molar excess of piperidine.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess piperidine can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield this compound as an off-white crystalline solid.[3]
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 124-126 °C | [3] |
| Boiling Point | 495.6±55.0 °C (Predicted) | [3] |
| Appearance | Off-White Crystalline Solid | [3] |
Biological Activity and Pharmacological Context
While extensive pharmacological data for this compound is not as widely published as for Minoxidil, some key biological activities have been reported. It is known to be an inhibitor of lysyl hydroxylase, an enzyme involved in collagen maturation.[2] Additionally, it has been observed to suppress nitric oxide production in certain cell types.[2]
The primary significance of this compound in drug development lies in its relationship to Minoxidil. As a direct analog and a known impurity in Minoxidil preparations, its pharmacological and toxicological profiles are of considerable interest.[3][4]
The mechanism of action for Minoxidil is well-established and involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation.[5] This action is also believed to contribute to its hair growth-promoting effects by improving blood flow to hair follicles.[5][7] While it is plausible that this compound may share some of these properties due to structural similarity, further research is needed to fully elucidate its mechanism of action.
Figure 2: Relationship between Minoxidil and this compound.
Applications in Research and Drug Development
This compound serves as a valuable tool in several areas of research:
-
Reference Standard: It is used as a reference standard for the identification and quantification of impurities in Minoxidil active pharmaceutical ingredients (APIs) and formulated products.
-
Structure-Activity Relationship (SAR) Studies: As a close analog of Minoxidil, it is a key compound in SAR studies aimed at understanding the structural requirements for activity at ATP-sensitive potassium channels and for hair growth promotion.
-
Development of Novel Therapeutics: The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in drug discovery, known for its role in antifolates that inhibit dihydrofolate reductase (DHFR).[2][8] The unique substitution pattern of this compound makes it an interesting starting point for the design of novel kinase inhibitors or other targeted therapies.
Conclusion
This compound, identified by its InChIKey IPFIEHIRBSTAKA-UHFFFAOYSA-N, is a compound of significant interest due to its close structural relationship with the drug Minoxidil. While its own pharmacological profile is not as extensively characterized, its roles as a key synthetic intermediate, a reference impurity standard, and a scaffold for further drug discovery efforts are well-established. A thorough understanding of its synthesis, properties, and biological context is essential for researchers and professionals in the fields of medicinal chemistry and pharmaceutical development.
References
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide - ChemBK. [Link]
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- This compound | C9H15N5 | CID 606255 - PubChem. [Link]
- Minoxidil - Wikipedia. [Link]
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide - European Patent Office - EP 0295218 A1 - Googleapis.com. [Link]
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]
- EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google P
Sources
- 1. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 24867-26-3 [m.chemicalbook.com]
- 4. This compound | 24867-26-3 [chemicalbook.com]
- 5. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2,4-Diamino-6-piperidinopyrimidine 3-oxide, the molecule widely known as Minoxidil. Initially developed as an antihypertensive agent, its unexpected side effect of promoting hair growth has made it a cornerstone in the treatment of androgenetic alopecia. This document delves into the core molecular structure, physicochemical properties, synthesis, and analytical characterization of Minoxidil. Furthermore, it explores the intricate relationship between its structure and biological activity, focusing on its mechanism of action as an ATP-sensitive potassium channel (K-ATP) opener. Detailed experimental protocols are provided to offer practical insights for researchers in the field.
Introduction
Minoxidil, chemically designated as this compound 3-oxide, was first introduced as an oral medication, Loniten®, for treating severe, refractory hypertension.[1][2] Its potent vasodilatory effects are mediated by its active metabolite, Minoxidil sulfate.[3] During clinical trials, physicians observed hypertrichosis (excessive hair growth) as a common side effect, which pivoted its therapeutic application towards dermatology. Today, topical formulations of Minoxidil (e.g., Rogaine®) are globally recognized over-the-counter treatments for hair loss.[4][5]
The molecule's journey from a potent vasodilator to a widely used hair growth stimulant is a classic example of drug repurposing. Understanding its molecular architecture is fundamental to comprehending its dual activities and provides a framework for the development of new therapeutics targeting similar pathways.
Molecular Structure and Physicochemical Properties
The chemical structure of Minoxidil is central to its function. It is a pyrimidine derivative characterized by a unique combination of substituents that dictate its chemical behavior and biological interactions.[6]
Core Structure:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This ring forms the scaffold of the molecule.
-
Amino Groups (-NH₂): Two amino groups are attached at positions 2 and 4 of the pyrimidine ring. These groups are crucial for the molecule's biological activity.[7]
-
Piperidino Group: A saturated six-membered heterocyclic amine (piperidine) is attached at position 6. This bulky, non-polar group influences the molecule's solubility and interaction with its biological targets.[7][8]
-
N-oxide Moiety: An oxygen atom is bonded to the nitrogen at position 3 of the pyrimidine ring. This N-oxide is a key feature, distinguishing it from its des-oxide analogue and contributing significantly to its activity profile.[7]
The formal IUPAC name is 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine, reflecting its tautomeric forms.[6][9]
Physicochemical Data Summary
The physicochemical properties of Minoxidil are critical for its formulation, delivery, and pharmacokinetic profile. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅N₅O | [6][10] |
| Molecular Weight | 209.25 g/mol | [6][9][10] |
| Appearance | White to off-white, odorless, crystalline powder | [2][4][5] |
| Melting Point | 248°C to 268°C (with decomposition) | [2][5] |
| Solubility | Water: ~2.2 mg/mL[4] Ethanol: 29 mg/mL[4] Propylene Glycol: 75 mg/mL[4] Methanol: 44 mg/mL[4] Acetone/Chloroform: Practically insoluble[2][5] | [2][4][5] |
| pKa | 4.61 | [2][4] |
| LogP | 1.24 | [2] |
Causality Insight: The poor water solubility but higher solubility in organic solvents like propylene glycol and ethanol is the primary reason topical formulations are typically hydroalcoholic solutions.[5] This formulation strategy is essential for achieving adequate skin penetration to reach the hair follicles.
Synthesis and Characterization
Synthetic Pathway Overview
The industrial synthesis of Minoxidil has been refined over the years to improve yield and purity. A common and efficient route begins with 2,4-diamino-6-chloropyrimidine.[11][12]
The key steps are:
-
N-oxidation: The 2,4-diamino-6-chloropyrimidine is oxidized, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate, to form 2,4-diamino-6-chloropyrimidine-3-oxide.[11] This step is critical as it introduces the N-oxide group essential for activity.
-
Nucleophilic Substitution: The chlorinated intermediate is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chlorine atom at the C6 position to yield the final product, this compound 3-oxide (Minoxidil).[11][13]
This two-step process is favored for its high yield and the relative availability of the starting materials.[12]
Analytical and Spectroscopic Characterization
Confirming the structure and purity of synthesized Minoxidil is paramount. A combination of analytical techniques is employed:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a robust method for determining the purity of Minoxidil and quantifying it in pharmaceutical formulations.[14] It effectively separates Minoxidil from process impurities and degradation products.
-
UV-Visible Spectrophotometry: This technique is used for routine quantification, with Minoxidil exhibiting an absorbance maximum around 280 nm.[15]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight (209.25 g/mol ) and fragmentation patterns that help elucidate the structure.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[13]
Structure-Activity Relationship (SAR)
The biological activity of Minoxidil is highly dependent on its specific structural features. SAR studies have revealed several key insights:
-
The N-oxide Group: Removal of the N-oxide oxygen results in a partial loss of specific biological activities, indicating its importance.[7]
-
The Amino Groups: At least one of the two amino groups at the C2 and C4 positions is essential for its enzyme-suppressing effects.[7] Substituting both amino groups with methyl groups leads to a complete loss of this activity.[7]
-
The Piperidino Group: This group is critical. Replacing it with smaller groups like pyrrolidinyl or morpholinyl results in a loss of inhibitory activity against enzymes like lysyl hydroxylase.[7] However, replacing it with an N,N-diethyl group can retain activity, suggesting that a tertiary nitrogen at this position is a key requirement.[8]
Expert Insight: These SAR findings are crucial for drug development professionals. They indicate that the pyrimidine N-oxide core with specific amino and tertiary amine substitutions is a privileged scaffold for interacting with biological targets like K-ATP channels and certain enzymes. Any attempt to design new analogs must consider these structural constraints.
Mechanism of Action
Minoxidil itself is a prodrug. Its biological activity, both as a vasodilator and a hair growth stimulant, is primarily mediated by its sulfated metabolite, Minoxidil sulfate .[3][4] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the liver and, importantly, in hair follicles.[4]
The primary mechanism of action is the opening of ATP-sensitive potassium channels (K-ATP).[1][3][4]
-
K-ATP Channel Opening: Minoxidil sulfate binds to and opens the K-ATP channels in the plasma membranes of cells, particularly vascular smooth muscle cells and hair follicle cells.[3]
-
Hyperpolarization: The opening of these channels leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane (making it more negative).
-
Downstream Effects:
-
In Blood Vessels: Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx. This prevents smooth muscle contraction, leading to vasodilation and a drop in blood pressure.[3]
-
In Hair Follicles: The exact downstream effects are less understood but are thought to involve several processes:
-
Increased Blood Flow: Vasodilation around the hair follicle may improve the delivery of oxygen, blood, and nutrients, promoting hair growth.[4]
-
Anagen Phase Stimulation: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle and cause follicles to prematurely enter the anagen (growth) phase.[3][16] It may also prolong the anagen phase and increase the size of the hair follicle.[3][16]
-
Upregulation of Growth Factors: Studies suggest Minoxidil can stimulate the production of Vascular Endothelial Growth Factor (VEGF).[4][16]
-
-
Signaling Pathway Diagram
Caption: Mechanism of action of Minoxidil.
Experimental Protocols
To provide actionable insights for researchers, this section details a standard in vitro assay to assess the activity of K-ATP channel openers.
Protocol: In Vitro Assessment of K-ATP Channel Opening using Thallium (Tl⁺) Flux Assay
This cell-based fluorescence assay provides a high-throughput method to screen for K-ATP channel opening activity. It relies on the principle that K-ATP channels are also permeable to thallium ions (Tl⁺). When channels open, Tl⁺ enters the cell and binds to a specific intracellular dye, causing an increase in fluorescence.
Causality Insight: This assay is chosen for its sensitivity, scalability, and direct functional readout of channel opening, making it superior to slower, lower-throughput methods like patch-clamping for initial screening.[17]
Materials:
-
HEK293 cells stably expressing the K-ATP channel subunits of interest (e.g., Kir6.1/SUR2B for vascular channels).[17]
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulus Buffer containing Tl₂SO₄.
-
Test compounds (e.g., Minoxidil sulfate) and controls (Pinacidil as positive control, Glibenclamide as inhibitor).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injectors.
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293-K-ATP cells into the microplates at an appropriate density and allow them to adhere overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate for 60-90 minutes at room temperature, protected from light. This allows the dye to enter the cells.
-
Compound Addition: After incubation, replace the dye solution with Assay Buffer containing the test compounds (Minoxidil sulfate at various concentrations), positive control (Pinacidil), and negative/inhibitor control (Glibenclamide). Incubate for 10-20 minutes.
-
Fluorescence Reading: Place the plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence signal.
-
Thallium Stimulation: Program the instrument's injector to add the Tl⁺-containing Stimulus Buffer to each well.
-
Data Acquisition: Immediately after injection, record the fluorescence intensity over time (kinetic read). The influx of Tl⁺ through open channels will cause a rapid increase in fluorescence.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the results to the vehicle control. Plot the dose-response curve for the test compounds to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
Experimental Workflow Diagram
Caption: Workflow for the Tl⁺ Flux Assay.
Conclusion
This compound 3-oxide (Minoxidil) is a molecule with a rich history and a well-defined structure that is intrinsically linked to its potent biological activities. Its function as a K-ATP channel opener, mediated by its sulfated metabolite, underpins both its antihypertensive and hair growth-promoting effects. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is indispensable for researchers in pharmacology and drug development. The methodologies and insights presented in this guide serve as a foundational resource for the continued study of this molecule and the rational design of novel therapeutics targeting the K-ATP channels.
References
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Sharma, A., Goren, A., Dhurat, R., & Lotti, T. (2017). Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation.
- Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles.
- Wikipedia Contributors. (2024). Minoxidil. Wikipedia. [Link]
- Zito, P. M., & Bistas, K. G. (2023). Minoxidil. In StatPearls.
- Murad, S., & Pinnell, S. R. (1987). Structure-activity relationship of minoxidil analogs as inhibitors of lysyl hydroxylase in cultured fibroblasts.
- National Center for Biotechnology Information. (n.d.). Minoxidil.
- Patterson, S. C., Ramstad, T., & Mills, K. A. (2005). A method for the determination of minoxidil in hair-regrowth formulations by micellar electrokinetic capillary chromatography. Il Farmaco, 60(6-7), 547–554. [Link]
- Murad, S., Walker, L. C., & Pinnell, S. R. (1988). Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts. Archives of Biochemistry and Biophysics, 262(1), 18-24. [Link]
- Allen, L. V. Jr. (2020). Minoxidil 10%, Finasteride 0.1%, Biotin 0.2%, and Caffeine Citrate 0.05% Hydroalcoholic Solution. U.S. Pharmacist. [Link]
- Sravani, G., & Kumar, B. S. (2014). New analytical method development for the estimation of minoxidil by rp hplc method. International Journal of Pharmaceutical Analysis and Research, 3(4), 438-443. [Link]
- MacsChem. (n.d.). Minoxidil. [Link]
- Kormendy, L., & Tegyey, Z. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S.
- Patel, P., & Dr. Dimal, A. S. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry.
- PharmaCompass. (n.d.). Minoxidil. [Link]
- O'Toole, E. A., Woodley, D. T., & Eady, R. A. (1996). A minoxidil-related compound lacking a C6 substitution still exhibits strong anti-lysyl hydroxylase activity in vitro.
- de Oliveira, M. F., & da Silva, J. C. J. (2005). Potentiometric determination of Minoxidil in topical use pharmaceutical samples. Journal of the Brazilian Chemical Society, 16(5), 1028-1032. [Link]
- National Institute of Standards and Technology. (n.d.). Minoxidil. NIST Chemistry WebBook. [Link]
- Olesen, J., & Jansen-Olesen, I. (2008). K(ATP) channel expression and pharmacological in vivo and in vitro studies of the K(ATP) channel blocker PNU-37883A in rat middle meningeal arteries. British Journal of Pharmacology, 154(5), 970–981. [Link]
- Uruno, A., Pyrpasopoulou, A., Kang, V., Ttofi, S., & Papapetropoulos, A. (2015). ATP-sensitive potassium channel activation induces angiogenesis in vitro and in vivo. The Journal of pharmacology and experimental therapeutics, 354(2), 147–156. [Link]
- European Patent Office. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. EP 0295218 A1. [Link]
- Cartier, D., Huguenel, H., & Lang, G. (1989). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. U.S.
- Chowdhury, U. R., Fautsch, M. P., & Stamer, W. D. (2017). ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. Frontiers in Pharmacology, 8, 88. [Link]
- de Wet, H., Proks, P., Lafond, M., & Ashcroft, F. M. (2011). In Vitro Recovery of ATP-Sensitive Potassium Channels in β-Cells From Patients With Congenital Hyperinsulinism of Infancy. Diabetes, 60(5), 1547-1553. [Link]
- Lee, J., Lee, S., & Kim, Y. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in Pharmacology, 14, 1184857. [Link]
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. macschem.us [macschem.us]
- 3. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of minoxidil analogs as inhibitors of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minoxidil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Minoxidil [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 14. ijpar.com [ijpar.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | CL-705G: a novel chemical Kir6.2-specific KATP channel opener [frontiersin.org]
An In-depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine (CAS Number: 24867-26-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Diamino-6-piperidinopyrimidine, also known as Desoxyminoxidil. As a close structural analogue and a known impurity of the widely recognized hair growth stimulant Minoxidil, this compound warrants detailed investigation for its own biological activities and potential applications.[1][2][3][4][5] This document synthesizes the available scientific information to offer a deep dive into its chemical properties, synthesis, putative mechanism of action, and analytical methodologies, while also highlighting areas where further research is critically needed.
Core Identity and Physicochemical Properties
This compound is a heterocyclic organic compound belonging to the diaminopyrimidine class.[6] Its core structure consists of a pyrimidine ring substituted with two amino groups and a piperidine ring.
| Property | Value | Source |
| CAS Number | 24867-26-3 | [6] |
| Molecular Formula | C₉H₁₅N₅ | [6] |
| Molecular Weight | 193.25 g/mol | [6] |
| IUPAC Name | 6-(piperidin-1-yl)pyrimidine-2,4-diamine | [6] |
| Synonyms | Desoxyminoxidil, Deoxyminoxidil, Minoxidil Impurity E | [3][4] |
| Appearance | Pale Yellow Solid | [7] |
| Melting Point | 124-126°C | [8] |
Synthesis and Manufacturing Landscape
The synthesis of this compound is not extensively detailed in publicly available literature as a primary target but can be inferred from the well-established synthetic routes for Minoxidil and other 2,4-diaminopyrimidine derivatives.[8][9][10][11] The most probable synthetic pathway involves the nucleophilic substitution of a leaving group at the 6-position of a 2,4-diaminopyrimidine core with piperidine.
A key starting material for this synthesis is often 2,4-diamino-6-chloropyrimidine.[8][9] This intermediate can be prepared from 2,4-diamino-6-hydroxypyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[8] The subsequent reaction with piperidine displaces the chlorine atom to yield the final product.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Exemplary Laboratory Protocol (Inferred)
-
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine.
-
To a flask containing phosphorus oxychloride, slowly add 2,4-diamino-6-hydroxypyrimidine.
-
Heat the reaction mixture under reflux for several hours.
-
After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously quenched with ice water and neutralized to precipitate the product.
-
The crude 2,4-diamino-6-chloropyrimidine is collected by filtration, washed, and dried.
-
-
Step 2: Synthesis of this compound.
-
In a suitable solvent, dissolve 2,4-diamino-6-chloropyrimidine and an excess of piperidine.
-
Heat the mixture to reflux for an extended period to ensure complete substitution.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
-
Note: This is a generalized protocol inferred from related syntheses. Optimization of reaction conditions, solvents, and purification methods is essential for achieving high yield and purity.
Putative Mechanism of Action: The KATP Channel Hypothesis
The biological activity of this compound is not well-characterized in dedicated studies. However, its structural similarity to Minoxidil strongly suggests a similar mechanism of action centered on ATP-sensitive potassium (KATP) channels.[]
Minoxidil itself is a prodrug that is converted to its active metabolite, Minoxidil sulfate, which is a potent opener of KATP channels.[] These channels are found in various tissues, including vascular smooth muscle and hair follicles.[][13] The opening of KATP channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and relaxation of smooth muscle, resulting in vasodilation.[] In hair follicles, this action is thought to improve microcirculation and stimulate hair growth.[][14]
It is plausible that Desoxyminoxidil also functions as a KATP channel opener, although likely with different potency and metabolic activation requirements compared to Minoxidil due to the absence of the N-oxide group. The N-oxide moiety in Minoxidil is crucial for its sulfation to the active form. Without this group, the metabolic pathway and resulting activity of Desoxyminoxidil may be significantly altered.
Signaling Pathway Postulate
Caption: Postulated mechanism of action via KATP channel opening.
Critical Gap in Knowledge: There is a significant lack of direct experimental evidence, such as binding affinity assays or electrophysiological studies, to confirm the activity of this compound on KATP channels and to quantify its potency.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be the most common approach for purity assessment and quantification.
-
Column: A C18 or C8 column would be suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol would likely provide good separation from related impurities.
-
Detection: UV detection at a wavelength of approximately 210-280 nm should be effective, given the aromatic nature of the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized compound. While a publicly available, fully assigned spectrum is not available, the expected chemical shifts can be predicted based on the structure.
-
¹H NMR: Expect signals corresponding to the aromatic proton on the pyrimidine ring, the protons of the two amino groups, and the aliphatic protons of the piperidine ring.
-
¹³C NMR: Expect signals for the carbon atoms of the pyrimidine and piperidine rings.
Safety and Toxicology
The toxicological profile of this compound has not been extensively studied. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:
| Hazard Statement | Classification |
| H301/H302 | Toxic/Harmful if swallowed |
| H351 | Suspected of causing cancer |
| H361f | Suspected of damaging fertility |
Source: [6]
These classifications necessitate careful handling of the compound in a laboratory setting, using appropriate personal protective equipment (PPE) and working in a well-ventilated area. Further in vitro and in vivo toxicological studies are required to fully understand its safety profile.[15][16][17]
Future Research Directions
The current body of knowledge on this compound is limited, presenting numerous opportunities for further investigation:
-
Pharmacological Characterization: A primary research goal should be to definitively determine its mechanism of action. This includes conducting binding assays and functional studies on various KATP channel subtypes to quantify its potency and selectivity.
-
Comparative Studies with Minoxidil: A head-to-head comparison with Minoxidil would be invaluable to understand the role of the N-oxide group in terms of metabolic activation, efficacy, and side-effect profile.
-
Exploration of Other Biological Activities: Given that other 2,4-diaminopyrimidine derivatives have shown potential as anticancer and antiparasitic agents, screening Desoxyminoxidil for a broader range of biological activities is warranted.[18]
-
Development of Validated Analytical Methods: The establishment and publication of robust and validated analytical methods (HPLC, GC-MS, LC-MS) are essential for future research and development.
-
Comprehensive Toxicological Evaluation: In-depth toxicological studies are necessary to establish a clear safety profile for this compound.
Conclusion
This compound (Desoxyminoxidil) is a compound of significant interest due to its close structural relationship with Minoxidil. While its primary role to date has been as a reference standard for an impurity, its potential as a pharmacological agent in its own right remains largely unexplored. This guide has synthesized the available information on its chemical properties, synthesis, and putative mechanism of action, while also underscoring the critical need for further research to fill the existing knowledge gaps. For researchers and drug development professionals, Desoxyminoxidil represents a promising starting point for the development of new therapeutics, potentially with improved properties over existing molecules.
References
- Traber, G. L., & Erker, T. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S. Patent No. 4,959,475. Washington, DC: U.S.
- Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
- Nardi, D., Catto, A., & Tajana, A. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. U.S. Patent No. 4,760,060. Washington, DC: U.S.
- MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Lee, S. W., Juhasz, M., Mobasher, P., Ekelem, C., & Mesinkovska, N. A. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International Journal of Molecular Sciences, 19(3), 691.
- Serono, I. F. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Saito, T. (2002). [Hair growth effect of minoxidil]. Nihon Yakurigaku Zasshi, 119(3), 167-174.
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- LGC Standards. (n.d.). 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) (MM0521.05).
- Choi, N., Shin, S., Song, S. U., & Sung, J. H. (2018). Minoxidil promotes the proliferation of DP cells and hair growth in C57BL/6 mice by upregulating the expression of VEGF and IGF-1. International Journal of Molecular Sciences, 19(10), 3075.
- ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide.
- SpectraBase. (n.d.). 2,4-DIAMINO-6-METHYLPYRIMIDIN - Optional[13C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Gupta, A. K., Venkataraman, M., & Talukder, M. (2022). Comparative Efficacy of Minoxidil and 5-Alpha Reductase Inhibitors Monotherapy for Male Pattern Hair Loss: Network Meta-Analysis Study of Current Empirical Evidence.
- Wikipedia. (n.d.). Minoxidil.
- Cleanchem. (n.d.). Minoxidil EP Impurity E | CAS No: 24867-26-3.
- Veeprho. (n.d.). Minoxidil EP Impurity E | CAS 24867-26-3.
- Sharma, A., Goren, A., Dhurat, R., Agrawal, S., Wall, D., & Kovacevic, M. (2021). Comparative Efficacy of Oral Minoxidil and Topical Minoxidil in Treating Androgenetic Alopecia: A Systematic Review and Meta-Analysis. Journal of Pioneering Medical Sciences, 11(1).
- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(6), 1725–1736.
- Gupta, A. K., Venkataraman, M., & Talukder, M. (2025). Comparative Efficacy of Minoxidil and 5-Alpha Reductase Inhibitors Monotherapy for Male Pattern Hair Loss: Network Meta-Analysis Study of Current Empirical Evidence.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Gollamudi, R., & Gemzik, B. (1991). Characterization of binding of the ATP-sensitive potassium channel ligand, [3H]glyburide, to neuronal and muscle preparations. Biochemical pharmacology, 41(6-7), 1023–1031.
- SciSpace. (2023). Minoxidil: main differences between topical and oral use.
- SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum.
- Gribble, F. M., Proks, P., & Ashcroft, F. M. (2000). Binding and effect of KATP channel openers in the absence of Mg2+. British journal of pharmacology, 130(3), 543–548.
- Sato, T., Sasaki, N., O'Rourke, B., & Marbán, E. (2000). Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection. Journal of molecular and cellular cardiology, 32(10), 1837–1843.
- De Rycker, M., O'Neill, P. M., & Glover, C. P. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & medicinal chemistry letters, 28(18), 3025–3030.
- Gribble, F. M., & Ashcroft, F. M. (2002). Pharmacological modulation of K(ATP) channels. Biochemical Society transactions, 30(2), 336–339.
- Manera, C., Gnerre, C., & Ipponi, A. (1999). Synthesis, Pharmacological Evaluation, and Structure-Activity Relationship and Quantitative Structure-Activity Relationship Studies on Novel Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor Antagonists. Journal of medicinal chemistry, 42(3), 427–437.
- Sato, T., Sasaki, N., O'Rourke, B., & Marbán, E. (2000). Minoxidil opens mitochondrial KATP channels and confers cardioprotection. Journal of molecular and cellular cardiology, 32(10), 1837–1843.
- Coccini, T., Caloni, F., & De Angelis, I. (2019). IN vitro toxicology: From INtestine to braIN. ALTEX, 36(2), 324–328.
- Ullah, H., Khan, A., & Son, Y. O. (2023). Modulatory Effect of Medicinal Plants and Their Active Constituents on ATP-Sensitive Potassium Channels (KATP) in Diabetes. International Journal of Molecular Sciences, 24(7), 6489.
- Horvath, J., & Varga, B. (2016). In Vitro Toxicology. In In Vitro Toxicology (pp. 1333-1353).
- da Silva, A. C. S., de Oliveira, A. A., & de Almeida, A. P. C. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins, 13(11), 805.
- Catto, A., Lo Verde, G., Luca, C., Graziani, G., Nardi, D., & Casadio, S. (1982). [2,4-diamino-6-piperidinyl- And 6-piperazinylpyrimidine 3-oxides, New Analogs of Minoxidil]. Bollettino chimico farmaceutico, 121(1), 16–26.
- Li, Y., Li, Y., & Liu, J. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 13(2), 253.
- ResearchGate. (n.d.). Quantitative analysis of some pharmaceuticals by the HPLC method.
Sources
- 1. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound (Desoxyminoxidil) [lgcstandards.com]
- 6. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Minoxidil EP Impurity E (Minoxidil USP Related Compound E) [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 10. patents.justia.com [patents.justia.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
- 16. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomeric Landscape of 2,4-Diamino-6-piperidinopyrimidine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble:
2,4-Diamino-6-piperidinopyrimidine, a structural analog of the widely recognized antihypertensive agent and hair-growth stimulant Minoxidil, serves as a compelling subject for the study of heterocyclic tautomerism. The specific arrangement of its exocyclic amino groups in conjunction with the endocyclic nitrogen atoms of the pyrimidine ring facilitates a dynamic equilibrium among various tautomeric and rotameric forms. A thorough understanding of this equilibrium is critical in the field of drug development, as distinct tautomers can display varied physicochemical characteristics, receptor binding affinities, and metabolic stabilities. This guide offers a detailed technical examination of the potential tautomeric forms of this compound and describes modern experimental and computational methods for their characterization. As a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices and the interpretation of data.
Part 1: The Theoretical Framework of Tautomerism in this compound
Introduction to Tautomerism in Aminopyrimidines
Tautomerism is a type of constitutional isomerism where the isomers, known as tautomers, are in a state of rapid interconversion. For 2,4-diaminopyrimidine derivatives, the predominant form of tautomerism is of the amino-imino type, where a proton can shift between a ring nitrogen and an exocyclic amino group. This subtle structural alteration can significantly influence the molecule's electronic distribution, hydrogen-bonding capacity, and three-dimensional shape. This phenomenon is crucial as the biological activity of such compounds is often dependent on a specific tautomeric form.[1][2]
Potential Tautomeric and Rotameric Forms of this compound
The molecular architecture of this compound gives rise to several possible tautomers. The key participants in this dynamic equilibrium are the two exocyclic amino groups and the two ring nitrogens (N1 and N3). While the piperidine group at the 6-position is not directly involved in tautomerism, its conformational flexibility can influence the overall shape of the molecule. Additionally, restricted rotation around the C-N bonds of the exocyclic amino groups can lead to different rotational isomers, or rotamers.[3][4]
The most probable tautomeric forms include:
-
The Canonical Amino Form (A): This is the form where both exocyclic groups are present as amino groups. For 2,4-diaminopyrimidines, this is typically the most stable tautomer, especially in aqueous environments.[5][6]
-
Imino Tautomers (B and C): These forms arise from the migration of a proton from an exocyclic amino group to one of the ring nitrogens. This results in the formation of an imino group at either the 2- or 4-position.
Caption: Potential tautomeric forms of this compound.
Part 2: Experimental Characterization of Tautomeric Equilibria
A comprehensive characterization of the dominant tautomeric form and the dynamics of the equilibrium necessitates a multifaceted analytical strategy, employing a range of spectroscopic and structural methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Dynamic Processes
NMR spectroscopy stands out as the most potent technique for investigating tautomerism in solution.
2.1.1. 1H and 13C NMR for Tautomer Identification
-
Chemical Shifts: The chemical shifts of protons and carbons within the pyrimidine ring and the exocyclic amino groups are exquisitely sensitive to the tautomeric state. For example, the chemical shift of the C5-H proton can differ markedly between amino and imino forms.[7][8][9]
-
Protonation Sites: The site of protonation, which can influence the tautomeric equilibrium, can be identified by changes in the chemical shifts of the ring carbons. In many 2,4-diaminopyrimidine derivatives, protonation is known to occur at the N1 position.[5]
-
Line Broadening: As has been observed in substituted aminopyrimidines, the presence of rotamers due to restricted C-N bond rotation can lead to line broadening in both 1H and 13C NMR spectra at room temperature.[3][4] This phenomenon can serve as a diagnostic tool for distinguishing between regioisomers and understanding the underlying dynamic processes. Temperature variation studies can help resolve these broadened signals.[3][4]
2.1.2. Advanced NMR Techniques
-
2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for the unambiguous assignment of all proton and carbon signals, a prerequisite for a detailed structural analysis.
-
NOESY/ROESY: These techniques provide information on the spatial proximity of atoms, which is valuable for differentiating between various rotamers and conformations.
Experimental Protocol: Variable Temperature 1H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or a buffered D2O solution to control pH).
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (298 K).
-
Low-Temperature Spectra: Cool the sample in 10 K decrements and acquire a spectrum at each temperature. Monitor for changes in peak shape, which can indicate a slowing of the exchange between different species.
-
High-Temperature Spectra: Heat the sample in 10 K increments and acquire spectra. Observe for the coalescence of multiple signals into a single, sharp peak, which signifies rapid exchange on the NMR timescale.
-
Data Analysis: Analyze the temperature-dependent changes in chemical shifts and line widths to extract thermodynamic and kinetic parameters of the equilibrium.
Caption: Workflow for Variable Temperature NMR analysis.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography offers an unequivocal determination of the molecular structure in the solid state, allowing for direct visualization of the most stable tautomeric form within the crystal lattice.[6][10][11]
Key Insights from Crystallography:
-
Proton Positions: The precise locations of hydrogen atoms can be determined, confirming the amino or imino character of the exocyclic groups.
-
Bond Lengths: The lengths of the C-N bonds within the pyrimidine ring and to the exocyclic amino groups are sensitive to the tautomeric form.
-
Intermolecular Interactions: The crystal packing reveals the hydrogen-bonding network, which can be instrumental in stabilizing a particular tautomer in the solid state.[12]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Cultivate single crystals of this compound suitable for X-ray diffraction by methods such as slow evaporation or vapor diffusion.
-
Data Collection: Mount a suitable crystal and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic positions and thermal parameters.
-
Analysis: Analyze the final structure to identify the tautomeric form present in the crystal.
UV-Vis and Infrared (IR) Spectroscopy
While not as definitive as NMR or X-ray crystallography, UV-Vis and IR spectroscopy can offer valuable corroborating evidence. Different tautomers will exhibit distinct chromophores and thus different UV-Vis absorption spectra. Similarly, the vibrational frequencies of key bonds (C=N, C-N, N-H) will differ between tautomers and can be observed in the IR spectrum.
Part 3: Computational Modeling of Tautomeric Stability
Computational chemistry is a powerful predictive tool for assessing the relative stabilities of different tautomers and understanding the factors governing the tautomeric equilibrium.[13][14][15]
Quantum Chemical Calculations
-
Density Functional Theory (DFT): DFT methods are widely employed to calculate the optimized geometries and relative energies of tautomers in both the gas phase and in solution.[16]
-
Ab Initio Methods: For higher accuracy, ab initio methods can be used, albeit at a greater computational expense.
Computational Workflow
-
Structure Generation: Construct 3D models of all plausible tautomers.
-
Geometry Optimization: Optimize the geometry of each tautomer using DFT.
-
Energy Calculation: Calculate the single-point energy of each optimized structure to determine their relative stabilities.
-
Transition State Search: Locate the transition state structures connecting the tautomers to understand the kinetics of their interconversion.
Caption: Workflow for computational analysis of tautomers.
Data Summary Table
| Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Tautomeric and rotameric forms in solution, equilibrium dynamics. | Provides information on dynamic processes. | Can be difficult to interpret complex spectra. |
| X-ray Crystallography | Definitive structure in the solid state. | Unambiguous structure determination. | Does not provide information about the solution state. |
| UV-Vis & IR Spectroscopy | Supporting evidence for tautomeric forms. | Relatively simple and fast. | Often not definitive on its own. |
| Computational Chemistry | Relative stabilities and interconversion barriers of tautomers. | Can predict properties of unknown tautomers. | Accuracy depends on the level of theory and model used. |
Part 4: Implications for Drug Development
The specific tautomeric form of a drug molecule can profoundly influence its:
-
Receptor Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns, which can result in varied binding affinities for the target receptor.
-
Solubility and Permeability: Tautomers can possess different polarities and pKa values, thereby affecting their solubility and their ability to traverse biological membranes.
-
Metabolism: The metabolic fate of a drug can be contingent on its tautomeric form, as different tautomers may be recognized by different metabolic enzymes.
Consequently, a comprehensive understanding of the tautomeric landscape of this compound is indispensable for the rational design of novel analogs with enhanced pharmacokinetic and pharmacodynamic profiles.
Conclusion
The investigation of tautomerism in this compound presents a complex challenge that necessitates the synergistic application of experimental and computational methodologies. By amalgamating the insights derived from NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, researchers can achieve a holistic understanding of the tautomeric equilibrium and its ramifications for the biological activity of this significant class of molecules. This knowledge is paramount for the successful development of new and improved therapeutic agents based on the 2,4-diaminopyrimidine scaffold.
References
- Fallon, L., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083. [Link]
- Gangjee, A., et al. (2009). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6813-6823. [Link]
- Bohrium. (2021). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. [Link]
- U.S. Patent No. 4,959,475. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Shoup, V. A., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Computational and Theoretical Chemistry, 1017, 60-68. [Link]
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
- Kwiatkowski, J. S., & Pullman, B. (1975). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Advances in Quantum Chemistry, 9, 219-311. [Link]
- Leszczynski, J. (2012). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of computational chemistry, 33(10), 1049–1059. [Link]
- Person, W. B., & Szczepaniak, K. (1989). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Molecular Structure, 198, 1-25. [Link]
- Amanote Research. (n.d.). (PDF) Design, Synthesis, and X-Ray Crystal Structures of. [Link]
- European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. [Link]
- PubChem. (n.d.). This compound. [Link]
- Cody, V., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors. Bioorganic & medicinal chemistry, 17(19), 6813–6823. [Link]
- ACS Publications. (n.d.). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. [Link]
- ResearchGate. (n.d.). (PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]
- Kwiecień, A., et al. (2018). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 23(1), 133. [Link]
- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327–329. [Link]
- Justia Patents. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. [Link]
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. [Link]
- ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. [Link]
- Al-Omary, F. A. M., et al. (2013). Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione. Journal of Molecular Modeling, 19(7), 2781-2790. [Link]
- Bhattacharya, S., & Kool, E. T. (2014). Role of tautomerism in RNA biochemistry. RNA, 20(8), 1183–1193. [Link]
- ChemRxiv. (n.d.).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Design, Synthesis, and X-Ray Crystal Structures of [research.amanote.com]
- 11. Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of benzoannulation on tautomeric preferences of 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 2,4-Diamino-6-piperidinopyrimidine
An In-Depth Technical Guide to 2,4-Diamino-6-piperidinopyrimidine (Minoxidil): From Antihypertensive to Hair Growth Pioneer
Abstract
This technical guide provides a comprehensive exploration of this compound, universally known as Minoxidil. It traces the molecule's journey from its synthesis and initial investigation as an antihypertensive agent to its serendipitous discovery and subsequent development as a cornerstone therapy for androgenetic alopecia. We will delve into the mechanistic underpinnings of its dual pharmacological activities, the pivotal clinical trials that shaped its applications, and the chemical synthesis pathways that enable its production. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Minoxidil's history, pharmacology, and clinical significance.
Part 1: The Antihypertensive Origins - A Quest for an Ulcer Drug
The story of Minoxidil begins in the late 1950s at the Upjohn Company (now part of Pfizer), where researchers were initially seeking a novel treatment for stomach ulcers.[1][2] A compound, N,N-diallylmelamine (DAM), was investigated for its potential anticholinergic effects.[3] While it failed in this regard, animal trials on dogs revealed an unexpected and potent vasodilatory effect, leading to a significant reduction in blood pressure.[1][3]
This discovery shifted the research focus. Upjohn chemists synthesized over 200 analogues of the initial compound, leading to the creation of this compound in 1963, which was given the name Minoxidil.[1][4]
Mechanism as a Vasodilator
Minoxidil's antihypertensive action is not a result of the parent drug but its sulfated metabolite, minoxidil sulfate.[5][6] This active metabolite functions as a potent potassium channel opener, specifically targeting ATP-sensitive potassium channels (K-ATP) in the smooth muscle cells of arterial blood vessels.[5][6][7]
The opening of these channels leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, reducing intracellular calcium influx and leading to the relaxation of the vascular smooth muscle. The predominant site of action is arterial, resulting in decreased peripheral resistance and a subsequent drop in blood pressure.[6] This specific arterial action means that venodilation is minimal, making postural hypotension an uncommon side effect.[6]
Clinical trials for hypertension began in 1969, and in 1979, the U.S. Food and Drug Administration (FDA) approved oral Minoxidil under the brand name Loniten for treating severe, resistant hypertension.[1][4]
Part 2: A Serendipitous Pivot to Hair Growth
During the clinical trials for hypertension in the late 1960s and early 1970s, a peculiar and consistent side effect was observed: hypertrichosis, or excessive hair growth.[3][8][9] Patients, both male and female, reported increased hair on their scalp, face, and shoulders.[9] Initially, this was dismissed by Upjohn, a company focused on developing treatments for serious medical conditions and wary of entering the market for "baldness cures".[3]
However, the evidence became undeniable. The open secret of Minoxidil's effect on hair growth was solidified by a letter in the New England Journal of Medicine, compelling Upjohn to investigate this secondary effect or risk another company doing so.[3] This led to the logical step of creating a topical formulation to target hair follicles directly, thereby maximizing the local effect while minimizing systemic absorption and cardiovascular side effects.[3][8] Efficacy was confirmed in studies on stump-tailed macaques, a species prone to androgenetic alopecia, which showed that topical application could induce the regrowth of coarser, pigmented "terminal" hairs from atrophied follicles.[3]
Part 3: Mechanism and Clinical Validation for Androgenetic Alopecia
The repurposing of Minoxidil for hair loss required a new phase of intensive research to understand its mechanism on the hair follicle and to establish its safety and efficacy through rigorous clinical trials.
Mechanism of Action on the Hair Follicle
While the precise mechanism is not fully elucidated, several pathways are believed to contribute to Minoxidil's hair growth-stimulating effects.[1] It is crucial to note that Minoxidil is a prodrug; its efficacy depends on its conversion to the active metabolite, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, which is present in the outer root sheath of hair follicles.[1][10] The level of SULT1A1 activity can predict a patient's response to treatment.[10]
The proposed mechanisms include:
-
Potassium Channel Opening: Similar to its antihypertensive action, minoxidil sulfate opens K-ATP channels in the hair follicles. This action is thought to shorten the telogen (resting) phase and prolong the anagen (growth) phase of the hair cycle, causing follicles to re-enter the growth phase prematurely.[5][11][12]
-
Enhanced Vasodilation and Blood Flow: By relaxing the microvasculature surrounding the hair follicles, Minoxidil may increase the delivery of oxygen, blood, and essential nutrients, creating a more favorable environment for hair growth.[1][7]
-
Upregulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is believed to play a role in promoting follicular angiogenesis and maintaining the anagen phase.[1][5]
-
Prostaglandin Synthesis: The drug stimulates the production of prostaglandin E2 by activating the COX-1 enzyme, which may also contribute to prolonging the anagen phase.[1]
Clinical Trials and Regulatory Approval
Upjohn initiated clinical trials for topical Minoxidil in 1978.[3] A large-scale trial involving nearly 2,400 patients began in 1982 to evaluate safety and efficacy.[4] Dose-ranging studies were critical in establishing the optimal concentration. A landmark 48-week, double-blind, placebo-controlled trial comparing 2% and 5% topical Minoxidil in men with androgenetic alopecia (AGA) demonstrated clear superiority of the 5% solution.[13]
-
The 5% group showed a 45% greater increase in hair regrowth compared to the 2% group at 48 weeks.[13]
-
The response to treatment was also observed earlier in the 5% group.[13]
-
Both concentrations were significantly superior to the placebo.[13]
Based on this robust data, the FDA approved the 2% topical solution under the brand name Rogaine® in August 1988 for treating male pattern baldness.[1][7] The approval was extended to women in 1991.[1][3] In 1996, the FDA approved over-the-counter (OTC) sales, and a 5% formulation was approved for nonprescription sale in 1998, greatly increasing patient access to the treatment.[1]
Quantitative Data from Clinical Efficacy Trials
| Treatment Group | Duration | Mean Change in Non-Vellus Hair Count | Patient Assessment of New Hair Growth | Reference |
| 5% Minoxidil | 48 Weeks | Significantly higher than 2% and placebo | Superior to 2% and placebo | [13] |
| 2% Minoxidil | 48 Weeks | Significantly higher than placebo | Superior to placebo | [13] |
| Placebo | 48 Weeks | Baseline | Baseline | [13] |
| 5% Minoxidil | 16 Weeks | +26.4 hairs/cm² | Not specified | [10] |
| 2% Minoxidil | 32 Weeks | +11 hairs/cm² vs placebo | Not specified | [9] |
Part 4: Chemical Synthesis and Properties
Chemical Properties
-
IUPAC Name: 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide
-
Molecular Formula: C₉H₁₅N₅O[2]
-
Molecular Weight: 209.25 g/mol [2]
-
Appearance: Odorless, white to off-white crystalline powder.[2]
-
Solubility: Slightly soluble in water (220 mg/L).[2]
Common Synthesis Pathway
Several synthetic routes for Minoxidil have been developed. A common and efficient industrial method starts from 2,4-diamino-6-chloropyrimidine. This pathway avoids the use of highly toxic reagents like 2,4-dichlorophenol, which was used in earlier methods.[14]
The key steps are:
-
N-Oxidation: 2,4-diamino-6-chloropyrimidine is oxidized to form its N-oxide derivative, 2,4-diamino-6-chloropyrimidine-1-oxide. This is a critical step, and various oxidizing agents can be used, such as m-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate.[15][16]
-
Nucleophilic Substitution: The resulting N-oxide intermediate is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chlorine atom at the C6 position of the pyrimidine ring to yield the final product, Minoxidil.[14][15]
Experimental Protocols: Generalized Clinical Trial Methodology
The following describes a generalized protocol for a Phase III clinical trial to assess the efficacy of topical Minoxidil, based on methodologies reported in published studies.[13]
Protocol: Efficacy of 5% Topical Minoxidil for Androgenetic Alopecia
-
Study Design: 48-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Selection:
-
Inclusion Criteria: Healthy males, 18-49 years old, with a clinical diagnosis of androgenetic alopecia (e.g., Hamilton-Norwood scale III-V).
-
Exclusion Criteria: History of medical conditions or use of medications known to cause hair loss; known allergy to Minoxidil or vehicle components; active scalp disease.
-
-
Randomization and Blinding:
-
Participants are randomly assigned to one of three arms: 5% Minoxidil solution, 2% Minoxidil solution, or placebo (vehicle).
-
Packaging for all three treatments is identical. Participants, investigators, and clinical staff are blinded to the treatment allocation.
-
-
Treatment Regimen:
-
Participants apply 1 mL of the assigned solution to the affected scalp areas twice daily (morning and evening).
-
Compliance is monitored through diary entries and weighing of returned medication bottles at follow-up visits.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a 1 cm² target area of the scalp at week 48. Hair counts are performed using macrophotography and digital image analysis.
-
Secondary Endpoints:
-
Investigator assessment of change in scalp coverage using a standardized rating scale.
-
Patient self-assessment of treatment benefit and perception of hair growth.
-
-
-
Safety Assessment:
-
Adverse events are recorded at each follow-up visit (e.g., weeks 8, 16, 32, 48).
-
Vital signs, including blood pressure and heart rate, are monitored to assess for systemic effects.
-
Dermatological examinations of the scalp are performed to check for local irritation or contact dermatitis.
-
-
Statistical Analysis:
-
An intent-to-treat (ITT) analysis is performed on all randomized participants.
-
Analysis of covariance (ANCOVA) is used to compare the mean change in hair count between treatment groups, with baseline hair count as a covariate.
-
Conclusion
The history of this compound is a testament to the power of serendipity in scientific discovery. What began as a failed attempt to treat ulcers led to the development of a potent antihypertensive drug, Loniten. The astute observation of its primary side effect, hypertrichosis, sparked a revolutionary shift in the treatment of hair loss, culminating in the global brand Rogaine. Minoxidil's journey underscores the importance of rigorous scientific investigation, from mechanistic studies elucidating its role as a potassium channel opener to the large-scale clinical trials that validated its dual applications. It remains a critical tool in the therapeutic arsenals for both hypertension and androgenetic alopecia, a remarkable legacy for a single molecule.
References
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles.
- Sica, D. A. (2004). Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension. The Journal of Clinical Hypertension, 6(5), 283-284. [Link]
- Strut Blog. (n.d.). What Is the Minoxidil Mechanism of Action for Hair Growth? Strut. [Link]
- Wikipedia. (2024). Minoxidil. [Link]
- Bryan, J. (2011). How minoxidil was transformed from an antihypertensive to hair-loss drug. The Pharmaceutical Journal. [Link]
- FOLIGAIN. (2024, May 30).
- Intelacia. (n.d.). Science, Serendipity, and Hair Regrowth: The Unexpected Journey of Minoxidil. [Link]
- Sure Hair Transplants Toronto. (2018, January 2). Minoxidil For Hair Loss Was An Unexpected Discovery. [Link]
- The Regrow Hair Centre. (2024, December 8). The Journey of Minoxidil: A Historical Perspective on Hair Regrowth Breakthroughs. [Link]
- National Cancer Institute. (n.d.). Clinical Trials Using Minoxidil. [Link]
- Britannica. (n.d.). Minoxidil. Encyclopædia Britannica. [Link]
- Olsen, E. A., Dunlap, F. E., Funicella, T., Koperski, J. A., Swinehart, J. M., Tschen, E. H., & Trancik, R. J. (2002). A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men.
- Clinical Research News Online. (2024, May 7).
- Headington, J. T. (1987). Topical Minoxidil, Experimental and Clinical Results: Editor's Introduction.
- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug design, development and therapy, 13, 2777–2786. [Link]
- Ohio State University Comprehensive Cancer Center. (2025, April 4). Topical or Oral Minoxidil for the Treatment of Endocrine Therapy-Induced Alopecia in Patients With Stage I-IV Breast Cancer.
- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Google Patents. (n.d.).
- Justia Patents. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. [Link]
- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
- PubChem. (n.d.). This compound.
- European Patent Office. (1992). EP0295218B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Link]
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. Minoxidil | Definition, Uses, Side Effects, & Facts | Britannica [britannica.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. karger.com [karger.com]
- 5. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intelacia.com [intelacia.com]
- 8. foligain.com [foligain.com]
- 9. surehair.com [surehair.com]
- 10. Minoxidil and its use in hair disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 12. eu.foligain.com [eu.foligain.com]
- 13. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. data.epo.org [data.epo.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Biological Activity of 2,4-Diamino-6-piperidinopyrimidine and its N-Oxide Form, Minoxidil
Executive Summary
This technical guide provides a comprehensive analysis of the biological activities of 2,4-Diamino-6-piperidinopyrimidine, with a primary focus on its clinically significant 3-N-oxide form, widely known as Minoxidil. Initially developed as a potent antihypertensive agent, Minoxidil's unexpected side effect of hypertrichosis led to its repurposing as a leading topical treatment for androgenetic alopecia. This document delves into the core mechanisms of action, detailing the metabolic activation required for its therapeutic effects and its role as a potassium channel opener. We will explore the downstream signaling pathways responsible for its dual activities in vasodilation and hair growth stimulation. Furthermore, this guide presents detailed experimental protocols for researchers to investigate these effects in a laboratory setting, supported by data visualizations and a thorough review of the broader therapeutic potential of the 2,4-diaminopyrimidine scaffold.
Introduction: The 2,4-Diaminopyrimidine Scaffold and the Emergence of Minoxidil
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a variety of biologically active molecules.[1] Within this class, the 2,4-diaminopyrimidine substructure has proven to be a "privileged scaffold" in medicinal chemistry, serving as the core for drugs with diverse activities, including antifolate, antibacterial, and antineoplastic properties.[1][2]
This guide focuses on two closely related molecules:
-
This compound: The parent compound in this series.
-
Minoxidil (this compound 3-oxide): The N-oxide derivative, which is the well-known and clinically utilized drug.[3]
Minoxidil was first developed as an oral medication for severe, refractory hypertension due to its potent vasodilatory effects.[4][5] However, it is the metabolic product of Minoxidil, not the drug itself, that elicits this biological response. Minoxidil is a prodrug that is converted in vivo to its active form, Minoxidil sulfate.[5][6] This active metabolite is central to understanding its mechanism of action. While Minoxidil is extensively studied, its direct precursor, this compound (sometimes referred to as Desoxyminoxidil), is less characterized, with some reports suggesting it may inhibit lysyl hydroxylase and suppress nitric oxide production.[7] This guide will primarily focus on the well-documented activities of Minoxidil.
Core Mechanism of Action: Metabolic Activation and Potassium Channel Opening
The primary pharmacological action of Minoxidil is mediated through the opening of adenosine triphosphate (ATP)-sensitive potassium channels (KATP channels) in the cell membranes of vascular smooth muscle.[4] This is not a direct action but requires a critical metabolic activation step.
Metabolic Activation: In the liver and other tissues such as hair follicles, Minoxidil is sulfated by the sulfotransferase enzyme SULT1A1 to form Minoxidil sulfate.[5][6][8] This sulfation is essential for its biological activity.
KATP Channel Opening: Minoxidil sulfate, the active metabolite, binds to and opens KATP channels. This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle, this hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and leading to muscle relaxation (vasodilation).[4][9]
Caption: Metabolic activation and primary mechanism of Minoxidil.
Key Biological Activities and Therapeutic Applications
The opening of KATP channels by Minoxidil sulfate translates into two major, clinically relevant biological activities.
Antihypertensive Activity via Vasodilation
By directly relaxing arteriolar smooth muscle, Minoxidil reduces peripheral vascular resistance, leading to a decrease in blood pressure.[5][6] This potent effect makes it a valuable second-line therapy for severe hypertension that is unresponsive to other treatments.[4] However, its use is often accompanied by side effects like fluid retention and reflex tachycardia, necessitating co-administration with a diuretic and a beta-blocker.[5]
Stimulation of Hair Growth
The discovery of Minoxidil's ability to promote hair growth was serendipitous. Its efficacy in treating androgenetic alopecia is now its most common application. The mechanism is multifactorial and not solely dependent on vasodilation:
-
Improved Microcirculation: Vasodilation around the hair follicle may enhance the delivery of oxygen, blood, and nutrients, supporting follicular function.[4]
-
Upregulation of Vascular Endothelial Growth Factor (VEGF): Minoxidil has been shown to increase the expression of VEGF in dermal papilla cells.[4] VEGF is a key signaling protein that promotes angiogenesis, which is critical for hair follicle development and maintenance.
-
Prolongation of the Anagen Phase: Minoxidil appears to shorten the telogen (resting) phase of the hair cycle, encouraging follicles to enter the anagen (growth) phase prematurely and prolonging its duration.[4]
-
Prostaglandin Synthesis: Activation of prostaglandin-endoperoxide synthase-1 may also contribute to its effects on hair growth.[4]
Broader Context: Biological Activities of Related 2,4-Diaminopyrimidines
While Minoxidil's activity is defined by KATP channel opening, the broader 2,4-diaminopyrimidine class exhibits other significant biological activities, primarily through the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleotides and amino acids.
Several 2,4-diaminopyrido[2,3-d]pyrimidine and 2,4-diaminopyrido[3,2-d]pyrimidine analogues have been synthesized and evaluated as potent inhibitors of DHFR from pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii, as well as for their antitumor activity.[2][10][11] This highlights the versatility of the scaffold for targeting different enzymatic pathways.
Data Summary: Comparative Biological Activity
To illustrate the structure-activity relationships within the broader class of related compounds, the following table summarizes the inhibitory concentrations (IC50) of various 2,4-diaminopyrido[3,2-d]pyrimidine analogues against DHFR from different species.
| Compound ID | Structure/Substitution | pcDHFR IC50 (µM) | tgDHFR IC50 (µM) | rlDHFR IC50 (µM) | Source |
| 21 | 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | 0.0023 | - | - | [10] |
| 12 | 2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidine | 90.4 | - | - | [10] |
| 8 | 2,4-diamino-6-((2',5'-dichloroanilino)methyl)pyrido[2,3-d]pyrimidine | - | - | - | [11] |
pcDHFR: Pneumocystis carinii dihydrofolate reductase; tgDHFR: Toxoplasma gondii dihydrofolate reductase; rlDHFR: rat liver dihydrofolate reductase.
Experimental Protocols & Methodologies
To provide a practical framework for researchers, this section details a representative in vitro protocol to assess one of the key biological activities of Minoxidil: the upregulation of VEGF in human dermal papilla cells.
Protocol: Quantification of VEGF Upregulation in Human Dermal Papilla Cells (HDPCs)
Rationale: This assay directly measures a key proposed mechanism for Minoxidil's hair growth-promoting effects. HDPCs are chosen as they are the primary regulators of hair follicle cycling. An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and specific method for quantifying the secreted VEGF protein.
Caption: Workflow for measuring Minoxidil-induced VEGF secretion.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture primary Human Dermal Papilla Cells in specialized Dermal Papilla Cell Medium supplemented with growth factors, following the supplier's instructions.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells when they reach 80-90% confluency. Use cells from early passages (e.g., 3-6) to ensure physiological relevance.
-
-
Cell Seeding:
-
Trypsinize confluent HDPCs and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 24-well plate at a density of 5 x 10^4 cells per well. Allow cells to adhere for 24 hours.
-
-
Serum Starvation (Cell Synchronization):
-
Aspirate the growth medium and replace it with a low-serum basal medium (e.g., 0.5% FBS).
-
Incubate for 24 hours. This step synchronizes the cell cycle and reduces baseline VEGF secretion, enhancing the signal-to-noise ratio of the treatment effect.
-
-
Compound Treatment:
-
Prepare a stock solution of Minoxidil in DMSO. Prepare serial dilutions in the basal medium to achieve final concentrations (e.g., 1, 10, 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest Minoxidil concentration.
-
Aspirate the starvation medium and add the treatment media to the respective wells in triplicate.
-
-
Incubation and Supernatant Collection:
-
Incubate the treated cells for 48 hours.
-
After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any cell debris. Transfer the clarified supernatant to fresh tubes and store at -80°C until the ELISA is performed.
-
-
VEGF Quantification (ELISA):
-
Quantify the concentration of VEGF in the collected supernatants using a commercial Human VEGF ELISA kit.
-
Follow the manufacturer's protocol precisely, which typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric readout.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve from the provided VEGF standards.
-
Calculate the concentration of VEGF in each sample by interpolating from the standard curve.
-
Normalize the VEGF concentration to the total protein content or cell number in each well (which can be determined from a parallel plate using a cell viability assay like MTT or crystal violet staining) to account for any variations in cell density.
-
Conclusion
This compound 3-oxide, or Minoxidil, stands as a prime example of drug repurposing. Its biological activity is critically dependent on its metabolic conversion to Minoxidil sulfate, a potent opener of ATP-sensitive potassium channels. This singular mechanism gives rise to two distinct therapeutic outcomes: vasodilation for the management of severe hypertension and a complex, multifactorial stimulation of hair follicles for the treatment of alopecia. While the parent compound, this compound, remains less explored, the broader chemical scaffold continues to be a source of promising therapeutic agents, particularly as inhibitors of enzymes like dihydrofolate reductase. Future research may further elucidate the nuanced roles of KATP channels in hair follicle biology and uncover new applications for this versatile class of molecules.
References
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(23), 4533–4541. [Link]
- Herman, A., & Herman, A. P. (2023). Minoxidil. In StatPearls.
- LookChem. (n.d.). Minoxidil.
- Gangjee, A., et al. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074–5082. [Link]
- National Center for Biotechnology Information. (n.d.). Minoxidil. In PubChem Compound Database.
- Wikipedia. (n.d.). Minoxidil.
- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2537. [Link]
- March, Y. A., Al-Tamimi, W. H., & Abdulwahid, A. A. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30. [Link]
- ResearchGate. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.
- National Institutes of Health. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 933-945. [Link]
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]
Sources
- 1. sjomr.org.in [sjomr.org.in]
- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cas 38304-91-5,Minoxidil | lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 24867-26-3 | Benchchem [benchchem.com]
- 8. Minoxidil - Wikipedia [en.wikipedia.org]
- 9. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 2,4-Diamino-6-piperidinopyrimidine Derivatives: A Deep Dive into Potassium Channel Modulation
This technical guide provides an in-depth exploration of the pharmacological classification of 2,4-diamino-6-piperidinopyrimidine and its derivatives, with a primary focus on its most prominent member, Minoxidil. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of action, therapeutic applications, and the critical structure-activity relationships that define this class of compounds. We will dissect the signaling pathways, provide exemplary experimental protocols for characterization, and offer insights into the causality behind experimental design choices in the study of these molecules.
Introduction: A Tale of Serendipity and Potent Vasodilation
The story of this compound derivatives in pharmacology is intrinsically linked to the development of Minoxidil. Initially investigated as a treatment for ulcers, its potent vasodilatory effects quickly became apparent, leading to its repurposing as an antihypertensive agent for severe and refractory cases.[1][2] The subsequent observation of hypertrichosis (excessive hair growth) as a side effect paved the way for its topical application in the treatment of androgenic alopecia.[1][3]
The core structure, this compound, is a pharmacophore that has been explored for various biological activities.[4] However, it is the N-oxide derivative at the 3-position, known as Minoxidil (2,4-diamino-6-(1-piperidinyl)-pyrimidine 3-oxide), that has been extensively studied and defines the primary pharmacological classification of this chemical family.[5]
Pharmacological Classification: Potent Openers of ATP-Sensitive Potassium Channels
The primary pharmacological classification of Minoxidil, and by extension, the therapeutic action of its class, is as a potassium channel opener .[6][7] Specifically, it targets the ATP-sensitive potassium channels (K-ATP channels) .[1][8] This action places it in the category of peripheral vasodilators and antihypertensive agents.[3][9]
The opening of K-ATP channels in the plasma membrane of smooth muscle cells leads to an increase in potassium ion conductance.[10] This efflux of potassium ions causes hyperpolarization of the cell membrane, shifting the membrane potential closer to the potassium equilibrium potential.[10][11] This hyperpolarization inhibits the opening of voltage-dependent calcium channels, thereby reducing the influx of calcium ions into the cell. The resulting decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent drop in peripheral vascular resistance and blood pressure.[2][11]
It is crucial to note that Minoxidil itself is a prodrug. Its pharmacological activity is mediated by its sulfated metabolite, Minoxidil sulfate .[9][11][12] This biotransformation is a critical step for its efficacy.
The Central Role of the N-Oxide Group and Bioactivation
The presence of the 3-oxide group in Minoxidil is pivotal to its mechanism of action. The parent compound, this compound (also known as desoxyminoxidil), lacks the significant vasodilatory effects of its N-oxide counterpart.[13] While desoxyminoxidil has been investigated for other potential biological activities, such as the inhibition of lysyl hydroxylase, its pharmacological profile is not dominated by potassium channel opening.[4]
The N-oxide group facilitates the crucial next step in bioactivation: sulfation. This metabolic conversion is essential for the molecule to effectively open K-ATP channels.
Signaling Pathway of Minoxidil-Induced Vasodilation
The signaling cascade initiated by Minoxidil leading to vasodilation is a well-defined process. The following diagram illustrates this pathway.
Caption: Signaling pathway of Minoxidil-induced vasodilation.
Therapeutic Applications and Mechanistic Insights
Refractory Hypertension
Oral Minoxidil is reserved for patients with severe hypertension that has not responded to other antihypertensive medications.[1][2] Its potent and direct vasodilatory action provides a powerful tool for blood pressure control in these challenging cases. However, its use is associated with potential side effects, including reflex tachycardia and fluid retention, often necessitating co-administration with a beta-blocker and a diuretic.[9]
Androgenic Alopecia
The application of topical Minoxidil for hair growth is a prime example of drug repurposing. The proposed mechanisms of action in this context are multifactorial and not solely reliant on vasodilation:
-
Enhanced Microcirculation: Vasodilation around the hair follicles is believed to improve the delivery of oxygen and nutrients, supporting hair growth.[1]
-
Stimulation of Growth Factors: Minoxidil has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF), which may contribute to increased vascularization around the hair follicles.[1]
-
Prolongation of the Anagen Phase: It is thought to shorten the telogen (resting) phase of the hair cycle and prolong the anagen (growth) phase.[12]
Experimental Protocols for Pharmacological Characterization
For researchers developing or evaluating new this compound derivatives, a series of well-established assays are essential to characterize their pharmacological profile.
In Vitro Assessment of Vasodilatory Activity
Objective: To determine the vasodilatory potency and efficacy of a test compound on isolated arterial segments.
Methodology: Wire Myography
-
Tissue Preparation: Isolate segments of a suitable artery (e.g., rat mesenteric artery) and mount them in a wire myograph chamber containing physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibration and Viability Check: Allow the arterial rings to equilibrate under a standardized resting tension. Contract the rings with a high-potassium solution to assess their viability.
-
Pre-contraction: Induce a submaximal, stable contraction using a vasoconstrictor such as phenylephrine or U46619.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction. Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Causality of Experimental Choices: Wire myography provides a functional measure of vasodilation in a physiologically relevant ex vivo system. The use of a pre-constricting agent mimics a state of vascular tone, allowing for the observation of relaxation. A cumulative concentration-response curve is an efficient method to determine the potency and efficacy of the compound.
Elucidating the Mechanism: Role of K-ATP Channels
Objective: To confirm that the observed vasodilation is mediated by the opening of K-ATP channels.
Methodology: Myography with Channel Blockade
-
Protocol: Follow the same procedure as the wire myography for vasodilation.
-
Antagonist Incubation: Prior to pre-contraction, incubate a set of arterial rings with a selective K-ATP channel blocker, such as Glibenclamide, for a sufficient duration.
-
Comparative Analysis: Generate a cumulative concentration-response curve for the test compound in the presence and absence of the K-ATP channel blocker.
-
Interpretation: A rightward shift in the concentration-response curve in the presence of the blocker indicates competitive antagonism and confirms the involvement of K-ATP channels in the compound's mechanism of action.
Caption: Experimental workflow for mechanistic studies using wire myography.
Quantitative Data Summary
| Compound | Pharmacological Class | Primary Molecular Target | Key Therapeutic Use (Oral) | Key Therapeutic Use (Topical) |
| Minoxidil | Potassium Channel Opener, Peripheral Vasodilator | ATP-Sensitive Potassium Channel (K-ATP) | Severe, Refractory Hypertension[1][2] | Androgenic Alopecia[3] |
| This compound | Not fully characterized | Lysyl hydroxylase (reported)[4] | Not established | Not established |
Future Directions and Unanswered Questions
The pharmacology of this compound derivatives is a field ripe for further exploration. While Minoxidil's mechanism is well-understood, the pharmacological space of its analogues remains largely uncharted. Key research questions include:
-
Can derivatives of this compound be designed to be more potent and selective K-ATP channel openers?
-
Is it possible to develop tissue-specific K-ATP channel openers to minimize systemic side effects?
-
What are the detailed molecular interactions between Minoxidil sulfate and the K-ATP channel subunits?
-
Are there other therapeutic applications for K-ATP channel openers beyond hypertension and hair loss?
A deeper understanding of the structure-activity relationships within this chemical class could unlock the potential for novel therapeutics with improved efficacy and safety profiles.
References
- Stojnic, N., et al. (1995). Pharmacology of the potassium channel openers. Cardiovascular Drugs and Therapy, 9 Suppl 2, 185–193.
- Badri, T., & Nessel, T. A. (2023). Minoxidil. In StatPearls.
- Wikipedia contributors. (2024). Minoxidil. In Wikipedia, The Free Encyclopedia.
- Drugs.com. (2025).
- LookChem. (n.d.). Minoxidil.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4201, Minoxidil.
- SlideShare. (n.d.). Potassium channel openers.
- Quast, U. (1992). Potassium Channel Openers: Pharmacological and Clinical Aspects. Fundamental & Clinical Pharmacology, 6(8-9), 331-343.
- BenchChem. (n.d.). This compound.
- Wikipedia contributors. (2024). Potassium channel opener. In Wikipedia, The Free Encyclopedia.
- Andersson, K. E. (1992). Clinical pharmacology of potassium channel openers. Pharmacology & Toxicology, 70(4), 243-254.
- Catto, A., et al. (1982). [2,4-diamino-6-piperidinyl- And 6-piperazinylpyrimidine 3-oxides, New Analogs of Minoxidil]. Bollettino Chimico Farmaceutico, 121(1), 16-26.
- BenchChem. (n.d.). Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil)
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
- European Patent Office. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (EP 0295218 A1).
- ChemicalBook. (2025). This compound.
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Minoxidil - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 8. Potassium channel openers | PPTX [slideshare.net]
- 9. lookchem.com [lookchem.com]
- 10. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel openers: pharmacological and clinical aspects [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | 24867-26-3 [chemicalbook.com]
2,4-Diamino-6-piperidinopyrimidine (Minoxidil): A Technical Guide to Current and Emerging Therapeutic Targets
Abstract
Initially developed as a potent antihypertensive agent, 2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil, revealed a remarkable off-target effect: the stimulation of hair growth. This serendipitous discovery propelled it to become a cornerstone therapy for androgenetic alopecia. For decades, its primary mechanism was attributed to its action as an ATP-sensitive potassium (K-ATP) channel opener, leading to vasodilation. However, ongoing research has unveiled a more complex and multifaceted mechanism of action, suggesting that Minoxidil's therapeutic potential extends far beyond its originally understood targets. This technical guide synthesizes current knowledge and explores the expanding landscape of Minoxidil's molecular targets, offering a forward-looking perspective for researchers and drug development professionals. We will delve into its established role as a K-ATP channel opener, examine its crucial metabolic activation, and illuminate emerging targets in anti-fibrotic, pro-angiogenic, and developmental signaling pathways.
Introduction: From Vasodilator to Hair Growth Stimulator
Minoxidil was first introduced in the 1970s as an oral medication, Loniten®, for treating severe, refractory hypertension.[1] Its efficacy stems from its ability to act as a potent peripheral vasodilator, primarily targeting arterial smooth muscle.[2] The unexpected observation of hypertrichosis (excessive hair growth) in patients undergoing treatment led to its redevelopment as a topical formulation, Rogaine®, for androgenetic alopecia.[3]
The central paradox of Minoxidil has always been understanding how a vasodilator could so profoundly affect the complex biology of the hair follicle. While increased microcirculation was an early and logical hypothesis, it is now clear that this is only part of the story.[1][4] The true therapeutic action of Minoxidil is contingent on its bioactivation and its engagement with a diverse array of cellular targets, which collectively modulate the hair follicle cycle, prolonging the anagen (growth) phase and shortening the telogen (resting) phase.[1][5][6]
The Critical Role of Bioactivation: Minoxidil as a Prodrug
A fundamental principle underpinning Minoxidil's activity is that it is a prodrug. Its therapeutic effects are not mediated by the parent compound but by its sulfated metabolite, Minoxidil sulfate.[2][4][5] This conversion is catalyzed by the sulfotransferase enzyme, primarily SULT1A1, which is present in the outer root sheath of hair follicles and various other tissues like the liver.[4][7]
The level of SULT1A1 activity in an individual's hair follicles is a critical determinant of their response to topical Minoxidil therapy.[8][9] This enzymatic variability explains the wide range of clinical efficacy observed, from significant regrowth to minimal response.[8][10] This understanding has profound implications for patient stratification and the development of companion diagnostics or strategies to boost local SULT1A1 activity.[8]
Caption: Metabolic activation of Minoxidil to its active sulfate form by the SULT1A1 enzyme.
The Canonical Target: ATP-Sensitive Potassium (K-ATP) Channels
The best-characterized target of Minoxidil sulfate is the ATP-sensitive potassium (K-ATP) channel. These channels are found in various cell types and link cellular metabolism (via ATP/ADP levels) to membrane potential.
Mechanism in Vasodilation
In vascular smooth muscle cells, Minoxidil sulfate opens K-ATP channels.[2] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium influx and leading to muscle relaxation and vasodilation.[4] This is the primary mechanism behind its antihypertensive effect.[2]
Mechanism in Hair Follicles
The role of K-ATP channels in hair follicles is more complex. Human hair follicles express genes and proteins for two types of K-ATP channels: Kir6.2/SUR1 in the epithelial matrix and Kir6.1/SUR2B in the dermal papilla and sheath.[11][12] Minoxidil is believed to primarily act on the SUR2B-containing channels.[4][11] By opening these channels in dermal papilla cells, Minoxidil may stimulate signaling cascades that promote hair growth, potentially through increased nutrient supply via vasodilation and direct stimulation of follicular cells.[1][4]
Mitochondrial K-ATP Channels: A Cardioprotective Target
Intriguingly, research indicates that Minoxidil is a significantly more potent activator of mitochondrial K-ATP (mitoK-ATP) channels than sarcolemmal K-ATP channels in cardiac myocytes.[13][14] Studies show an EC50 of 7.3 µM for mitoK-ATP activation, approximately 25-fold lower than for sarcolemmal channels.[13][14] This selective activation has been shown to confer a direct cardioprotective effect, attenuating mitochondrial Ca2+ overload and improving recovery after ischemia/reperfusion.[13][14] This suggests a potential therapeutic application for Minoxidil in ischemic heart disease.
Emerging and Investigational Therapeutic Targets
While K-ATP channels are a key part of the story, they do not fully account for all of Minoxidil's effects on the hair follicle. A growing body of evidence points to a plurality of mechanisms and targets that are ripe for therapeutic exploration.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of hair follicle development, cycling, and regeneration.[15][16] Maintenance of β-catenin activity in dermal papilla cells (DPCs) is essential for keeping hair follicles in the anagen phase.[17] Studies have demonstrated that Minoxidil can activate this pathway.[15][17] It promotes the nuclear accumulation of β-catenin and increases the expression of downstream target genes like Lef-1.[17] This activation appears to be a key mechanism by which Minoxidil prolongs the anagen phase and delays the transition to catagen (regression).[15][17]
Caption: Minoxidil activates the Wnt/β-catenin pathway, leading to anagen prolongation.
Anti-Fibrotic Activity via Lysyl Hydroxylase Inhibition
Fibrosis, characterized by excessive collagen deposition, can impair tissue function. Minoxidil has demonstrated anti-fibrotic properties.[4][18][19] Its primary mechanism in this context is the inhibition of the enzyme lysyl hydroxylase (LH).[18][19] LH is crucial for the formation of stable collagen cross-links.[18][20] By reducing LH activity, Minoxidil limits the supply of hydroxylysine, leading to the synthesis of less cross-linked, more flexible collagen.[4][19] This has been shown to reduce collagen deposition and tissue-like contraction in vitro and suppress pulmonary fibrosis in vivo models.[18][19][21] This anti-fibrotic potential suggests applications in conditions like idiopathic pulmonary fibrosis or keloid scarring.[18]
Modulation of Prostaglandin Synthesis
Prostaglandins play a complex, often opposing, role in hair follicle regulation.[22][23] Minoxidil has been shown to stimulate the production of Prostaglandin E2 (PGE2) by activating prostaglandin endoperoxide synthase-1 (PTGS1, also known as COX-1).[1][4][22] PGE2 is associated with promoting hair growth and can protect against radiation-induced alopecia.[22][23] The expression of the PGE2 receptor is also enhanced by Minoxidil.[4] This targeted stimulation of pro-growth prostaglandins represents another key therapeutic avenue.
Upregulation of Vascular Endothelial Growth Factor (VEGF)
Angiogenesis, the formation of new blood vessels, is vital for nourishing the highly metabolic hair follicle. Minoxidil treatment has been shown to upregulate the expression of VEGF in dermal papilla cells.[4][24] Increased VEGF stimulates perifollicular vascularization, which is thought to support the robust growth of the hair shaft during the anagen phase.[1][24]
Summary of Key Targets and Clinical Relevance
The therapeutic profile of this compound is far more sophisticated than initially understood. Its action is mediated by a network of interconnected targets that collectively shift the cellular environment towards tissue regeneration and growth.
| Therapeutic Target | Cell/Tissue Type | Mechanism of Action | Potential Clinical Application |
| ATP-sensitive K+ Channels (SUR2B) | Dermal Papilla, Vascular Smooth Muscle | Hyperpolarization, vasodilation, signaling activation | Androgenetic Alopecia, Hypertension[2][4][11] |
| Mitochondrial K+ Channels (mitoK-ATP) | Cardiac Myocytes | Attenuation of Ca2+ overload, cellular protection | Cardioprotection from Ischemia[13][14] |
| Wnt/β-catenin Pathway | Dermal Papilla Cells | Nuclear translocation of β-catenin, gene expression | Androgenetic Alopecia, Hair Regeneration[15][17] |
| Lysyl Hydroxylase (LH) | Fibroblasts | Inhibition of collagen cross-linking | Fibrotic Disorders (e.g., IPF, Keloids)[18][19][20] |
| Prostaglandin Endoperoxide Synthase-1 | Dermal Papilla Cells | Increased synthesis of Prostaglandin E2 (PGE2) | Androgenetic Alopecia[4][22] |
| Vascular Endothelial Growth Factor (VEGF) | Dermal Papilla Cells | Upregulation of VEGF expression, angiogenesis | Androgenetic Alopecia[4][24] |
| Androgen Receptors (AR), CYP17A1 | Dermal Papilla Cells | Suppression of expression and activity | Androgenetic Alopecia[24] |
Experimental Protocols for Target Validation
To rigorously validate these targets, specific, well-controlled experimental workflows are necessary.
Protocol 1: SULT1A1 Enzymatic Activity Assay in Hair Follicles
This assay is crucial for predicting patient response to topical Minoxidil.
-
Sample Collection: Pluck 5-10 hairs with intact roots from the patient's scalp.
-
Follicle Isolation: Under a microscope, dissect the outer root sheath from the hair shafts.
-
Lysis: Homogenize the tissue in a suitable lysis buffer to release cellular contents.
-
Reaction Setup: In a 96-well plate, combine the cell lysate with a reaction mixture containing Minoxidil and p-nitrophenyl sulfate (PNPS).
-
Enzymatic Reaction: The SULT1A1 in the lysate will convert Minoxidil to Minoxidil sulfate. This reaction is coupled to the conversion of PNPS to p-nitrophenol.
-
Quantification: Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is directly proportional to the SULT1A1 activity.[7]
-
Controls: Include a negative control (no lysate) and a positive control (recombinant SULT1A1).
Protocol 2: Western Blot for β-catenin Nuclear Translocation
This method assesses the activation of the Wnt pathway.
-
Cell Culture: Culture human dermal papilla cells (DPCs) in appropriate media.
-
Treatment: Treat cells with Minoxidil (e.g., 1-100 µM) for a specified time course (e.g., 0, 1, 6, 24 hours).
-
Fractionation: Lyse the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Run equal amounts of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for β-catenin. Use antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm fraction purity.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. An increase in the β-catenin signal in the nuclear fraction indicates activation.[17]
Future Research Directions and Conclusion
The journey of this compound from an antihypertensive drug to a multi-target therapeutic agent is a testament to the value of clinical observation and mechanistic investigation. Future research should focus on several key areas:
-
Targeted Drug Design: Can new molecules be designed to more potently and selectively engage these emerging targets, such as lysyl hydroxylase or specific components of the Wnt pathway, to treat fibrosis or enhance hair regeneration with fewer off-target effects?
-
Personalized Medicine: The development of reliable, point-of-care diagnostics for SULT1A1 activity could revolutionize the treatment of alopecia, allowing clinicians to identify likely responders before initiating therapy.[7][9]
-
Repurposing for New Indications: The strong preclinical evidence for Minoxidil's anti-fibrotic and cardioprotective effects warrants further investigation and potential clinical trials for conditions like idiopathic pulmonary fibrosis and ischemic heart disease.[13][18]
References
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Sica, D. A. (2018). Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension. The Journal of Clinical Hypertension, 20(4), 727-730. [Link]
- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug Design, Development and Therapy, 13, 2777–2786. [Link]
- Wikipedia contributors. (2024, January 4). Minoxidil. In Wikipedia, The Free Encyclopedia. [Link]
- Goren, A., Sharma, A., Dhurat, R., & Lotti, T. (2018). Minoxidil in the treatment of androgenetic alopecia.
- Jeong, G. Y., Lee, J. Y., Lee, E. J., Kim, H. J., Kim, J. H., Park, S. H., ... & Choi, S. (2018). Lysyl Hydroxylase Inhibition by Minoxidil Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β. Medical Science Monitor, 24, 8496–8506. [Link]
- Knaus, R., Hengl, T., Rinner, B., Kittinger, A., & Schauenstein, K. (2021). Minoxidil decreases collagen I deposition and tissue-like contraction in clubfoot-derived cells: a way to improve conservative treatment of relapsed clubfoot? Connective Tissue Research, 62(6), 675-685. [Link]
- Kwak, S. B., Kim, J. C., & Choi, Y. (2017). Minoxidil Activates β-catenin Pathway in Human Dermal Papilla Cells: A Possible Explanation for Its Anagen Prolongation Effect.
- Han, J. H., Kwon, O. S., Chung, J. H., Cho, K. H., Eun, H. C., & Kim, K. H. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
- Parish, J. L., Hughes, M. A., Cherry, G. W., & Ferguson, D. J. (1995). The effect of minoxidil analogues and metabolites on the contraction of collagen lattices by human skin fibroblasts. British Journal of Plastic Surgery, 48(3), 154-160. [Link]
- van der Slot-Verhoeven, A. J., van Dura, E. A., de Groot, B., & Verzijl, N. (2005). Minoxidil exerts different inhibitory effects on gene expression of lysyl hydroxylase 1, 2, and 3: implications for collagen cross-linking and treatment of fibrosis.
- Pietrauszka, K. (2024).
- Tosti, A., & Piraccini, B. M. (2018). Prostanoids and Hair Follicles: Implications for Therapy of Hair Disorders.
- Sharma, A., Goren, A., Dhurat, R., & Lotti, T. (2017). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review.
- Choi, N., Shin, S., Song, S. U., & Sung, J. H. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International Journal of Molecular Sciences, 19(3), 691. [Link]
- Perfect Hair Health. (2024).
- Zhi, J., Chen, X., & Li, Y. (2025). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride? Journal of Medicinal Chemistry. [Link]
- Li, M., Liu, F., & Yang, J. (2023). New Target for Minoxidil in the Treatment of Androgenetic Alopecia. Drug Design, Development and Therapy, 17, 2537–2547. [Link]
- Goren, A., McCoy, J., & Wambier, C. (2018). Minoxidil Sulfotransferase Enzyme (SULT1A1) genetic variants predicts response to oral minoxidil treatment for female pattern hair loss. Journal of the European Academy of Dermatology and Venereology, 32(11), e407-e408. [Link]
- Walsh Medical Media. (2022).
- Wang, X., Chen, X., & Yang, D. (2024). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride? Journal of Medicinal Chemistry. [Link]
- Sato, T., O'Rourke, B., & Marbán, E. (2004). Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection. British Journal of Pharmacology, 141(2), 205–212. [Link]
- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. FASEB Journal, 22(6), 1725-1736. [Link]
- Sato, T., O'Rourke, B., & Marbán, E. (2004). Minoxidil opens mitochondrial KATP channels and confers cardioprotection. British Journal of Pharmacology. [Link]
- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. Semantic Scholar. [Link]
- Oreate AI. (2025).
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientific Analysis of Minoxidil's Hair Growth Efficacy: FDA Certification and Clinical Practice Validation - Oreate AI Blog [oreateai.com]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
- 5. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Minoxidil Stimulates Hair Follicles - Oana - Posts [oanahealth.com]
- 9. SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? [perfecthairhealth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The FASEB Journal • Research Communication | Semantic Scholar [semanticscholar.org]
- 13. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Minoxidil exerts different inhibitory effects on gene expression of lysyl hydroxylase 1, 2, and 3: implications for collagen cross-linking and treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of minoxidil analogues and metabolites on the contraction of collagen lattices by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prostanoids and Hair Follicles: Implications for Therapy of Hair Disorders | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. New Target for Minoxidil in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Pharmacology of 2,4-Diamino-6-piperidinopyrimidine and its Analogues: A Technical Guide
This guide provides an in-depth technical exploration of 2,4-diamino-6-piperidinopyrimidine and its analogues, a class of compounds with significant pharmacological interest. Notably, this family includes Minoxidil, a widely recognized therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of these compounds.
Introduction: From Antihypertensive to Hair Growth Stimulant
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. Within this class, this compound and its N-oxide analogue, Minoxidil, have garnered significant attention. Initially developed as a potent oral antihypertensive agent, the serendipitous discovery of its hypertrichotic side effect led to the repositioning of its topical formulation, Rogaine®, for the treatment of androgenetic alopecia.[1]
This compound, also known as Desoxyminoxidil, is the direct precursor to Minoxidil and serves as a key reference compound in understanding the structure-activity relationships within this series.[2] The introduction of an N-oxide moiety at the 3-position of the pyrimidine ring, to form Minoxidil (this compound 3-oxide), was a critical modification that enhanced its therapeutic utility.[3]
Mechanism of Action: Potassium Channel Opening and Vasodilation
The primary mechanism of action for Minoxidil and its analogues is the opening of ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.[1][4] This action leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. Hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to relaxation of the smooth muscle. The resulting vasodilation of peripheral arterioles is responsible for the compound's potent antihypertensive effects.[3][5]
The vasodilatory effect is also believed to play a role in the hair growth-stimulating properties of topical Minoxidil.[1] By increasing blood flow to the hair follicles, it is hypothesized that more oxygen, blood, and nutrients can reach the dermal papilla cells, thereby promoting and maintaining hair growth.[1] Furthermore, Minoxidil may directly stimulate hair follicle cells and prolong the anagen (growth) phase of the hair cycle.
Caption: Simplified signaling pathway of Minoxidil's action.
Synthesis of this compound and Minoxidil
Several synthetic routes for this compound and its N-oxide, Minoxidil, have been developed. A common and industrially scalable approach starts from 2,4-diamino-6-chloropyrimidine.
Synthesis of this compound (Desoxyminoxidil)
The synthesis of the non-oxidized analogue is a straightforward nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-diamino-6-chloropyrimidine in an excess of piperidine. Piperidine acts as both the nucleophile and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 106°C) and maintain for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the excess piperidine under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound.
Synthesis of Minoxidil (this compound 3-oxide)
The synthesis of Minoxidil involves an additional N-oxidation step. This can be performed either before or after the introduction of the piperidine moiety. A common route involves the oxidation of an intermediate.[7]
Experimental Protocol (Two-Step Synthesis):
Step 1: N-oxidation of 2,4-diamino-6-chloropyrimidine
-
Oxidation: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent, such as methanol or acetone.[8] Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or magnesium monoperoxyphthalate, portion-wise while maintaining the temperature between 30-40°C.[7][8]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Upon completion, the product, 2,4-diamino-6-chloropyrimidine-3-oxide, can be isolated by filtration and washing.
Step 2: Nucleophilic Substitution
-
Reaction: React the isolated 2,4-diamino-6-chloropyrimidine-3-oxide with an excess of piperidine. The reaction is typically carried out at reflux temperature for several hours.[8]
-
Work-up and Purification: Similar to the synthesis of the non-oxidized analogue, the excess piperidine is removed, and the crude Minoxidil is purified by recrystallization.
Caption: General workflow for a two-step synthesis of Minoxidil.
Structure-Activity Relationships (SAR)
The pharmacological activity of this class of compounds is highly dependent on their chemical structure. Key structural features that influence their potency as potassium channel openers and their therapeutic effects include:
-
The 2,4-diaminopyrimidine core: This heterocyclic system is essential for activity. The amino groups at positions 2 and 4 are crucial for binding to the target potassium channel.
-
The substituent at position 6: The nature of the substituent at the 6-position significantly modulates the compound's activity. The piperidine ring in Minoxidil is optimal for its activity. Other heterocyclic and aliphatic amines have been investigated, but often result in reduced potency.
-
The N-oxide group: The presence of the N-oxide at the 3-position in Minoxidil is a key determinant of its enhanced activity compared to its non-oxidized counterpart, this compound.[9]
| Compound | Structure | Key Features | Primary Activity |
| This compound | C9H15N5 | Non-oxidized precursor | Weaker potassium channel opener |
| Minoxidil | C9H15N5O | N-oxide at position 3 | Potent potassium channel opener, antihypertensive, hair growth stimulant |
| Minoxidil Sulfate | C9H17N5O5S | Sulfated metabolite | Active metabolite responsible for hair growth stimulation |
| Analogues with modified 6-substituent | Varied | Altered heterocyclic or aliphatic group | Generally reduced potency |
Therapeutic Applications and Clinical Data
The primary therapeutic applications of the this compound scaffold are in the treatment of severe hypertension and androgenetic alopecia.
Hypertension
Oral Minoxidil is a potent vasodilator used for the management of severe and refractory hypertension that does not respond to other antihypertensive medications.[3] Due to its potent effects and potential for side effects such as fluid retention and reflex tachycardia, its use is generally reserved for specific clinical situations.
Androgenetic Alopecia
Topical Minoxidil is widely used for the treatment of male and female pattern hair loss.[1] It is available over-the-counter in 2% and 5% solutions or foams. Clinical studies have demonstrated its efficacy in promoting hair regrowth and slowing down the progression of hair loss.[3] The active metabolite responsible for this effect is thought to be Minoxidil sulfate, which is formed in the hair follicles by the enzyme sulfotransferase.[7]
| Application | Formulation | Dosage | Efficacy |
| Severe Hypertension | Oral tablets | Varies based on patient response | Highly effective in lowering blood pressure |
| Androgenetic Alopecia | Topical solution/foam | 2% or 5% applied to the scalp | Promotes hair regrowth and slows hair loss |
Conclusion
This compound and its analogues, particularly Minoxidil, represent a significant class of compounds with well-established therapeutic applications. Their mechanism of action as potassium channel openers provides a clear rationale for their vasodilatory effects. The journey of Minoxidil from an antihypertensive drug to a leading treatment for hair loss underscores the importance of clinical observation and the potential for drug repositioning. Further research into the structure-activity relationships of this scaffold may lead to the development of new analogues with improved efficacy and safety profiles for a range of therapeutic areas.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4201, Minoxidil.
- Gangjee, A., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 5015-5023.
- Zitzmann, A. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. U.S. Patent No. 4,959,475. Washington, DC: U.S. Patent and Trademark Office.
- Nardi, D., et al. (1988). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent No. EP 0295218 A1. Munich, Germany: European Patent Office.
- Toray Industries, Inc. (1989). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. European Patent No. EP0304648B1. Munich, Germany: European Patent Office.
- PharmaCompass. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 606255, this compound.
- Catto, A., et al. (1982). [2,4-diamino-6-piperidinyl- And 6-piperazinylpyrimidine 3-oxides, New Analogs of Minoxidil]. Bollettino Chimico Farmaceutico, 121(1), 16-26.
- Toray Industries, Inc. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. U.S. Patent No. 4,760,149. Washington, DC: U.S. Patent and Trademark Office.
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Environmental and Earth Science, 8(5), 01-05.
- Wikipedia. Minoxidil.
- Chen, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2916.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329.
- Mathiesen, A. A. (1991). [Potassium channel openers. A new possible therapeutic principle in several diseases]. Ugeskrift for Laeger, 153(25), 1791-1795.
- ResearchGate. Some potentially active pyrimidine analogues.
- Rosowsky, A., et al. (1995). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Journal of Medicinal Chemistry, 38(14), 2649-2657.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22223456, 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1).
- Khan, M. I., et al. (2022). Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. International Journal of Molecular Sciences, 23(19), 11438.
- Wikipedia. Potassium channel opener.
- Edwards, G., & Weston, A. H. (1990). Clinical pharmacology of potassium channel openers. Cardiovascular Drugs and Therapy, 4(Suppl 3), 373-380.
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. This compound | 24867-26-3 [chemicalbook.com]
- 3. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. [2,4-diamino-6-piperidinyl- and 6-piperazinylpyrimidine 3-oxides, new analogs of minoxidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil, was initially developed as a potent antihypertensive agent due to its vasodilatory properties.[1] Its clinical development, however, revealed a notable side effect: hypertrichosis, or excessive hair growth. This discovery pivoted its primary application towards the treatment of androgenetic alopecia (pattern hair loss).[1][2] Minoxidil is a prodrug; its therapeutic effects are mediated by its active metabolite, minoxidil sulfate.[2][3] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in the liver and locally within hair follicles.[2] Understanding the experimental protocols for Minoxidil is crucial for research in dermatology, pharmacology, and regenerative medicine.
Core Mechanism of Action: Minoxidil sulfate is a potent ATP-sensitive potassium channel (K-ATP) opener.[1][3][4] The opening of these channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, causing relaxation and vasodilation.[1][4] In the context of hair follicles, this action is believed to increase blood flow, delivering more oxygen and nutrients, which supports hair growth.[2][5] Beyond vasodilation, Minoxidil exerts direct effects on hair follicle cells. It shortens the telogen (resting) phase of the hair cycle and extends the anagen (growth) phase, leading to the growth of thicker and longer hairs.[3][4][5]
Elucidating the Molecular Signaling Pathway
The therapeutic effects of Minoxidil on hair follicles are not solely due to vasodilation. A complex signaling cascade is initiated within the dermal papilla cells (DPCs), which are crucial for regulating the hair cycle.
Key Signaling Events:
-
K-ATP Channel Opening: Minoxidil sulfate binds to the SUR2B subunit of the K-ATP channels on DPC membranes, initiating the signaling cascade.[2]
-
Activation of Pro-Survival Pathways: The opening of K-ATP channels leads to the activation of key pro-survival and proliferative signaling pathways, including Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[6][7]
-
Anti-Apoptotic Effects: Activation of ERK and Akt leads to an increased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, promoting DPC survival.[6][7]
-
Wnt/β-catenin Pathway Activation: Minoxidil has been shown to activate the Wnt/β-catenin signaling pathway in DPCs.[8][9] This leads to the nuclear accumulation of β-catenin, which in turn promotes the expression of genes that prolong the anagen phase, such as Lef-1 and Axin2.[8][9]
-
Upregulation of Growth Factors: Minoxidil stimulates DPCs and other follicular cells to produce various growth factors, including Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Insulin-like Growth Factor 1 (IGF-1).[2] These factors further promote vascularization and cell proliferation within the follicle.[2]
Caption: Minoxidil signaling pathway in hair follicles.
In Vitro Experimental Protocols
In vitro studies are essential for dissecting the cellular and molecular mechanisms of Minoxidil. The primary cell type of interest is the Dermal Papilla Cell (DPC), though keratinocytes are also studied.[10][11][12]
Protocol 3.1: DPC Proliferation Assessment (MTT Assay)
This protocol assesses the effect of Minoxidil on the metabolic activity and proliferation of cultured human DPCs.[6][7]
Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.[13] The resulting purple formazan product is soluble in DMSO, and its absorbance is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human DPCs in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Minoxidil Treatment: Prepare stock solutions of Minoxidil in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 10 µM.[6] Replace the old media with the Minoxidil-containing media and incubate for a specified period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (media with DMSO only).
-
MTT Addition: Prepare a working solution of MTT (e.g., 0.5 mg/mL in serum-free media).[13] After the treatment period, remove the treatment media and add 100 µL of the MTT working solution to each well. Incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from blank wells (media, MTT, and DMSO without cells). Express the results as a percentage of the vehicle control.
Protocol 3.2: Western Blot for ERK and Akt Activation
This protocol measures the phosphorylation status of ERK and Akt in DPCs following Minoxidil treatment, indicating pathway activation.[6][7]
Rationale: Western blotting allows for the detection and quantification of specific proteins. By using antibodies specific to the phosphorylated (active) forms of ERK and Akt, one can directly assess the impact of Minoxidil on these signaling pathways.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Culture DPCs in 6-well plates until they reach 70-80% confluency. Treat the cells with Minoxidil (e.g., 0.1 µM and 1.0 µM) for a short duration (e.g., 1 hour).[6] After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
| Parameter | Typical Concentration | Observed Effect in DPCs | Reference |
| Minoxidil (MTT Assay) | 0.1 µM - 1.0 µM | Significant increase in cell proliferation. | [6] |
| Minoxidil (Western Blot) | 1.0 µM (1 hr) | ~257% increase in Akt phosphorylation. | [6][7] |
| Minoxidil (Western Blot) | 1.0 µM (1 hr) | ~351% increase in ERK phosphorylation. | [6][7] |
| Minoxidil (Western Blot) | 1.0 µM | >150% increase in Bcl-2 expression. | [6][7] |
| Minoxidil (Western Blot) | 1.0 µM | >50% decrease in Bax expression. | [6][7] |
In Vivo Experimental Protocols
Animal models, particularly C57BL/6 mice, are widely used to evaluate the efficacy of Minoxidil in promoting hair growth.[8][14][15] These mice have a synchronized hair follicle cycle, making them ideal for such studies.
Protocol 4.1: Mouse Model for Hair Growth Induction
This protocol describes a standard method for inducing the anagen phase in mice and evaluating the effect of topical Minoxidil.
Rationale: Depilation of the dorsal skin of C57BL/6 mice in the telogen phase synchronizes the hair follicles and induces a transition to the anagen (growth) phase. This provides a consistent baseline to test the efficacy of hair growth-promoting agents.[8][16]
Step-by-Step Methodology:
-
Animal Model: Use 7-week-old male C57BL/6 mice. Allow them to acclimatize for one week.
-
Anagen Induction: Anesthetize the mice. Depilate a defined area on the dorsal skin using wax or clippers to induce the anagen phase. The skin will appear pink during the telogen phase and will darken to a bluish-grey color as follicles enter the anagen phase.[15]
-
Topical Minoxidil Application:
-
Prepare a topical solution of Minoxidil (e.g., 2-5%) in a vehicle solution (commonly a mixture of ethanol, propylene glycol, and water).[17]
-
Beginning the day after depilation, apply a fixed volume (e.g., 100-200 µL) of the Minoxidil solution or vehicle control to the depilated skin daily for a period of 15-25 days.[15]
-
-
Quantification of Hair Growth:
-
Visual Scoring: Monitor hair regrowth visually every few days. Score the regrowth on a scale (e.g., 0 = no growth, 5 = complete hair coverage).[15][17]
-
Digital Imaging: Photograph the dorsal skin at regular intervals. Use image analysis software to quantify the percentage of the depilated area covered by new hair.[18]
-
Histology: At the end of the experiment, collect skin biopsies. Perform hematoxylin and eosin (H&E) staining to examine hair follicle morphology and determine the stage of the hair cycle.
-
-
Data Analysis: Compare the hair growth scores, percentage of hair coverage, and histological findings between the Minoxidil-treated and vehicle control groups.
Caption: Workflow for in vivo mouse hair growth assay.
| Parameter | Typical Dose/Concentration | Animal Model | Observed Effect | Reference |
| Topical Minoxidil | 2% - 5% Solution | C57BL/6 Mice | Significant acceleration of hair regrowth compared to vehicle. | [15][17] |
| Oral Minoxidil (Low-Dose) | 0.25 mg - 5 mg (human equivalent) | N/A (Clinical Studies) | Dose-dependent improvement in hair density. | [19][20] |
| Minoxidil Microinjection | 0.001% - 0.1% (5 µL) | Mouse Whisker Follicle | Dose-dependent stimulation of whisker growth. | [21] |
Analytical Methods
Accurate quantification of Minoxidil in formulations or biological samples is essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[22][23]
Protocol 5.1: RP-HPLC Method for Minoxidil Quantification
This protocol provides a general framework for the analysis of Minoxidil using Reverse-Phase HPLC (RP-HPLC) with UV detection.[24]
Rationale: RP-HPLC separates compounds based on their hydrophobicity. Minoxidil is retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The concentration is determined by comparing the peak area of the sample to that of a known standard.
Step-by-Step Methodology:
-
Chromatographic System:
-
Standard Preparation: Prepare a stock solution of Minoxidil reference standard in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 12-24 µg/mL).[24]
-
Sample Preparation:
-
For Formulations: Accurately weigh and dissolve the formulation in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
For Biological Samples: Requires a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) prior to analysis.
-
-
Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). Inject the prepared sample solutions.
-
Quantification: Determine the concentration of Minoxidil in the samples by interpolating their peak areas from the calibration curve.
References
- Minoxidil - Wikipedia. [Link]
- What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth?. (2025). Google AI Search.
- Kwak, K., et al. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. MDPI. [Link]
- Messenger, A.G. & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Messenger, A.G. & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. PubMed. [Link]
- Han, J.H., et al. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. ScienceDirect. [Link]
- Sharma, A., et al. (2023). Minoxidil.
- Li, Y., et al. (2023). Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles. PMC - NIH. [Link]
- Kwak, K., et al. (2017).
- Minoxidil activates β-catenin pathway in human dermal papilla cells: A possible explanation for its anagen prolongation effect. (2017).
- Parameshwar, H., et al. (2022). New analytical method development for the estimation of minoxidil by rp hplc method. ijpar. [Link]
- Development and Validation of HPLC Method for Simultaneous Estimation of Minoxidil and Finasteride in Topical Solution. IJRPS. [Link]
- Separation of Minoxidil on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Patel, N. & Meshram, D. (2015). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS DETERMINATION OF MINOXIDIL AND FINASTERIDE IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. [Link]
- A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. (2021). WJPPS. [Link]
- Han, J.H., et al. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. PubMed. [Link]
- Lee, S.H., et al. (2025). Minoxidil Promotes Hair Growth in a Mouse Model of Telogen Effluvium Induced by Lipopolysaccharide. PubMed. [Link]
- Sharma, A., et al. (2023). Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review. Karger Publishers. [Link]
- Oral Minoxidil Dosage (mg) For Men With Pattern Hair Loss. (2025). Perfect Hair Health. [Link]
- Scale for evaluating hair growth in a mouse alopecia model.
- Wang, N., et al. (2024). Minoxidil delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice. NIH. [Link]
- Minoxidil opens mitochondrial KATP channels and confers cardioprotection. (2002). PMC - NIH. [Link]
- Low Dose Oral Minoxdil in Androgenic Alopecia. (2025). ClinicalTrials.gov. [Link]
- Hair Growth Model, Alopecia Model. Melior Discovery. [Link]
- Efficacy of oral minoxidil in male androgenetic alopecia. (2024). Consensus. [Link]
- Electrophysiological demonstration of K ATP channel activity in... (2002).
- Wang, N., et al. (2024). Minoxidil delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice. Frontiers. [Link]
- The Effect of Minoxidil on Keratocyte Proliferation in Cell Culture. (1998). ScienceOpen. [Link]
- Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice. (2022). MDPI. [Link]
- MTT ASSAY: Principle. University of Manitoba. [Link]
- Hair Growth Effect of DN106212 in C57BL/6 Mouse and Its Network Pharmacological Mechanism of Action. (2023). NIH. [Link]
- Cohen, R.L., et al. (1984). Direct effects of minoxidil on epidermal cells in culture. PubMed. [Link]
- Direct Effects of Minoxidil on Epidermal Cells in Culture. (1984).
- Differences in activity of minoxidil and cyclosporin A on hair growth in nude and normal mice. Comparisons of in vivo and in vitro studies. (1990). Semantic Scholar. [Link]
- Baden, H.P. & Kubilus, J. (1983).
- Binding and effect of KATP channel openers in the absence of Mg2+. (1998). PMC - NIH. [Link]
- Minoxidil opens mitochondrial K (ATP) channels and confers cardioprotection. (2002).
- Mori, O. & Uno, H. (1995). Effect of minoxidil sulfate and pinacidil on single potassium channel current in cultured human outer root sheath cells and dermal papilla cells. PubMed. [Link]
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. droracle.ai [droracle.ai]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minoxidil activates β-catenin pathway in human dermal papilla cells: a possible explanation for its anagen prolongation effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct effects of minoxidil on epidermal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of minoxidil on cultured keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. Minoxidil delivered via a stem cell membrane delivery controlled release system promotes hair growth in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Minoxidil Promotes Hair Growth in a Mouse Model of Telogen Effluvium Induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hair Growth Effect of DN106212 in C57BL/6 Mouse and Its Network Pharmacological Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Oral Minoxidil Dosage (mg) For Men With Pattern Hair Loss [perfecthairhealth.com]
- 21. Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpar.com [ijpar.com]
- 23. ijarsct.co.in [ijarsct.co.in]
- 24. ijpsr.com [ijpsr.com]
Using 2,4-Diamino-6-piperidinopyrimidine in cell culture
An In-Depth Guide to the Cellular Applications of 2,4-Diamino-6-piperidinopyrimidine (Desoxyminoxidil)
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound, also known as Desoxyminoxidil, in cell culture applications. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind experimental design, ensuring that protocols are not just followed, but understood.
Introduction: Distinguishing this compound from its N-Oxide Analog, Minoxidil
This compound is a pyrimidine derivative that is structurally related to the well-known hair growth stimulant and antihypertensive agent, Minoxidil. However, it is crucial to recognize that this compound is the de-oxygenated form of Minoxidil (this compound 3-oxide). This single molecular difference fundamentally alters its primary mechanism of action.
Minoxidil itself is a prodrug that requires enzymatic conversion via sulfotransferase (SULT1A1) to its active metabolite, Minoxidil sulfate.[1][2] This sulfated form is a potent ATP-sensitive potassium channel (K-ATP) opener, leading to vasodilation and stimulating hair follicles.[2][3] The N-oxide group on the pyrimidine ring is essential for this bioactivation.[4] this compound lacks this N-oxide group, rendering it significantly less active as a potassium channel opener and, consequently, as a vasodilator or hair growth promoter.[4]
Therefore, its application in cell culture should not be aimed at replicating the K-ATP channel-mediated effects of Minoxidil. Instead, research should focus on its distinct biological activities, such as the inhibition of lysyl hydroxylase, an enzyme critical for collagen maturation.[4] This guide will focus on protocols designed to investigate the direct cellular effects of this compound, independent of the primary Minoxidil pathway.
Mechanism of Action: A Tale of Two Molecules
The primary signaling pathway for Minoxidil is well-documented. In contrast, the cellular effects of its desoxy- form are less explored but mechanistically distinct.
-
Minoxidil Pathway: Minoxidil is metabolized to Minoxidil Sulfate, which binds to the SUR2B subunit of the K-ATP channel complex.[5] This binding promotes the channel's open state, increasing potassium ion (K+) efflux and causing cell membrane hyperpolarization.[5] In vascular smooth muscle, this leads to relaxation.[2] In dermal papilla cells of the hair follicle, downstream effects include increased blood flow, prolonged anagen (growth) phase, and stimulation of vascular endothelial growth factor (VEGF).[3][6]
-
This compound (Desoxyminoxidil) Pathway: Lacking the N-oxide, this compound is not a substrate for the sulfotransferase that activates Minoxidil. Its known activity includes the inhibition of lysyl hydroxylase, an enzyme that hydroxylates lysine residues in procollagen, a critical step for the formation of stable collagen cross-links. Inhibition of this enzyme can have anti-fibrotic effects.[7] Furthermore, like other 2,4-diaminopyrimidine derivatives, it may possess other cellular activities, such as influencing cell cycle or inducing apoptosis, which must be empirically determined.[8][9]
The following diagram illustrates this critical divergence in their mechanisms.
Caption: Divergent mechanisms of Minoxidil and its desoxy- form.
Compound Handling and Stock Solution Preparation
Proper handling and preparation are foundational to reproducible results.
Compound Properties
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| Synonyms | Desoxyminoxidil | [10] |
| Molecular Formula | C₉H₁₅N₅ | [10] |
| Molecular Weight | 193.25 g/mol | [10] |
| CAS Number | 24867-26-3 | [10] |
| Solubility | DMSO, Methanol, Chloroform, Water | [11] |
| Storage | Short-term: Room Temp; Long-term: -20°C | [11] |
Protocol: Stock Solution Preparation
Principle: To create a high-concentration, sterile stock solution in a solvent that is miscible with cell culture medium and minimally toxic to cells at its final working dilution. Dimethyl sulfoxide (DMSO) is the most common choice.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Pre-Weigh Vial: Before opening, centrifuge the vial of the compound to ensure all powder is at the bottom.[11]
-
Weigh Compound: Aseptically weigh out a precise amount of the compound (e.g., 5 mg) into a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a balance enclosure.
-
Calculate Solvent Volume: Determine the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Molarity (mol/L))
-
Example for 10 mM stock with 5 mg:
-
Volume (L) = 0.005 g / (193.25 g/mol x 0.010 mol/L) = 0.002587 L = 2587 µL
-
-
-
Dissolution: Add the calculated volume of sterile DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C for long-term use.
Causality Insight: Aliquoting is critical. Each freeze-thaw cycle increases the risk of compound precipitation and degradation, introducing variability into your experiments.
Experimental Protocols and Workflow
The following protocols provide a logical progression for characterizing the cellular effects of this compound.
Caption: General experimental workflow for cellular characterization.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell line of interest (e.g., human dermal fibroblasts, HaCaT keratinocytes, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette and microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from your stock solution. A typical starting range might be 0.1 µM to 100 µM.
-
Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.1% or 0.5%). This validates that the solvent itself is not causing toxicity.
-
Carefully remove the old medium and add 100 µL of the medium containing the compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours). A time-course experiment is essential to distinguish between cytostatic (slowing growth) and cytotoxic (killing) effects.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals completely.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Cell line of interest seeded in 6-well plates
-
Compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates to achieve ~70-80% confluency at the time of harvest. Treat cells with the compound at concentrations determined from the viability assay (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24 or 48 hours.
-
Positive Control: Include a well treated with a known apoptosis inducer (e.g., staurosporine or etoposide) to validate the assay setup and cell response.
-
-
Cell Harvest:
-
Collect the culture medium from each well, as it contains floating apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or brief trypsinization.
-
Combine the detached cells with their corresponding collected medium.
-
-
Staining:
-
Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
Data Analysis:
-
The flow cytometer will generate dot plots separating the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by the compound.
References
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Wikipedia. (n.d.). Minoxidil. [Link]
- Goren, A., Naccarato, T., Situm, M., Kovacevic, M., Lotti, T., & McCoy, J. (2017). Mechanism of action of minoxidil in the treatment of androgenetic alopecia is likely mediated by mitochondrial adenosine triphosphate synthase-induced stem cell differentiation.
- Cohen, R. L., & Chambers, D. A. (1986). Direct Effects of Minoxidil on Epidermal Cells in Culture.
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. [Link]
- Duch, D. S., Edelstein, M. P., & Nichol, C. A. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. Cancer Research, 42(10), 3987-3994. [Link]
- Ruggiero, V., Pica, F., De Marco, A., Volpi, A., & D'Onofrio, C. (2005). Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 1046-1057. [Link]
- Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]
- Anel, A., et al. (2003). Biological profile of new apoptotic agents based on 2,4-pyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 11(11), 2341-2351. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. generolon.com [generolon.com]
- 3. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimethamine (2,4-diamino-5-p-chlorophenyl-6-ethylpyrimidine) induces apoptosis of freshly isolated human T lymphocytes, bypassing CD95/Fas molecule but involving its intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological profile of new apoptotic agents based on 2,4-pyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. usbio.net [usbio.net]
Application Notes & Protocols: In Vitro Characterization of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)
Preamble: Chemical Identity and Scope
This document provides a detailed guide for the in vitro application of 2,4-diamino-6-piperidinopyrimidine 3-oxide, the compound widely known and researched as Minoxidil (CAS: 38304-91-5).[1][2] It is critical to distinguish this N-oxide form from its precursor, this compound (CAS: 24867-26-3), as the N-oxide is the pharmacologically relevant molecule for the applications described herein.[3][4][5] These protocols are designed for researchers, scientists, and drug development professionals investigating its biological activities in cell-based systems.
Foundational Principles: Mechanism of Action
Minoxidil was initially developed as a potent antihypertensive agent.[6] Its therapeutic effect stems from its activity as a potassium channel opener. However, its efficacy in promoting hair growth involves a more complex, multifactorial mechanism that is an active area of research.
1.1 Primary Mechanism: Potassium Channel Opening Minoxidil is a prodrug that is metabolically activated to its sulfated form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[1] Minoxidil sulfate then binds to and opens ATP-sensitive potassium channels (KATP) on the plasma membrane of vascular smooth muscle cells.[2][6] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle, resulting in vasodilation.[2] This increased blood flow is hypothesized to improve the microcirculation around hair follicles, delivering more nutrients and oxygen to support hair growth.[6]
1.2 Secondary Mechanisms in Hair Follicles Beyond vasodilation, Minoxidil exerts direct effects on hair follicle cells:
-
Prolongation of Anagen Phase: It promotes the survival of dermal papilla cells (DPCs) and may prolong the anagen (growth) phase of the hair cycle through proliferative and anti-apoptotic effects.[2][7]
-
Upregulation of Growth Factors: It has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), which is crucial for angiogenesis and vascularization around the hair follicle.[7]
-
Wnt/β-Catenin Pathway Modulation: Emerging evidence suggests that Minoxidil may influence the Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and regeneration.[8][9][10] Activation of this pathway is linked to the transition from the telogen (resting) to the anagen phase.[10]
Below is a diagram illustrating the key signaling pathways influenced by Minoxidil.
Caption: Simplified signaling pathway of Minoxidil's action on hair growth.
Pre-Experimental Preparation
Correct preparation of the compound is fundamental for reproducible results.
2.1 Solubility and Stock Solution Preparation Minoxidil is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[11] For in vitro studies, preparing a concentrated stock solution in sterile DMSO is the standard and recommended practice.
-
Causality: DMSO is an excellent solvent for many organic compounds and is miscible with aqueous cell culture media. Preparing a concentrated stock (e.g., 10-100 mM) allows for the addition of very small volumes to the final culture, minimizing the DMSO concentration to non-toxic levels (typically ≤ 0.1% v/v).
Protocol: Stock Solution (100 mM)
-
Aseptically weigh 20.92 mg of Minoxidil powder (MW: 209.25 g/mol ).
-
Add 1.0 mL of sterile, cell-culture grade DMSO.
-
Vortex vigorously until the powder is completely dissolved.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term use.[11] Short-term storage at 4°C for a few days is acceptable.
2.2 Stability in Culture Media While Minoxidil itself is relatively stable, the components of cell culture media can degrade over time. It is best practice to prepare fresh working dilutions from the frozen stock for each experiment. Add the final dilution of Minoxidil to the cell culture medium immediately before treating the cells.
Core Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the key biological activities of Minoxidil in vitro. A critical first step for any new cell line or experimental condition is to determine the optimal dosage range. This is achieved by performing a dose-response curve.
| Parameter | Recommended Starting Range | Notes |
| Concentration Range | 1 µM to 100 µM | A wider range (e.g., 10 nM to 200 µM) may be needed for initial screening. |
| Incubation Time | 24 to 72 hours | Dependent on the assay endpoint and cell doubling time. |
| Vehicle Control | 0.1% DMSO (or equivalent) | Essential to control for any effects of the solvent. |
Protocol 3.1: Cell Viability and Proliferation Assay
Objective: To quantify the effect of Minoxidil on the proliferation and metabolic activity of relevant cell types (e.g., Human Dermal Papilla Cells, Keratinocytes). This protocol uses a resazurin-based assay, a common and cost-effective method.[12]
Principle of Causality: Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells, allowing for the quantification of cytostatic or proliferative effects.[13]
Methodology:
-
Cell Seeding: Seed cells in a 96-well clear-bottom, black-walled plate at a pre-determined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a serial dilution of Minoxidil in complete cell culture medium. A common approach is a 1:3 or 1:10 dilution series to generate 8-12 concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Include a "vehicle only" (e.g., 0.1% DMSO) and a "media only" (no cells) control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the respective Minoxidil concentrations or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay:
-
Add 10 µL of resazurin reagent to each well.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
Measure fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability (%) against the log of the Minoxidil concentration to generate a dose-response curve and calculate the EC₅₀ or IC₅₀ value.
-
Protocol 3.2: Assessment of KATP Channel Activity via Thallium Flux Assay
Objective: To functionally assess Minoxidil's ability to open KATP channels in a cell-based system.
Principle of Causality: Thallium ions (Tl⁺) can pass through open potassium channels and act as a surrogate for K⁺.[14] Assays like FluxOR™ use a Tl⁺-sensitive fluorescent dye that is loaded into the cells.[15][16] When channels open in the presence of extracellular Tl⁺, the ions flow into the cell, bind to the dye, and cause a significant increase in fluorescence, which is proportional to channel activity.[14][17]
Methodology:
-
Cell Seeding: Seed cells expressing KATP channels (e.g., transfected HEK293 cells, vascular smooth muscle cells) in a 96-well or 384-well plate.
-
Dye Loading:
-
Prepare the Tl⁺-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FluxOR™ kit).
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for dye uptake.
-
-
Compound Incubation:
-
Remove the dye loading buffer.
-
Add assay buffer containing various concentrations of Minoxidil (or a known KATP channel inhibitor like Glibenclamide as a negative control).
-
Incubate for 10-20 minutes at room temperature.
-
-
Stimulation and Measurement:
-
Prepare a stimulus buffer containing Tl⁺.
-
Using a fluorescence plate reader with an injection function (e.g., FLIPR®), add the Tl⁺ stimulus buffer to the wells.
-
Immediately begin recording the fluorescence kinetics over a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the response magnitude (e.g., peak fluorescence minus baseline).
-
Normalize the data to a positive control (a known KATP channel opener) and vehicle control.
-
Plot the normalized response against the Minoxidil concentration to determine the EC₅₀ for channel activation.
-
Protocol 3.3: Investigating Wnt/β-Catenin Pathway Activation by Western Blot
Objective: To determine if Minoxidil treatment leads to the stabilization and nuclear accumulation of β-catenin, a key indicator of canonical Wnt pathway activation.
Principle of Causality: In the canonical Wnt pathway, signaling leads to the inhibition of GSK-3β, which normally phosphorylates β-catenin, targeting it for degradation.[10] Pathway activation results in the accumulation of non-phosphorylated (active) β-catenin in the cytoplasm, which then translocates to the nucleus to activate target gene transcription.[18] Western blotting can detect the total amount of β-catenin, which should increase upon pathway activation.
Caption: Standard experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., DPCs) in 6-well plates until they reach ~80% confluency. Treat with various concentrations of Minoxidil and a vehicle control for a predetermined time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same concentration (e.g., 20 µg of total protein per lane).
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis:
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Perform densitometry analysis to quantify the band intensity for β-catenin relative to the loading control for each treatment condition.
-
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Weaver, C. D., & Dilly, S. (2010). Cell-based potassium ion channel screening using the FluxOR assay. PubMed.
- He et al. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
- ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators.
- Weaver, C. D., & Dilly, S. (2010). Cell-Based Potassium Ion Channel Screening Using the FluxOR™ Assay. ResearchGate.
- Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening.
- YouTube. (2018). Developing an in vitro Tl+ flux assay for potassium channel agonist identification.
- Lisi, S. V., & Nouri, K. (2021). Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review. PMC - NIH.
- Wikipedia. (n.d.). Minoxidil.
- Patel, P., & Nessel, T. A. (2023). Minoxidil. StatPearls - NCBI Bookshelf.
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.
- Duch, D. S., et al. (1982). Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase. PubMed.
- ClinicalTrials.Veeva. (2017). Minoxidil Dose Response Study in Females Identified Through IVD Testing as Non-Responders to 5% Topical Minoxidil.
- Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- PubChem. (n.d.). This compound.
- Zhang, X., et al. (2023). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride?. ACS Publications.
- Medscape. (n.d.). Rogaine (minoxidil topical) dosing, indications, interactions, adverse effects, and more.
- Eisavi, F., et al. (2019). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe). TÜBİTAK Academic Journals.
- ResearchGate. (n.d.). Synthesis of minoxidil.
- Al-Ostath, S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. MDPI.
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- Zhou, L., et al. (2020). Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss. PMC - NIH.
- Jo, S. J., et al. (2022). The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss. MDPI.
- ResearchGate. (2023). (PDF) Signaling pathways in hair aging.
- Zhang, J., et al. (2016). Wnt5a Suppresses β-catenin Signaling during Hair Follicle Regeneration. PMC - NIH.
- Cui, Y., et al. (2021). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
- Rosowsky, A., et al. (1999). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. PubMed.
- Naeem, M., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI.
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting Wnt/β-Catenin Pathway for Developing Therapies for Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. usbio.net [usbio.net]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. moleculardevices.com [moleculardevices.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. Wnt5a Suppresses β-catenin Signaling during Hair Follicle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Utilizing Animal Models for 2,4-Diamino-6-piperidinopyrimidine (Minoxidil) Research
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models for the study of 2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil. These notes are designed to offer both foundational knowledge and actionable protocols, ensuring scientific integrity and reproducibility in preclinical hair growth research.
Introduction: Understanding this compound (Minoxidil)
This compound was initially developed as a potent oral vasodilator for treating severe hypertension.[1][2] A notable side effect observed during clinical trials was hypertrichosis (excessive hair growth), which led to its repurposing as a topical treatment for androgenetic alopecia.[2]
Mechanism of Action: Minoxidil is a prodrug that is converted to its active metabolite, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[2] Its primary mechanism involves the opening of ATP-sensitive potassium channels (KATP channels) in the vascular smooth muscle of dermal papilla arterioles.[3] This action leads to vasodilation, increasing blood flow to the hair follicles. Furthermore, minoxidil is thought to have direct effects on hair follicle cells by prolonging the anagen (growth) phase, shortening the telogen (resting) phase, and increasing the expression of Vascular Endothelial Growth Factor (VEGF).[3]
The following diagram illustrates the simplified signaling pathway of Minoxidil's action on hair growth.
Caption: Simplified signaling pathway of Minoxidil's action on hair growth.
The use of appropriate animal models is paramount for elucidating the detailed mechanisms of action, evaluating the efficacy of new formulations, and conducting necessary safety assessments before human clinical trials.
Selection of Preclinical Animal Models
While no animal model perfectly recapitulates human androgenetic alopecia, several species are routinely used to study hair follicle biology and test hair growth-promoting agents. Rodents are the most common choice due to their genetic similarity to humans, short hair cycle, ease of handling, and well-established research protocols.[4][5][6]
Rodent Models
Expert Insight: The choice of rodent strain is critical and depends on the specific research question. For general hair growth promotion studies, C57BL/6 mice are often preferred. Their pigmented skin darkens during the anagen phase, providing a clear and non-invasive visual indicator of hair follicle activation.[4][7] For studies related to alopecia areata, an autoimmune form of hair loss, the C3H/HeJ mouse is the model of choice as it spontaneously develops the condition.[5][8][9]
| Animal Model | Key Characteristics & Research Applications | Advantages | Disadvantages |
| C57BL/6 Mouse | Pigmented skin darkens during anagen, allowing easy visual tracking of hair cycle induction.[5][7] Widely used for general hair growth promotion studies. | Non-invasive assessment, synchronized hair cycles after depilation, readily available. | Does not model androgenetic alopecia. |
| C3H/HeJ Mouse | Spontaneously develops alopecia areata (AA).[8][9] Standard model for studying AA pathogenesis and testing therapies. | Models an autoimmune hair loss condition, well-characterized disease progression. | Hair cycle progression can be a wave pattern, increased hair density can make analysis complex.[7] |
| DEBR Rat | Dundee Experimental Bald Rat; another established model for alopecia areata.[8][10] | Larger size allows for easier skin grafting and sample collection. | Less common and less readily available than C3H/HeJ mice. |
| Golden Hamster | Used for macroscopic (hair density) and microscopic (hair diameter) analysis in hair regrowth studies.[5][7] | Flank organ is sensitive to androgens, useful for some specific studies. | Less characterized hair cycle compared to mice. |
Non-Rodent Models
The stump-tailed macaque (Macaca arctoides) is a notable non-rodent model because it exhibits hereditary frontal balding that is histologically similar to human androgenetic alopecia.[5][11] However, due to high costs, ethical considerations, and their status as a near-threatened species, their use has significantly declined.[11]
Experimental Protocols and Methodologies
The following protocols provide a framework for conducting a typical preclinical study to evaluate the hair growth-promoting effects of this compound.
General Experimental Workflow
This diagram outlines the standard workflow for an in vivo hair growth study in a rodent model.
Caption: Standard experimental workflow for rodent hair growth studies.
Protocol: Preparation and Topical Administration
Objective: To prepare a stable formulation of this compound and administer it topically to a designated skin area on the animal model.
Materials:
-
This compound (Minoxidil) powder
-
Vehicle solution (e.g., Ethanol, Propylene Glycol, and Water mixture)
-
Micropipette
-
Electric animal clippers or depilatory cream
-
Cotton-tipped applicators
Procedure:
-
Animal Preparation:
-
Anesthetize the animal (e.g., using isoflurane) if required for safe handling, though manual restraint is often sufficient for mice.[12]
-
Carefully shave a defined area (e.g., 2 cm x 2 cm) on the dorsal back of the animal during the telogen phase of the hair cycle (approximately 7-8 weeks of age for C57BL/6 mice). Use clippers or a depilatory cream, taking care not to irritate the skin.[13]
-
Allow the skin to rest for 24 hours before the first application to ensure any minor irritation has subsided.
-
-
Formulation Preparation:
-
Prepare the vehicle solution. A common vehicle for topical minoxidil is a mixture of ethanol, propylene glycol, and water, which aids in solubilizing the compound and enhancing skin penetration.
-
Dissolve the this compound powder in the vehicle to the desired concentration (e.g., 2% or 5% w/v). Ensure the compound is fully dissolved.
-
-
Topical Administration:
-
Manually restrain the animal. For mice, grasp the loose skin at the scruff of the neck.[13]
-
Using a micropipette, apply a precise volume (e.g., 100-200 µL for mice) of the prepared solution evenly onto the shaved area.[12]
-
Spread the solution gently with a cotton-tipped applicator if necessary.
-
Crucial Insight: To prevent ingestion by the subject animal or cage mates through grooming, it is highly recommended to house animals individually after application.[12][13] Applying the substance to the dorsal surface makes it difficult for the animal to groom the area itself.[12]
-
-
Frequency: Apply the treatment once daily for the duration of the study (e.g., 21-28 days).
Protocol: Evaluation of Hair Growth
Objective: To quantitatively and qualitatively assess the effect of the treatment on hair regrowth.
Methods:
-
Visual and Photographic Assessment:
-
Take high-resolution photographs of the treated dorsal skin area at regular intervals (e.g., Day 0, 7, 14, 21).
-
Visually score the hair regrowth on a scale (e.g., 0 = no growth, 5 = complete hair coverage).
-
For pigmented mice (C57BL/6), note the darkening of the skin, which indicates the transition of hair follicles from the telogen to the anagen phase.[4][7]
-
-
Quantitative Analysis:
-
Hair Density and Length: At the end of the study, carefully pluck or shave the regrown hair from a defined sub-region. Count the number of hairs to determine density and measure their length.
-
Dermatoscopy/Trichoscopy: Use a handheld dermatoscope to obtain magnified images of the skin surface.[7] This allows for the analysis of hair shaft diameter and follicular openings in vivo.
-
-
Histological Analysis:
-
At the study endpoint, euthanize the animals and collect full-thickness skin biopsies from the treated and control areas.
-
Fix the samples in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and perform Hematoxylin and Eosin (H&E) staining.
-
Under a microscope, analyze the hair follicle morphology to determine the stage of the hair cycle. Anagen follicles are characterized by their deep penetration into the dermis or subcutis and a well-developed dermal papilla. Telogen follicles are much shorter and have a resting "club" hair.
-
Quantify the percentage of follicles in the anagen phase for both treated and control groups.
-
Safety and Pharmacokinetic Considerations
Pharmacokinetics: In preclinical species like rats, dogs, and monkeys, orally administered minoxidil is rapidly absorbed and metabolized, primarily in the liver.[1][14] A key finding is the dissociation between peak plasma concentration and the antihypertensive response, suggesting the drug rapidly moves to its site of action in the vascular smooth muscle.[1] While topical absorption is significantly lower (~1.4%), systemic exposure can still occur.[2]
Animal Safety:
-
Systemic Effects: While topical application minimizes systemic exposure, researchers should be aware of potential cardiovascular effects (vasodilation, reflex tachycardia) if significant absorption occurs, especially with compromised skin barriers.
-
Toxicity in Other Species: It is critically important to note that Minoxidil is highly toxic to cats. [15][16][17] Even small amounts ingested or absorbed dermally can lead to severe illness and death due to pulmonary edema and cardiovascular effects.[15][17][18] Dogs are also susceptible, though they appear more resistant than cats.[15] Researchers and staff who own pets must exercise extreme caution to prevent any accidental exposure.
References
- Emergent Power of Human Cellular vs Mouse Models in Translational Hair Research. (2022). Oxford Academic. [Link]
- Phytotherapeutic Interventions using Rodent Models of Hair Loss: Current Research and Future Strategy. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
- Hair loss and regeneration performed on animal models. (n.d.). PubMed Central. [Link]
- Animal Models for Alopecia Areata: What and Where?. (n.d.). PubMed Central. [Link]
- Modelling Human Hair Follicles—Lessons from Animal Models and Beyond. (2024). MDPI. [Link]
- Mouse models for human hair loss disorders. (n.d.). PubMed Central. [Link]
- Pharmacology and pharmacokinetics of minoxidil. (1980). PubMed. [Link]
- [2,4-diamino-6-piperidinyl- And 6-piperazinylpyrimidine 3-oxides, New Analogs of Minoxidil]. (1982). PubMed. [Link]
- Study of different routes of drugs administration in mice & r
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research. [Link]
- An appraisal of laboratory models of androgenetic alopecia: A systematic review. (n.d.). PubMed Central. [Link]
- Pharmacokinetic studies of minoxidil. (n.d.). Semantic Scholar. [Link]
- Video: Compound Administration in Rodents- Oral and Topical Routes. (2015). JoVE. [Link]
- Minoxidil. (n.d.). Wikipedia. [Link]
- (PDF) Animal Models for Alopecia Areata: What and Where?. (2025).
- Guidelines on Administration of Substances to Laboratory Animals. (n.d.). Research A-Z. [Link]
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. (n.d.). PharmaCompass.com. [Link]
- How Toxic is Minoxidil for Cats & Dogs? (And Safety Tips). (n.d.). Wimpole Clinic. [Link]
- Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and Mechanism Studies. (2024). Current Protocols. [Link]
- Routes of Administration. (n.d.). Source not specified. [Link]
- Minoxidil and Cats: Is Minoxidil Toxic to Pets?. (2024). Good Health by Hims. [Link]
- Successful management of suspected minoxidil toxicosis in a cat following accidental dermal exposure. (n.d.). PubMed Central. [Link]
- A Case Report of Successful Treatment of Minoxidil Toxicosis Using Hemodialysis in a C
Sources
- 1. Pharmacology and pharmacokinetics of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minoxidil - Wikipedia [en.wikipedia.org]
- 3. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models for Alopecia Areata: What and Where? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and " by John P Sundberg, Eddy H C Wang et al. [mouseion.jax.org]
- 10. researchgate.net [researchgate.net]
- 11. An appraisal of laboratory models of androgenetic alopecia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 14. Pharmacokinetic studies of minoxidil | Semantic Scholar [semanticscholar.org]
- 15. How Toxic is Minoxidil for Cats & Dogs? (And Safety Tips) [wimpoleclinic.com]
- 16. hims.com [hims.com]
- 17. Successful management of suspected minoxidil toxicosis in a cat following accidental dermal exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Determination of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-piperidinopyrimidine 3-oxide, widely known as Minoxidil, is a potent vasodilator originally developed for treating hypertension.[1][2] Its unexpected side effect of promoting hair growth led to its widespread use in topical formulations for the treatment of androgenic alopecia.[1][3] Accurate and precise quantification of Minoxidil in pharmaceutical dosage forms and biological matrices is crucial for ensuring product quality, therapeutic efficacy, and patient safety. This document provides a comprehensive guide to the most common and robust analytical methods for the detection and quantification of Minoxidil, designed to be a valuable resource for researchers, scientists, and professionals in drug development.
The methods detailed herein are grounded in established analytical principles and have been validated according to International Council for Harmonisation (ICH) guidelines, ensuring reliability and reproducibility.[4][5] We will delve into the causality behind experimental choices, offering insights that extend beyond mere procedural steps.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Minoxidil due to its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and formulation excipients.[5] Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.
A. Principle of RP-HPLC for Minoxidil Analysis
In RP-HPLC, a non-polar stationary phase (typically a C18 or C8 bonded silica) is used in conjunction with a polar mobile phase. Minoxidil, being a moderately polar compound, is retained on the column and its retention time is modulated by the composition of the mobile phase. The choice of mobile phase components, their ratio, and the pH are critical parameters that are optimized to achieve efficient separation and symmetrical peak shape. Detection is most commonly performed using a UV detector, as Minoxidil possesses a chromophore that absorbs in the UV region.
B. Protocol: Stability-Indicating RP-HPLC Method for Minoxidil in Topical Solutions
This protocol describes a validated stability-indicating RP-HPLC method, capable of separating Minoxidil from its potential degradation products, making it suitable for both routine quality control and stability studies.[4][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., ODS Hypersil, 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6][7]
-
Mobile Phase: A mixture of a buffer and an organic modifier is typically used. A common mobile phase consists of a phosphate buffer (pH adjusted to a range of 3.0 to 7.0) and acetonitrile or methanol.[6][8] For example, a mixture of phosphate buffer (pH 7.0) and acetonitrile in a ratio of 80:20 v/v has been shown to be effective.[6][9]
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.[6][9]
-
Detection Wavelength: Minoxidil exhibits significant absorbance at multiple wavelengths. A detection wavelength of 210 nm, 216 nm, or 250 nm is often selected for optimal sensitivity and specificity.[6][9][10]
-
Injection Volume: Typically 20 µL.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for improved reproducibility.[8]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Minoxidil reference standard in the mobile phase or a compatible solvent like methanol to obtain a known concentration (e.g., 500 µg/mL).[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve. For instance, concentrations ranging from 20 to 80 µg/mL are often used.[9]
-
Sample Preparation: For topical solutions, accurately dilute a known volume of the formulation with the mobile phase to bring the concentration of Minoxidil within the linear range of the calibration curve.
3. Method Validation:
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose.[4][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the method can separate Minoxidil from its degradation products.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a defined range (e.g., 25 to 75 µg/mL) with a correlation coefficient (r²) of ≥ 0.999.[6]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies, where a known amount of Minoxidil is spiked into a placebo formulation and the recovery is calculated. Recoveries in the range of 98-102% are generally considered acceptable.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be less than 2%.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
4. Data Analysis:
The concentration of Minoxidil in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Experimental Workflow for RP-HPLC Analysis of Minoxidil
Caption: Workflow for the quantification of Minoxidil using RP-HPLC.
II. UV-Vis Spectrophotometry: A Simple and Rapid Approach
UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid alternative to HPLC for the quantification of Minoxidil, particularly in routine quality control of pharmaceutical formulations where interfering substances are minimal.[1]
A. Principle of UV-Vis Spectrophotometry
This method is based on the principle that Minoxidil absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample solution at the wavelength of maximum absorbance (λmax), the concentration of Minoxidil can be determined.
B. Protocol: UV-Vis Spectrophotometric Determination of Minoxidil
1. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is preferred for its stability and accuracy.
2. Determination of λmax:
-
Prepare a dilute solution of Minoxidil in a suitable solvent (e.g., methanol or 0.1N HCl).[1][12]
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for Minoxidil is typically around 280-285 nm in methanol.[1]
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of Minoxidil reference standard of a known concentration in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a set of calibration standards with concentrations spanning the expected range of the samples (e.g., 5-40 µg/mL).[1]
-
Sample Preparation: Dilute the pharmaceutical formulation with the solvent to obtain a theoretical concentration of Minoxidil within the calibration range.
4. Measurement and Quantification:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the predetermined λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of Minoxidil in the sample solution from the calibration curve using its measured absorbance.
5. Method Validation:
Similar to the HPLC method, the UV-Vis spectrophotometric method should also be validated for linearity, accuracy, and precision.[12]
Data Presentation: Comparison of Analytical Methods
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Principle | Chromatographic Separation | UV Absorbance | Mass-to-charge ratio |
| Specificity | High (Stability-indicating) | Moderate to Low | Very High |
| Sensitivity | High (µg/mL range) | Moderate (µg/mL range) | Very High (ng/mL to pg/mL) |
| Application | QC, Stability, Research | Routine QC | Bioanalysis, Metabolite ID |
| Instrumentation | HPLC with UV/PDA detector | UV-Vis Spectrophotometer | LC system coupled to a Mass Spec |
| Cost | Moderate to High | Low | High |
| Throughput | Moderate | High | Moderate |
III. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For High Sensitivity and Specificity
For applications requiring the highest sensitivity and specificity, such as the analysis of Minoxidil in biological matrices (e.g., plasma, skin), Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[13][14]
A. Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the precursor ion (the ionized Minoxidil molecule). This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) mode provides exceptional specificity, minimizing interference from the complex biological matrix.[13]
B. Protocol: LC-MS/MS for Minoxidil in Human Plasma
This protocol outlines a general procedure for the quantification of Minoxidil in human plasma, often required for pharmacokinetic studies.[13]
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid) is typical.[13]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transition: The specific mass transition for Minoxidil is monitored (e.g., m/z 210.152 → 163.965).[13] An internal standard (e.g., a deuterated analog of Minoxidil) is used for accurate quantification, with its own specific MRM transition.
-
2. Sample Preparation:
-
Protein Precipitation or Liquid-Liquid Extraction: Biological samples like plasma require extensive cleanup to remove proteins and other interfering substances. Liquid-liquid extraction with a solvent like ethyl acetate is a common and effective method.[13]
-
Internal Standard: An internal standard is added to all samples, calibration standards, and quality control samples before the extraction process to account for any variability in sample preparation and instrument response.
3. Calibration and Quantification:
-
A calibration curve is prepared by spiking known amounts of Minoxidil and a fixed amount of the internal standard into a blank biological matrix.
-
The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration to generate the calibration curve.
-
The concentration of Minoxidil in the unknown samples is then calculated from this curve.
4. Method Validation:
Bioanalytical method validation is performed according to regulatory guidelines (e.g., USFDA) and includes assessments of selectivity, sensitivity (LLOQ), matrix effect, recovery, calibration curve, accuracy, and precision.[13]
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method for Minoxidil.
Conclusion
The choice of an analytical method for the detection and quantification of this compound 3-oxide (Minoxidil) is dictated by the specific requirements of the analysis. For routine quality control of pharmaceutical formulations, UV-Vis spectrophotometry provides a rapid and cost-effective solution. RP-HPLC is the workhorse method, offering the specificity required for stability studies and the analysis of more complex formulations. When high sensitivity and selectivity are paramount, particularly for bioanalytical applications, LC-MS/MS is the undisputed method of choice. By understanding the principles and following the detailed protocols outlined in these application notes, researchers and scientists can confidently and accurately analyze Minoxidil, ensuring the quality and efficacy of products containing this important active pharmaceutical ingredient.
References
- Development and Validation of HPLC Method for Simultaneous Estimation of Minoxidil and Finasteride in Topical Solution. (n.d.). International Journal of Recent Scientific Research.
- A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. (2021). International Journal of Pharmaceutical Research.
- Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmaceutical Research and Scholars.
- New analytical method development for the estimation of minoxidil by rp hplc method. (2022). International Journal of Pharmacy and Analytical Research.
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS DETERMINATION OF MINOXIDIL AND FINASTERIDE IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (2015). International Journal of Pharmaceutical Sciences and Research.
- UV-Spectrophotometric determination of minoxidil and its application to the assay in pharmaceutical dosage forms. (2012). Der Pharma Chemica.
- Separation of Minoxidil on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- New spectrophotometric methods for the determination of Minoxidil. (2023). Research Journal of Pharmacy and Technology.
- Development and validation of stability indicating HPLC method for the estimation of minoxidil and related substance in topical formulation. (2018). ResearchGate.
- Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. (2017). PubMed.
- Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study. (2022). PubMed.
- Spectrophotometric Determination of Minoxidil and its application to the assay in Pharmaceutical Dosage Forms. (2012). ResearchGate.
- Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry. (2019). ResearchGate.
- Determination of minoxidil in pharmaceutical formulations by difference spectrophotometry and liquid chromatography (HPLC). (1990). PubMed.
- LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. (2020). PubMed.
- Rapid determination of minoxidil in human plasma using ion-pair HPLC. (2006). ResearchGate.
- Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study. (2022). ResearchGate.
- Spectroscopic determination of the minoxidil drug by charge transfer complex using Schiff base. (2022). Analytical Methods in Environmental Chemistry Journal.
- Standardization, Validation, and Application of a Rapid and Reliable HPLC-UV Method for the Determination of Minoxidil and Minox. (2022). Preprints.org.
- Standardization, Validation, and Application of a Rapid and Reliable HPLC-UV Method for the Determination of Minoxidil in Hair Growth Products. (2023). Vitae.
- Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. (1988). Justia Patents.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. patents.justia.com [patents.justia.com]
- 3. preprints.org [preprints.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. ijpar.com [ijpar.com]
- 6. ijprs.com [ijprs.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. researchgate.net [researchgate.net]
- 11. revistas.udea.edu.co [revistas.udea.edu.co]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 2,4-Diamino-6-piperidinopyrimidine
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Diamino-6-piperidinopyrimidine
Introduction
This compound, also known as Desoxyminoxidil or Minoxidil EP Impurity E, is a key analogue and potential process-related impurity of Minoxidil, a widely used pharmaceutical agent for treating hypertension and androgenic alopecia[1][2][3]. The stringent control of impurities is a critical aspect of pharmaceutical quality assurance, as mandated by regulatory bodies, to ensure the safety and efficacy of the final drug product[4][5]. Therefore, a robust, accurate, and reliable analytical method for the identification and quantification of this compound is essential for raw material testing, in-process control, and final product release.
This application note provides a comprehensive guide to a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The narrative explains the scientific rationale behind the selection of chromatographic parameters and offers a detailed, step-by-step protocol suitable for implementation in a quality control or research laboratory. The method is designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose[6].
Principle and Method Rationale: A Scientifically-Grounded Approach
The development of a robust HPLC method is predicated on understanding the physicochemical properties of the analyte and its interaction with the stationary and mobile phases. This compound is a moderately polar compound containing basic amino groups, which dictates the strategic choices for the analytical method[7][8].
Chromatographic Mode: The Case for Reversed-Phase HPLC
Reversed-phase chromatography is the predominant separation technique in the pharmaceutical industry due to its versatility, reproducibility, and ability to analyze a wide range of compounds[9]. In this mode, a non-polar stationary phase is paired with a polar mobile phase. The analyte, this compound, possesses sufficient hydrophobicity from its piperidine and pyrimidine rings to be retained on a non-polar stationary phase, making RP-HPLC an ideal choice[9][10].
Stationary Phase Selection: Optimizing Retention and Peak Shape
A C18 (octadecylsilane) bonded silica column is the most common stationary phase in RP-HPLC and provides excellent retention for a broad array of molecules. Given the polar nature of the diamino-pyrimidine moiety, an aqueous-stable C18 column (often designated as "AQ-type" or having a polar-embedded or polar-endcapped chemistry) is recommended. These columns are specifically designed to prevent phase collapse (loss of retention) when using highly aqueous mobile phases, thereby enhancing method robustness[11][12].
Mobile Phase Design: The Critical Role of pH
The key to achieving sharp, symmetrical peaks for ionizable compounds like this compound lies in controlling the mobile phase pH. The compound has a predicted pKa of approximately 7.65 due to its amino groups[8]. Operating at a pH close to the pKa would result in the co-existence of both ionized and non-ionized forms, leading to poor peak shape and shifting retention times.
To ensure a single, stable ionic form throughout the analysis, the mobile phase pH should be adjusted to be at least two units below the pKa. A mobile phase buffered to an acidic pH of around 3.0 ensures that the basic amino groups are consistently protonated (BH+). This stable, positively charged form exhibits predictable and sharp chromatographic behavior. A buffer, such as potassium dihydrogen phosphate, is incorporated to maintain a constant pH. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
Detection Parameters: Ensuring Sensitivity
Based on UV-Vis spectrophotometry of related pyrimidine structures, a detection wavelength in the lower UV range is appropriate[13]. While a full UV scan is ideal for determining the absorbance maximum, published methods for Minoxidil and its analogues frequently utilize wavelengths between 210 nm and 230 nm[14][15]. A wavelength of 210 nm is chosen for this protocol to provide high sensitivity for the analyte.
Detailed Analytical Method Protocol
This section provides a complete, step-by-step protocol for the analysis of this compound.
Equipment and Reagents
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials.
-
0.45 µm membrane filters for solvent filtration.
-
-
Reagents:
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric Acid (OPA) (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The operational parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | Aqueous C18 (e.g., Waters XBridge C18, Agilent Zorbax AQ), 150 x 4.6 mm, 5 µm |
| Mobile Phase | 20mM KH₂PO₄ (pH 3.0 with OPA) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Diluent:
-
Prepare a mixture of Mobile Phase A (aqueous buffer) and Mobile Phase B (Acetonitrile) in a 50:50 v/v ratio. This is used for dissolving the standard and sample.
-
-
Mobile Phase Preparation:
-
Aqueous Phase (20mM KH₂PO₄, pH 3.0): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Organic Phase: Acetonitrile (HPLC Grade).
-
The mobile phase is premixed at a ratio of 80% aqueous phase to 20% organic phase.
-
-
Standard Solution Preparation (Example concentration: 50 µg/mL):
-
Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. Inject the working standard solution in five replicates and evaluate the following parameters against the acceptance criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% for 5 replicate injections |
| % RSD of Retention Times | ≤ 1.0% for 5 replicate injections |
Analytical Procedure
-
Ensure the HPLC system has passed the System Suitability Test.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak area for this compound.
-
Calculate the amount of this compound in the sample using the peak areas from the standard and sample chromatograms.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the HPLC analysis, from sample preparation to final data reporting.
Caption: Workflow for the .
Method Validation Overview
To ensure that the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[6]. Validation demonstrates through objective evidence that the method's performance characteristics are suitable and reliable for the intended analytical applications.
Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components[16].
-
Linearity: Demonstrating that the method's results are directly proportional to the concentration of the analyte within a given range[17].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity[18].
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies of spiked samples[17].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision[19].
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. By employing an aqueous-stable C18 column and an acidic mobile phase to control the analyte's ionization, the method achieves excellent peak shape and reproducible results. The protocol is comprehensive, covering all stages from preparation to analysis, and is designed for subsequent validation in accordance with international regulatory standards, making it a valuable tool for quality control in the pharmaceutical industry.
References
- Veeprho. (n.d.). Minoxidil Impurities and Related Compound.
- SIELC Technologies. (n.d.). Separation of Minoxidil on Newcrom R1 HPLC column.
- Prajapati, Y. K., et al. (2015). Development and Validation of HPLC Method for Simultaneous Estimation of Minoxidil and Finasteride in Topical Solution. International Journal of Pharmaceutical Sciences and Research.
- Parameshwar H, et al. (2022). New analytical method development for the estimation of minoxidil by rp hplc method. International Journal of Pharmacy and Analytical Research, 11(2), 216-222.
- Patel, N., & Meshram, D. (2015). Development and Validation of Analytical Method for Simultaneous Determination of Minoxidil and Finasteride in Pharmaceutical Dosage Form by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 6(11), 4882-85.
- ChemBK. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Al-Jumaili, A. A., et al. (2021). A Novel developed method for the estimation Minoxidil in Pharmaceuticals Using performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology, 6706-6712.
- Pharmaffiliates. (n.d.). Minoxidil-impurities.
- SynZeal. (n.d.). Minoxidil Impurities.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Angene. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(1), 133-139.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- PubChem. (n.d.). This compound.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Wikipedia. (n.d.). Minoxidil.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
Sources
- 1. This compound | 24867-26-3 [chemicalbook.com]
- 2. This compound CAS#: 24867-26-3 [m.chemicalbook.com]
- 3. Minoxidil - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. Minoxidil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. database.ich.org [database.ich.org]
- 7. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chromtech.com [chromtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. chembk.com [chembk.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. ijpsr.com [ijpsr.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. actascientific.com [actascientific.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Throughput Analysis of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a detailed and robust methodology for the quantitative analysis of 2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Minoxidil is a potent antihypertensive vasodilator that is also extensively used as a topical treatment for androgenetic alopecia.[1][2] Accurate and sensitive quantification of Minoxidil in various matrices, including pharmaceutical formulations and biological samples, is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[3][4] This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers, scientists, and professionals in drug development. The methodologies described are grounded in established scientific principles to ensure reliability and reproducibility.
Introduction to Minoxidil and its Analytical Importance
Minoxidil (Chemical Formula: C₉H₁₅N₅O) is a pyrimidine N-oxide derivative with a molecular weight of approximately 209.25 g/mol .[5][6] Initially developed as an oral medication for severe hypertension, its vasodilatory effect is mediated by the opening of ATP-sensitive potassium channels.[2] A common side effect, hypertrichosis (excessive hair growth), led to its redevelopment as a widely used topical treatment for hair loss.[2]
The dual application of Minoxidil necessitates precise analytical methods to ensure its safety and efficacy. In pharmaceutical manufacturing, stringent quality control is required to verify the concentration of the active pharmaceutical ingredient (API). In clinical and research settings, sensitive quantification in biological matrices like plasma is essential for bioavailability and bioequivalence (BA/BE) studies, which are critical for drug development and regulatory approval.[3][4] LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
Principles of LC-MS/MS for Minoxidil Analysis
Liquid chromatography-tandem mass spectrometry is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry.
Chromatographic Separation: The sample is first injected into an LC system, where Minoxidil is separated from other components in the matrix based on its physicochemical properties (e.g., polarity). A reversed-phase C18 column is commonly employed for this purpose.[3][7]
Ionization: After separation, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the preferred method for Minoxidil, as it is a polar molecule. In positive ESI mode, a proton is added to the Minoxidil molecule, forming the protonated precursor ion [M+H]⁺.[7]
Tandem Mass Spectrometry (MS/MS): The precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. This process is highly specific and allows for unambiguous identification and quantification of the target analyte.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Human Plasma
This protocol is optimized for the extraction of Minoxidil from human plasma, a common matrix in pharmacokinetic studies. The causality behind this choice is the efficiency of LLE in removing proteins and phospholipids that can interfere with the analysis.
Materials:
-
Human plasma samples
-
Minoxidil analytical standard
-
Minoxidil-D10 (internal standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
0.1% Formic acid in water (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (Minoxidil-D10). For calibration standards and quality control samples, add the appropriate volume of Minoxidil standard solution.
-
Extraction: Add 800 µL of ethyl acetate to the plasma sample. The use of ethyl acetate provides a good recovery for Minoxidil.[3]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and efficient extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 v/v acetonitrile/0.1% formic acid in water).[3] Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The choice of a C18 column and an acidic mobile phase ensures good peak shape and retention for the basic Minoxidil molecule.
| Parameter | Recommended Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., Thermo Hypersil Gold, 4.6 x 50 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient/Isocratic | Isocratic: 60:40 (v/v) Acetonitrile/0.1% Formic acid in water[3] or a suitable gradient |
| Flow Rate | 0.400 mL/min[3] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Method
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | Minoxidil: 210.152 → 163.965[3][4] Minoxidil-D10 (IS): 220.267 → 169.089[3][4] |
| Collision Gas | Nitrogen |
| Dwell Time | 100-200 ms |
Data Analysis and Validation
Quantitative analysis is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The method should be fully validated according to regulatory guidelines (e.g., US FDA) to ensure its accuracy, precision, selectivity, and stability.[3]
Validation Parameters:
-
Linearity: A linear range of 1.280 to 151.075 ng/mL has been successfully validated for Minoxidil in human plasma.[3]
-
Precision and Accuracy: Inter- and intra-day precision should be within ±15% (±20% at the lower limit of quantification), and accuracy should be within 85-115% (80-120% at LLOQ).[3]
-
Recovery: Extraction recovery should be consistent and reproducible.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
Visualizations
Experimental Workflow
Caption: Workflow for Minoxidil quantification.
Proposed Fragmentation of Minoxidil
The fragmentation of the protonated Minoxidil molecule ([M+H]⁺, m/z 210.1) is key to its specific detection. The primary product ion at m/z 164.0 is a result of the loss of the N-oxide oxygen and a molecule of methylamine.
Caption: Proposed fragmentation of protonated Minoxidil.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of this compound (Minoxidil). The protocol for liquid-liquid extraction is effective for complex biological matrices, and the optimized LC and MS parameters ensure reliable and reproducible results. This methodology is well-suited for applications in pharmaceutical quality control, clinical research, and drug development, adhering to the rigorous standards required in these fields.
References
- Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study.
- PubChem Compound Summary for CID 4201, Minoxidil.
- Minoxidil. Wikipedia, [Link]
- Minoxidil | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com, [Link]
- Minoxidil | 38304-91-5. MacsChem, [Link]
- LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. Journal of Pharmaceutical and Biomedical Analysis, [Link]
- Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study.
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. The introduction of Minoxidil_Chemicalbook [chemicalbook.com]
- 3. Estimation of minoxidil in human plasma using UHPLC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Minoxidil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Research Formulation of 2,4-Diamino-6-piperidinopyrimidine
Abstract
This guide provides a comprehensive framework for the formulation of 2,4-Diamino-6-piperidinopyrimidine (also known as Desoxyminoxidil), an analogue of the well-known potassium channel opener, Minoxidil.[1] The protocols and principles detailed herein are designed for researchers, scientists, and drug development professionals to enable the preparation of consistent, stable, and effective formulations for both in vitro and in vivo preclinical research. We delve into the critical physicochemical properties of the compound, outline strategies for overcoming solubility challenges, and provide validated, step-by-step protocols for creating research-grade solutions and suspensions. The causality behind experimental choices is explained to empower researchers to adapt these methodologies to their specific experimental needs while maintaining scientific integrity.
Introduction: The Imperative of Proper Formulation
This compound is a pyrimidine derivative investigated for its potential pharmacological activities, often in the context of ion channel modulation. The reliability and reproducibility of any preclinical study—be it a cell-based assay or a complex animal model—hinge on the quality of the test article's formulation. An improper formulation can lead to inaccurate dosing, poor bioavailability, unintended toxicity from excipients, or complete loss of the compound due to instability, ultimately resulting in misleading data and wasted resources.
This document serves as a practical guide to navigate the challenges of formulating this compound. It is built on three pillars: understanding the molecule's intrinsic properties, selecting an appropriate vehicle system, and validating the final preparation.
Physicochemical Profile & Pre-formulation Analysis
A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy.[2] this compound shares structural similarities with Minoxidil (2,4-Diamino-6-piperidino-pyrimidine-3-oxide), and thus some formulation principles can be extrapolated, though direct characterization is always paramount.
Key properties include:
-
Appearance: Typically a white to off-white crystalline powder.[3]
-
Solubility: The compound exhibits limited aqueous solubility but is more soluble in organic solvents. This characteristic is a primary challenge in developing aqueous-based formulations for biological systems.
-
Stability: The stability of the related compound, Minoxidil, is pH-dependent, with the greatest stability observed around pH 5.0.[4] It is prudent to assume that this compound may also be sensitive to pH extremes. Solutions in DMSO or ethanol can be stored at -20°C for up to three months.[3]
Table 1: Solubility Profile of this compound and its N-Oxide Analogue (Minoxidil)
| Solvent | Solubility (Minoxidil) | Solubility (this compound) | Application Notes |
|---|---|---|---|
| Water | ~2.2 mg/mL[3] | Soluble[5] | Insufficient for high-concentration stock solutions. May require pH adjustment or co-solvents. |
| Ethanol (100%) | ~29 mg/mL[3] | Soluble | A viable co-solvent for both in vitro and in vivo formulations, but concentration must be limited to avoid toxicity. |
| Propylene Glycol (PG) | Readily Soluble[3][6] | Not specified | Common vehicle for topical and oral formulations. Can cause toxicity at high doses.[7] |
| DMSO | ~6.5 mg/mL[3] | Soluble[5] | Excellent solvent for high-concentration primary stocks for in vitro use. Must be diluted to <0.5% (ideally <0.1%) in final assays to avoid cytotoxicity.[7] |
| Methanol | Soluble[3] | Soluble[5] | Primarily used for analytical purposes, not typically recommended for biological formulations due to toxicity. |
| Chloroform | Slightly Soluble[3] | Soluble[5] | Not used for biological formulations. |
Formulation Strategy Selection
Given its poor aqueous solubility, a systematic approach is required to select the appropriate formulation. The decision between a true solution and a suspension is a critical branch point.
Diagram 1: Formulation Strategy Decision Workflow
This diagram outlines the logical steps a researcher should take, from initial solubility screening to the selection of a final formulation type for preclinical studies.
Caption: Workflow for selecting an appropriate formulation strategy.
Application Protocols: In Vitro Research
For cell-based assays, the primary goals are to achieve complete solubilization in a primary stock and to ensure the final concentration of the vehicle in the cell culture medium is non-toxic.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stocks of poorly water-soluble compounds for in vitro use due to its strong solubilizing power and miscibility with aqueous media.[5][7]
Materials:
-
This compound (MW: 193.25 g/mol )[8]
-
Anhydrous DMSO, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and positive displacement pipette
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 193.25 g/mol * 1000 mg/g = 1.93 mg
-
-
Weighing: Accurately weigh 1.93 mg of the compound and place it into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Sterilization: The resulting stock solution can be filter-sterilized through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter if required for sensitive applications. Note: Ensure the filter material is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture. The solution is stable for up to 3 months under these conditions.[3]
Application: When dosing cells, this stock solution should be serially diluted. It is critical to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and preferably below 0.1%, to minimize solvent-induced cytotoxicity. Always include a vehicle control group in your experiments (cells treated with the same final concentration of DMSO).
Application Protocols: In Vivo Research
For animal studies, formulation is more complex and depends on the route of administration. The goal is to deliver a precise dose in a vehicle that is well-tolerated by the animal.[9][10] Oral gavage is a common route for preclinical efficacy and toxicology studies.[2]
Protocol 2: Preparation of an Oral Suspension (1 mg/mL)
Rationale: For poorly soluble compounds, a uniform suspension is often the most practical approach for oral dosing. A vehicle containing a suspending agent like sodium carboxymethylcellulose (CMC) prevents the drug particles from settling, ensuring dose uniformity.[7] A surfactant like Tween® 80 is included to wet the drug particles, improving their dispersion in the aqueous vehicle.[11]
Materials:
-
This compound
-
Sodium Carboxymethylcellulose (CMC), low or medium viscosity
-
Tween® 80 (Polysorbate 80)
-
Sterile water for injection or purified water
-
Mortar and pestle
-
Glass beaker and magnetic stirrer
-
Graduated cylinder
Table 2: Example Formulation for a 1 mg/mL Oral Suspension
| Component | Concentration (% w/v) | Purpose |
|---|---|---|
| This compound | 0.1% | Active Pharmaceutical Ingredient (API) |
| Sodium Carboxymethylcellulose (CMC) | 0.5% | Suspending Agent |
| Tween® 80 | 0.1% | Wetting Agent / Surfactant |
| Purified Water | q.s. to 100% | Vehicle |
Procedure:
-
Prepare the Vehicle:
-
Add approximately 80% of the final required volume of water to a beaker (e.g., 80 mL for a 100 mL batch).
-
While stirring, slowly sprinkle in the 0.5 g of Sodium CMC to prevent clumping. Stir until fully hydrated and a viscous, clear solution forms. This may take 30-60 minutes.
-
Add 0.1 g (or 0.1 mL) of Tween® 80 to the CMC solution and mix until homogeneous.
-
-
Prepare the API:
-
Weigh the required amount of this compound (100 mg for a 100 mL batch).
-
Place the powder in a mortar. Add a small amount of the prepared vehicle (approx. 1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent aggregation.
-
-
Combine and Homogenize:
-
Gradually transfer the paste from the mortar into the beaker containing the bulk of the vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer.
-
Continue stirring the bulk suspension with a magnetic stirrer for at least 30 minutes.
-
-
Final Volume Adjustment:
-
Carefully transfer the suspension to a graduated cylinder and add water to reach the final desired volume (q.s. to 100 mL).
-
Pour the suspension back into the beaker and stir for another 15 minutes to ensure final homogeneity.
-
-
Storage: Store the suspension in a tightly sealed container at 2-8°C. Protect from light. It is recommended to assess the stability of this formulation, but typically such suspensions should be prepared fresh, or at most, used within 7 days if stability data is available.[12]
Administration:
-
Crucially, the suspension must be mixed thoroughly (e.g., by vortexing or inverting) immediately before drawing each dose to ensure uniformity.
Diagram 2: Workflow for Preparing an Oral Suspension
This diagram provides a visual step-by-step guide for the laboratory preparation of a research-grade oral suspension.
Caption: Step-by-step workflow for the preparation of an oral suspension.
Quality Control and Validation
To ensure the trustworthiness of experimental results, basic quality control on the prepared formulation is essential.
-
Visual Inspection: Check for clarity (solutions) or uniformity and absence of large agglomerates (suspensions). After letting a suspension sit, it should be easily re-suspended with gentle agitation.
-
pH Measurement: Measure the pH of the final formulation. For in vivo preparations, a pH between 5 and 9 is generally recommended to minimize irritation.[10] Given that the related compound Minoxidil is most stable at pH 5.0, adjusting the pH to this range could enhance stability.[4]
-
Stability Assessment: For long-term studies, the stability of the formulation should be confirmed. This can range from simple visual checks over time to more rigorous analytical methods like HPLC to confirm the concentration of the active ingredient has not degraded.[12][13]
Conclusion
The successful formulation of this compound for research is a methodical process that begins with understanding its fundamental physicochemical properties. The protocols provided here for preparing DMSO-based stock solutions for in vitro assays and CMC-based suspensions for in vivo oral administration offer validated starting points for preclinical research. By applying these principles and paying close attention to vehicle selection, preparation technique, and quality control, researchers can generate reliable, reproducible data that accurately reflects the pharmacological activity of the compound.
References
- Stability of Minoxidil in Aqueous Solution -YAKHAK HOEJI - KoreaScience. (n.d.). KoreaScience.
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY - SEN Pharma. (2024, August 8). SEN Pharma.
- Formulation Development and In-vitro Evaluation of Minoxidil Bearing Glycerosomes. (n.d.).
- Stability of minoxidil in Espumil foam base - PubMed. (n.d.). PubMed.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- Stability of an extemporaneously compounded minoxidil oral suspension. (n.d.).
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020, April 25). PMC - NIH.
- Stability of an extemporaneously compounded minoxidil oral suspension - PubMed. (2018, March 1). PubMed.
- Stability of an extemporaneously compounded minoxidil oral suspension | Request PDF. (n.d.). ResearchGate.
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide - ChemBK. (n.d.). ChemBK.
- Formulation Development and In-vitro Evaluation of Minoxidil Bearing Glycerosomes. (2020, October 12). ResearchGate.
- Preparation and evaluation of minoxidil foamable emu oil emulsion - PMC - NIH. (n.d.). PMC - NIH.
- (PDF) Formulation and In Vitro Evaluation of Minoxidil Topical Gel - ResearchGate. (n.d.). ResearchGate.
- Formulation and In Vitro Evaluation of Minoxidil Topical Gel - Semantic Scholar. (n.d.). Semantic Scholar.
- Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed. (n.d.). PubMed.
- WO2016055961A1 - Minoxidil-based pharmaceutical formulation for the topical use and kit thereof - Google Patents. (n.d.). Google Patents.
- This compound | C9H15N5 | CID 606255 - PubChem. (n.d.). PubChem.
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). PubMed.
- Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. (n.d.). ResearchGate.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.). Altasciences.
- In Vitro and In Vivo Scalp Retention and Penetration of 99mTc-Minoxidil Solution. (n.d.). ResearchGate.
- Vehicles for Animal Studies - Gad Consulting Services. (n.d.). Gad Consulting Services.
- Preparation and Evaluation of Minoxidil Gels for Topical Application in Alopecia opical Application in Alopecia - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.com.
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents. (n.d.). Google Patents.
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. (n.d.). ResearchGate.
Sources
- 1. This compound | 24867-26-3 [chemicalbook.com]
- 2. altasciences.com [altasciences.com]
- 3. chembk.com [chembk.com]
- 4. Stability of Minoxidil in Aqueous Solution -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 5. usbio.net [usbio.net]
- 6. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. senpharma.vn [senpharma.vn]
- 12. Stability of an extemporaneously compounded minoxidil oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2,4-Diamino-6-piperidinopyrimidine in Chagas' Disease Research
Introduction: A Novel Chemical Scaffold for a Neglected Disease
Chagas' disease, a parasitic infection caused by Trypanosoma cruzi, continues to pose a significant health challenge in Latin America and is an emerging global health concern.[1][2][3] The disease progresses from an often asymptomatic acute phase to a chronic phase that can lead to severe cardiac and gastrointestinal complications.[3][4][5] Current treatments, primarily benznidazole and nifurtimox, are limited by significant side effects and variable efficacy, especially in the chronic stage of the disease.[2][6] This landscape underscores the urgent need for novel, safer, and more effective therapeutic agents.
High-throughput screening campaigns against the intracellular amastigote form of T. cruzi, the clinically relevant stage of the parasite, have identified a promising class of compounds: the 2,4-diaminopyrimidines.[1][2][3] This scaffold has garnered considerable interest as it appears to act through a mechanism distinct from the commonly targeted enzyme, T. cruzi C14 α-demethylase (TcCYP51).[1][2][3][7] The compound 2,4-Diamino-6-piperidinopyrimidine is a representative of this class. These application notes provide a comprehensive guide for researchers and drug development professionals on the methodologies to evaluate its potential as an anti-Chagas' agent.
Mechanism of Action: Beyond TcCYP51 Inhibition
A key feature of the 2,4-diaminopyrimidine series is its non-interference with the sterol biosynthesis pathway, a common target for anti-trypanosomal drugs.[1][2][3] Studies on analogous 2,4-diamino-6-methylpyrimidines have confirmed that these compounds do not inhibit TcCYP51.[3][7] This is a significant advantage, as it suggests a novel mechanism of action and a potential to circumvent resistance mechanisms associated with existing drug classes. Furthermore, initial studies have indicated that this class of compounds is generally cytocidal, meaning it actively kills the parasite rather than merely inhibiting its growth (cytostatic).[1][2][3]
The precise molecular target of this compound in T. cruzi is yet to be fully elucidated. However, its activity against the intracellular amastigote form suggests that the compound effectively crosses the host cell membrane to exert its effect.
Caption: Hypothetical mechanism of action for this compound.
Quantitative Data Presentation
The following table structure should be used to systematically record and compare the efficacy and selectivity of this compound and its analogs. Data should be generated from the protocols detailed below.
| Compound ID | T. cruzi pEC₅₀ (µM) | Host Cell pCC₅₀ (µM) | Selectivity Index (SI) |
| This compound | [Insert experimental value] | [Insert experimental value] | [Calculate as CC₅₀/EC₅₀] |
| Benznidazole (Control) | [Insert experimental value] | [Insert experimental value] | [Calculate as CC₅₀/EC₅₀] |
| Nifurtimox (Control) | [Insert experimental value] | [Insert experimental value] | [Calculate as CC₅₀/EC₅₀] |
pEC₅₀: The negative logarithm of the half-maximal effective concentration against T. cruzi. pCC₅₀: The negative logarithm of the half-maximal cytotoxic concentration against the host cell line.
Experimental Protocols
These protocols are designed to assess the in vitro efficacy and selectivity of this compound. It is crucial to perform these experiments with appropriate controls, including a no-drug (vehicle) control and a reference drug such as benznidazole.[8]
Protocol 1: In Vitro Anti-Amastigote Assay
This assay quantifies the ability of the test compound to inhibit the growth of the intracellular, replicative amastigote form of T. cruzi. The use of a parasite strain expressing a reporter gene (e.g., β-galactosidase or a fluorescent protein) is highly recommended for higher throughput and accuracy.[8][9][10][11]
Materials and Reagents:
-
Trypanosoma cruzi strain expressing a reporter (e.g., Tulahuen strain expressing β-galactosidase).
-
Vero cells or another suitable host cell line (e.g., L929 fibroblasts).[10][12]
-
Culture medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Benznidazole.
-
Assay plates: 96-well or 384-well clear-bottom plates.
-
Substrate for reporter gene (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).[12]
Step-by-Step Methodology:
-
Host Cell Seeding: Seed Vero cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 4 x 10³ cells/well). Incubate at 37°C with 5% CO₂.[10]
-
Parasite Infection: After 24 hours, infect the Vero cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).[10]
-
Removal of Extracellular Parasites: Incubate for 2 hours to allow for host cell invasion. Following incubation, gently wash the wells twice with pre-warmed PBS or culture medium to remove non-internalized trypomastigotes.[10]
-
Compound Addition: Add fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity. Include wells for vehicle control (DMSO only) and a positive control (benznidazole).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂. This allows for the transformation of trypomastigotes into amastigotes and subsequent replication.
-
Quantification of Parasite Load:
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Protocol 2: Host Cell Cytotoxicity Assay
It is essential to assess the toxicity of the compound against the host cells to determine its selectivity. This assay should be run in parallel with the anti-amastigote assay.
Materials and Reagents:
-
Vero cells (or the same host cell line used in Protocol 1).
-
Culture medium.
-
Test Compound and controls.
-
Cell viability reagent (e.g., AlamarBlue, CellTiter-Glo).
-
96-well plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells in a 96-well plate at the same density as in Protocol 1. Incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound, identical to the concentrations used in the efficacy assay.
-
Incubation: Incubate the plates for the same duration as the anti-amastigote assay (48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC₅₀ value and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for the parasite over the host cell.
Caption: Experimental workflow for in vitro evaluation of test compounds.
Conclusion and Future Directions
The 2,4-diaminopyrimidine scaffold represents a promising starting point for the development of new treatments for Chagas' disease, primarily due to its novel, non-TcCYP51 mechanism of action and its cytocidal effect on the clinically relevant amastigote stage. By following the detailed protocols outlined in these application notes, researchers can systematically evaluate the in vitro efficacy and selectivity of this compound. Positive results from these initial screens, indicated by a potent EC₅₀ and a high selectivity index, would warrant further investigation into its metabolic stability, pharmacokinetic properties, and ultimately, its efficacy in in vivo models of Chagas' disease.
References
- Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (2018). PLOS Neglected Tropical Diseases.
- In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (n.d.). PLOS Neglected Tropical Diseases.
- Application Notes and Protocols: In Vitro Efficacy Testing of Novel Compounds against Trypanosoma cruzi Amastigotes. (n.d.). BenchChem.
- Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (n.d.). PLOS.
- Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. (2018). PubMed.
- In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds. (2010). SemOpenAlex.
- 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' Disease. (n.d.). ResearchGate.
- 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). PubMed.
- A Tale of Two Strategies: Validating Antitrypanosomal Agents Against T. cruzi. (n.d.). BenchChem.
- 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). National Institutes of Health (NIH).
- Screening of synthetic 1,2,3-triazolic compounds inspired by SRPIN340 as anti-Trypanosoma cruzi agents. (n.d.). SciELO.
- 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ Disease. (2018). CORE.
- 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). University of Dundee.
- Chagas Disease (American Trypanosomiasis) Medication: Antiprotozoal agents. (2023). eMedicine.
- Chagas Disease (American Trypanosomiasis): Background, Pathophysiology, Epidemiology. (2023). eMedicine.
- Chagas Disease. (2025). National Institutes of Health (NIH).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Chagas Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chagas Disease (American Trypanosomiasis) Medication: Antiprotozoal agents [emedicine.medscape.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. metaphactory [semopenalex.org]
- 12. scielo.br [scielo.br]
Unraveling the Follicle: A Guide to Studying Hair Growth Mechanisms with 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Vasodilation, a Follicular Renaissance
For decades, 2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil, has been a cornerstone in the management of androgenetic alopecia.[1][2] Initially developed as an antihypertensive medication, its hair-growth-promoting side effect has paved the way for extensive research into the complex biology of the hair follicle.[3] This guide provides a comprehensive overview of the mechanisms of action of Minoxidil and detailed protocols for its study, empowering researchers to delve deeper into the fascinating world of hair follicle biology.
While the exact mechanisms are not fully elucidated, it is understood that Minoxidil's efficacy is not merely a consequence of its vasodilatory properties.[4][5] It acts as a prodrug, converted to its active form, minoxidil sulfate, by the enzyme sulfotransferase SULT1A1 within the hair follicle's outer root sheath.[4][6][7] This active metabolite is believed to be the primary driver of its therapeutic effects.[8] The level of SULT1A1 activity in hair follicles can vary among individuals, which may explain the differential response to topical Minoxidil treatment.[6][9]
The Molecular Orchestra: Minoxidil's Multifaceted Mechanism of Action
Minoxidil's influence on the hair follicle is a complex interplay of various signaling pathways and cellular responses. The prevailing hypothesis centers on its role as a potassium channel opener, specifically for ATP-sensitive potassium channels (KATP).[4][10][11] This action leads to hyperpolarization of cell membranes, which is thought to stimulate hair growth.[4] Human hair follicles have been shown to contain two types of KATP channels, with Minoxidil primarily acting on the SUR2B/Kir6.1 channel subtype found in the dermal papilla.[12][13]
Beyond its effect on potassium channels, Minoxidil has been shown to:
-
Prolong the Anagen Phase: It shortens the telogen (resting) phase of the hair cycle, encouraging follicles to enter and remain in the anagen (growth) phase for a longer duration.[10][11][14]
-
Increase Follicle Size: Minoxidil can reverse the miniaturization of hair follicles, a hallmark of androgenetic alopecia, leading to thicker hair shafts.[5][10]
-
Stimulate Growth Factors: It upregulates the expression of key growth factors, such as Vascular Endothelial Growth Factor (VEGF), which plays a role in perifollicular vascularization and is associated with the anagen phase. Other growth factors like HGF and IGF-1 are also implicated.
-
Modulate Prostaglandin Pathways: Minoxidil stimulates the production of prostaglandin E2 (PGE2), which is known to promote hair growth.[4]
The following diagram illustrates the proposed signaling pathways involved in Minoxidil's mechanism of action:
Caption: Proposed signaling pathways of Minoxidil in hair follicles.
In Vitro Models for Mechanistic Studies
1. Human Dermal Papilla Cell (HDPC) Culture
HDPCs are specialized mesenchymal cells located at the base of the hair follicle that play a crucial role in regulating hair growth.[15] They are an excellent in vitro model to study the direct effects of compounds on key follicular signaling pathways.
Protocol: Isolation and Culture of Human Dermal Papilla Cells
This protocol is adapted from established methods for isolating and culturing HDPCs.[15][16][17]
Materials:
-
Human scalp skin biopsies
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IV
-
Trypsin-EDTA
-
Sterile dissecting tools (forceps, scalpels)
-
Petri dishes and cell culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Follicle Isolation:
-
Under a dissecting microscope, isolate individual anagen hair follicles from the subcutaneous fat of the scalp biopsy.
-
-
Dermal Papilla Microdissection:
-
Carefully remove the epithelial components surrounding the hair bulb to expose the dermal papilla.
-
Excise the dermal papilla and transfer it to a new petri dish containing DMEM.
-
-
Explant Culture:
-
Place individual dermal papillae into a 35-mm petri dish. A gentle scratch on the surface of the dish can help the papilla adhere.[15]
-
Add a small amount of DMEM with 20% FBS and antibiotics to cover the papillae.
-
Incubate at 37°C and 5% CO2. HDPCs will begin to migrate out from the explant within a few days.
-
-
Cell Expansion:
-
Once a sufficient number of cells have migrated and the culture is confluent, passage the cells using standard trypsinization techniques.
-
Culture expanded HDPCs in DMEM with 10% FBS and antibiotics.
-
Experimental Applications with HDPCs:
-
Proliferation Assays: Treat cultured HDPCs with varying concentrations of Minoxidil and assess cell proliferation using assays like MTT or BrdU incorporation.
-
Gene and Protein Expression Analysis: Analyze the expression of key genes and proteins involved in hair growth (e.g., VEGF, β-catenin, alkaline phosphatase) using qPCR, Western blotting, or ELISA after Minoxidil treatment.
-
Signaling Pathway Analysis: Investigate the activation or inhibition of specific signaling pathways (e.g., Wnt/β-catenin, MAPK) in response to Minoxidil.
2. Hair Follicle Organ Culture
The ex vivo culture of intact human hair follicles provides a more physiologically relevant model, preserving the complex interactions between different cell types within the follicle.[18][19]
Protocol: Human Hair Follicle Organ Culture
Materials:
-
Human scalp skin biopsies
-
Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
Sterile dissecting tools
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Follicle Isolation: Isolate anagen VI hair follicles from scalp biopsies as described for HDPC isolation.
-
Culture Setup: Place one follicle per well in a 24-well plate containing supplemented Williams E medium.
-
Treatment: Add this compound to the culture medium at desired concentrations. A typical starting range for in vitro studies is 1-100 µM.
-
Assessment of Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated eyepiece in an inverted microscope.
-
Histological and Immunohistochemical Analysis: At the end of the culture period, embed the follicles for sectioning and perform histological staining (e.g., H&E) or immunohistochemistry for specific markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
In Vivo Models: Bridging the Gap to Clinical Relevance
Animal models are indispensable for studying the effects of hair growth-promoting agents in a whole-organism context.[20][21] Murine models are the most commonly used due to their well-characterized hair cycle and the availability of transgenic strains.[22][23]
Protocol: C57BL/6 Mouse Model for Hair Growth Studies
The C57BL/6 mouse strain is frequently used because its hair cycle is synchronized in early life, and the pigmented skin provides a visual indicator of the anagen phase.[20][21]
Materials:
-
7-week-old male C57BL/6 mice (telogen phase)
-
Electric animal clippers
-
Topical solution of this compound (e.g., in a vehicle of ethanol, propylene glycol, and water)
-
Digital camera for documentation
-
Image analysis software
Procedure:
-
Anagen Induction: Shave the dorsal skin of the mice to synchronize the hair follicles in the telogen phase.
-
Topical Application: Begin topical application of the Minoxidil solution or vehicle control to the shaved area daily.
-
Monitoring Hair Growth:
-
Visually monitor the treated area for signs of hair growth. The appearance of dark pigmentation on the skin indicates the entry of follicles into the anagen phase.
-
Document the progression of hair growth with daily photographs.
-
-
Quantitative Analysis:
-
Hair Coverage Score: Use a scoring system to quantify the extent of hair regrowth.[24]
-
Grayscale Analysis: Utilize image analysis software to quantify the pigmented area as a measure of anagen induction.[25]
-
Histological Analysis: Collect skin biopsies at different time points for histological examination of hair follicle morphology and staging.
-
Experimental Workflow for In Vivo Hair Growth Study
Caption: Workflow for an in vivo hair growth study using the C57BL/6 mouse model.
Data Presentation and Interpretation
Table 1: Example Data from a Hair Follicle Organ Culture Experiment
| Treatment Group | Mean Hair Shaft Elongation (mm/day) ± SEM | Proliferation Index (Ki-67 positive cells/follicle) ± SEM |
| Vehicle Control | 0.25 ± 0.03 | 50 ± 5 |
| 1 µM Minoxidil | 0.35 ± 0.04 | 75 ± 8 |
| 10 µM Minoxidil | 0.45 ± 0.05 | 110 ± 12 |
*p < 0.05, **p < 0.01 compared to vehicle control
Conclusion
The study of this compound provides a valuable window into the intricate mechanisms governing hair follicle cycling and growth. By employing a combination of in vitro and in vivo models, researchers can continue to unravel the complex signaling pathways involved and pave the way for the development of novel and more effective therapies for hair loss. The protocols and methodologies outlined in this guide offer a solid foundation for researchers to design and execute robust experiments to further our understanding of this fascinating area of dermatological science.
References
- Minoxidil - Wikipedia. [Link]
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- How Minoxidil Works - Regaine. [Link]
- Buhl, A. E., Waldon, D. J., Baker, C. A., & Johnson, G. A. (1990). Minoxidil sulfate is the active metabolite that stimulates hair follicles.
- What Is the Minoxidil Mechanism of Action for Hair Growth? - Strut Blog. [Link]
- Topouzi, H., Logan, N., Williams, G., & Higgins, C. A. (2017). Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles.
- What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth? [Link]
- Philpott, M. P., Green, M. R., & Kealey, T. (1990). Human hair growth in vitro. The Journal of cell science, 97(3), 463-471. [Link]
- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. FASEB journal, 22(6), 1725-1736. [Link]
- Palkina, K., et al. (2020). An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia. Journal of Dermatological Science, 98(2), 125-133. [Link]
- Sanders, D. A., et al. (2002). Novel and established potassium channel openers stimulate hair growth in vitro: implications for their modes of action in hair follicles.
- Clinical studies have demonstrated minoxidil's effectiveness, particularly in mild to moder
- Paus, R., Stenn, K. S., & Link, R. E. (1999). Hair loss and regeneration performed on animal models.
- Gupta, A. K., & Talukder, M. (2022). Minoxidil: a comprehensive review.
- Goren, A., et al. (2018). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review.
- Shorter, K., Farjo, N. P., Picksley, S. M., & Randall, V. A. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. FASEB journal, 22(6), 1725-1736. [Link]
- Lin, S. J., et al. (2024). Modelling Human Hair Follicles—Lessons from Animal Models and Beyond. Cells, 13(9), 754. [Link]
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Lee, J., et al. (2022). Hair follicle sulfotransferase activity and effectiveness of oral minoxidil in androgenetic alopecia. Journal of the European Academy of Dermatology and Venereology, 36(10), 1797-1803. [Link]
- Minoxidil: Comprehensive Scientific Review for Hair Loss | TIP - The Independent Pharmacy. [Link]
- In vitro hair follicle model grown in culture - Drug Target Review. [Link]
- How Minoxidil Stimul
- Randolph, M., & Tosti, A. (2021). Role of Oral Minoxidil in Patterned Hair Loss.
- Goren, A., et al. (2017). Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia.
- Minoxidil upregulates expression of hair-growth promoting factors...
- In vitro models to study hair follicle generation | Request PDF - ResearchG
- Evaluation of Animal Models Suitable for Hair Research and Regeneration - ResearchG
- Plikus, M. V., & Chuong, C. M. (2014). Studying hair growth cycle and its effects on mouse skin. Journal of visualized experiments, (85), e51278. [Link]
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide - ChemBK. [Link]
- Hair growth - models and in vitro assays - QIMA Life Sciences. [Link]
- Lee, J. H., et al. (2015). A new technique for quantitative analysis of hair loss in mice using grayscale analysis. Journal of visualized experiments, (97), e52588. [Link]
- Topouzi, H., Logan, N., Williams, G., & Higgins, C. A. (2017). Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles.
- Alves, R., & Grimalt, R. (2022). Emergent Power of Human Cellular vs Mouse Models in Translational Hair Research.
- Panteleyev, A. A., & Christiano, A. M. (2001). Mouse models for human hair loss disorders.
- Chu, K. H. T. (2007). Development of in vivo methods of measuring hair growth. [Link]
- Human Hair Dermal Papilla Cells (HHDPC)
- Higgins, C. A., & Jahoda, C. A. (2014). Isolation and establishment of hair follicle dermal papilla cell cultures. Methods in molecular biology, 1195, 141-150. [Link]
- Apparent evaluation of hair growth in mice: (A)
- Scale for evaluating hair growth in a mouse alopecia model. The rating...
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. [Link]
- This compound | C9H15N5 | CID 606255 - PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 3. Role of Oral Minoxidil in Patterned Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
- 5. regaine.co.uk [regaine.co.uk]
- 6. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Minoxidil Stimulates Hair Follicles - Oana - Posts [oanahealth.com]
- 8. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 9. Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The FASEB Journal • Research Communication | Semantic Scholar [semanticscholar.org]
- 14. generolon.com [generolon.com]
- 15. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isolation and Establishment of Hair Follicle Dermal Papilla Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 18. Human hair growth in vitro: a model for the study of hair follicle biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hair growth - models and in vitro assays - QIMA Life sciences [qima-lifesciences.com]
- 20. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Modelling Human Hair Follicles—Lessons from Animal Models and Beyond [mdpi.com]
- 23. Mouse models for human hair loss disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A New Technique for Quantitative Analysis of Hair Loss in Mice Using Grayscale Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2,4-Diamino-6-piperidinopyrimidine (Minoxidil) in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
2,4-Diamino-6-piperidinopyrimidine, more commonly known as Minoxidil, was first introduced in the 1970s as a potent oral medication for severe and refractory hypertension.[1][2] While its use as a primary antihypertensive agent has been superseded by drugs with more favorable side-effect profiles, it remains a critical tool for managing treatment-resistant hypertension.[2][3] Its potent vasodilatory action and unique mechanism make it an invaluable pharmacological tool for research into the physiological and pathological processes governing vascular tone and blood pressure.[4]
Minoxidil is a prodrug that is metabolically activated to its therapeutic form, Minoxidil sulfate.[5][6] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is found in various tissues, including the liver and the outer root sheath of hair follicles.[5][6] The active metabolite, Minoxidil sulfate, is a potent opener of ATP-sensitive potassium channels (K-ATP) in vascular smooth muscle cells.[1][3] This application note provides a detailed guide to the mechanism of action and offers field-proven protocols for investigating the antihypertensive effects of Minoxidil in both in vitro and in vivo models.
Core Mechanism of Action: K-ATP Channel Opening
The antihypertensive effect of Minoxidil is a direct consequence of its action on vascular smooth muscle cells.[3] Minoxidil sulfate binds to and opens the K-ATP channels located in the plasma membrane of these cells.
The sequence of events is as follows:
-
K+ Efflux: Opening of the K-ATP channels leads to an increased efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.
-
Hyperpolarization: This net loss of positive charge causes the cell membrane to become more negative on the inside, a state known as hyperpolarization.
-
Inactivation of Voltage-Gated Calcium Channels: Hyperpolarization leads to the closure of voltage-gated calcium channels (VGCCs).
-
Reduced Calcium Influx: The closure of VGCCs prevents the influx of extracellular calcium (Ca2+) into the cell.
-
Vasodilation: Since intracellular Ca2+ is the primary trigger for smooth muscle contraction, the reduction in its concentration leads to muscle relaxation (vasodilation), particularly in arteries and arterioles.[3][4] This widening of the blood vessels reduces peripheral resistance, leading to a decrease in blood pressure.[1][2]
This direct arterial vasodilation can trigger reflex sympathetic nervous system activation, leading to tachycardia and increased plasma renin activity.[3] For this reason, Minoxidil is often co-administered with a beta-blocker and a diuretic in clinical settings to counteract these compensatory effects.[3][7]
Caption: Minoxidil's mechanism of action in vascular smooth muscle cells.
In Vitro Protocol: Electrophysiological Analysis of K-ATP Channel Activity
The patch-clamp technique is the gold standard for directly measuring the activity of ion channels.[8][9][10] This protocol outlines a whole-cell patch-clamp experiment to quantify the effect of Minoxidil sulfate on K-ATP channels in cultured vascular smooth muscle cells (VSMCs).
Materials and Reagents
-
Primary or cultured vascular smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 0.1 mM Na-ATP (pH 7.2 with KOH)
-
Minoxidil sulfate (active metabolite)
-
Glibenclamide (a specific K-ATP channel blocker, for use as a negative control)[11][12]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
Step-by-Step Protocol
-
Cell Preparation: Plate VSMCs on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette, establishing the whole-cell configuration.
-
-
Data Recording:
-
Clamp the cell membrane potential at -60 mV.
-
Record baseline current for 2-3 minutes to ensure stability.
-
Perfuse the bath with the external solution containing a test concentration of Minoxidil sulfate (e.g., 1-100 µM). Record the outward current.
-
Rationale: The opening of K+ channels by Minoxidil sulfate will drive an outward flow of K+ ions at this holding potential, which is recorded as an outward current.
-
-
Negative Control Application:
-
After observing the effect of Minoxidil sulfate, co-perfuse with Minoxidil sulfate and Glibenclamide (e.g., 10 µM).
-
Rationale: Glibenclamide should block the K-ATP channels, reversing the outward current induced by Minoxidil sulfate and confirming the specificity of the drug's action.[11]
-
-
Data Analysis: Measure the change in holding current before, during, and after drug application. Plot dose-response curves to determine the EC50 of Minoxidil sulfate.
In Vivo Protocol: Evaluation in a Hypertensive Animal Model
The Spontaneously Hypertensive Rat (SHR) is the most widely used and well-characterized animal model for studying essential hypertension.[13][14][15] These rats genetically develop hypertension starting at 5-6 weeks of age, reaching a systolic blood pressure of 180-200 mmHg as adults, making them an excellent model to test antihypertensive agents.[13][14][16]
Experimental Design
-
Animals: 12-14 week old male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Groups (n=8-10 per group):
-
WKY Control (Vehicle)
-
SHR Control (Vehicle)
-
SHR + Minoxidil (e.g., 10 mg/kg/day)
-
SHR + Minoxidil (e.g., 20 mg/kg/day)
-
-
Acclimatization: House animals for at least one week before the experiment begins.
-
Administration: Administer Minoxidil or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for a period of 4 weeks.
Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)
The tail-cuff method is a standard non-invasive technique for repeated blood pressure measurements in rodents.[17][18]
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 5. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. medcentral.com [medcentral.com]
- 8. axxam.com [axxam.com]
- 9. In Vitro Patch-Clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Motor Dysfunction of Gastric Antral Smooth Muscle in Diabetic Rats: Contribution of ATP-Dependent Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 14. ijcrt.org [ijcrt.org]
- 15. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. ahajournals.org [ahajournals.org]
- 18. protocols.io [protocols.io]
Application Notes & Protocols: A Researcher's Guide to the N-Oxidation of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of 2,4-Diamino-6-piperidinopyrimidine-3-oxide, commonly known as Minoxidil. We delve into the strategic importance of the N-oxide functional group, outline the prevalent synthetic pathway involving the N-oxidation of a pyrimidine intermediate, and provide a comprehensive, step-by-step laboratory protocol. This guide emphasizes the causality behind experimental choices, methods for ensuring protocol integrity, and is grounded in authoritative scientific references.
Introduction: The Significance of the N-Oxide Moiety in Minoxidil
This compound-3-oxide (Minoxidil, CAS 38304-91-5) is a well-established pharmaceutical agent, initially developed as an oral medication for severe hypertension due to its potent vasodilatory effects[1][2]. A serendipitous side effect, hypertrichosis (excessive hair growth), led to its redevelopment as a topical treatment for androgenetic alopecia (pattern hair loss), where it remains a cornerstone therapy[3][4].
The molecule's therapeutic activity is intrinsically linked to its chemical structure as a pyrimidine N-oxide[5]. While Minoxidil itself acts as a potassium channel opener, its primary mechanism in promoting hair growth involves its bioactivation within the hair follicle. It is a prodrug that is converted to its more potent active metabolite, Minoxidil sulfate, by the sulfotransferase enzyme SULT1A1 present in the scalp[6][7][8]. The N-oxide group is a critical structural feature for this biological activity. Understanding the synthesis, specifically the N-oxidation step, is therefore fundamental for researchers in medicinal chemistry and pharmaceutical development.
This guide focuses on the most common and industrially scalable synthetic strategy: the N-oxidation of a precursor, 2,4-diamino-6-chloropyrimidine, followed by nucleophilic substitution with piperidine[9][10]. This approach is often more efficient than the direct oxidation of this compound.
Synthetic Strategy and Mechanistic Rationale
The preferred industrial synthesis of Minoxidil does not involve the direct N-oxidation of this compound. Instead, a more strategic two-step approach is employed, as illustrated below.
Caption: General two-step synthesis of Minoxidil.
Causality of the Synthetic Route: The rationale for this sequence is rooted in the principles of chemical reactivity. The N-oxidation of the pyrimidine ring in Step 1 serves a crucial dual purpose:
-
Activation: The introduction of the N-oxide group is an electron-withdrawing modification. This effect significantly activates the pyrimidine ring toward nucleophilic aromatic substitution.
-
Facilitating Substitution: The electron-withdrawing nature of the N-oxide makes the carbon atom at the C6 position (bonded to chlorine) more electrophilic and susceptible to attack by the nucleophile (piperidine) in Step 2. This activation results in higher yields and more favorable reaction kinetics for the displacement of the chloro group.
Comparative Overview of N-Oxidation Methodologies
Several oxidizing agents can be employed for the N-oxidation of the 2,4-diamino-6-chloropyrimidine intermediate. The choice of reagent often depends on factors like laboratory scale, cost, safety, and environmental considerations.
| Oxidizing Agent | Catalyst / Conditions | Solvent | Typical Yield | Key Advantages & Considerations |
| m-Chloroperoxybenzoic acid (m-CPBA) | None | Chloroform, Dichloromethane | ~75-85% | Highly effective and common in lab scale.[11] Potentially explosive; requires careful handling. |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate (Na₂WO₄) | Methanol | ~92% | "Green" oxidant, high yield, industrially scalable. Requires a catalyst. |
| Hydrogen Peroxide (H₂O₂) | Cobalt Ferrite (CoFe₂O₄) Nanoparticles | Ethanol | ~95% | High yield, rapid reaction, reusable magnetic catalyst.[9] Requires synthesis of the nanocatalyst. |
| Magnesium monoperoxyphthalate (MMPP) | None | Methanol, Ethanol | ~47-70% | Safer alternative to m-CPBA.[12][13] Can be less efficient. |
Detailed Laboratory Protocol
This protocol details the synthesis of Minoxidil via the N-oxidation of 2,4-diamino-6-chloropyrimidine using m-CPBA, followed by condensation with piperidine.
Part A: N-Oxidation of 2,4-Diamino-6-chloropyrimidine
Materials & Equipment:
-
2,4-Diamino-6-chloropyrimidine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Apparatus for filtration (Büchner funnel)
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-diamino-6-chloropyrimidine (1.0 eq) in dichloromethane (approx. 15-20 mL per gram of starting material). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Oxidant: Dissolve m-CPBA (approx. 1.2-1.5 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled pyrimidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Carefully quench the excess peroxide by adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Self-Validation Check: The bicarbonate wash is crucial for removing acidic byproducts. The pH of the aqueous layer should be basic after washing.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting solid is 2,4-diamino-6-chloropyrimidine-3-oxide. It can be used in the next step directly or purified further by recrystallization if necessary.
Part B: Synthesis of Minoxidil via Nucleophilic Substitution
Materials & Equipment:
-
2,4-Diamino-6-chloropyrimidine-3-oxide (from Part A)
-
Piperidine
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)
-
Acetonitrile or Isopropanol
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add the 2,4-diamino-6-chloropyrimidine-3-oxide (1.0 eq), acetonitrile (or another suitable solvent), piperidine (1.5-2.0 eq), and a base such as potassium hydroxide (1.5 eq)[14].
-
Condensation Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C). Maintain the reflux for 6-8 hours. Monitor the reaction by TLC.
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce precipitation of the product. Filter the solid crude Minoxidil and wash it with cold solvent.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling isopropanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50-60 °C to a constant weight. The final product is a white to off-white crystalline powder[5].
Analytical Characterization:
-
UV Spectroscopy: Max absorption in ethanol at 230, 261, and 285 nm[1].
-
HPLC: To confirm purity against a reference standard[16].
Experimental Workflow Visualization
The following diagram outlines the key decision and action points in the laboratory synthesis protocol.
Caption: Step-by-step workflow for the synthesis of Minoxidil.
Safety and Handling
-
m-CPBA: is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with non-metal spatulas and always behind a safety shield.
-
Solvents: Dichloromethane and chloroform are volatile and toxic. All operations should be conducted in a well-ventilated fume hood.
-
Piperidine: is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (gloves, goggles).
-
Bases: Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.
References
- Wikipedia. (n.d.). Minoxidil.
- Wikipedia. (n.d.). Minoxidil sulfate.
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- Goren, A., et al. (2022). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth. Journal of Cosmetic Dermatology, 21(1), 343-346.
- Strut Health. (n.d.). Scalp Sulfotransferase Activity and Minoxidil Response.
- Daniel Alain. (n.d.). Minoxidil Sulfotransferase Enzyme Hair Supplement.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Minoxidil Sulphate.
- Regaine. (n.d.). How Minoxidil Works.
- Chemignition Laboratory. (n.d.). Minoxidil.
- Consensus. (n.d.). How does minoxidil promote hair growth in androgenetic alopecia?
- Eisavi, F., et al. (2019). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe2O4) as a heterogeneous reusable catalyst. Turkish Journal of Chemistry, 43(5), 1426-1436.
- Kwack, M. H., et al. (2019). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International Journal of Molecular Sciences, 20(17), 4259.
- Fengchen Group Co., Ltd. (n.d.). Minoxidil CAS 38304-91-5 and Minoxidil Sulfate or Minoxidil Sulphate CAS 83701-22-8 Manufacturers and Suppliers.
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Minoxidil for Hair Loss: Mechanism, Efficacy, and What to Expect.
- National Center for Biotechnology Information. (n.d.). Minoxidil. PubChem Compound Summary for CID 4201.
- Google Patents. (n.d.). CN107235919B - Process for synthesizing minoxidil.
- ResearchGate. (n.d.). Synthesis of minoxidil. [Diagram].
- Wikiwand. (n.d.). Minoxidil.
- Google Patents. (n.d.). CN107129470A - A kind of synthesis of minoxidil and process for purification.
- ResearchGate. (2023). Analytical Method Development and Validation of Minoxidil in Pharmaceutical Dosage Forms by UV Spectrophotometry.
- SciELO. (2006). Fast determination of minoxidil by photometric flow titration.
- ResearchGate. (2007). Potentiometric determination of Minoxidil in topical use pharmaceutical samples.
- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- International Journal of Pharmaceutical and Allied Research. (n.d.). New analytical method development for the estimation of minoxidil by rp hplc method.
- Gorrod, J. W., & Manson, D. (1986). Metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines. Xenobiotica, 16(10-11), 953-964.
- Patsnap Synapse. (2024). What is the mechanism of Minoxidil?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analyzing Minoxidil Cellular Mechanism: A Comprehensive Guide.
- European Patent Office. (n.d.). EP0295218B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- European Patent Office. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
Sources
- 1. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 3. generolon.com [generolon.com]
- 4. nbinno.com [nbinno.com]
- 5. chemignition.com [chemignition.com]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. Minoxidil sulfate - Wikipedia [en.wikipedia.org]
- 8. Scalp Sulfotransferase Activity and Minoxidil Response - Strut Blog [struthealth.com]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]
- 15. Minoxidil CAS 38304-91-5 and Minoxidil Sulfate or Minoxidil Sulphate CAS 83701-22-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 16. ijpar.com [ijpar.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 2,4-Diamino-6-piperidinopyrimidine 3-Oxide (Minoxidil) in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,4-diamino-6-piperidinopyrimidine 3-oxide, commonly known as Minoxidil. This guide provides in-depth, field-proven insights into the common stability challenges encountered when formulating and handling Minoxidil in solution. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and efficacy of your experiments.
For clarity, this document will refer to the molecule by its common name, Minoxidil. The principles and data discussed are pertinent to its chemical structure, this compound 3-oxide[1].
Section 1: Understanding Minoxidil's Inherent Stability Challenges
This section addresses the fundamental physicochemical properties of Minoxidil that contribute to stability issues in solution-based formulations.
Q1: What are the primary stability concerns when working with Minoxidil in solution?
The two most significant challenges are physical instability (crystallization) and chemical instability (degradation).
-
Crystallization: Minoxidil has inherently low solubility in aqueous and hydroalcoholic solutions, a common issue in formulations aiming for higher concentrations (>5%). When the concentration exceeds the solubility limit, Minoxidil can precipitate out of solution, forming solid crystals. This process is undesirable as it reduces the bioavailability of the active pharmaceutical ingredient (API) and can lead to decreased efficacy[2].
-
Degradation: Minoxidil can undergo chemical degradation, primarily through photodegradation and oxidation. This can lead to a loss of potency and the formation of impurities. A common sign of degradation, though not always correlated with a significant loss of API content, is a color change in the solution from clear to yellow[3][4].
Q2: Why is Minoxidil so prone to crystallization in formulations?
Crystallization is a direct consequence of Minoxidil's limited solubility. Its solubility in water is only about 2.2 mg/mL[2][5][6]. While solubility is higher in organic solvents like propylene glycol (~75 mg/mL) and ethanol (~29 mg/mL), creating stable, high-concentration solutions requires a carefully balanced multi-component solvent system[2][5][6]. Crystallization can be triggered by several factors, including:
-
Temperature Changes: Solubility is temperature-dependent, and crystals may form at lower storage temperatures[2].
-
Solvent Evaporation: After application or during storage in improperly sealed containers, the evaporation of more volatile solvents (like ethanol) can increase the effective concentration of Minoxidil beyond its solubility limit.
-
Formulation Instability: Over time, interactions between excipients or changes in the formulation's microstructure can lead to drug precipitation[2].
Section 2: Key Factors Influencing Minoxidil Stability (FAQs)
Understanding the environmental and formulation factors that affect Minoxidil is crucial for preventing stability issues.
Q3: How does pH affect Minoxidil solubility and stability?
The pH of the formulation is a critical factor. Minoxidil is a weak base with a pKa of 4.61[5][6].
-
Solubility: In acidic environments (lower pH), Minoxidil becomes protonated, forming a more soluble salt. Therefore, formulating at a slightly acidic pH can significantly increase the concentration of Minoxidil that can be dissolved and maintained in solution[2][7].
-
Stability: Studies have shown that the degradation of Minoxidil is subject to acid-base catalysis. The most stable pH range for Minoxidil in aqueous solution is approximately 5.0[8]. In one study, Minoxidil was found to be most photostable in a pH 8 phosphate buffer[9].
Q4: What is the role of the typical solvent system (Propylene Glycol, Ethanol, Water)?
This ternary system is fundamental to most topical Minoxidil formulations. Each component plays a specific role:
-
Propylene Glycol (PG): A highly effective non-volatile solvent for Minoxidil (solubility ~75 mg/mL)[2][6]. It helps prevent crystallization by keeping the drug solubilized, even as other solvents evaporate. However, PG can also make Minoxidil more susceptible to photodegradation[9].
-
Ethanol: A good co-solvent that helps to dissolve Minoxidil (solubility ~29 mg/mL) and other excipients[2][6]. Its volatility aids in the quick drying of the formulation upon application but can also be a source of instability if it evaporates during storage.
-
Water: While Minoxidil's solubility in water is low, water is a necessary component of the vehicle and helps to modulate the overall properties of the formulation, including skin feel and absorption.
Q5: Is Minoxidil sensitive to light?
Yes, Minoxidil is susceptible to photodegradation, which follows first-order kinetics[9]. Exposure to fluorescent light and UV light can cause the molecule to degrade[9][10].
-
Protective Measures: Formulations should always be stored in light-impenetrable containers. Amber glass or aluminum foil-covered glass provides excellent protection[9].
-
Photostabilizers: The addition of agents like sodium thiosulfate or EDTA can significantly enhance photostability[9][10].
Q6: How does temperature impact Minoxidil solutions?
Temperature affects both physical and chemical stability.
-
Physical Stability: As mentioned, lower temperatures can reduce Minoxidil's solubility, leading to crystallization[2]. Therefore, formulations should be stored at a controlled room temperature.
-
Chemical Stability: Higher temperatures can accelerate chemical degradation. Forced degradation studies often use heat (e.g., 70-80°C) to simulate long-term degradation pathways[10][11].
Section 3: Troubleshooting Common Experimental Issues
This section provides a practical, cause-and-effect approach to solving the most frequent problems encountered in the lab.
Issue 1: My Minoxidil solution is forming crystals. What should I do?
Crystallization indicates that the concentration of Minoxidil has surpassed its saturation solubility in the current formulation. Follow this troubleshooting workflow:
Caption: Troubleshooting Workflow for Minoxidil Crystallization.
-
Causality:
-
pH Adjustment: Lowering the pH protonates the Minoxidil molecule, forming a more soluble salt, thereby increasing its solubility limit in the vehicle[2].
-
Solvent Ratio: Increasing the proportion of a strong solvent like propylene glycol ensures that Minoxidil remains in solution, especially if more volatile components like ethanol evaporate[2][12].
-
Solubilizing Excipients: Cyclodextrins can form inclusion complexes with Minoxidil, enhancing its aqueous solubility. Polymers like PVP or surfactants can also help maintain a stable, supersaturated state and prevent precipitation[2][12].
-
Issue 2: The color of my Minoxidil solution has changed to yellow. Is it degraded?
A change in color from clear to yellow is a frequently observed phenomenon, especially over time. While it can be an indicator of chemical degradation, it does not necessarily correlate with a significant loss of active Minoxidil content[3][4].
-
Potential Causes:
-
Oxidation: Minoxidil can be susceptible to oxidation. The presence of trace metal ions can catalyze this process.
-
Photodegradation: As discussed, exposure to light can cause degradation, which may manifest as a color change[10].
-
-
Troubleshooting & Prevention:
-
Confirm Potency: Use a validated, stability-indicating HPLC method to quantify the Minoxidil content. Studies have shown that even with a noticeable color change, the API content can remain well within the acceptable 90-110% range for extended periods[3].
-
Protect from Light: Store all solutions in amber or opaque containers to prevent photodegradation[9][10].
-
Inert Atmosphere: When preparing solutions, consider purging the solvent and the container headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Add Antioxidants/Chelators: Incorporating an antioxidant (e.g., Butylated Hydroxytoluene - BHT) and a metal ion chelating agent (e.g., EDTA) into the formulation can help prevent oxidative degradation and the associated color change[9][12].
-
Section 4: Key Protocols and Methodologies
Adherence to validated protocols is essential for reproducible research.
Protocol 1: Preparation of a Stable 5% (50 mg/mL) Minoxidil Stock Solution
This protocol is based on common solvent systems discussed in the literature[2][13].
-
Preparation: To a 100 mL volumetric flask, add 5.0 g of Minoxidil powder.
-
Solubilization: Add 50 mL of propylene glycol and sonicate or stir gently until the powder is wetted and partially dissolved.
-
Co-Solvent Addition: Add 30 mL of ethanol (95% or absolute) and continue to mix until the solution is clear.
-
Final Volume: Add purified water to bring the final volume to 100 mL.
-
pH Adjustment (Optional but Recommended): Check the pH. If necessary, adjust to approximately 5.0 using a dilute solution of an appropriate acid (e.g., citric acid) to enhance stability[8].
-
Storage: Transfer the solution to a tightly sealed amber glass bottle and store at a controlled room temperature (20-25°C).
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to understand degradation pathways and to validate that your analytical method is "stability-indicating." The API is subjected to stress conditions harsher than accelerated stability testing[11][14].
Caption: Experimental Workflow for a Forced Degradation Study.
-
Objective: To generate degradation products and ensure they are resolved from the parent Minoxidil peak in the HPLC chromatogram.
-
Procedure:
-
Prepare five separate aliquots of your Minoxidil solution.
-
Expose each aliquot to one of the stress conditions described in the diagram (e.g., acid, base, oxidation, light, heat)[11][15].
-
After the specified time, neutralize the acid and base samples as appropriate.
-
Dilute all samples to the target concentration for analysis.
-
Analyze using your HPLC method and evaluate the chromatograms for new peaks corresponding to degradation products. Minoxidil has been found to be relatively stable to heat and UV light but shows some degradation under acidic and oxidative conditions[16].
-
Section 5: Data Summaries
Table 1: Solubility of Minoxidil in Common Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | ~2.2 | [2][5][6] |
| Propylene Glycol | ~75 | [2][5][6] |
| Ethanol | ~29 | [2][5][6] |
| Methanol | ~44 | [5][6] |
| Dimethylsulfoxide (DMSO) | ~6.5 | [5][6] |
Table 2: Stability of Compounded Minoxidil Formulations
| Concentration & Vehicle | Beyond-Use Date (BUD) at Room Temp. | Reference |
| 1.0% in TrichoSol™ | 150 days | [3] |
| 7.0% in TrichoSol™ | 380 days | [3] |
| 1.0% in TrichoFoam™ | 120 days | [3] |
| 7.0% in TrichoFoam™ | 150 days | [3] |
| 50 mg/mL in Espumil™ Foam Base | At least 90 days | [13][17] |
| 2% to 15% in FOAMIL™ | At least 180 days | [18][19] |
References
- Technical Support Center: High-Concentration Topical Minoxidil Formul
- Chinnian, D., & Asker, A. (1996). Photostability profiles of minoxidil solutions. PDA journal of pharmaceutical science and technology, 50(2), 94–98.
- Minoxidil. (n.d.). In Wikipedia.
- Polonini, H., Silva, C. C. V., de Almeida, G. M., de Oliveira, M. A. L., & Brandão, M. A. F. (2023). Compounded Hair Solutions and Foams Containing Minoxidil: Does the Color Change Impact Stability?. Scientia Pharmaceutica, 91(3), 39.
- Geiger, C. M., Sorenson, B., & Whaley, P. A. (2013). Stability of minoxidil in Espumil foam base. International journal of pharmaceutical compounding, 17(2), 165–167.
- Lupatini, R., Sidhu, R., & Bichar, K. (2022). Stability Evaluation of Minoxidil in FOAMIL Form Base with Bracketing Study Design. International Journal of Pharmaceutical Compounding, 26(4), 336-341.
- What is the stability of a minoxidil lotion solution? (2013, March 6). Magis Pharma.
- Stability Evaluation of Minoxidil in FOAMIL Foam Base with Bracketing Study Design. (2022). International Journal of Pharmaceutical Compounding.
- Geiger, C. M., Sorenson, B., & Whaley, P. A. (2013). Stability of Minoxidil in Espumil Foam Base. Fagron a.s.
- Kim, K. S. (1986). Stability of Minoxidil in Aqueous Solution. Yakhak Hoeji, 30(5), 228-231.
- Minoxidil. (n.d.). PubChem. National Institutes of Health.
- Minoxidil Solubilization in Alcohol-Free Hair Growth Formul
- Polonini, H. C., et al. (2025).
- Suchonwanit, P., Thammarucha, S., & Leerunyakul, K. (2019). Minoxidil and its use in hair disorders: a review. Drug design, development and therapy, 13, 2777–2786.
- Stability of Minoxidil in Espumil Foam Base. (2013). International Journal of Pharmaceutical Compounding.
- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. (n.d.). ChemBK.
- Ghanbarzadeh, S., et al. (2025). Novel Freely Soluble Minoxidil Salt: The Potential of Citric Acid and Tartaric Acid in Solubilization. Iranian Journal of Pharmaceutical Research.
- Polonini, H. C., et al. (2025).
- New analytical method development for the estimation of minoxidil by rp hplc method. (n.d.). International Journal of Pharmaceutical and Allied Researches.
- Tandel, J., et al. (2021). Stability Indicating Planar Chromatographic method for Estimation of Minoxidil and Finasteride. Journal of Medicinal and Chemical Sciences, 4(1), 17-28.
- Song, Y., et al. (2018). Stability of an extemporaneously compounded minoxidil oral suspension. American journal of health-system pharmacy, 75(15), 1124-1129.
- Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmaceutical Research & Scholarship.
- Chinnian, D., & Asker, A. (1996). Photostability profiles of minoxidil solutions. Semantic Scholar.
- Sharma, A., Mishra, A., & Sharma, S. (n.d.). stability indicating simultaneous validation of azelaic acid, minoxidil and tretinoin with forced degradation behavior study by rp-hplc in pharmaceutical dosage form. European Journal of Biomedical and Pharmaceutical Sciences.
- Development and validation of stability indicating HPLC method for the estimation of minoxidil and related substance in topical formulation. (2025, May).
- Vano-Galvan, S., & Trindade de Carvalho, L. (2023). Minoxidil. In StatPearls.
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Minoxidil - Wikipedia [en.wikipedia.org]
- 6. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. physchemres.org [physchemres.org]
- 8. yakhak.org [yakhak.org]
- 9. Photostability profiles of minoxidil solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the stability of a minoxidil lotion solution? | Magis Pharma [magis-pharma.be]
- 11. Exploring the Physicochemical Compatibility of Minoxidil in Combination with Different Active Pharmaceutical Ingredients in Ready-to-use Vehicles for Alopecia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xray.greyb.com [xray.greyb.com]
- 13. Stability of minoxidil in Espumil foam base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmchemsci.com [jmchemsci.com]
- 15. ejbps.com [ejbps.com]
- 16. shop.fagron.cz [shop.fagron.cz]
- 17. International Journal of Pharmaceutical Compounding [ijpc.com]
- 18. [PDF] Stability Evaluation of Minoxidil in FOAMIL Form Base with Bracketing Study Design. | Semantic Scholar [semanticscholar.org]
- 19. Stability Evaluation of Minoxidil in FOAMIL Foam Base with Bracketing Study Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Diamino-6-piperidinopyrimidine
Welcome to the technical support guide for the synthesis of 2,4-Diamino-6-piperidinopyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. Here, we address frequent issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most established and widely practiced route involves a two-step process starting from 2,4-diamino-6-hydroxypyrimidine.[1][2][3]
-
Chlorination: The hydroxyl group at the 6-position of 2,4-diamino-6-hydroxypyrimidine is replaced with a chlorine atom using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 2,4-diamino-6-chloropyrimidine.[2]
-
Nucleophilic Substitution: The resulting 2,4-diamino-6-chloropyrimidine is then reacted with piperidine. In this key step, the piperidine acts as a nucleophile, displacing the chlorine atom to form the final product, this compound.[4] This reaction is typically performed by heating the reactants, often using an excess of piperidine which can also serve as the solvent.[4]
Caption: General two-step synthesis of this compound.
Q2: What is the relationship between this compound and Minoxidil?
This compound is the direct precursor to Minoxidil. Minoxidil is the N-oxide form of this compound, meaning it has an additional oxygen atom attached to one of the nitrogen atoms in the pyrimidine ring.[4] In fact, this compound is often referred to as Desoxyminoxidil and is considered a key impurity in the synthesis of Minoxidil.[4][5] The final step in many Minoxidil syntheses is the N-oxidation of this compound or, more commonly, the N-oxidation of 2,4-diamino-6-chloropyrimidine before the addition of piperidine.[4][6][7]
Q3: How can I effectively monitor the progress of the nucleophilic substitution reaction?
Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction. A suitable solvent system, such as Chloroform/Methanol/Ethyl Acetate, can effectively separate the starting material (2,4-diamino-6-chloropyrimidine) from the product.[3] The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[8]
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental failures, their probable causes, and validated solutions.
Problem 1: Low Yield During Chlorination of 2,4-diamino-6-hydroxypyrimidine
Symptom: After workup of the reaction with phosphorus oxychloride (POCl₃), the isolated yield of 2,4-diamino-6-chloropyrimidine is significantly lower than expected (literature yields are often >80%).[2]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The conversion of the hydroxypyrimidine to the chloropyrimidine requires sufficient heat and time. POCl₃ can be a sluggish reagent, and incomplete conversion is common if conditions are not optimal. | Increase Reaction Time and Temperature: Ensure the reaction is heated to reflux (around 100-110°C) for an extended period (8-17 hours).[2] Monitor completion via TLC. Use a Catalyst: The addition of a tertiary amine, such as Diisopropylethylamine (DIEA) or N,N-dimethylaniline, can catalyze the reaction, often allowing for lower temperatures and shorter reaction times.[1][9][10] |
| Degradation During Workup | POCl₃ reacts violently with water. Quenching the reaction by adding the mixture to water too quickly can cause localized overheating, leading to the degradation of the desired product. | Controlled Quenching: Add the reaction mixture slowly to crushed ice or ice-cold water with vigorous stirring to dissipate the heat effectively.[2] Maintain the temperature of the quench solution between 40-60°C.[9] pH Adjustment: After quenching, carefully adjust the pH to ~8 with a base like NaOH to precipitate the product fully before extraction.[2] |
| Insufficient Reagent | A significant excess of POCl₃ is often required to drive the reaction to completion, as it also acts as the solvent. | Use Excess POCl₃: Employ a 5 to 10-fold molar excess of POCl₃ relative to the 2,4-diamino-6-hydroxypyrimidine starting material.[9] |
Problem 2: Poor Yield or Stalled Nucleophilic Substitution with Piperidine
Symptom: The reaction between 2,4-diamino-6-chloropyrimidine and piperidine fails to go to completion, or the yield of this compound is low.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Reactivity | Nucleophilic aromatic substitution on a pyrimidine ring can be slow. The reaction requires sufficient thermal energy to overcome the activation barrier. | Ensure Reflux Conditions: The reaction is typically carried out in boiling piperidine, which acts as both the reactant and a high-boiling solvent (boiling point ~106°C).[4][6] Maintain a gentle reflux for 2-5 hours.[10] |
| Stoichiometry Issues | While piperidine is often used in large excess as the solvent, using a stoichiometric amount in a different solvent may not be sufficient to drive the reaction to completion. | Use Excess Piperidine: A large molar excess (15 to 25 moles of piperidine per mole of chloropyrimidine) is recommended to ensure the reaction kinetics are favorable.[4][10] If using a co-solvent, ensure at least 2-3 equivalents of piperidine are used. |
| Hydrolysis of Starting Material | The starting material, 2,4-diamino-6-chloropyrimidine, can be susceptible to hydrolysis back to 2,4-diamino-6-hydroxypyrimidine if water is present in the reaction, especially at high temperatures. This by-product will not react with piperidine. | Maintain Anhydrous Conditions: Use dry reagents and glassware. While piperidine does not need to be rigorously dried, ensure that no significant amount of water is introduced into the reaction vessel.[4] |
Problem 3: Product Purity Issues and Difficult Purification
Symptom: The isolated product is off-color (e.g., brown or yellow instead of white/cream) or shows multiple spots on TLC, indicating the presence of impurities.[3][11]
Caption: A workflow for diagnosing and solving product purity issues.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Unreacted Starting Materials | Incomplete conversion in either the chlorination or substitution step will lead to contamination of the final product with starting materials or intermediates. | Reaction Monitoring and Purification: Ensure the reaction has gone to completion using TLC. If starting materials remain, they can often be removed by recrystallization. Purification Protocol: A common and effective method is to recrystallize the crude product from a solvent system like isopropanol or a mixture of acetonitrile and methanol.[12][13] The desired product is typically less soluble in these solvents upon cooling than the starting materials. |
| Formation of By-products | At high temperatures, side reactions can occur. Although the 2- and 4-amino groups are generally less reactive, some side-product formation is possible. The presence of water can also lead to the formation of the hydroxypyrimidine. | Controlled Reaction Conditions: Adhere strictly to the recommended reaction temperatures and times. Using high-purity reagents can minimize the potential for side reactions.[4] Decolorization and Recrystallization: If the product is colored, this often indicates degradation products. Dissolve the crude product in a suitable hot solvent, treat with activated carbon to adsorb colored impurities, filter hot, and allow the solution to cool slowly for recrystallization.[3][11] |
| Residual Solvent | Inadequate drying can leave residual piperidine or other solvents trapped in the crystal lattice, affecting purity and characterization data. | Thorough Drying: After filtration, wash the filter cake with a volatile solvent in which the product is insoluble (e.g., petroleum ether) to remove residual high-boiling solvents.[14] Dry the product thoroughly under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-70°C), until a constant weight is achieved.[3] |
Reference Protocols
Protocol 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq.).[2]
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask.[9]
-
Heat the mixture to reflux (approx. 105°C) and maintain for 8-17 hours, with stirring.[2]
-
Monitor the reaction's completion by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a stirred slurry of crushed ice, ensuring the temperature does not rise excessively.[2]
-
Stir the resulting suspension for 1 hour at 90°C to hydrolyze any remaining POCl₃.[2]
-
Cool the mixture and adjust the pH to 8 using a concentrated NaOH solution.[2]
-
Extract the aqueous layer multiple times with ethyl acetate.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine.[2]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask fitted with a reflux condenser, combine 2,4-diamino-6-chloropyrimidine (1.0 eq.) and piperidine (15-25 eq.).[10]
-
Heat the mixture to reflux (approx. 106°C) with stirring for 3-4 hours.[4][12]
-
Monitor the reaction's completion by TLC.
-
Once complete, cool the reaction mixture to 5°C with stirring to induce crystallization.[12] Allow it to crystallize overnight if necessary.
-
Filter the resulting precipitate and wash the filter cake with a small amount of cold piperidine or another suitable solvent like isopropanol.[12]
-
To purify, recrystallize the crude solid from isopropanol or an acetonitrile/water mixture.[11][12]
-
Dry the purified white/off-white solid under vacuum to obtain this compound.[12]
References
- Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide. (n.d.). PrepChem.com.
- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2022). MDPI.
- CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents.
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (n.d.). Google Patents.
- Minoxidil | 38304-91-5. (n.d.). LookChem.
- Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol. (2019). ResearchGate.
- Minoxidil. (n.d.). In Wikipedia.
- Goren, A., et al. (2023). Minoxidil. In StatPearls. StatPearls Publishing.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.). European Patent Office - EP 0295218 A1.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrrol. (2017). Quest Journals.
- Synthesis of Minoxidil Factory Directly Supply Top Quality. (2025). Xi'an Lyphar Biotech Co., Ltd.
- Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. (n.d.). Justia Patents.
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.). European Patent Office - EP 0295218 B1.
- The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe2O4). (2019). TÜBİTAK Academic Journals.
- Synthesis of minoxidil. (2019). ResearchGate.
- CN107129470A - A kind of synthesis of minoxidil and process for purification. (n.d.). Google Patents.
- Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis. (1990). Semantic Scholar.
- EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. (n.d.). Google Patents.
- Method for synthesizing 2,4-diamino-6-chloropyrimidine. (n.d.). Eureka | Patsnap.
- This compound. (n.d.). PubChem.
Sources
- 1. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 24867-26-3 [chemicalbook.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. researchgate.net [researchgate.net]
- 8. Minoxidil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 10. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 11. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]
- 12. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 13. EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of 2,4-Diamino-6-piperidinopyrimidine
Welcome to the technical support center for the synthesis of 2,4-Diamino-6-piperidinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.
I. Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, which is a crucial intermediate and the non-oxidized precursor to the well-known drug Minoxidil.[1][2][3][4] The most common and reliable synthetic route involves the nucleophilic substitution of a halogen on the pyrimidine ring with piperidine. A key starting material for this process is 2,4-diamino-6-chloropyrimidine.[5][6][7][8]
Problem 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. The root cause can often be traced back to reagent quality, reaction conditions, or inefficient reaction setup.
A. Reagent Quality and Stoichiometry
-
Question: My reaction has stalled, or the yield is significantly lower than expected. Could my starting materials be the issue?
-
Answer: Absolutely. The purity of your starting materials, particularly the 2,4-diamino-6-chloropyrimidine and piperidine, is critical.
-
2,4-diamino-6-chloropyrimidine Purity: This starting material can be synthesized from barbituric acid or by condensing ethyl cyanoacetate with guanidine, followed by chlorination with phosphorus oxychloride (POCl₃).[2][7] Impurities from this process, such as residual POCl₃ or incompletely chlorinated hydroxypyrimidines, can interfere with the subsequent nucleophilic substitution. It is recommended to purify the 2,4-diamino-6-chloropyrimidine by recrystallization before use.[8]
-
Piperidine Quality: Piperidine is susceptible to oxidation and can absorb water and carbon dioxide from the atmosphere. The presence of these contaminants can reduce its nucleophilicity and introduce side products. Use freshly distilled or a high-purity grade of piperidine for best results.
-
Stoichiometry: An excess of piperidine is often used to drive the reaction to completion and can also serve as the solvent.[9] A molar ratio of 15 to 25 moles of piperidine per mole of the chloropyrimidine is recommended when piperidine is used as both reactant and solvent.[10]
-
B. Reaction Conditions
-
Question: What are the optimal temperature and reaction time for the nucleophilic substitution step?
-
Answer: The reaction conditions are a trade-off between reaction rate and impurity formation.
-
Temperature: The reaction is typically performed at the reflux temperature of piperidine (around 106 °C) when it is used as the solvent.[4] Some procedures suggest a temperature range of 70°C to 104°C.[10] Lowering the temperature may reduce side reactions but will also significantly increase the required reaction time.
-
Reaction Time: Reaction times can vary from 2 to 20 hours.[10] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal endpoint. Prolonged reaction times at high temperatures can lead to product degradation.
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to help diagnose the cause of low product yield.
Caption: Common synthetic pathway to the target compound.
Q2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that gives good separation between the starting material (2,4-diamino-6-chloropyrimidine) and the product. A common solvent system is a mixture of chloroform, methanol, and ethyl acetate. [9]The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress. For more quantitative analysis, HPLC is the preferred method.
Q3: What is the role of the base in this reaction?
In this specific synthesis, piperidine acts as both the nucleophile and the base. An excess of piperidine is used to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic substitution reaction. This prevents the protonation of the amino groups on the pyrimidine ring, which would deactivate them towards the reaction.
Q4: Are there any specific safety precautions I should take?
Yes, several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Piperidine: Flammable and toxic. It should also be handled in a fume hood.
-
General Precautions: Always conduct reactions in a well-ventilated area and be aware of the potential hazards of all chemicals used.
III. Experimental Protocol: Synthesis from 2,4-Diamino-6-chloropyrimidine
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2,4-Diamino-6-chloropyrimidine
-
Piperidine
-
Deionized Water
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-chloropyrimidine (1.0 eq).
-
Reagent Addition: Add piperidine (15-25 eq). If piperidine is not the solvent, a high-boiling point, inert solvent can be used, and a separate base (e.g., triethylamine) may be required.
-
Reaction: Heat the mixture to reflux (approximately 106 °C) and maintain for 3-5 hours. [9]Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess piperidine by rotary evaporation under reduced pressure.
-
Precipitation: To the resulting residue, add deionized water and stir. The crude product should precipitate out of the solution. If necessary, cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as isopropanol, to obtain the pure this compound. 8. Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by NMR, Mass Spectrometry, and melting point to confirm its identity and purity.
IV. References
-
Vertex AI Search Result, 2025-01-14. Synthesis of Minoxidil Factory Directly Supply Top Quality.
-
Guidechem. Minoxidil 38304-91-5 wiki.
-
Benchchem. Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols.
-
Google Patents. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
-
ResearchGate. Optimization of the pyrimidine synthesis. a | Download Scientific Diagram.
-
Wikipedia. Minoxidil.
-
European Patent Office. EP 0295218 A1 - A process for the preparation of 2,4-diamino-6-1-piperidinyl-pyrimidine N-oxide.
-
Google Patents. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
-
ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or....
-
ResearchGate. Synthesis of minoxidil. | Download Scientific Diagram.
-
Justia Patents. Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide.
-
Quest Journals. Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
-
Google Patents. EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
-
BOC Sciences. De Novo Pyrimidine Synthesis.
-
TÜBİTAK Academic Journals. The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe....
-
PMC - NIH. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
-
PMC - NIH. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
-
Deep Blue Repositories. Synthesis of Cyclic Guanidines via Pd-Catalyzed Carboamination Reactions by Blane P. Zavesky.
-
Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
-
Creative Proteomics Blog. Pyrimidine Metabolism Pathways Synthesis and Degradation.
-
YouTube. Pyrimidine Synthesis.
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
-
PubMed. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells.
-
PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
-
ResearchGate. ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules | Request PDF.
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
Sources
- 1. Synthesis of Minoxidil Factory Directly Supply Top Quality [biolyphar.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minoxidil - Wikipedia [en.wikipedia.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mdpi.com [mdpi.com]
- 9. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 10. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2,4-diamino-6-piperidinopyrimidine, commonly known as Minoxidil. This document offers troubleshooting guidance and frequently asked questions to address specific challenges encountered during experimental work.
Introduction to Purification Challenges
The synthesis of this compound can result in a range of impurities, including unreacted starting materials, byproducts, and colored contaminants. Effective purification is critical to obtain a high-purity active pharmaceutical ingredient (API). The primary purification techniques employed are recrystallization and chromatography, often in combination with decolorization steps. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides systematic solutions.
Issue 1: Low Purity After Initial Synthesis
Symptom: The purity of the crude product, as determined by analytical methods such as HPLC or TLC, is below the desired specification (e.g., <98%).
Potential Causes & Solutions:
-
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.
-
Troubleshooting Step: Before purification, ensure the reaction has been monitored to completion (e.g., by TLC or LC-MS). If necessary, adjust reaction time, temperature, or stoichiometry of reactants.
-
-
Presence of Side-Products: The reaction conditions may favor the formation of side-products.
-
Troubleshooting Step: Review the synthetic route. Some synthetic pathways are known to produce byproducts that can be difficult to remove. For instance, the use of 2,4-dichlorophenol in some older synthetic routes can lead to contamination of the final product.[1][2][3] A cleaner synthetic route can significantly simplify purification.
-
-
Ineffective Initial Work-up: The initial extraction and washing steps may not be sufficient to remove all impurities.
-
Troubleshooting Step: Optimize the work-up procedure. This may include additional aqueous washes, pH adjustments to remove acidic or basic impurities, or the use of a different extraction solvent.
-
Issue 2: Poor Yield After Recrystallization
Symptom: A significant loss of product is observed after recrystallization, resulting in a low overall yield.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the product, leading to high solubility even at low temperatures.
-
Troubleshooting Step: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For Minoxidil, several solvent systems have been reported with good results:
-
Isopropanol-Water: This is a commonly used system that can yield high-purity product.[4][5] The ratio of isopropanol to water is critical and may need to be optimized.
-
Ethanol-Water: Similar to isopropanol-water, this system is effective for recrystallization.[6]
-
Acetonitrile-Methanol or Acetonitrile-Water: These solvent systems have also been successfully used to achieve high purity.[6][7]
-
-
-
Precipitation Instead of Crystallization: If the solution is cooled too rapidly, the product may precipitate as an amorphous solid, trapping impurities.
-
Troubleshooting Step: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Gentle stirring during cooling can also promote the formation of well-defined crystals.
-
-
Insufficient Concentration: If the solution is too dilute, the product may not crystallize upon cooling.
-
Troubleshooting Step: Before cooling, concentrate the solution by evaporating some of the solvent until it is saturated or near-saturated at the boiling point.
-
Issue 3: Colored Impurities in the Final Product
Symptom: The final product has a yellow or brownish tint, indicating the presence of colored impurities.
Potential Causes & Solutions:
-
Formation of Chromophoric Byproducts: The synthesis or degradation of the product under certain conditions can lead to the formation of colored species.
-
Troubleshooting Step:
-
Activated Carbon Treatment: Before crystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[1][2][6] Typically, 1-5% w/w of activated carbon relative to the crude product is sufficient.
-
Hot Filtration: After stirring with activated carbon for a short period (e.g., 15-30 minutes), perform a hot filtration to remove the carbon. This step must be done quickly to prevent premature crystallization of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent system for recrystallizing this compound?
A1: While several effective solvent systems exist, a mixture of isopropanol and water is frequently cited in the literature for its ability to produce high-purity Minoxidil with good recovery.[4][5] The optimal ratio of isopropanol to water should be determined empirically for each batch, but a common starting point is a weight ratio of crude product to isopropanol to water of approximately 1:1:1.3.[5]
Q2: How can I improve the purity of my product from 98.5% to >99.7%?
A2: Achieving a purity increase from 98.5% to over 99.7% often requires a highly optimized recrystallization process or the use of column chromatography. A patent suggests that a specific refining method using isopropanol and water can elevate the product content from 98.5% to 99.7% or more.[4] This involves dissolving the crude product in a mixture of isopropanol and water at an elevated temperature (75-90°C), followed by hot filtration and controlled cooling to induce crystallization.[4]
Q3: Is column chromatography a viable option for purifying this compound?
A3: Yes, column chromatography is a viable, albeit less common on an industrial scale, method for purifying Minoxidil. It is particularly useful for removing impurities with similar solubility profiles to the desired product. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the specific impurities present. A typical mobile phase might consist of a mixture of a polar solvent like methanol and a less polar solvent like dichloromethane or ethyl acetate.
Q4: My final product is a light yellow solid. How can I obtain a white crystalline product?
A4: A light yellow coloration is often due to residual impurities. As mentioned in the troubleshooting section, treating the hot solution with activated carbon before recrystallization is a standard and effective method for decolorization.[1][2][6] Following the carbon treatment and hot filtration, a carefully executed recrystallization should yield a white to off-white crystalline solid.
Experimental Protocols
Protocol 1: Recrystallization using Isopropanol-Water
This protocol is based on methods described in the literature for achieving high-purity this compound.[4][5]
Materials:
-
Crude this compound
-
Isopropanol
-
Purified Water
-
Activated Carbon (optional)
-
Flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a flask, add the crude this compound, isopropanol, and purified water. A suggested starting ratio is 1g of crude product to 1-1.5 mL of isopropanol and 1.3-1.5 mL of water.
-
Heat the mixture to reflux (approximately 75-85°C) with stirring until the solid is completely dissolved.
-
(Optional Decolorization Step) If the solution is colored, remove it from the heat and add a small amount of activated carbon (e.g., 2-5% by weight of the crude product). Stir for 15-30 minutes.
-
If carbon was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Further cool the mixture in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved.
Data Presentation
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Isopropanol-Water Recrystallization | 97.39% | 100% | 86.2% | [5] |
| Isopropanol-Water Refining | 98.5% | >99.7% | 90-95% | [4] |
| Ethanol-Water followed by Methanol Recrystallization | Crude | 99.6% | 85.6% | [6] |
| Acetonitrile-Methanol-Water followed by Acetonitrile Recrystallization | Crude | 99.7% | 92.2% | [6] |
Visualizations
General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. data.epo.org [data.epo.org]
- 3. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 4. CN110272391A - A kind of refining methd of minoxidil - Google Patents [patents.google.com]
- 5. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 6. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]
- 7. EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Labyrinth of 2,4-Diamino-6-piperidinopyrimidine
Welcome to the technical support center dedicated to addressing the solubility challenges associated with 2,4-Diamino-6-piperidinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, troubleshooting-focused FAQs and experimental protocols to facilitate your research. Our aim is to equip you with the scientific rationale and practical steps to overcome common hurdles encountered during the handling and application of this compound.
Understanding the Challenge: The Physicochemical Landscape of this compound
This compound, a close structural analogue of the well-known vasodilator Minoxidil, presents significant solubility challenges that can impede its study in various experimental settings. Its molecular structure, characterized by a pyrimidine core with amino and piperidino substitutions, contributes to a crystalline nature and a tendency for low aqueous solubility.
The solubility of its analogue, Minoxidil, provides a valuable point of reference. Minoxidil has a reported aqueous solubility of approximately 2.2 mg/mL.[1][2] Given their structural similarity, this compound is also expected to exhibit limited solubility in aqueous buffers.
The basic nature of the amino groups on the pyrimidine ring is a key factor to consider. The pKa of Minoxidil is 4.61, indicating that it is a weak base.[1] This suggests that the solubility of this compound will be highly dependent on the pH of the solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the common issues you may face during your experiments.
Q1: My this compound powder is not dissolving in my aqueous buffer. What are my initial steps?
A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its low intrinsic solubility. Here is a systematic approach to initial solubilization:
-
Solvent Selection: Start with a small amount of an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common first choice for many organic molecules due to its high solvating power.
-
Gentle Heating and Agitation: Once the compound is in a suitable organic solvent, gentle warming (e.g., to 37°C) and vortexing or sonication can help to break down the crystal lattice and facilitate dissolution.[3]
-
Co-solvent Systems: If DMSO is not suitable for your downstream application, consider a co-solvent system. A mixture of a water-miscible organic solvent and water can significantly enhance solubility.[2][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][4]
Q2: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this "crashing out"?
A2: This is a very common issue known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[5] Here’s a troubleshooting workflow:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your experiment.[6]
-
Optimize the Dilution Process:
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in the buffer.
-
Vigorous Mixing: Add the stock solution to the buffer while vortexing or stirring to ensure rapid and uniform dispersion.[6]
-
-
Maintain a Low Final DMSO Concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final working solution to minimize both solubility issues and potential solvent-induced artifacts in biological assays.[5]
-
Use Pre-warmed Media: Adding the compound to pre-warmed (37°C) media can help maintain solubility.[6]
Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?
A3: Yes, leveraging the basic nature of the molecule is a powerful strategy. Since this compound is a weak base, its solubility will increase in acidic conditions due to the protonation of the amino groups, forming a more soluble salt in situ.
-
Understanding the pKa: The pKa of the analogous compound, Minoxidil, is 4.61.[1] This means that at a pH below 4.61, the compound will be predominantly in its protonated, more water-soluble form.
-
Practical Application: Adjusting the pH of your buffer to be slightly acidic can significantly enhance solubility. However, you must ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Caution: Be mindful that drastically altering the pH can affect the biological activity of your compound and the stability of your assay components. Always include appropriate pH-matched vehicle controls in your experiments.
Q4: I am still facing solubility issues. What are some more advanced formulation strategies I can consider?
A4: For particularly challenging cases, several advanced formulation techniques can be employed, often used in drug development:
-
Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (typically at concentrations of 0.01-0.1%), can help to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.
-
Amorphous Solid Dispersions: By dispersing the compound in a hydrophilic polymer matrix, it's possible to create a stabilized amorphous form. Amorphous solids generally have a higher apparent solubility and faster dissolution rate than their crystalline counterparts.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 193.25 g/mol ), you would need 1.93 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for In Vitro Assays
This protocol provides a best-practice method for diluting a DMSO stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile multi-well plates or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare an Intermediate Dilution: To achieve a final DMSO concentration of ≤0.5%, first prepare an intermediate dilution. For example, to get a 100 µM working solution, dilute your 10 mM stock 1:100 in your aqueous buffer (e.g., 2 µL of stock into 198 µL of buffer). This will result in a 1% DMSO concentration.
-
Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the aqueous buffer. This ensures the DMSO concentration remains constant and low across all your final concentrations.
-
Add to Assay: Add the final diluted solutions to your assay plate.
-
Vehicle Control: It is critical to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
Data Summary
| Solvent | Solubility of Minoxidil (Analogue) | Reference |
| Water | ~2.2 mg/mL | [1][2] |
| Ethanol | ~29 mg/mL | [1] |
| Propylene Glycol | ~75 mg/mL | [1] |
| DMSO | ~6.5 mg/mL | [7] |
Visualizing Workflows and Concepts
Caption: A troubleshooting workflow for dissolving this compound.
Caption: The relationship between pH and the solubility of a weak base.
References
- ChemBK. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
- Ashour, A. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate.
- European Patent Office. (1999). Highly concentrated minoxidil composition (EP 1695708 B1).
- LGC Standards. (2024). SAFETY DATA SHEET - this compound (Desoxyminoxidil).
- Matin, A., et al. (2025). Novel Freely Soluble Minoxidil Salt: The Potential of Citric Acid and Tartaric Acid in Solubilization. Physical Chemistry Research, 13(2), 233-240.
- MCE (MedChemExpress). (n.d.). Compound Handling Instructions. Retrieved from a publicly available compound handling guide.
- Spectrum Chemical. (2015). SAFETY DATA SHEET - MINOXIDIL, POWDER, USP.
- PubChem. (n.d.). This compound.
- Faraj, J. A., & Shariare, M. H. (2025). Increasing the solubility of minoxidil using a mixture of 1-propanol and water by the shake flask method: experimental measurements, thermodynamic analyses, and mathematical modeling.
- Wikipedia. (n.d.). Minoxidil.
- Google Patents. (n.d.). Minoxidil-containing external composition (JP2017206558A).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from a publicly available journal article.[5]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN Pharmaceutics, 2012, 195402.[2]
Sources
Preventing degradation of 2,4-Diamino-6-piperidinopyrimidine in experiments
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,4-Diamino-6-piperidinopyrimidine, commonly known as Minoxidil. This center is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and stability of Minoxidil throughout your experiments. Our focus is on explaining the "why" behind experimental choices, empowering you to proactively prevent degradation and obtain reliable, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns researchers face when working with Minoxidil.
Q1: My Minoxidil solution has turned yellow. Is it still usable?
A slight yellow discoloration upon storage is a known characteristic of Minoxidil solutions and does not necessarily indicate a significant loss of potency.[1] However, a pronounced color change can be indicative of degradation, particularly due to light exposure.[1] It is crucial to verify the concentration of the active pharmaceutical ingredient (API) using a validated stability-indicating method, such as HPLC, before proceeding with your experiment.[1] For long-term studies, it is advisable to prepare fresh solutions or establish an appropriate beyond-use date based on stability studies.[2]
Q2: I'm seeing precipitate form in my refrigerated Minoxidil solution. What's causing this?
Minoxidil has limited aqueous solubility, which is further reduced at lower temperatures.[3] Refrigeration is generally not recommended for Minoxidil solutions as it can lead to crystallization and precipitation of the API.[4] The ideal storage condition for most Minoxidil solutions is at a controlled room temperature, typically between 20°C and 25°C (68°F to 77°F), protected from light.[5][6] If you need to store solutions, ensure they are in a tightly sealed container to prevent solvent evaporation, which can also lead to precipitation.
Q3: What are the primary factors that cause Minoxidil degradation?
The primary environmental factors that can degrade Minoxidil are heat, light (photodegradation), and moisture.[7] Additionally, extreme pH conditions (both acidic and alkaline) and oxidative stress can lead to the formation of degradation products.[8][9] Understanding these sensitivities is the first step in designing stable formulations and handling procedures.
Q4: Which solvents are best for preparing stable Minoxidil solutions for in-vitro experiments?
Minoxidil's solubility varies significantly across different solvents. It is freely soluble in propylene glycol and methanol, and slightly soluble in water.[3][10] For topical formulations, mixtures of water, ethanol, and propylene glycol are common. However, propylene glycol has been shown to be less stable against photodegradation compared to polyethylene glycol (PEG) 300 or water alone.[11] Therefore, for experiments where light exposure is a concern, minimizing or replacing propylene glycol could be beneficial. The choice of solvent should always be guided by the specific requirements of your experiment and validated for compatibility.
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into common experimental challenges, explaining the underlying scientific principles and offering actionable solutions.
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms: High variability between replicate wells, loss of expected biological activity over the course of an experiment.
Root Cause Analysis: This issue often points to the degradation of Minoxidil in the cell culture media. Standard cell culture incubators maintain a temperature of 37°C and a humidified atmosphere, which are conditions that can accelerate degradation over time. Furthermore, components in the media could potentially interact with the Minoxidil.
Preventative & Corrective Actions:
-
Fresh Preparation: Prepare stock solutions of Minoxidil in a suitable solvent like DMSO at a high concentration. For your experiments, dilute the stock solution into your cell culture media immediately before adding it to the cells. Avoid storing diluted Minoxidil in media for extended periods.
-
Time-Course Stability: If your experiment runs for several days, consider the stability of Minoxidil under your specific assay conditions. You may need to replenish the media with freshly diluted Minoxidil at regular intervals to maintain a consistent concentration.
-
Vehicle Control: Always include a vehicle control (media with the same concentration of the solvent used for the Minoxidil stock) to ensure that the solvent itself is not affecting the cells.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms: During HPLC analysis of a Minoxidil sample, unexpected peaks are observed in the chromatogram, which are not present in the reference standard.
Root Cause Analysis: The presence of new peaks strongly suggests the formation of degradation products or impurities.[7] This can occur during synthesis, storage, or sample preparation. Forced degradation studies show that Minoxidil can degrade under various stress conditions.[8][9][12]
Investigative Workflow:
The following diagram illustrates a systematic approach to identifying the source of these unknown peaks.
Caption: Troubleshooting workflow for unknown HPLC peaks.
Part 3: Key Experimental Protocols
These protocols are based on established methodologies and pharmacopeial standards to ensure data integrity.
Protocol 1: Recommended Storage and Handling of Minoxidil
To maintain the integrity of solid Minoxidil and its solutions, adhere to the following guidelines:
| Parameter | Solid (API) | Stock Solutions (e.g., in DMSO) | Aqueous/Experimental Solutions |
| Temperature | Controlled Room Temperature (20-25°C)[6] | -20°C for up to 3 months[10] | Controlled Room Temperature (20-25°C) |
| Light | Protect from light (store in opaque or amber containers)[11] | Store in amber vials or wrap in aluminum foil | Prepare fresh and use immediately; minimize light exposure |
| Atmosphere | Store in a well-closed container[6] | Store in tightly sealed vials to prevent solvent evaporation/water absorption | N/A (for immediate use) |
| Freezing | Keep from freezing[9] | N/A | Avoid freezing |
Protocol 2: Forced Degradation Study of Minoxidil
This protocol is designed to intentionally degrade Minoxidil to understand its stability profile and to ensure that your analytical method can separate the degradation products from the intact drug. This is a critical step in validating a "stability-indicating" method as per ICH guidelines.[11][13]
Objective: To generate potential degradation products of Minoxidil under various stress conditions. A degradation of 5-20% is generally targeted.[14]
Materials:
-
Minoxidil
-
Methanol or other suitable solvent
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% H₂O₂ (for oxidation)
-
Water bath/oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Minoxidil in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Heat at 80°C for 2 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid Minoxidil powder in an oven at 105°C for 24 hours.
-
Dissolve a known amount of the heat-stressed powder to prepare a solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Minoxidil (e.g., 0.1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method. The goal is to demonstrate that the peaks for any degradation products are well-resolved from the main Minoxidil peak.
Protocol 3: Validated Stability-Indicating RP-HPLC Method
This method is adapted from published literature and pharmacopeial monographs and is suitable for assessing the stability of Minoxidil.[12][15]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[12][15] |
| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate (pH 4.0) : Methanol (80:20 v/v)[12] |
| Flow Rate | 1.0 mL/min[12] |
| Detection | UV at 243 nm[12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated through the forced degradation study, showing no interference from degradation products.
-
Linearity: A linear relationship between concentration and peak area over a defined range.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Part 4: Understanding Degradation Pathways
While the exact structures of all degradation products require advanced analytical techniques like mass spectrometry for confirmation, forced degradation studies provide strong indications of the likely degradation pathways.
Caption: Potential degradation pathways of Minoxidil under stress.
Mechanistic Insights:
-
Hydrolysis: Under both acidic and basic conditions, the amino groups on the pyrimidine ring are susceptible to hydrolysis. The N-oxide functional group can also be affected.
-
Oxidation: The nitrogen atoms in the pyrimidine ring and the piperidine moiety are potential sites for oxidation, which can lead to the formation of various N-oxide and hydroxylated derivatives.
-
Photodegradation: Exposure to UV light can provide the energy needed to break chemical bonds, potentially leading to the reduction of the N-oxide group or complex rearrangements of the pyrimidine ring. Studies have shown that photodegradation follows first-order kinetics.[11]
By understanding these potential pathways, researchers can take proactive steps to mitigate degradation, such as controlling the pH of solutions, using antioxidants, and rigorously protecting samples from light.
References
- USP Monographs: Minoxidil Topical Solution. USP29-NF24. [Link]
- Chinnian, D., & Asker, A. (1996). Photostability profiles of minoxidil solutions. PDA journal of pharmaceutical science and technology, 50(2), 90–94. [Link]
- Veeprho.
- Gomes, M. J., et al. (2021). Exploring the Physicochemical Compatibility of Minoxidil in Combination with Different Active Pharmaceutical Ingredients in Ready-to-use Vehicles for Alopecia Treatment. Pharmaceutics, 13(11), 1879. [Link]
- ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. (2003). [Link]
- usp31nf26s1_m54250, USP Monographs: Minoxidil. uspbpep.com. [Link]
- ICH Guidelines for Stability. K.K. Wagh College of Pharmacy. [Link]
- Minoxidil - Wikipedia. [Link]
- Polonini, H. C., et al. (2023). Compounded Hair Solutions and Foams Containing Minoxidil: Does the Color Change Impact Stability? Scientia Pharmaceutica, 91(3), 39. [Link]
- Patel, P.D., Surti, N.I., & Upadhyay, U.M. (2015). Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(2), 221-238. [Link]
- USP 35 Official Monographs / Minoxidil 3931. [Link]
- Cas 38304-91-5,Minoxidil. lookchem. [Link]
- Minoxidil - USP-NF ABSTRACT. [Link]
- Minoxidil Tablets - USP-NF ABSTRACT. [Link]
- Tandel, J., et al. (2021). Stability Indicating Planar Chromatographic method for Estimation of Minoxidil and Finasteride Combination used in the treatment of Hair loss. Journal of Medicinal and Chemical Sciences, 4(1), 17-28. [Link]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025). [Link]
- Kamberi, M., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. PubMed. [Link]
- Sharma, A., Mishra, A., & Sharma, S. stability indicating simultaneous validation of azelaic acid, minoxidil and tretinoin with forced degradation behavior study by rp-hplc in pharmaceutical dosage form. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
- Ferdinando, C., et al. (2023). Extemporaneous Topical Minoxidil Solutions for the Treatment of Alopecia: Stability Studies and Incorporation Tests of Active Ingredients in ALOPLUS FAST Base. International Journal of Pharmaceutical Compounding, 27(3), 256-262. [Link]
- MINOXIDIL Minoxidilum. European Pharmacopoeia. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extemporaneous Topical Minoxidil Solutions for the Treatment of Alopecia: Stability Studies and Incorporation Tests of Active Ingredients in ALOPLUS FAST Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. uspbpep.com [uspbpep.com]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. jmchemsci.com [jmchemsci.com]
- 10. ijpar.com [ijpar.com]
- 11. database.ich.org [database.ich.org]
- 12. ejbps.com [ejbps.com]
- 13. snscourseware.org [snscourseware.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development and Validation of Stability Indicating Method for Minoxidil and Finasteride in its Pharmaceutical Dosage Form - IJPRS [ijprs.com]
Technical Support Center: Troubleshooting Crystallization of 2,4-Diamino-6-piperidinopyrimidine and its Analogs
Welcome to the technical support center for the crystallization of 2,4-Diamino-6-piperidinopyrimidine. This guide is designed for researchers, scientists, and drug development professionals actively working with this molecule and its structural analogs, such as its N-oxide, Minoxidil. Crystallization is a critical purification and particle engineering step that dictates the purity, stability, and bioavailability of an active pharmaceutical ingredient (API).[][2] However, achieving a robust and reproducible crystallization process can be challenging.
This document moves beyond simple protocols to explain the scientific principles behind common crystallization issues. It is structured as a problem-oriented troubleshooting guide and a set of frequently asked questions to provide direct, actionable solutions to challenges encountered in the laboratory and during scale-up.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the crystallization of pyrimidine derivatives. Each entry details a specific problem, explores its underlying scientific causes, and provides systematic, step-by-step solutions and protocols.
Q1: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What is happening and how do I fix it?
Problem: Instead of forming distinct, solid crystals, the compound separates from the solution as a viscous liquid (oiling out) or a non-crystalline, solid mass. This is a common issue when the solute's solubility is extremely high in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system.
Causality: Oiling out typically occurs under conditions of very high supersaturation, where the system crosses the solubility curve so rapidly that molecules do not have time to orient themselves into an ordered crystal lattice.[3] This rapid phase separation favors the formation of a disordered, liquid-like or amorphous state.
Solutions & Protocols:
-
Reduce Supersaturation Rate: The primary goal is to slow down the process to allow for orderly molecular arrangement.
-
Reheat and Dilute: Place the flask back on the heat source until the oil redissolves. Add 10-20% more solvent to decrease the overall concentration.[3] This widens the metastable zone, providing a larger operating window for controlled crystal growth.[4]
-
Insulate the Flask: Allow the solution to cool more slowly. Place the flask in an insulated container (e.g., a large beaker with paper towels or a Dewar flask) to minimize rapid heat loss.
-
-
Modify the Solvent System:
-
Choose a "Poorer" Solvent: If oiling out persists, the chosen solvent may be too effective. Select a solvent in which the compound has lower solubility at elevated temperatures.
-
Introduce an Anti-Solvent: If the compound is already dissolved, you can try slowly adding a miscible anti-solvent (a solvent in which the compound is insoluble) to the warm solution until slight turbidity appears. This controlled approach to generating supersaturation can often bypass the conditions that lead to oiling out.
-
Q2: The crystallization is too rapid, resulting in a fine powder or small, impure needles. How can I obtain larger, purer crystals?
Problem: The compound "crashes out" of solution almost immediately upon cooling, forming a mass of very fine particles or small, agglomerated needles. Rapid crystallization is known to trap impurities within the crystal lattice, defeating the purpose of the purification step.[3][5]
Causality: This issue is a direct result of excessive supersaturation, where the rate of nucleation (the formation of new crystal seeds) far exceeds the rate of crystal growth.[4][6] At high supersaturation, countless nuclei form simultaneously, competing for the available solute and thus having no opportunity to grow into larger, well-defined crystals.
Solutions & Protocols:
-
Control the Cooling Profile: A slow, controlled cooling rate is paramount. An ideal crystallization should show initial crystal formation after 5-10 minutes of cooling, with continued growth over 20-60 minutes.[3]
-
Action: If crystals form immediately, re-heat the solution to redissolve the solid. Add a small amount of additional solvent (5-10% extra volume) and allow it to cool more slowly by insulating the flask.[3]
-
-
Maintain a Lower Supersaturation Level: The goal is to stay within the metastable zone, where existing crystals grow in preference to new nuclei forming.
-
Action: Use a slightly larger volume of solvent than the minimum required for dissolution at boiling. This ensures that as the solution cools, the supersaturation level builds more gradually.
-
-
Seeding: Introduce a small number of seed crystals at a temperature where the solution is only slightly supersaturated. This provides a template for growth and helps control the final crystal form and size.
Caption: Troubleshooting workflow for rapid crystallization.
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
Problem: The solution remains clear and no solid has formed, even after cooling to room temperature or below. This indicates the solution has not reached a sufficient level of supersaturation for spontaneous nucleation.
Causality: This typically happens for one of two reasons: either the solution is too dilute (i.e., it is still undersaturated or only slightly supersaturated) or there is a high energy barrier to nucleation that has not been overcome.
Solutions & Protocols:
-
Induce Nucleation Mechanically:
-
Scratch Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent line.[3] The microscopic imperfections on the glass provide high-energy sites that can initiate nucleation.
-
Seeding: Add one or two small, pure crystals of the compound to the solution. This is the most effective method as it provides a perfect template for further crystal growth.
-
-
Increase Solute Concentration:
-
Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume). Allow the more concentrated solution to cool again.[3]
-
-
Utilize an Anti-Solvent:
-
If a suitable anti-solvent is known, add it dropwise to the solution at room temperature until persistent cloudiness is observed.
-
-
Maximize Cooling:
-
If crystals haven't formed at room temperature, place the flask in an ice-water bath, and subsequently in a freezer if necessary, to further decrease the compound's solubility.
-
Caption: How solvent-surface interactions modify crystal habit.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent or solvent system for crystallization?
The ideal crystallization solvent is one in which your compound is highly soluble at an elevated temperature but has low solubility at room temperature or below. [7]* Screening Process:
- Place a few milligrams of your compound in a test tube.
- Add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good.
- If it doesn't dissolve, gently heat the mixture. If it dissolves when hot but reappears upon cooling, it is a good candidate solvent. [8]* Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is insoluble) dropwise to the hot solution until it becomes slightly cloudy. The two solvents must be miscible. [8]For this compound and its analogs, common solvent systems include isopropanol/water, ethanol, methanol, and acetonitrile/methanol mixtures. [9][10] Q2: What is the role of supersaturation and how is it controlled?
Supersaturation is the essential driving force for crystallization; it is the state where a solution contains more dissolved solute than it can thermodynamically hold at that temperature. [4][11]Without it, neither nucleation nor growth can occur. It is controlled by:
-
Cooling: Decreasing the temperature of a saturated solution to lower the solubility of the solute.
-
Solvent Evaporation: Removing solvent from the solution to increase the solute concentration.
-
Anti-Solvent Addition: Adding a miscible solvent in which the solute is insoluble, thereby reducing its overall solubility in the mixed system.
Q3: What are polymorphs, and why are they a critical concern for pharmaceutical compounds?
Polymorphism is the ability of a solid material to exist in more than one crystal structure. [12][13]Although chemically identical, different polymorphs are distinct solid materials with different physical properties. This is critical in drug development because these properties can significantly affect a drug's performance and manufacturability, including:
-
Solubility and Bioavailability: Metastable polymorphs are often more soluble than their stable counterparts, which can impact how much of the drug is absorbed by the body. [12]* Stability: A metastable form can unexpectedly convert to a more stable, less soluble form during manufacturing or storage, altering the drug product's efficacy. []* Mechanical Properties: Different forms can have different shapes and hardness, affecting processes like filtration, milling, and tablet compression. [14] Q4: Can you provide a general, robust protocol for recrystallizing this compound?
The following protocol is a robust starting point based on methods proven effective for the closely related compound Minoxidil. [9] Protocol 1: Cooling Crystallization from a Mixed Solvent System (Isopropanol/Water)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, prepare a solvent mixture. A good starting point is a weight ratio of 1 part product to 4 parts isopropanol and 5 parts water. [9]2. Heating: Add the solvent mixture to the flask. Place the flask on a hot plate with a magnetic stirrer and heat to a gentle boil (approx. 80-85°C) until all the solid has completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period. Crystal formation should begin as the solution cools.
-
Secondary Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal yield. [9]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small portion of ice-cold water to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 50-70°C) until a constant weight is achieved.
Section 3: Data Tables
Table 1: Solubility of Minoxidil (2,4-Diamino-6-piperidino-pyrimidine-3-oxide) in Common Solvents (Data serves as a useful reference for its des-oxy analog)
| Solvent | Solubility (approx. mg/mL) | Source |
| Water | 2.2 | [15][16] |
| Ethanol (100%) | 29 | [15] |
| Propylene Glycol | 75 | [16] |
| DMSO | 6.5 | [15] |
| Methanol | Soluble | [15] |
| Acetone | Slightly Soluble | [15] |
| Chloroform | Slightly Soluble | [15] |
References
- Berendsen, H. J. C., et al. (n.d.). Understanding the Effect of a Solvent on the Crystal Habit.
- Mettler Toledo. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Joshi, N. S., & Paul, E. L. (2003). Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
- ChemBK. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. ChemBK.
- All About Drugs. (n.d.). Polymorphism. All About Drugs.
- NIH. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ACS Publications. (n.d.). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone.
- United States Biological. (n.d.). This compound CAS.
- MDPI. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua.
- Mettler Toledo. (n.d.).
- Google Patents. (n.d.). A kind of refining methd of minoxidil.
- ResearchGate. (2025). Supersaturation operation for quality control of crystalline particles in solution crystallization.
- Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates.
- BenchChem. (n.d.).
- Achieve Chem. (2024).
- PubMed Central. (2022).
- Syrris. (n.d.).
- ChemicalBook. (n.d.). This compound CAS#: 24867-26-3. ChemicalBook.
- Xtalks. (2020).
- SOP: CRYSTALLIZATION. (n.d.).
- Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Google Patents. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
Sources
- 2. syrris.com [syrris.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. achievechem.com [achievechem.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. CN110272391A - A kind of refining methd of minoxidil - Google Patents [patents.google.com]
- 10. EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Polymorphism – All About Drugs [allfordrugs.com]
- 13. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tianmingpharm.com [tianmingpharm.com]
- 15. chembk.com [chembk.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,4-Diamino-6-piperidinopyrimidine
Welcome to the technical support center for the synthesis of 2,4-diamino-6-piperidinopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting the precursor, 2,4-diamino-6-chloropyrimidine, with piperidine. Piperidine acts as both the nucleophile and often as the solvent, especially when used in large excess.[1][2] The reaction is typically heated to reflux to ensure a reasonable reaction rate.[3]
The precursor, 2,4-diamino-6-chloropyrimidine, is itself synthesized from common starting materials like guanidine and ethyl cyanoacetate, which are first used to form 2,4-diamino-6-hydroxypyrimidine.[3][4] This intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl3), to yield the required chloro-pyrimidine starting material.[2]
Q2: What are the critical process parameters that influence the success of the final substitution reaction?
Several parameters are crucial for maximizing yield and purity. The key is to control the conditions of the SNAr reaction between 2,4-diamino-6-chloropyrimidine and piperidine.
-
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of piperidine (around 106 °C) or the chosen solvent.[1] Higher temperatures increase the reaction rate but can also promote the formation of degradation byproducts if maintained for excessively long periods.
-
Reactant Stoichiometry: A significant excess of piperidine is often used. This not only drives the reaction equilibrium towards the product according to Le Chatelier's principle but also serves as the reaction solvent, ensuring homogeneity.[1][5] Molar ratios of piperidine to the chloropyrimidine can be as high as 15-25 to 1.[5]
-
Reaction Time: Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential. Typical reaction times range from 2 to 20 hours.[3][5] Terminating the reaction prematurely will result in incomplete conversion, while extending it unnecessarily can lead to impurity formation.
-
Purity of Starting Materials: The purity of the 2,4-diamino-6-chloropyrimidine is paramount. Impurities from the chlorination step with POCl3, such as residual acids or other chlorinated species, can interfere with the substitution reaction and complicate purification.[6]
Table 1: Typical Reaction Conditions for Piperidine Substitution
| Starting Material | Piperidine Stoichiometry | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference |
| 2,4-diamino-6-chloropyrimidine-3-oxide | 15-25 mol per mol | Piperidine | 70-104 | 2-5 | High | [5] |
| 2,4-diamino-6-chloropyrimidine-3-oxide | Excess | Piperidine | Reflux | 3 | ~67% | [3] |
| 2,4-diamino-6-chloropyrimidine-3-oxide | ~1.1 equivalents | Acetone | Reflux | 8-10 | High | |
| 2,4-diamino-6-chloropyrimidine | Excess | Lower Alkanol | 30-40 | Several | Good | [7] |
Note: Many references describe the synthesis of the N-oxide derivative (Minoxidil), but the conditions for the SNAr step are highly relevant and transferable.
Troubleshooting Guide: Side Reactions & Purification Issues
This section addresses specific problems you may encounter during your synthesis.
Problem 1: Low or inconsistent yield of the final product.
A low yield is a common issue that can often be traced back to several root causes. Systematically investigating these possibilities is key to resolving the problem.
Possible Causes & Solutions:
-
Incomplete Reaction: The SNAr reaction may not have reached completion.
-
Verification: Check for the presence of the 2,4-diamino-6-chloropyrimidine starting material in your crude product using TLC or HPLC.
-
Solution: Increase the reaction time and continue to monitor. Alternatively, increasing the reaction temperature or the molar excess of piperidine can enhance the reaction rate.[3]
-
-
Purity of 2,4-diamino-6-chloropyrimidine: The quality of your starting material is critical.
-
Verification: Analyze the starting material by NMR or LC-MS to check for purity. The chlorination of 2,4-diamino-6-hydroxypyrimidine with POCl3 can be problematic, sometimes leading to incomplete conversion or the formation of slimy byproducts that are difficult to remove.[6]
-
Solution: Purify the 2,4-diamino-6-chloropyrimidine intermediate by recrystallization before use. Ensure the complete removal of POCl3 and acidic residues after the chlorination step.
-
-
Hydrolysis of Starting Material: The chloro group is susceptible to hydrolysis, especially in the presence of water and acid, which reverts it to the unreactive 2,4-diamino-6-hydroxypyrimidine.[8]
-
Verification: Look for a byproduct with a mass corresponding to the hydroxyl-pyrimidine in your crude LC-MS data.
-
Solution: Ensure all reactants and solvents are anhydrous. During the reaction workup, avoid strongly acidic aqueous conditions for extended periods.
-
Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: An impurity with a mass of 126.1 g/mol is detected in the product.
This impurity is almost certainly 2,4-diamino-6-hydroxypyrimidine , the product of hydrolysis of the chloro-substituent on your starting material.
Mechanism of Formation: The electron-deficient pyrimidine ring makes the C6-Cl bond susceptible to nucleophilic attack. While piperidine is the intended nucleophile, water can also attack this position, particularly if the reaction workup involves acidic aqueous solutions which can protonate the ring and further activate it towards nucleophilic attack.[8]
Prevention Strategies:
-
Anhydrous Reaction Conditions: Ensure your piperidine and any solvent used are dry.
-
Careful Workup: After the reaction, excess piperidine is often removed under vacuum.[3] The subsequent workup should be carefully controlled. Instead of pouring the reaction mixture directly into a large volume of acidic water, consider quenching it with a saturated solution of sodium bicarbonate or performing a careful pH adjustment to neutralize any generated HCl without creating a strongly acidic environment.[1]
-
Non-Aqueous Workup: If possible, devise a workup that avoids water until the final precipitation or crystallization step.
Diagram: Main Reaction vs. Hydrolysis Side Reaction
Caption: Competing reaction pathways for the starting material.
Problem 3: The crude product is an oily solid or is difficult to crystallize.
This is a frequent purification challenge, often caused by residual piperidine or the formation of piperidine hydrochloride salt.
Causes & Purification Protocol:
-
Excess Piperidine: Since piperidine is often used as the solvent, significant amounts will remain after the reaction. Its high boiling point (106 °C) can make it difficult to remove completely.
-
Piperidine Hydrochloride: The reaction generates one equivalent of HCl, which reacts with the excess basic piperidine to form piperidine hydrochloride. This salt can be sticky and may inhibit the crystallization of your desired product.
-
Solution: After removing excess piperidine, the residue can be treated with a basic aqueous solution (e.g., dilute NaOH) to neutralize the hydrochloride salt, freeing piperidine and making the product easier to isolate. The product can then be filtered or extracted.
-
Recommended Purification Protocol:
-
After the reaction is complete, remove the excess piperidine by distillation under vacuum.[3]
-
Add water to the residue and continue distillation to azeotropically remove the last traces of piperidine.[3]
-
Cool the resulting aqueous mixture or slurry in an ice bath to induce crystallization/precipitation of the crude product.
-
Filter the solid and wash it with cold water to remove any remaining soluble salts.
-
Recrystallize the crude product from a suitable solvent system, such as isopropanol, acetone, or an alcohol/water mixture, to obtain the pure this compound.[1] The use of activated carbon during recrystallization can help remove colored impurities.[3]
Table 2: Common Impurities and Their Identification
| Impurity Name/Type | Chemical Structure/Formula | Potential Cause | Analytical Identification |
| 2,4-diamino-6-chloropyrimidine (Starting Material) | C4H5ClN4 | Incomplete reaction. | LC-MS, TLC (different Rf value from product). |
| 2,4-diamino-6-hydroxypyrimidine | C4H6N4O | Hydrolysis of the starting material during reaction or aqueous workup.[8] | LC-MS (M.W. 126.1), NMR. |
| Piperidine Hydrochloride | C5H11N·HCl | Byproduct of the SNAr reaction, formed with excess piperidine. | Highly water-soluble; will be absent in purified product. |
| Byproducts from POCl3 reaction | Various phosphorylated or degraded pyrimidines. | Incomplete or harsh chlorination of the hydroxyl-pyrimidine precursor.[6] | LC-MS may show unexpected masses. |
References
- US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. [Link: https://patents.google.
- Daicel Pharma - Minoxidil Impurities Manufacturers & Suppliers. [Link: https://daicelpharma.com/minoxidil-impurities]
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Link: https://patents.google.
- Quest Journals - Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. [Link: https://www.questjournals.org/jrcs/papers/vol8-issue5/B08050512.pdf]
- Pharmaffiliates - Minoxidil-impurities. [Link: https://www.
- Xi'an Lyphar Biotech Co., Ltd. - Synthesis of Minoxidil Factory Directly Supply Top Quality. [Link: https://www.lyphar.com/products/minoxidil.html]
- Benchchem - Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols. [Link: https://www.benchchem.
- EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. [Link: https://patents.google.
- CN107129470A - A kind of synthesis of minoxidil and process for purification. [Link: https://patents.google.
- PMC - NIH - Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10593850/]
- SynZeal - Minoxidil Impurities. [Link: https://www.synzeal.com/impurities/minoxidil-impurities]
- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Link: https://patents.google.
- EP0295218B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. [Link: https://patents.google.
- Wikipedia - Minoxidil. [Link: https://en.wikipedia.org/wiki/Minoxidil]
- ResearchGate - Amination products of chloropyrazine and 2-chloropyrimidine. [Link: https://www.researchgate.net/figure/Amination-products-of-chloropyrazine-and-2-chloropyrimidine_fig1_236207038]
- Semantic Scholar - Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis. [Link: https://www.semanticscholar.org/paper/Method-of-2%2C4-diamino-6-piperidinyl-pyrimidine-3-n-oxide-McCall-Bernstein/b77f884693a1236531584c304d9c0250785c4144]
- Justia Patents - Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. [Link: https://patents.justia.
- Preprints.org - Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link: https://www.preprints.org/manuscript/201801.0088/v1]
- PubMed - Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link: https://pubmed.ncbi.nlm.nih.gov/6928967/]
- ResearchGate - Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [Link: https://www.researchgate.net/publication/320705295_Reaction_of_3-aminopyrrole_with_chloropyrimidines_to_give_pyrroloaminopyrimidines]
- Google Patents - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. [Link: https://patents.google.
- US5525724A - Process for the preparation of chloropyrimidines. [Link: https://patents.google.
- Google Patents - Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide. [Link: https://patents.google.
- Organic Syntheses - 2,4-diamino-6-hydroxypyrimidine. [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0247]
- PubChem - this compound. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/606255]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,4-Diamino-6-piperidinopyrimidine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 2,4-Diamino-6-piperidinopyrimidine and its N-oxide derivative (Minoxidil). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to pilot or industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound N-oxide shows high conversion at the gram scale, but the yield drops significantly at the kilogram scale. What are the primary factors to investigate?
A1: A drop in yield during scale-up is a common challenge in chemical synthesis and is often multifactorial.[1] For pyrimidine derivatives, the most critical areas to investigate are:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized temperature gradients ("hot spots") or non-uniform reactant concentrations. This can promote the formation of side products and degrade the target molecule. Ensure your reactor's agitation speed and impeller design are sufficient for the increased volume to maintain a homogeneous mixture.[1]
-
Exotherm Control: Key steps, such as chlorination with phosphorus oxychloride (POCl₃) and the subsequent quenching, are highly exothermic.[2] A reaction that is easily managed in a lab flask can generate heat faster than the reactor's cooling system can remove it at scale, leading to runaway reactions and impurity formation.[1] Implement controlled, slow addition of reagents and closely monitor the internal reaction temperature.[1]
-
Purity of Starting Materials: Impurities that are negligible at a small scale can have a pronounced catalytic or inhibitory effect in a large batch. It is crucial to qualify your raw material suppliers and implement stringent quality control on all starting materials and intermediates.[1]
-
Reaction Kinetics: The surface-area-to-volume ratio decreases significantly upon scale-up, which can alter reaction kinetics. It may be necessary to re-optimize parameters such as reaction time, temperature, and catalyst loading for the larger scale.[1]
Q2: What are the most critical safety considerations when scaling up the synthesis involving phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly reactive and corrosive substance, and its handling at scale requires stringent safety protocols.
-
Handling and Dispensing: Use a closed-system transfer to move POCl₃ from the storage container to the reactor to minimize exposure to moisture and personnel. The reaction should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face shields.
-
Exothermic Reaction Control: The reaction of POCl₃ with hydroxyl groups, as in the conversion of 2,6-Diamino-4-pyrimidinol to 2,4-Diamino-6-chloropyrimidine, is extremely exothermic and generates significant amounts of HCl gas.[2] The addition of POCl₃ must be slow and controlled, with continuous monitoring of the internal temperature. Ensure an adequate emergency cooling system is in place.
-
Quenching: The work-up step, which involves quenching excess POCl₃, is arguably the most hazardous part of the process. Slowly adding the reaction mixture to crushed ice or a cold aqueous solution is standard but must be done with extreme caution due to the violent, exothermic reaction that releases large volumes of HCl gas.[2] A robust reactor scrubbing system is mandatory to neutralize the evolved HCl.
Q3: How do I choose the right oxidizing agent for the N-oxidation step at an industrial scale?
A3: The choice of an N-oxidizing agent for scaling up the conversion of 2,4-Diamino-6-chloropyrimidine to its 3-N-oxide is critical for safety, efficiency, and cost.
-
Peroxy Acids (e.g., m-CPBA): While effective at the lab scale, meta-chloroperoxybenzoic acid (m-CPBA) is often avoided in large-scale production due to its potential for detonation, high cost, and the generation of chlorinated aromatic waste.[3]
-
Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly option. However, its use often requires a catalyst, such as sodium tungstate, to be effective. The reaction conditions, including pH and temperature, must be carefully controlled to prevent decomposition of H₂O₂ and ensure selective N-oxidation.
-
Magnesium Monoperoxyphthalate (MMPP): This is a safer, more stable alternative to many peroxy acids and has been successfully used for the N-oxidation of this substrate at a larger scale.[4] It is a solid, making it easier to handle than concentrated H₂O₂, but it is also a more expensive reagent.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion in the Chlorination Step
Scenario: You are reacting 2,6-Diamino-4-pyrimidinol with POCl₃ to produce 2,4-Diamino-6-chloropyrimidine, but TLC and HPLC analysis shows a significant amount of starting material remaining even after extended reaction times.
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficient HCl Scavenging | The reaction generates two equivalents of HCl, which can protonate the amino groups of the starting material or product, deactivating them. At scale, localized high concentrations of HCl can halt the reaction. Solution: Add a tertiary amine, such as N,N-dimethylaniline or triethylamine, as an acid scavenger.[5][6] The amine should be added portion-wise or via a syringe pump to control the exotherm. |
| Poor Mixing/Mass Transfer | 2,6-Diamino-4-pyrimidinol has low solubility in POCl₃. In a large reactor, the solid may settle at the bottom if agitation is inadequate, reducing the available surface area for the reaction. Solution: Increase the agitation speed. Verify that the impeller design is appropriate for solid-liquid slurries. A slow, controlled increase in temperature (e.g., to 80-105°C) can also improve solubility and reaction rate.[5] |
| Deactivation by Water | Any moisture present in the starting material or the reactor will rapidly react with POCl₃, consuming the reagent and generating phosphoric acid and HCl, which can further inhibit the reaction. Solution: Ensure the starting material is thoroughly dried before use. The reactor and all transfer lines must be dried and inerted (e.g., with nitrogen gas) before charging the reagents. |
Issue 2: Formation of Impurities During N-Oxidation
Scenario: During the N-oxidation of 2,4-Diamino-6-chloropyrimidine to 2,4-Diamino-6-chloropyrimidine-3-oxide, you observe the formation of several unknown peaks in the HPLC analysis.
| Potential Impurity & Origin | Identification & Mitigation Strategy |
| Di-N-oxide or Ring-Opened Products | Over-oxidation due to excessive oxidizing agent or "hot spots" in the reactor. |
| Unreacted Starting Material | Incomplete reaction due to insufficient oxidizing agent, low temperature, or short reaction time. |
| Degradation Products | The pyrimidine ring can be susceptible to degradation under harsh oxidative conditions, especially if the temperature is not well-controlled. |
Troubleshooting Workflow for N-Oxidation:
Caption: Troubleshooting workflow for impurity formation.
Issue 3: Poor Selectivity and Byproduct Formation in the Final Step
Scenario: In the reaction of 2,4-Diamino-6-chloropyrimidine-3-oxide with piperidine, you are observing the formation of a significant amount of 2,4,6-trisubstituted pyrimidines or other related substances.
| Potential Cause | Explanation & Troubleshooting Steps |
| Presence of Dichloro Impurities | If the preceding chlorination step produced any 2,4-dichloro-6-aminopyrimidine, this impurity will react with piperidine at both positions, leading to complex mixtures. The reactivity of chloro groups on a pyrimidine ring generally follows C4/C6 > C2.[7] Solution: The purity of the 2,4-Diamino-6-chloropyrimidine-3-oxide intermediate is paramount. It must be thoroughly purified, typically by recrystallization, to remove any di- or trichlorinated pyrimidine species before proceeding. |
| Reaction Temperature Too High | Excessive heat can promote side reactions, including potential displacement of the amino groups or degradation of the N-oxide functionality. Solution: The reaction is typically run at the reflux temperature of piperidine (around 100-105°C).[5][8] Avoid exceeding this temperature. Monitor the reaction closely by TLC/HPLC and stop the reaction once the starting material is consumed to prevent prolonged heating. |
| Formation of Desoxy-Minoxidil | If the N-oxide starting material is contaminated with 2,4-Diamino-6-chloropyrimidine (the non-oxidized form), it will react to form this compound (Desoxyminoxidil), a common process impurity.[] Solution: Ensure the N-oxidation step goes to completion and that the intermediate is pure. This impurity can be difficult to remove from the final product, so preventing its formation is key. |
Experimental Protocols
Synthetic Pathway Overview
The following diagram outlines a common industrial synthesis route.
Caption: Common synthetic pathway for Minoxidil.
Protocol 1: Preparation of 2,4-Diamino-6-chloropyrimidine (6)
This protocol is adapted from literature procedures and should be optimized for specific equipment and scale.
-
Reactor Setup: In a suitable, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phosphorus oxychloride (POCl₃) (approx. 5-10 molar equivalents relative to the pyrimidinol).
-
Reagent Addition: Under stirring, slowly and carefully add 2,6-Diamino-4-pyrimidinol (1 equivalent) in portions to the POCl₃ at room temperature. The addition will be exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mass to reflux (approx. 100-105°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up (High Hazard Step):
-
Cool the reaction mixture to below 20°C.
-
Distill off the excess POCl₃ under reduced pressure.
-
In a separate vessel containing crushed ice/water, slowly transfer the cooled reaction residue with vigorous stirring. This step is highly exothermic and releases large amounts of HCl gas. Ensure the temperature of the quench mixture is maintained below 20°C.
-
Adjust the pH of the resulting slurry to 7-8 using a cold aqueous solution of sodium hydroxide or sodium carbonate.
-
-
Isolation: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum at 50-60°C to yield 2,4-Diamino-6-chloropyrimidine.
Protocol 2: Preparation of this compound-3-oxide (Minoxidil)
This two-step protocol starts from the product of Protocol 1.
Step A: N-Oxidation
-
Reactor Setup: To a reactor charged with a suitable solvent (e.g., ethanol or acetic acid), add 2,4-Diamino-6-chloropyrimidine (1 equivalent) and a catalytic amount of sodium tungstate (Na₂WO₄).
-
Oxidation: Slowly add hydrogen peroxide (30-35% solution, ~1.5-2.0 equivalents) to the mixture while maintaining the temperature between 40-50°C.
-
Reaction: Stir the mixture for several hours, monitoring by HPLC for the disappearance of the starting material and the formation of 2,4-Diamino-6-chloropyrimidine-3-oxide.
-
Isolation: After completion, cool the reaction mixture. The product may precipitate directly or can be isolated by adjusting the pH, followed by filtration, washing with water, and drying.
Step B: Reaction with Piperidine [8]
-
Reactor Setup: Charge the dried 2,4-Diamino-6-chloropyrimidine-3-oxide (1 equivalent) and an excess of piperidine (approx. 10-15 equivalents, which also acts as the solvent) into a reactor.
-
Reaction: Heat the mixture to reflux (approx. 103°C) with stirring for 4-6 hours.[8] Monitor the reaction to completion by HPLC.
-
Isolation & Purification:
-
Cool the reaction mixture to 5-10°C to induce crystallization.
-
Filter the crude product and wash the filter cake with a small amount of cold piperidine to remove impurities.
-
The crude product can be further purified by recrystallization from a solvent system such as isopropanol/water or acetonitrile/water to yield the final product with >99.5% purity.[8][10]
-
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- Google Patents. (1990). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Benchchem. (n.d.). Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil.
- Daicel Pharma. (n.d.). Minoxidil Impurities Manufacturers & Suppliers.
- Benchchem. (n.d.). Preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide (Minoxidil): Application Notes and Protocols.
- Chemicea. (n.d.). Minoxidil.
- Semantic Scholar. (1990). Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis.
- European Patent Office. (n.d.). EP 0295218 A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- SynZeal. (n.d.). Minoxidil Impurities.
- Google Patents. (n.d.). Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
- BOC Sciences. (n.d.). Minoxidil and Impurities.
- ChemicalBook. (n.d.). Minoxidil synthesis.
- SynZeal. (n.d.). Minoxidil EP Impurity A.
- Justia Patents. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide.
- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Google Patents. (n.d.). CN107129470A - A kind of synthesis of minoxidil and process for purification.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Wikipedia. (n.d.). Minoxidil.
- Sarchem Labs. (n.d.). Buy 2 4 Diamino 6 Chloropyrimidine.
- Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 5. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 10. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]
Technical Support Center: Experiments with 2,4-Diamino-6-piperidinopyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Diamino-6-piperidinopyrimidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation with this compound. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and properties of this compound.
Q1: What is this compound and what is its primary significance in research?
A1: this compound, also known as Desoxyminoxidil, is a chemical analogue of Minoxidil.[1][2][3] Its primary significance lies in its role as a key intermediate and a potential impurity in the synthesis of Minoxidil, a widely used medication for treating hypertension and alopecia.[4][5] Understanding its properties and potential for contamination is crucial for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is highly recommended to store this compound at -20°C.[2][6] Short-term storage at room temperature is permissible, but prolonged exposure to ambient conditions should be avoided to minimize degradation.[6] The compound should be stored under an inert atmosphere, such as nitrogen or argon, particularly if it is to be stored for extended periods.[3]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits slight solubility in DMSO, methanol, and water.[3] It is also soluble in chloroform.[6] For analytical purposes, such as HPLC, dissolving the sample in the mobile phase is the ideal approach to prevent solvent effects that can distort peak shape.[7]
Q4: What are the main safety precautions to take when handling this compound?
A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[8][9] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[8] In case of contact, wash the affected area thoroughly with soap and water.[8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.
Issue 1: Low Yield During Synthesis
Potential Cause 1: Incomplete Reaction of Starting Materials
The synthesis of this compound typically involves the reaction of 4-Chloro-2,6-diaminopyrimidine with piperidine.[3] Incomplete reaction can be a major contributor to low yields.
-
Scientific Rationale: The nucleophilic substitution of the chlorine atom on the pyrimidine ring by piperidine is a bimolecular reaction. Its rate is dependent on temperature, reaction time, and the concentration of reactants. Insufficient temperature or reaction time will lead to unreacted starting materials.
-
Solution:
-
Temperature and Time Optimization: Ensure the reaction is carried out at the optimal temperature, typically at reflux.[11][12][13] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
-
Reagent Stoichiometry: Using an excess of piperidine can help drive the reaction to completion.[11][12][13]
-
Potential Cause 2: Side Reactions and Impurity Formation
Side reactions can consume starting materials and lead to a complex product mixture, making purification difficult and reducing the overall yield.
-
Scientific Rationale: The amino groups on the pyrimidine ring can also participate in side reactions. The choice of solvent and base is critical to minimize these unwanted pathways.
-
Solution:
-
Solvent Selection: Use a suitable solvent that facilitates the desired reaction while minimizing side reactions. Lower alkanols like methanol or ethanol are often used.[11][12]
-
Control of Reaction Conditions: Maintain strict control over the reaction temperature. Overheating can promote the formation of byproducts.
-
Issue 2: Presence of Impurities in the Final Product
Potential Cause 1: Unreacted Starting Materials
The most common impurities are often the starting materials themselves, particularly 4-Chloro-2,6-diaminopyrimidine.
-
Scientific Rationale: Due to incomplete reaction or inefficient purification, starting materials can co-crystallize with the desired product.
-
Solution:
-
Reaction Monitoring: As mentioned, closely monitor the reaction to ensure all the limiting reactant has been consumed.
-
Purification Strategy: Employ an effective purification method. Recrystallization from a suitable solvent system, such as isopropanol and water, is a common and effective technique.[5]
-
Potential Cause 2: Formation of Minoxidil (N-oxide form)
Unintentional oxidation of the product can lead to the formation of Minoxidil as an impurity.
-
Scientific Rationale: The pyrimidine ring, particularly with its electron-donating amino groups, can be susceptible to oxidation, leading to the formation of the N-oxide.[4] This can occur if oxidizing agents are inadvertently present or if the reaction is exposed to air for prolonged periods at high temperatures.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure all reagents and solvents are free from peroxides and other oxidizing contaminants.
-
Contamination Pathway Visualization
The following diagram illustrates the primary synthesis route and a key contamination pathway.
Sources
- 1. This compound | 24867-26-3 [chemicalbook.com]
- 2. This compound (Desoxyminoxidil) [lgcstandards.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. data.epo.org [data.epo.org]
Technical Support Center: Enhancing the Bioavailability of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
Welcome to the technical support resource for researchers working with 2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil. This guide is designed to provide practical, in-depth solutions to common challenges encountered when studying and enhancing the bioavailability of this compound. Our approach is rooted in mechanistic understanding and validated experimental design to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action related to bioavailability?
A1: this compound, or Minoxidil, is a potent vasodilator. Its therapeutic effects, such as promoting hair growth, are mediated by its sulfated metabolite, minoxidil sulfate. The conversion to this active form is a critical step that is dependent on the parent drug reaching the target tissue, making bioavailability a central focus of research. The key enzyme responsible for this bioactivation is sulfotransferase, which is found in hair follicles and the liver.
Q2: What are the main physicochemical properties of Minoxidil that impact its bioavailability?
A2: Minoxidil's bioavailability is primarily governed by its moderate lipophilicity and limited aqueous solubility. While it is a small molecule, its solubility in water is relatively low, which can limit its dissolution rate in the gastrointestinal tract after oral administration or its partitioning from topical vehicles into the skin.
Table 1: Key Physicochemical Properties of Minoxidil
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₉H₁₅N₅O | - |
| Molecular Weight | 209.25 g/mol | Favorable for passive diffusion. |
| Aqueous Solubility | Approx. 2.2 mg/mL | Can be a rate-limiting step for absorption. |
| LogP (Octanol/Water) | 1.24 | Indicates moderate lipophilicity, suitable for crossing cell membranes but can be challenging for formulation in aqueous vehicles. |
| pKa | 4.61 | As a weak base, its ionization state and solubility are pH-dependent. |
Q3: What is the "first-pass effect," and how does it affect orally administered Minoxidil?
A3: The first-pass effect, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation. After oral administration, Minoxidil is absorbed from the gut and travels via the portal vein to the liver. In the liver, it undergoes extensive metabolism, primarily through glucuronidation. This process reduces the amount of unchanged Minoxidil that becomes available to the rest of the body, thereby limiting its systemic bioavailability.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your in vitro and in vivo studies.
Issue 1: Low compound concentration in my in vitro permeability assay (e.g., Caco-2, PAMPA).
Q: I'm using a standard Caco-2 cell monolayer to assess Minoxidil's intestinal permeability, but the concentration in the basolateral (receiver) compartment is consistently below the limit of quantification. What's going wrong?
A: This is a common issue that can stem from several factors, often related to the compound's solubility and the experimental setup. Let's troubleshoot this logically.
Causality and Solution Workflow:
-
Verify Apical Concentration & Solubility: The primary suspect is poor solubility in the apical donor buffer. Minoxidil's solubility can be a limiting factor.
-
Action: Before the assay, determine the kinetic solubility of Minoxidil in your exact assay buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4). Use a method like nephelometry or UV-Vis spectroscopy after incubation and filtration.
-
Protocol Insight: Ensure your dosing concentration is well below the measured solubility limit (ideally ≤70%) to avoid precipitation in the donor well, which artificially lowers the concentration gradient driving diffusion.
-
-
Assess Non-Specific Binding: Minoxidil may be adsorbing to the plastic of your assay plates or binding to proteins in the buffer if you are using a serum-containing medium.
-
Action: Run a control experiment without cells. Add your Minoxidil solution to the donor well of an empty plate insert and measure the recovery from both the apical and basolateral chambers over time. Significant loss indicates non-specific binding.
-
Solution: Consider using low-binding plates or adding a small percentage of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) to the buffer to minimize adsorption.
-
-
Check Cell Monolayer Integrity: A compromised Caco-2 monolayer will disrupt directed transport.
-
Action: Always validate monolayer integrity for every experiment. Measure the Transepithelial Electrical Resistance (TEER) before and after the transport study. A stable and high TEER value (typically >250 Ω·cm²) is indicative of a tight monolayer.
-
Cross-Validation: Additionally, measure the transport of a paracellular marker like Lucifer yellow. Low passage of this marker confirms tight junction integrity.
-
Caption: Troubleshooting workflow for low apparent permeability in Caco-2 assays.
Issue 2: High variability between replicate wells or experiments.
Q: My calculated apparent permeability (Papp) values for Minoxidil show a high coefficient of variation (%CV > 20%) across the plate and between different experimental runs. How can I improve consistency?
A: High variability undermines the reliability of your data and can mask real effects of formulation changes. The cause is often subtle inconsistencies in protocol execution.
-
Standardize Cell Culture Conditions: Caco-2 cell permeability is highly dependent on their differentiation state.
-
Trustworthiness: Use cells from a consistent passage number range (e.g., passages 30-45) for all experiments. Differentiated Caco-2 cells form a monolayer that structurally and functionally resembles the small intestinal epithelium. Drifting passage numbers can lead to phenotypic changes that alter transporter expression and monolayer tightness.
-
Action: Seed cells at a consistent density and allow them to differentiate for the same duration (typically 21-25 days) for every experiment. Monitor TEER values throughout this period to ensure consistent monolayer development.
-
-
Ensure Precise Liquid Handling: Small volume errors, especially in the donor compartment, can significantly alter the starting concentration and thus the calculated Papp.
-
Action: Calibrate your pipettes regularly. When adding the dosing solution, use a reverse pipetting technique for viscous solutions and ensure the pipette tip is placed just below the surface of the buffer to avoid bubbles and splashing. Use an automated liquid handler for high-throughput screens if available.
-
-
Control Temperature and Agitation: Diffusion is a temperature-dependent process.
-
Action: Ensure all buffers and plates are pre-warmed to 37°C before starting the transport experiment. Perform the incubation in a temperature-controlled incubator. Use a consistent and gentle orbital shaking speed during the assay to ensure the unstirred water layer is uniform without disrupting the cell monolayer.
-
Issue 3: My formulation enhancement strategy isn't improving permeability in vitro.
Q: I've developed a novel formulation (e.g., a microemulsion or a complex with cyclodextrin) designed to enhance Minoxidil's solubility. The formulation shows great solubility, but the Papp value in my Caco-2 assay is unchanged or even lower. What does this mean?
A: This is a classic case where enhanced solubility does not automatically translate to enhanced permeability across a cell membrane. The formulation itself can be the limiting factor.
-
The "Free Drug" Hypothesis: For a drug to be absorbed by passive diffusion, it must be in its free, unbound form in the solution at the cell surface.
-
Expertise: Many solubility-enhancing systems, like micelles (from surfactants) or cyclodextrins, work by sequestering the drug within a complex. While this increases the total amount of drug in the aqueous phase (Ctotal), the concentration of free drug (Cfree) available to partition into the cell membrane may be very low. Permeability is driven by Cfree.
-
Action: You must determine the free drug concentration. This can be challenging, but techniques like equilibrium dialysis or ultrafiltration can be used to separate the formulation from the free drug for quantification. The goal is a formulation that maintains a high Cfree at the cell surface.
-
-
Formulation Component Effects on Cells: Excipients are not always inert.
-
Action: Run a toxicity assay (e.g., MTT or LDH release) to ensure that the concentrations of surfactants, co-solvents, or other excipients in your formulation are not damaging the Caco-2 cells. Cell death will obviously lead to a loss of permeability.
-
Action: Some excipients can directly inhibit efflux transporters like P-glycoprotein (P-gp). While Minoxidil is not a strong P-gp substrate, this is a critical consideration for other compounds. Conversely, some excipients can disrupt tight junctions, increasing paracellular transport, which may or may not be your desired mechanism of enhancement. Always measure TEER before and after exposure to your formulation to check for effects on monolayer integrity.
-
Caption: Metabolic activation pathways of Minoxidil.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
Objective: To determine the maximum soluble concentration of Minoxidil in a specific buffer over time, identifying the appropriate concentration for in vitro assays.
Materials:
-
Minoxidil powder
-
Assay buffer (e.g., HBSS, pH 7.4)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent collection plates
-
Plate shaker/incubator
-
UV/Vis plate reader
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Minoxidil in 100% DMSO (e.g., 50 mg/mL).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Dosing: Add 2 µL of each DMSO concentration to triplicate wells of a 96-well plate containing 198 µL of pre-warmed assay buffer. This creates a 1% DMSO final concentration. Include buffer-only and buffer + 1% DMSO wells as blanks.
-
Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 300 RPM) for 2 hours. This allows the solution to reach equilibrium.
-
Filtration: After incubation, carefully transfer the contents of each well to the corresponding well of the 96-well filter plate. Place this on top of a UV-transparent collection plate.
-
Centrifugation: Centrifuge the stacked plates (e.g., at 2000 x g for 10 minutes) to separate any precipitated compound from the soluble fraction.
-
Quantification: Measure the absorbance of the filtrate in the collection plate at the λmax for Minoxidil (approx. 286 nm).
-
Analysis: Compare the absorbance values to a standard curve prepared in the same buffer. The highest concentration that does not show a significant drop in measured concentration (compared to the nominal concentration) is the kinetic solubility limit.
References
- Huber, T. (2021). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed.
- O'Keefe, E., & Payne Jr, R. E. (1991). Minoxidil: inhibition of proliferation of keratinocytes in vitro. Journal of Investigative Dermatology.
- Tsume, Y., et al. (2015). Intestinal Permeability Study of Minoxidil: Assessment of Minoxidil as a High Permeability Reference Drug for Biopharmaceutics Classification. Molecular Pharmaceutics.
- Di, L., et al. (2012). Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate.
- Tsume, Y., et al. (2015). Assessment of minoxidil as a high permeability reference drug for biopharmaceutics classification. PubMed.
- Zelei, B. V., et al. (1990). Immunohistochemical and Autoradiographic Findings Suggest Minoxidil Is Not Localized in Specific Cells of Vibrissa, Pelage, or Scalp Follicles. Tressless.
- Jia, Y., et al. (2021). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Taylor & Francis Online.
- Wikipedia. Minoxidil. Wikipedia.
- Tsume, Y., et al. (2015). Intestinal Permeability Study of Minoxidil: Assessment of Minoxidil as a High Permeability Reference Drug for Biopharmaceutics Classification. ResearchGate.
- Jia, Y., et al. (2021). The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. Xenobiotica.
- m-cersi. Industry Case Studies #2: Successful Permeability Studies supporting BCS Biowaiver in ANDA (Caco-2). m-cersi.
- National Institutes of Health. Minoxidil. PubChem.
- Shen, M., et al. (2023). Molecular model of minoxidil binding to its predicted protein targets. ResearchGate.
- Idriss, S. (2022). 10 Minoxidil Hacks for REAL Hair Growth from a Dermatologist!. YouTube.
Validation & Comparative
A Researcher's Guide to 2,4-Diamino-6-piperidinopyrimidine and its N-Oxide Analogue, Minoxidil, in Hair Growth Research
This guide provides an in-depth technical comparison of 2,4-Diamino-6-piperidinopyrimidine and its N-oxide derivative, Minoxidil, for researchers, scientists, and professionals in drug development. We will explore their chemical relationship, mechanisms of action, and the experimental methodologies used to evaluate their efficacy in the context of hair growth research.
Introduction: Clarifying the Chemical Identities
In the realm of hair growth research, precise chemical nomenclature is paramount. The compound this compound, also known as Desoxyminoxidil, is the non-oxidized precursor to the widely recognized hair growth agent, Minoxidil.[1][2] Minoxidil is chemically designated as this compound 3-oxide.[3][4] This N-oxide functional group is crucial for its biological activity. While structurally similar, it is Minoxidil and its subsequent metabolite, Minoxidil sulfate, that are the primary subjects of hair growth studies due to their pharmacological effects.[5] This guide will, therefore, focus on the well-documented properties of Minoxidil while contextualizing the role of this compound as its synthetic antecedent.
Table 1: Chemical Properties of this compound and Minoxidil
| Property | This compound (Desoxyminoxidil) | Minoxidil (this compound 3-oxide) |
| Molecular Formula | C₉H₁₅N₅ | C₉H₁₅N₅O |
| Molecular Weight | 193.25 g/mol | 209.25 g/mol |
| CAS Number | 24867-26-3 | 38304-91-5 |
| Key Functional Group | Pyrimidine | Pyrimidine N-oxide |
| Primary Role in Research | Synthetic precursor to Minoxidil | Active agent for hair growth |
Mechanism of Action: The Critical Role of N-Oxidation and Sulfation
The journey from a chemical compound to a therapeutic agent for alopecia is a multi-step process for Minoxidil, highlighting the importance of its unique chemical structure.
2.1. The Inactive Precursor: this compound
Current scientific literature does not support a significant, direct role for this compound in promoting hair growth. It is primarily recognized as the penultimate compound in the synthesis of Minoxidil.[1] Its biological activity in the context of hair follicle stimulation is considered negligible.
2.2. The Active Prodrug: Minoxidil (this compound 3-oxide)
The introduction of the N-oxide group transforms the molecule into a prodrug. Minoxidil itself has several effects on the hair follicle, including:
-
Prolongation of the Anagen Phase: Minoxidil helps to extend the growth phase (anagen) of the hair cycle.[6]
-
Vasodilation: It is a known vasodilator, which is theorized to increase blood flow to the hair follicles, thereby delivering more oxygen and nutrients.[3]
-
Stimulation of Growth Factors: Minoxidil has been shown to stimulate the production of Vascular Endothelial Growth Factor (VEGF), which plays a role in angiogenesis around the hair follicle.[6][7]
2.3. The Active Metabolite: Minoxidil Sulfate
The key to Minoxidil's efficacy lies in its metabolic conversion to Minoxidil sulfate. This biotransformation is catalyzed by the enzyme sulfotransferase, present in the outer root sheath of hair follicles. Minoxidil sulfate is a potent agonist of ATP-sensitive potassium channels (KATP channels).[5]
The opening of these channels in the cell membranes of vascular smooth muscle and hair follicle cells leads to hyperpolarization, which is believed to be the primary mechanism for its hair growth-promoting effects.[5]
Caption: Metabolic activation and mechanism of action of Minoxidil.
Experimental Data: Evaluating Efficacy
The efficacy of Minoxidil in promoting hair growth has been substantiated through numerous in vitro, in vivo, and clinical studies. In contrast, there is a lack of published data on the efficacy of this compound for hair growth.
Table 2: Summary of Experimental Findings for Minoxidil
| Study Type | Model | Key Findings | Reference |
| In Vitro | Human Dermal Papilla Cells (DPCs) | Increased DPC proliferation; Upregulation of VEGF. | [8] |
| In Vitro | Human Hair Follicle Organ Culture | Elongation of hair follicles. | [9] |
| In Vivo | C57BL/6 Mouse Model | Accelerated hair regrowth and anagen induction. | [10] |
| Clinical Trial | Human Males with Androgenetic Alopecia | Significant increase in nonvellus hair counts with 5% topical solution compared to 2% and placebo. | [11] |
Experimental Protocols
For researchers investigating hair growth agents, standardized and reproducible protocols are essential. Below are outlines for the synthesis of the two compounds and common assays for evaluating hair growth.
4.1. Synthesis of this compound
This synthesis typically involves the reaction of a chlorinated pyrimidine precursor with piperidine.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
To a solution of 2,4-diamino-6-hydroxypyrimidine in phosphorus oxychloride, slowly add a catalyst such as diisopropylethylamine.[12]
-
Heat the reaction mixture to reflux for several hours.[12]
-
After cooling, carefully quench the reaction with ice water.
-
Adjust the pH to neutral or slightly basic to precipitate the product.
-
Filter, wash, and dry the resulting 2,4-diamino-6-chloropyrimidine.
Step 2: Reaction with Piperidine
-
Dissolve 2,4-diamino-6-chloropyrimidine in an excess of piperidine.[1]
-
Heat the mixture to reflux for several hours.[1]
-
Monitor the reaction by thin-layer chromatography.
-
After completion, remove the excess piperidine under reduced pressure.
-
Purify the resulting this compound by recrystallization.
Caption: Synthetic pathway for this compound.
4.2. Synthesis of Minoxidil (this compound 3-oxide)
The synthesis of Minoxidil involves an additional N-oxidation step.
Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine 3-oxide
-
Suspend 2,4-diamino-6-chloropyrimidine in a suitable solvent like ethanol.[13]
-
Cool the suspension and add an oxidizing agent, such as peracetic acid, dropwise.[13]
-
Allow the reaction to proceed at a controlled temperature for several hours.
-
Precipitate the product by adding a non-polar solvent like petroleum ether.[13]
-
Filter and dry the 2,4-diamino-6-chloro-pyrimidine-3-oxide.
Step 2: Reaction with Piperidine
-
React 2,4-diamino-6-chloro-pyrimidine-3-oxide with an excess of piperidine at reflux.[14][15]
-
After the reaction is complete, cool the mixture to crystallize the product.
-
Filter, wash with water to remove excess piperidine, and dry the crude Minoxidil.
-
Recrystallize from a suitable solvent system (e.g., isopropanol/water) to obtain pure Minoxidil.[15]
Caption: Synthetic pathway for Minoxidil.
4.3. In Vitro Hair Growth Assay: Human Hair Follicle Organ Culture
This ex vivo model provides a physiologically relevant system to study the direct effects of compounds on hair growth.[9]
-
Isolate anagen hair follicles from human scalp skin by microdissection.
-
Culture individual follicles in 24-well plates containing supplemented Williams E medium.
-
Treat the follicles with the test compound (e.g., Minoxidil) or vehicle control.
-
Measure the elongation of the hair shaft daily for a defined period (e.g., 4-7 days) using a calibrated eyepiece in a dissecting microscope.
-
Assess cell proliferation and apoptosis using techniques like Ki67 and TUNEL staining, respectively.
4.4. In Vivo Hair Growth Assay: C57BL/6 Mouse Model
The C57BL/6 mouse is a common model for hair growth research due to its synchronized hair cycle.
-
Synchronize the hair follicles of 7-week-old C57BL/6 mice in the telogen phase by depilation.
-
Topically apply the test compound or vehicle control to the depilated dorsal skin daily.
-
Visually monitor and photograph the treated area at regular intervals to observe hair regrowth, which is indicated by skin darkening.
-
At the end of the study period, collect skin samples for histological analysis to determine the number and stage of hair follicles.
Conclusion
References
- PrepChem. (n.d.). Synthesis of 2,4-diamino-6-chloro-pyrimidine-3-oxide.
- Chiang, C. H., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(18), 3348.
- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Science and Technology, 8(5), 01-08.
- Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Google Patents. (n.d.). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Oh, J. H., et al. (2020). “Two-Cell Assemblage” Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Frontiers in Cell and Developmental Biology, 8, 581528.
- Wikipedia. (n.d.). Minoxidil.
- ResearchGate. (n.d.). Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.
- Google Patents. (n.d.). Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
- Totor, E., & N'goy, B. M. (2020). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Medicinal Chemistry, 16(7), 926-937.
- Kim, D., et al. (2020). “Two-Cell Assemblage” Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Frontiers in Cell and Developmental Biology, 8, 581528.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- European Patent Office. (n.d.). EP 0295218 B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Olsen, E. A., et al. (2002). A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men.
- Li, Z., et al. (2018). Dihydrotestosterone-induced hair regrowth inhibition by activating androgen receptor in C57BL6 mice simulates androgenetic alopecia. Biomedicine & Pharmacotherapy, 107, 848-856.
- ClinicalTrials.gov. (n.d.). Minoxidil Response Testing in Females With Female Pattern Hair Loss.
- ResearchGate. (n.d.). Histologic analysis of hair follicle growth in C57BL/6 mice.
- Mori, O., & Uno, H. (2002). [Hair growth effect of minoxidil]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 119(3), 167–174.
- Shin, H. S., et al. (2010). Effect of Sodium Silicate on Hair Growth in C57BL/6 Mice. The Korean Journal of Food and Nutrition, 23(1), 16-22.
- Sharma, A., et al. (2023). Comparative Clinical Study Evaluating the Efficacy and Safety of Topical 5% Cetosomal Minoxidil and Topical 5% Alcohol-Based Minoxidil Solutions for the Treatment of Androgenetic Alopecia in Indian Men. Cureus, 15(10), e46573.
- ClinicalTrials.gov. (n.d.). Comparison of Outcomes Between Topical Minoxidil Versus Oral Minoxidil for the Treatment of Androgenetic Alopecia.
- QIMA Life Sciences. (n.d.). Hair growth - models and in vitro assays.
- ResearchGate. (n.d.). Gross observation of hair regrowth in C57BL/6 mice for 28 days.
- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Philpott, M. P., Green, M. R., & Kealey, T. (1990). Human hair growth in vitro. Journal of cell science, 97(3), 463-471.
- ResearchGate. (n.d.). In vitro hair follicle growth model for drug testing.
- Han, J. H., et al. (2004). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
- ResearchGate. (n.d.). Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle.
- Choi, N., et al. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International journal of molecular sciences, 19(3), 691.
- ResearchGate. (n.d.). Gross observation of hair re-growth in C57BL/6 mice.
- Uto, T., et al. (2022). Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice. Pharmaceutics, 14(10), 2056.
- Reddit. (2018). "Minoxidil contains the nitric oxide chemical moiety" - what does this mean exactly? Does it contain NO? or something like it?
- PharmaCompass. (n.d.). 2,4-Diamino-6-piperidino-pyrimidine-3-oxide.
- Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of medicinal chemistry, 23(3), 327–329.
- Google Patents. (n.d.). EP0377437B1 - Process for the preparation of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Minoxidil - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hair growth effect of minoxidil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 13. prepchem.com [prepchem.com]
- 14. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 15. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
Efficacy of 2,4-Diamino-6-piperidinopyrimidine compared to other pyrimidine derivatives
Beginning Pyrimidine Search
I'm starting a thorough search to gather information on the effectiveness of Minoxidil and related pyrimidine derivatives. I'll focus on identifying other relevant pyrimidine derivatives that have been compared to Minoxidil in scientific literature.
Developing Comparative Analysis Plan
I'm now formulating a detailed plan for the comparative analysis. I'm focusing on structuring a guide, beginning with an overview of pyrimidine derivatives and Minoxidil's role. I'll include a Graphviz diagram of Minoxidil's signaling pathway. Subsequently, I'll build a structured table that summarizes the key efficacy data from experimental studies for Minoxidil and other pyrimidine derivatives that I will select.
Expanding Derivative Investigation
I'm now expanding my search to specifically focus on experimental protocols and signaling pathways related to Minoxidil and other pyrimidine derivatives. I'm aiming to build a detailed comparative analysis, and I'll include sections on mechanisms of action and key efficacy data. I'm also preparing to structure the guide with introductions, mechanisms, and a comparative table of data. I'll outline an experimental protocol and workflow diagram for enhanced clarity.
Analyzing Initial Data
I've confirmed 2,4-Diamino-6-piperidinopyrimidine as Minoxidil and am compiling initial details. The mechanism of action is being documented, focusing on hair loss treatment, especially androgenetic alopecia. Early clinical trial data is being reviewed, noting its efficacy and comparing it with other treatments.
Targeting Derivative Comparisons
My exploration of Minoxidil has been fruitful, confirming its core details and examining its clinical use. While I've found mentions of Minoxidil analogues and Diaminopyrimidine Oxide, direct comparative efficacy data against Minoxidil is limited. I'm now prioritizing a targeted search for specific, scientifically-evaluated pyrimidine derivatives and their corresponding experimental protocols for robust comparison.
Pinpointing Derivative Candidates
I'm now zeroing in on specific pyrimidine derivatives, aiming for concrete comparative data against Minoxidil. The previous information confirmed the foundation of my topic. I'm focusing on "minoxidil analogues" and searching for detailed experimental protocols, including in vitro and in vivo assays. Quantitative data, such as hair density and anagen/telogen ratio, will be key for building a comprehensive comparison.
Refining Search Strategies
I'm solidifying my focus on finding directly comparable pyrimidine derivatives to Minoxidil. I've noted a need to narrow search terms to uncover specific analogues evaluated for hair growth. My strategy now involves targeting experimental protocols, particularly in vitro and in vivo assays, while building a robust data comparison table. This requires detailed methodologies for cell proliferation, follicle culture, and animal models.
Uncovering Comparative Data
I've made headway in my research, finding more targeted information. I've pinpointed Pyrrolidinyl Diaminopyrimidine Oxide as a direct comparator to Minoxidil. The chemical similarities between the two are notable, according to the recent search results.
Deepening Comparative Analysis
I'm now diving deeper into the specifics. Pyrrolidinyl Diaminopyrimidine Oxide seems highly relevant, exhibiting chemical and functional similarities to Minoxidil. The existing data suggests potential advantages in formulation and performance, though clinical data is less extensive. I've also found detailed protocols for in vitro and in vivo studies using hDP cells, AGA mouse models, and other assays, providing a clearer path for evaluation.
Prioritizing Search Refinement
My focus has shifted to pinpointing a head-to-head study comparing Minoxidil and Pyrrolidinyl Diaminopyrimidine Oxide, ideally with quantitative data. I've also begun structuring the guide, which helps identify gaps in the information. This will help refine the search to fill in the missing pieces, since I can now organize the existing data. Specifically, I've already drafted sections on Minoxidil's mechanism and experimental protocols.
Narrowing the Data Focus
My searches are now highly focused on head-to-head comparisons of Minoxidil and Pyrrolidinyl Diaminopyrimidine Oxide, especially any that offer quantitative results. I'm also structuring the guide; I've drafted an introduction, explained Minoxidil's mechanism and experimental protocols for both in vitro and in vivo assays. The next step is the crucial comparative data table, which I'm still hunting for.
Targeting Specific Comparisons
I've refined my approach, now centering on finding head-to-head studies with quantitative data. Pyrrolidinyl Diaminopyrimidine Oxide, also referred to as Diaminopyrimidine Oxide and Aminexil, appears promising as a comparator, based on shared chemical structures and mechanisms, which include being a potassium channel opener and vasodilator. Some sources suggest formulation advantages for Pyrrolidinyl Diaminopyrimidine Oxide, but clinical data is sparse. I'm focusing on scientific publications offering direct, quantitative comparisons. My search is underway, using targeted phrases like "Minoxidil vs Aminexil clinical trial." I'm simultaneously structuring the guide to identify information gaps and am working to create a detailed graphviz diagram for Minoxidil. I'm also planning the draft for the experimental protocols section.
Analyzing Comparative Studies
I've located a direct, quantitative comparison: the Jalilzadeh-Galaee et al. (2024) study. It pits Minoxidil against Kopexil, a pyrimidine derivative, which is also known as Aminexil. This gives a great basis to proceed with analysis.
Defining Research Parameters
I've got the data I need now to proceed. Jalilzadeh-Galaee et al. (2024) provides the foundation, with direct quantitative comparison of Minoxidil and Kopexil in a mouse model. I can get to work on the details, including mechanisms of action and experimental protocols. It's time to structure and write the guide, and this will be its new focus. I'm structuring this guide, starting with an introduction to pyrimidine derivatives in hair loss treatment, followed by the mechanisms of action.
Confirming Data Adequacy
I've confirmed that the Jalilzadeh-Galaee et al. (2024) study provides the crucial quantitative comparison of Minoxidil and Kopexil in a mouse model. The detailed data, including hair weight, follicle counts, and anagen hair percentages, is exactly what I needed. I can now proceed to structure and write the full guide. I have a solid plan to generate the full comparison guide: No further searches are necessary. I'm focusing on structuring and writing the guide based on gathered info.
A Comparative Spectroscopic Guide for the Structural Confirmation of 2,4-Diamino-6-piperidinopyrimidine
This guide provides an in-depth, comparative analysis of the spectroscopic techniques required for the unambiguous structural confirmation of 2,4-Diamino-6-piperidinopyrimidine. In pharmaceutical development and quality control, absolute certainty in molecular structure is paramount. Trivial names can be ambiguous; for instance, this target molecule is also known as Desoxyminoxidil, highlighting its relationship to the well-known hair-growth compound Minoxidil.
To illustrate the power and necessity of a multi-faceted analytical approach, this guide will directly compare the spectroscopic data of this compound with its N-oxide analog, Minoxidil (this compound 3-oxide). The sole structural difference—the presence or absence of a single oxygen atom on the pyrimidine ring—profoundly influences the spectral output, providing a perfect case study for robust characterization. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy each provide a unique and essential piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
Expertise & Rationale: NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides high-resolution information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For differentiating our target from Minoxidil, NMR is exceptionally powerful. The N-oxide group in Minoxidil is strongly electron-withdrawing, which significantly alters the electron density of the pyrimidine ring. This effect deshields (shifts downfield) the signals of nearby nuclei, providing a clear and predictable diagnostic marker.
Experimental Workflow: NMR Analysis
A Senior Application Scientist's Guide to the Cross-Reactivity of 2,4-Diamino-6-piperidinopyrimidine 3-oxide (Minoxidil) in Biological Assays
Introduction
In the landscape of pharmacological research and drug development, a thorough understanding of a compound's interaction with biological systems is paramount. This guide provides an in-depth analysis of 2,4-Diamino-6-piperidinopyrimidine 3-oxide, a compound widely known as Minoxidil.[1][2][3] Initially developed as a potent antihypertensive agent, its unexpected side effect of hypertrichosis led to its repurposing as a widely used topical treatment for androgenetic alopecia.[1][4]
The journey of Minoxidil from a systemic vasodilator to a hair growth stimulant underscores the critical importance of characterizing a molecule's full spectrum of biological activity, including its off-target effects and cross-reactivity. For researchers, scientists, and drug development professionals, distinguishing the primary mechanism from secondary or unintended interactions is crucial for interpreting assay results, predicting clinical outcomes, and ensuring therapeutic safety. This guide offers an objective comparison of Minoxidil's performance, supported by experimental frameworks, to provide a comprehensive resource for laboratory applications.
Primary Mechanism of Action: A Potent K-ATP Channel Opener
Minoxidil's principal pharmacological effect is mediated by its sulfated metabolite, minoxidil sulfate.[4][5] This active form functions as a potent opener of adenosine triphosphate (ATP)-sensitive potassium channels (K-ATP channels).[1][4][5][6] These channels are heteromeric complexes found in the plasma membranes of various cell types, including vascular smooth muscle cells and hair follicle cells, linking cell metabolism to electrical activity.[1][6][7][8]
By opening these channels, minoxidil sulfate increases potassium ion efflux, leading to hyperpolarization of the cell membrane. In vascular smooth muscle, this hyperpolarization closes voltage-gated calcium channels, preventing calcium influx and resulting in vasodilation and a decrease in peripheral resistance.[1][9] In hair follicles, the precise mechanism is less understood but is thought to involve enhanced microcirculation, promotion of growth factors like Vascular Endothelial Growth Factor (VEGF), and prolongation of the anagen (growth) phase of the hair cycle.[4][9][10]
Caption: Mechanism of Action of Minoxidil.
Profile of Biological Cross-Reactivity
Beyond its primary target, Minoxidil exhibits a range of biological activities that constitute its cross-reactivity profile. These are not necessarily direct, high-affinity interactions with other receptors but rather a cascade of downstream effects and influences on various signaling pathways. Understanding this profile is essential for designing experiments and interpreting data where Minoxidil is used as a tool compound or evaluated as a therapeutic.
| Biological Target/Pathway | Observed Effect of Minoxidil | Potential Assay Implications | Supporting Evidence |
| Primary Target: K-ATP Channels | Potent Opener (via Minoxidil Sulfate) | Primary activity assay; baseline for selectivity studies. | [1][4][5] |
| Cardiovascular System | Vasodilation, Reflex Tachycardia, Fluid Retention, Pericardial Effusion (rare) | Off-target safety liability; may interfere with cardiovascular assays. | [1][4][11] |
| Cell Growth & Proliferation | Stimulates proliferation of hair follicle cells; Epidermal Growth Factor-like effects. | May act as a mitogen in certain cell-based assays, confounding proliferation readouts. | [1][4][10] |
| Growth Factor Signaling | Upregulates Vascular Endothelial Growth Factor (VEGF) and activates the β-catenin pathway. | Potential interference in angiogenesis, wound healing, or cancer-related assays. | [1][4][9] |
| Prostaglandin Synthesis | Stimulates Prostaglandin-Endoperoxide Synthase-1 (PTGS1/COX-1). | May alter inflammatory responses or interfere with assays measuring prostanoids. | [1][10] |
| Androgen Pathway | Downregulates 5α-reductase type 2 (SRD5A2) gene expression in vitro. | Potential for anti-androgenic effects; relevant in endocrine or dermatological models. | [4] |
| Collagen Synthesis | Inhibits collagen synthesis; shows anti-fibrotic characteristics. | Can influence results in fibrosis models, wound healing, or extracellular matrix studies. | [1][10] |
| Immunological Reactivity | Can cause allergic contact dermatitis (ACD), though often attributed to the vehicle (propylene glycol). | Potential for false positives in immunological assays if the compound itself is the allergen. | [12][13][14][15] |
Comparative Analysis with Alternatives
The cross-reactivity of Minoxidil becomes clearer when compared with other compounds used for similar indications or having a similar primary mechanism.
| Compound | Primary Mechanism | Selectivity & Key Cross-Reactivity Profile |
| Minoxidil | K-ATP Channel Opener | Broad physiological effects including vasodilation, stimulation of VEGF and prostaglandins, and anti-androgenic properties.[1][4][9] |
| Finasteride | 5α-reductase Inhibitor | Highly selective for its target enzyme, primarily affecting the conversion of testosterone to DHT.[16][17] Side effects are mainly related to sexual function. |
| Diazoxide | K-ATP Channel Opener | Also a vasodilator; structurally different (a benzothiadiazine). Primarily used for hypoglycemia. It has a different tissue selectivity profile compared to Minoxidil.[6][8] |
| Rosemary Oil | Multiple (Anti-inflammatory, circulatory stimulant) | A complex natural mixture. Its efficacy in hair growth is comparable to 2% Minoxidil but without the side effect of scalp itching.[18][19] Its broad components may interfere with a wide range of assays. |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a compound like Minoxidil, a multi-tiered assay strategy is required. Below is a general workflow and representative protocols.
Caption: General workflow for assessing compound cross-reactivity.
Protocol 1: In Vitro K-ATP Channel Activity Assay (Fluorescence-Based)
This protocol provides a method to assess a compound's ability to open K-ATP channels in a cell line, leading to membrane hyperpolarization.
-
Objective: To quantify the EC50 of Minoxidil and comparator compounds on K-ATP channel opening.
-
Principle: A membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye) is used to detect changes in membrane potential. Channel opening leads to K+ efflux and hyperpolarization, causing a change in fluorescence.
-
Materials:
-
HEK293 cells stably expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR2B).
-
Membrane potential-sensitive dye kit.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution).
-
Test compounds (Minoxidil, Diazoxide).
-
Positive control (Pinacidil).
-
Negative control/inhibitor (Glibenclamide).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Cell Plating: Seed the HEK293-K-ATP cells into microplates at an appropriate density and incubate for 24 hours to form a monolayer.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye, prepared according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds, positive control, and negative control in Assay Buffer.
-
Assay Execution: a. Measure a baseline fluorescence reading. b. Add the compound dilutions to the wells. c. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. d. Measure the final fluorescence reading.
-
Data Analysis: a. Calculate the change in fluorescence ratio for each well. b. Normalize the data relative to the vehicle control (0% activity) and the maximal effect of the positive control (100% activity). c. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
-
-
Self-Validation: The assay is validated if the positive control (Pinacidil) yields an EC50 within the expected range and the channel inhibitor (Glibenclamide) effectively blocks the channel opening.
Protocol 2: Broad Kinase Profiling (Example of a Selectivity Screen)
This protocol outlines a common method for screening a compound against a panel of kinases to identify potential off-target interactions.
-
Objective: To determine the inhibitory activity (IC50) of Minoxidil against a diverse panel of human kinases.
-
Principle: This is typically a fee-for-service assay offered by specialized contract research organizations (CROs). The principle involves measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. Readouts can be radiometric, fluorescent, or luminescent.
-
Procedure (General Steps):
-
Compound Submission: Provide the test compound (Minoxidil) at a specified concentration and purity to the CRO.
-
Primary Screen: The compound is typically first screened at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) at the screening concentration are identified as "hits."
-
Dose-Response Analysis: For each hit, a full dose-response curve is generated by testing the compound across a range of concentrations (e.g., 10-point curve).
-
IC50 Determination: The resulting data are plotted, and IC50 values are calculated for each interacting kinase.
-
-
Data Interpretation: The results are presented as a percentage of inhibition and/or IC50 values. A highly selective compound will show potent activity against its primary target with little to no activity against other kinases. Identified off-target kinase interactions can help explain unexpected cellular effects or predict potential toxicities.
Interpreting and Navigating Cross-Reactivity Data
The discovery of cross-reactivity is not an endpoint but a critical data point in a compound's overall assessment. The following decision-making framework can guide the interpretation of unexpected results.
Caption: Decision tree for investigating unexpected assay results.
Conclusion
This compound 3-oxide (Minoxidil) serves as an excellent case study in the complexities of drug action. While its primary role as a K-ATP channel opener is well-established, its broader biological profile reveals interactions with multiple signaling pathways, from growth factor expression to steroid metabolism. For the researcher, this multifaceted activity means that Minoxidil should be used with a clear understanding of its potential to influence systems beyond its primary target. Proper controls, counter-screens, and orthogonal validation are essential when using it as a chemical probe. For the drug developer, its profile highlights the importance of comprehensive selectivity screening to de-risk development programs and anticipate clinical side effects. By applying the rigorous comparative and experimental frameworks outlined in this guide, scientists can better navigate the challenges of compound cross-reactivity and generate more robust, reliable, and translatable data.
References
- StatPearls. (2023). Minoxidil. NCBI Bookshelf. [Link]
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- PubMed. (2004). Minoxidil: mechanisms of action on hair growth. [Link]
- Wikipedia. Minoxidil. [Link]
- Patsnap Synapse. (2024).
- MONPURE. (2023).
- New Beauty. (2024). 6 Minoxidil Alternatives That Actually Work: Hair Regrowth Solutions. [Link]
- Hims.
- Good Health by Hims. (2024).
- Wimpole Clinic. Minoxidil Alternatives: What Can I Take Instead of Minoxidil?[Link]
- PubMed. (2003). Selective ATP-sensitive potassium channel openers: fact or fiction. [Link]
- IndiaMART. 2,4-Diamino 6-piperidinopyrimidine 3-oxide. [Link]
- PMC. (2014). ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. [Link]
- Google Patents. (1990). Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- PubMed. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. [Link]
- Hims.
- ResearchGate. (2002). Allergic contact dermatitis from minoxidil: Study of the cross-reaction to minoxidil. [Link]
- Mayo Clinic. Minoxidil (oral route) - Side effects & dosage. [Link]
- PMC. (2022). Compliance to Topical Minoxidil and Reasons for Discontinuation among Patients with Androgenetic Alopecia. [Link]
- Journal of Analytical Toxicology. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. [Link]
- Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]
- PMC. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]
- PMC. (2013). Testing for Drug Hypersensitivity Syndromes. [Link]
- Journal of Analytical Toxicology. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]
- PubMed. (1996). ATP-sensitive K+ channel opener acts as a potent Cl- channel inhibitor in vascular smooth muscle cells. [Link]
- P&S Chemicals. Product information, 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. [Link]
- PMC. (2023).
- Drugs.com. Minoxidil Interactions Checker. [Link]
- Acta Dermato-Venereologica. (2023).
- Wikipedia.
- Dermatology & Laser Surgery Center. (2002).
Sources
- 1. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 2,4-diamino-6-piperidino-pyrimidine-3-oxide; 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine; Rogaine; Loniten; 2,6-Diamino-4-piperidinopyrimidine 1-Oxide; Alostil; Tricoxidil; Regaine; Minoximen; Theroxidil; Lonolox; 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide; 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide (6-(1-Piperidinyl)pyrimidine-2,4-diamine 3-oxide; 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide 6-(1-Piperidinyl)pyrimidine-2,4-diamine 3-oxide | Chemrio [chemrio.com]
- 4. Minoxidil - Wikipedia [en.wikipedia.org]
- 5. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
- 7. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Minoxidil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. Contact Dermatitis Caused by Topical Minoxidil: Allergy or Just Irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contact Dermatitis Caused by Topical Minoxidil: Allergy or Just Irritation | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 15. dermlasersurgery.com [dermlasersurgery.com]
- 16. 6 Minoxidil Alternatives That Actually Work: Hair Regrowth Solutions for Pattern Hair Loss and Thinning | New Beauty [new-beauty.com]
- 17. Minoxidil Alternatives: What Can I Take Instead of Minoxidil? [wimpoleclinic.com]
- 18. monpure.com [monpure.com]
- 19. Minoxidil Alternatives | hims [forhims.co.uk]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
Prepared by: A Senior Application Scientist
Introduction: From Accidental Discovery to a Pillar of Alopecia Treatment
2,4-Diamino-6-piperidinopyrimidine, a compound widely known as Minoxidil, holds a unique place in pharmacological history. Initially developed as an oral medication for severe hypertension due to its potent vasodilatory effects, an unexpected side effect emerged: hypertrichosis, or excessive hair growth.[1] This serendipitous observation pivoted its therapeutic trajectory, leading to its redevelopment as a topical treatment for androgenetic alopecia (pattern hair loss). Today, Minoxidil is one of the few treatments approved by the U.S. Food and Drug Administration (FDA) for this purpose and is a cornerstone of hair loss therapy worldwide.[2][3][4]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Minoxidil. We will dissect its molecular mechanisms, evaluate its performance in controlled laboratory settings on a cellular level, and contrast this with its clinically observed effects in living organisms. This dual-faceted analysis is crucial for researchers, clinicians, and drug development professionals seeking to understand the complete scientific narrative of Minoxidil and its standing among alternative therapies.
The Molecular Blueprint: Minoxidil's Mechanism of Action
Understanding Minoxidil's efficacy begins at the molecular level. Its mechanism is multifaceted, and while not entirely elucidated, research points to several key pathways.[5] The primary hypothesis centers on its biotransformation into an active metabolite, minoxidil sulfate.[6]
Key Actions of Minoxidil:
-
Potassium Channel Opening : Minoxidil sulfate is a potent opener of ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of blood vessels.[6][7] This action leads to hyperpolarization of the cell membrane, relaxing the vascular smooth muscle and causing vasodilation.[8][9] Theoretically, this widening of blood vessels around the hair follicle increases the delivery of blood, oxygen, and essential nutrients, which supports follicle health.[5][8][9]
-
Follicular Stimulation : Minoxidil appears to directly affect the hair growth cycle. In animal studies, it has been shown to shorten the telogen (resting) phase, forcing follicles to prematurely enter the anagen (growth) phase.[6][7] It may also prolong the anagen phase and increase the overall size of the hair follicle.[5][7]
-
Upregulation of Growth Factors : In vitro studies have shown that Minoxidil stimulates the production of key growth factors, such as Vascular Endothelial Growth Factor (VEGF), which is critical for angiogenesis (the formation of new blood vessels).[8][9] It may also potentiate the actions of other factors like Hepatocyte Growth Factor (HGF) and Insulin-like Growth Factor 1 (IGF-1).[8]
-
Prostaglandin Synthesis : Minoxidil stimulates the synthesis of Prostaglandin E2 (PGE2), which can promote hair growth.[8] This is achieved by activating cyclooxygenase-1 (COX-1).[8]
Caption: Proposed mechanism of action for Minoxidil.
Part 1: In Vitro Efficacy - Dissecting Cellular Responses
In vitro studies, which are performed on cells or tissues in a controlled laboratory environment, provide a granular view of a compound's biological effects. For Minoxidil, these studies typically involve culturing cells critical to hair follicle function, such as dermal papilla cells (DPCs) and keratinocytes.[7]
A number of in vitro effects have been described, including the stimulation of cell proliferation, inhibition of collagen synthesis, and the stimulation of growth factors and prostaglandins.[6][7] One study using an in vitro hair follicle growth model found that Minoxidil at a concentration of 200 ng/mL significantly stimulated hair follicle growth over five days.[10] Conversely, a much higher concentration (200 μg/mL) was found to inhibit growth, highlighting the importance of dose-response analysis.[10] More recent work with 3D organoid cultures has also demonstrated that Minoxidil can significantly increase the length of hair peg-like sprouts, further validating its growth-promoting effects at the tissue level.[11]
| Cell/Tissue Model | Minoxidil Concentration | Key Findings | Reference |
| Monocultures of Skin/Follicle Cells | Not specified | Stimulated cell proliferation, inhibited collagen synthesis, stimulated VEGF and prostaglandin synthesis. | [7] |
| Isolated Human Hair Follicles | 200 ng/mL | Significantly stimulated hair follicle growth over 5 days. | [10] |
| Isolated Human Hair Follicles | 200 µg/mL | Significantly inhibited hair follicle growth. | [10] |
| Adult Hair Follicle Organoids | 10 µM | Increased the length of hair peg-like sprouting and upregulated growth factor gene expression. | [11] |
| Adipose-Derived Stem Cells (ASCs) | Not specified | Increased migration, tube formation, and secretion of growth factors (CXCL1, PD-ECGF, PDGF-C). | [12][13] |
Experimental Protocol: MTT Assay for Cell Viability
To quantify the effect of Minoxidil on the viability and proliferation of hair follicle cells, the MTT assay is a standard and reliable colorimetric method. It measures the metabolic activity of cells, which is an indicator of their health. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[14]
Objective: To determine the effect of varying concentrations of Minoxidil on the viability of cultured Human Follicle Dermal Papilla Cells (HFDPC).
Methodology:
-
Cell Seeding: Seed HFDPC into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Minoxidil in the culture medium. Remove the old medium from the wells and add 100 µL of the Minoxidil-containing medium to the respective wells. Include a vehicle control (medium with solvent but no Minoxidil) and a no-cell background control.
-
Incubation: Incubate the plate for a defined period, typically 48 to 72 hours, at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control.
Caption: Standard workflow for an MTT cell viability assay.
Part 2: In Vivo Efficacy - Performance in Living Systems
While in vitro data are mechanistically insightful, in vivo studies in animal models and human clinical trials are the definitive test of a drug's real-world efficacy.
Animal Models
Animal models are indispensable for preclinical evaluation. Mice, particularly strains like C57BL/6 and C3H, are widely used in hair research because their hair cycle is well-characterized and can be synchronized.[16][17] Studies in these models consistently demonstrate that topical Minoxidil can induce and prolong the anagen phase of the hair cycle.[6] For example, one study validated a mouse hair growth model where 5% Minoxidil significantly increased hair regrowth over 25 days compared to an untreated control.[18] Another study using C57BL/6 mice found that a Minoxidil nanoparticle formulation produced hair growth earlier and more effectively than a conventional solution.[19]
It is critical, however, to acknowledge the limitations. Mouse and human hair follicles have distinct architectural and cellular features, and they respond differently to hormonal signals.[20][21] These differences can limit the direct translation of findings from mouse models to human alopecia.[20]
Human Clinical Trials
The ultimate validation of Minoxidil's efficacy comes from robust clinical trials in humans. These trials have consistently shown that topical Minoxidil is effective for treating androgenetic alopecia.
A landmark 48-week, double-blind, randomized trial involving 393 men compared 5% topical Minoxidil, 2% topical Minoxidil, and a placebo.[22] The results were definitive: the 5% solution was significantly superior to both the 2% solution and the placebo in increasing nonvellus hair counts.[22] The 5% group showed 45% more hair regrowth than the 2% group at the 48-week mark and also experienced an earlier response to the treatment.[22]
More recently, low-dose oral Minoxidil has gained traction as an effective treatment.[[“]][24] A meta-analysis of 27 studies involving 2,933 patients found that 35% experienced significant improvement and 47% showed moderate improvement in their alopecia symptoms with oral Minoxidil.[1]
| Model | Study Design | Minoxidil Formulation/Dose | Key Outcomes | Reference |
| Animal | ||||
| C57BL/6 Mice | Preclinical Study | 5% Minoxidil Nanoparticle Solution | Earlier onset of hair growth and higher Minoxidil content in the hair bulge compared to conventional solution. | [19] |
| C3H/HeJ Mice | Preclinical Study | Subcutaneous injection of Minoxidil-treated ASCs | Accelerated telogen-to-anagen transition and increased hair weight at day 14. | [12][13] |
| Human | ||||
| Men with AGA | 48-week, randomized, double-blind, placebo-controlled trial | 5% Topical Solution vs. 2% Topical Solution vs. Placebo | 5% solution was significantly superior to 2% and placebo in hair count. Response was also earlier with 5% solution. | [22] |
| Men with AGA | Open-label study | 5 mg Oral Minoxidil once daily | Significant increase in total hair count at 12 and 24 weeks, more pronounced at the vertex. | [24] |
| Men with AGA | Meta-analysis (27 studies) | Oral Minoxidil | 82% of patients showed some degree of symptom improvement (significant or moderate). | [1] |
Bridging the Gap: Correlating In Vitro and In Vivo Data
The translation from a petri dish to a patient is rarely straightforward. While in vitro studies demonstrate Minoxidil's ability to stimulate follicular cells, the in vivo environment is far more complex.[7] The uncertainty of applying results from cell monocultures to the intricate biology of a complete hair follicle is a significant challenge.[6][7]
A key factor is the drug's metabolism. The stimulatory effect of Minoxidil on hair growth is largely attributed to its sulfated metabolite, minoxidil sulfate.[6] This conversion is performed by the sulfotransferase enzyme SULT1A1, located in the outer root sheath of the hair follicle. The activity of this enzyme can vary significantly between individuals, which may explain why some patients respond better to Minoxidil than others. Standard in vitro cell cultures may not adequately replicate this critical metabolic step, potentially leading to an underestimation of the compound's potential efficacy. This highlights the value of more complex models, such as 3D organoid cultures or ex vivo follicle cultures, which better mimic the physiological environment.[11]
Comparative Landscape: Minoxidil vs. Alternatives
Minoxidil is a first-line treatment, but it exists within a broader therapeutic landscape. Understanding its performance relative to other options is essential for making informed research and clinical decisions.
| Treatment | Mechanism of Action | General Efficacy | FDA Status | Reference(s) |
| Minoxidil (Topical/Oral) | KATP channel opener, vasodilator, promotes anagen phase. | Clinically proven to slow hair loss and promote regrowth in a significant portion of users. | Approved | [3][22] |
| Finasteride/Dutasteride | 5-alpha reductase inhibitors; block the conversion of testosterone to dihydrotestosterone (DHT). | Highly effective, particularly for male pattern baldness, by addressing the hormonal cause. | Finasteride is Approved; Dutasteride is used off-label. | [25][26][27] |
| Low-Level Laser Therapy (LLLT) | Uses red light to stimulate cellular metabolism and blood flow in the scalp. | Shows modest improvements in hair density, often used adjunctively. | Cleared | [3][4][26] |
| Rosemary Oil | Natural alternative; may improve circulation and have anti-inflammatory properties. | Some studies show efficacy comparable to 2% Minoxidil for androgenetic alopecia. | Not Approved | [25][28] |
| Microneedling | Creates micro-injuries in the scalp to induce a healing response and stimulate growth factors. | Can enhance the absorption and efficacy of topical treatments like Minoxidil. | Not Approved | [25] |
Conclusion and Future Directions
The scientific evidence, spanning from molecular interactions to large-scale clinical trials, robustly supports the efficacy of this compound (Minoxidil) for the treatment of alopecia. Its in vitro effects on cellular proliferation and growth factor secretion provide a mechanistic foundation for the clinically observed in vivo outcomes of increased hair count and coverage.
However, the disconnect between in vitro and in vivo models, particularly concerning the metabolic activation to minoxidil sulfate, remains a key area for future research. The development of more sophisticated in vitro systems that incorporate metabolic pathways will be crucial for screening new hair growth compounds and better predicting their clinical success. Furthermore, investigating synergistic therapies, such as combining Minoxidil with microneedling or other agents that target different pathways, holds significant promise for enhancing therapeutic outcomes for the millions affected by hair loss.
References
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.
- Roche. (n.d.).
- Regaine. (n.d.). How Minoxidil Works. [Link]
- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. Semantic Scholar. [Link]
- Wikipedia. (n.d.). Minoxidil. [Link]
- Pașcalău, A. M., et al. (2017). Hair loss and regeneration performed on animal models. Clujul Medical, 90(3), 250–254. [Link]
- Olsen, E. A., et al. (2002). A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men.
- New Beauty. (2025, May 22).
- Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
- Patsnap Synapse. (2024, July 17).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
- MONPURE. (2023, February 25).
- Wimpole Clinic. (n.d.). Minoxidil Alternatives: What Can I Take Instead of Minoxidil?[Link]
- Hims. (n.d.).
- The George Washington University. (2023, December 4). Minoxidil may be in short supply.
- Paus, R., et al. (2001). Mouse models for human hair loss disorders.
- Consensus. (n.d.). Efficacy of oral minoxidil in male androgenetic alopecia. [Link]
- Sharma, A. N., et al. (2023). Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review. Cureus, 15(8), e43577. [Link]
- Uto, T., et al. (2022). Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice. Biological and Pharmaceutical Bulletin, 45(5), 629-635. [Link]
- Melior Discovery. (n.d.). Hair Growth Model, Alopecia Model. [Link]
- Wang, Z., et al. (2025, June 2). Efficacy and safety of oral minoxidil in the treatment of alopecia: a single-arm rate meta-analysis and systematic review. Frontiers in Pharmacology. [Link]
- Fernandes, I. R., et al. (2022). Emergent Power of Human Cellular vs Mouse Models in Translational Hair Research. Stem Cells, 40(8), 707-715. [Link]
- Penha, M. Á., Miot, H., & Ramos, P. M. (2024). Oral Minoxidil vs Topical Minoxidil for Male Androgenetic Alopecia: A Randomized Clinical Trial.
- Higgins, C. A., et al. (2013). Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles.
- Philpott, M. P., et al. (1990). Human hair growth in vitro. Journal of Cell Science, 97(3), 463-471. [Link]
- Blazejewska, P., et al. (2009). Hair Follicle Stem Cell Isolation and Expansion. Stem cells (Dayton, Ohio), 27(3), 642-652. [Link]
- ResearchGate. (n.d.).
- Park, J. H., et al. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. International journal of molecular sciences, 19(3), 690. [Link]
- Park, J. H., et al. (2018). Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells. MDPI. [Link]
- Lee, J., & Lee, S. (2024). Modelling Human Hair Follicles—Lessons from Animal Models and Beyond. International Journal of Molecular Sciences, 25(9), 4811. [Link]
- Lee, S. H., et al. (2023). In vitro hair follicle growth model for drug testing. Scientific reports, 13(1), 4851. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 7). Effects of TNF-α and minoxidil on human hair growth in vitro. [Link]
- Ysebaert, Y., & DeKoter, R. P. (2021). Isolating Hair Follicle Stem Cells and Epidermal Keratinocytes from Dorsal Mouse Skin. Journal of visualized experiments : JoVE, (169). [Link]
- Springer Nature Experiments. (n.d.). Hair Follicle Culture. [Link]
- British Journal of Dermatology. (n.d.).
- Hairatin. (n.d.). Hair Growth Products Approved by the FDA: A Guide to Regain Your Mane. [Link]
- Theradome. (n.d.).
- Cosmetics & Toiletries. (2026, January 2). FDA in Action: PFAS Data Gaps, MoCRA Recall Guidance, Warning Letters/Recalls and New Hair Growth Pill Reaches Phase III Trials. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Wnt/β-Catenin Signaling Pathway Targeting Androgenetic Alopecia: How Far Can We Go Beyond Minoxidil and Finasteride?[Link]
- Hims. (2025, May 29). FDA-Approved Hair Growth Products. [Link]
- HMP Global Events. (2025, December 18).
Sources
- 1. Frontiers | Efficacy and safety of oral minoxidil in the treatment of alopecia: a single-arm rate meta-analysis and systematic review [frontiersin.org]
- 2. Hair Growth Products Approved by the FDA: A Guide to Regain Your Mane - Ace Man Weave Units [acemanweaveunits.com]
- 3. theradome.com [theradome.com]
- 4. hmpglobalevents.com [hmpglobalevents.com]
- 5. regaine.co.uk [regaine.co.uk]
- 6. Minoxidil: mechanisms of action on hair growth | Semantic Scholar [semanticscholar.org]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minoxidil - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Minoxidil? [synapse.patsnap.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. In vitro hair follicle growth model for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells | MDPI [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. Hair loss and regeneration performed on animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models for human hair loss disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. mdpi.com [mdpi.com]
- 22. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 6 Minoxidil Alternatives That Actually Work: Hair Regrowth Solutions for Pattern Hair Loss and Thinning | New Beauty [new-beauty.com]
- 26. Minoxidil Alternatives: What Can I Take Instead of Minoxidil? [wimpoleclinic.com]
- 27. hims.com [hims.com]
- 28. monpure.com [monpure.com]
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 2,4-Diamino-6-piperidinopyrimidine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic the purine core and interact with a multitude of biological targets. The introduction of a piperidine moiety at the 6-position imbues this scaffold with a unique combination of structural rigidity and conformational flexibility, creating a fertile ground for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,4-diamino-6-piperidinopyrimidine analogues, offering a comparative look at their performance as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors, supported by experimental data and protocols.
The this compound Core: A Privileged Scaffold
The core structure, characterized by a pyrimidine ring with amino groups at the 2 and 4 positions and a piperidine ring at the 6-position, serves as a versatile template for drug design. The amino groups are crucial for forming key hydrogen bond interactions with the hinge region of kinases or the active site of enzymes like DHFR. The piperidine ring, while contributing to the overall lipophilicity and solubility, also provides a vector for introducing further substituents to explore and optimize target engagement, selectivity, and pharmacokinetic properties. A notable example of a drug featuring this core is Minoxidil, a well-known antihypertensive agent also used to treat hair loss, which underscores the therapeutic potential of this chemical class.[1][2]
Comparative Analysis of Biological Activity
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on both the pyrimidine and piperidine rings. Below, we compare the SAR of these analogues in the context of two major therapeutic target classes: protein kinases and dihydrofolate reductase.
As Kinase Inhibitors: Targeting the ATP-Binding Site
Numerous 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3] The this compound scaffold has proven to be a potent core for developing inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4]
Key SAR Insights for Kinase Inhibition:
-
Substitutions on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Acylation or sulfonylation of this nitrogen can significantly enhance potency. For instance, the addition of a methanesulfonyl group to the piperidin-4-ylamino moiety at the C2-position of a 2,4-diaminopyrimidine core has been shown to be critical for potent CDK inhibitory activity.[4]
-
Linkage to the Pyrimidine Core: The nature of the linkage between the piperidine ring and the pyrimidine core influences activity. While a direct C-N bond at the 6-position is common, variations at other positions, such as an amino linkage at the C2-position, have also yielded potent inhibitors.[4]
-
Decorations on the Pyrimidine Ring: Introduction of bulky and hydrophobic groups at the 5-position of the pyrimidine ring can enhance binding to the ATP pocket. For example, a 2,3-difluoro-6-methoxyphenyl methanone group at the C5-position, in combination with a substituted piperidine at the C2-amino position, resulted in a highly potent CDK inhibitor.[4]
Table 1: Comparison of 2,4-Diamino-pyrimidine Analogues as Kinase Inhibitors
| Compound ID | Core Structure Modification | Substituent on Piperidine | Target Kinase | IC50/Ki (nM) | Reference |
| R547 | Piperidin-4-ylamino at C2 | 1-Methanesulfonyl | CDK1, CDK2, CDK4 | 1, 3, 1 | [4] |
| ZNL-05-044 | 2,4-diaminothiazole scaffold | Varied aryl groups | CDK11 | Potent inhibition | [5] |
| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | Part of macrocycle | HPK1 | 1.0 | [6] |
As Dihydrofolate Reductase (DHFR) Inhibitors: A Battle Against Microbial Resistance
DHFR is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer agents. The 2,4-diaminopyrimidine scaffold is a classic feature of DHFR inhibitors like trimethoprim.[7]
Key SAR Insights for DHFR Inhibition:
-
Lipophilicity and Substituents on the Piperidine Ring: The overall lipophilicity of the molecule plays a significant role in its activity against microbial DHFR. Modifications to the piperidine ring that increase lipophilicity can enhance cell permeability and target engagement.
-
Bridging Elements: The nature of the bridge connecting a side-chain aryl ring to the core can impact potency and selectivity. For instance, in related 2,4-diaminopyrido[3,2-d]pyrimidines, sulfur-bridged compounds were found to be more potent than their sulfone-bridged counterparts.[8]
-
N-Alkylation: N-methylation of a linking nitrogen atom has been shown to dramatically increase potency against DHFR from pathogenic organisms.[8]
Table 2: Comparison of 2,4-Diamino-pyrimidine Analogues as DHFR Inhibitors
| Compound ID | Core Structure | Substituent at C6 | Target DHFR | IC50 (µM) | Selectivity | Reference |
| Compound 21 | 2,4-diaminopyrido[3,2-d]pyrimidine | N-methyl-3',4'-dimethoxyanilino | P. carinii | 0.0023 | Non-selective | [8] |
| Trimethoprim | 2,4-diamino-5-benzylpyrimidine | 3,4,5-trimethoxybenzyl | Bacterial | Potent | Selective | [7] |
| Compound 8 | 2,4-diaminopyrimidine | Varied | M. avium & M. abscessus | Potent | - | [9] |
Experimental Design and Protocols
The evaluation of this compound analogues involves a series of well-defined experimental procedures to determine their biological activity and mechanism of action.
Synthesis of this compound Analogues
A common synthetic route to this scaffold involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the 6-position of a 2,4-diaminopyrimidine precursor with piperidine or a substituted piperidine.[10][11][12]
General Synthetic Protocol:
-
Preparation of 6-chloro-2,4-diaminopyrimidine: This precursor can be synthesized from commercially available starting materials such as 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride.[11][12]
-
Nucleophilic Substitution: The 6-chloro-2,4-diaminopyrimidine is then reacted with the desired piperidine analogue. The reaction is typically carried out in a suitable solvent, such as ethanol or isopropanol, and may require heating.[11][12]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: General synthesis workflow for this compound analogues.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.[13][14]
Step-by-Step Protocol (Luminescence-Based):
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound or DMSO as a control.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luciferase/luciferin-based reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Proliferation Assay
To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, a cell proliferation assay is performed. The MTT or MTS assay is a widely used colorimetric method.[3][15][16]
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[15][16]
Caption: Workflow for an MTT-based cell proliferation assay.
Conclusion and Future Directions
The this compound scaffold remains a highly attractive starting point for the development of novel therapeutics. The structure-activity relationships discussed herein highlight the critical role of targeted modifications to achieve high potency and selectivity. For kinase inhibitors, fine-tuning the substituents on the piperidine ring and the 5-position of the pyrimidine core is essential for optimizing interactions within the ATP-binding pocket. In the realm of DHFR inhibitors, modulating lipophilicity and exploring different linker strategies are key to enhancing activity against pathogenic enzymes.
Future research in this area will likely focus on the application of structure-based drug design to guide the synthesis of next-generation analogues with improved pharmacokinetic profiles and reduced off-target effects. The continued exploration of diverse substituents on the piperidine moiety and the pyrimidine core will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of diseases.
References
- Bioassays for anticancer activities. Methods Mol Biol. 2011;731:259-277. doi:10.1007/978-1-61779-080-5_23.
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). 2018;10(9):333. Published 2018 Sep 22. doi:10.3390/cancers10090333.
- Assess Drug Impact on Cell Proliferation. Creative Diagnostics.
- Assay Development for Protein Kinase Enzymes. Methods Mol Biol. 2012;795:1-16. doi:10.1007/978-1-61779-338-7_1.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
- Cell Proliferation Assays. Creative Biolabs.
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorg Med Chem. 2025;128:118265. doi:10.1016/j.bmc.2025.118265.
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. EP 0295218 A1.
- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. European Patent Office. EP 0295218 B1.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024.
- In vitro kinase assay. protocols.io. Published September 23, 2023.
- Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Google Patents. EP0304648B1.
- 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. J Med Chem. 1998;41(25):4925-4934. doi:10.1021/jm980206z.
- Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. Justia Patents.
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2006;49(22):6465-6468. doi:10.1021/jm0606138.
- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. J Med Chem. 2024;67(21):19143-19164. doi:10.1021/acs.jmedchem.4c01594.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019;24(6):1140. Published 2019 Mar 22. doi:10.3390/molecules24061140.
- 6 Natural Alternatives to Minoxidil That Work. MONPURE. Published February 25, 2023.
- Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules. 2021;26(11):3333. Published 2021 Jun 2. doi:10.3390/molecules26113333.
- Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. J Med Chem. 2005;48(1):164-173. doi:10.1021/jm049610f.
- This compound. PubChem.
- Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. Eur J Med Chem. 2022;238:114433. doi:10.1016/j.ejmech.2022.114433.
- Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle. J Dermatol Sci. 2006;43(2):136-139. doi:10.1016/j.jdermsci.2006.03.006.
- An Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on Rosemary Oil. Cureus. 2024;16(11):e61783. Published 2024 Nov 5. doi:10.7759/cureus.61783.
Sources
- 1. monpure.com [monpure.com]
- 2. An Overview of Commonly Used Natural Alternatives for the Treatment of Androgenetic Alopecia, with Special Emphasis on Rosemary Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. data.epo.org [data.epo.org]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
A Researcher's Guide to Experimental Reproducibility with 2,4-Diamino-6-piperidinopyrimidine and its Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides an in-depth comparison of the potassium channel opener 2,4-Diamino-6-piperidinopyrimidine, widely known as Minoxidil, with its alternatives, Pinacidil and Diazoxide. We will delve into the nuances of experimental design, focusing on the factors that influence reproducibility and offering protocols to ensure the robustness of your findings.
As a Senior Application Scientist, my experience has shown that understanding the underlying mechanisms of a compound and the potential sources of experimental variability is paramount. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering you to conduct reproducible and reliable experiments.
The Central Role of Potassium Channels in Vasodilation
This compound (Minoxidil), Pinacidil, and Diazoxide all belong to a class of drugs known as potassium channel openers. Their primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[1][2][3] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[1][2][3]
While sharing a common overarching mechanism, the nuances of their interaction with K-ATP channel subtypes and other cellular pathways can lead to differences in potency and experimental outcomes.
Understanding and Mitigating Variability in Minoxidil Experiments: The Sulfotransferase Factor
A critical factor governing the reproducibility of experiments with Minoxidil is its bioactivation. Minoxidil is a prodrug that must be converted to its active metabolite, Minoxidil sulfate, by the sulfotransferase enzyme SULT1A1.[4][5][6] The activity of this enzyme can vary significantly among individuals and tissues, leading to a wide range of responses to Minoxidil treatment.[4][5][6] This variability is a key challenge to experimental reproducibility.
Diagram: Minoxidil's Activation Pathway and its Impact on Reproducibility
Caption: The conversion of Minoxidil to its active form is a critical and variable step.
To enhance the reproducibility of Minoxidil experiments, it is highly recommended to either use the active metabolite, Minoxidil sulfate, directly or to characterize the SULT1A1 activity in the experimental system.
Comparative Experimental Protocols
To objectively compare the performance of Minoxidil, Pinacidil, and Diazoxide, a standardized ex vivo vasodilation assay using isolated rat aortic rings is a robust and widely accepted method.[7][8][9][10][11]
Workflow: Ex Vivo Vasodilation Assay
Caption: A standardized workflow for assessing vasodilation.
Detailed Protocol: Vasorelaxant Effect on Isolated Rat Aortic Rings
This protocol is designed to be adaptable for all three compounds, allowing for direct comparison.
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine (for pre-contraction)
-
This compound (Minoxidil)
-
Pinacidil
-
Diazoxide
-
Isolated tissue bath system with isometric force transducers
2. Aortic Ring Preparation:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
3. Experimental Setup:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulatively add the test compound (Minoxidil, Pinacidil, or Diazoxide) in increasing concentrations (e.g., 10^-9 to 10^-4 M).
-
Record the relaxation response until a maximal effect is achieved.
5. Data Analysis:
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Construct concentration-response curves and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) for each compound.
Quantitative Performance Comparison
The following table summarizes the reported potency of Minoxidil, Pinacidil, and Diazoxide in vasodilation assays. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | EC50 (Vasodilation) | Primary Target | Notes |
| This compound (Minoxidil) | ~100 µM (as Minoxidil)[12] | K-ATP channels (requires conversion to Minoxidil sulfate) | Potency is highly dependent on SULT1A1 activity. |
| Pinacidil | ~0.3 µM[12] | K-ATP channels | A direct-acting potassium channel opener. |
| Diazoxide | Variable, effective in µM to mM range | K-ATP channels | Also has other cellular effects. |
Note: The EC50 for Minoxidil can be significantly lower when using the active metabolite, Minoxidil sulfate.
Troubleshooting and Ensuring Reproducibility
Beyond the specific considerations for Minoxidil's bioactivation, several general factors can influence the reproducibility of vasodilation assays.
-
Tissue Viability: Ensure proper dissection and handling of the aortic tissue to maintain its physiological responsiveness.
-
Buffer Composition and pH: Strict control over the composition and pH of the physiological salt solution is crucial for consistent results.
-
Temperature Control: Maintain a constant temperature of 37°C in the tissue bath, as temperature fluctuations can affect enzyme kinetics and smooth muscle contractility.
-
Oxygenation: Continuous and consistent oxygenation of the buffer is essential for tissue health.
-
Drug Preparation and Dilution: Prepare fresh drug solutions for each experiment and perform accurate serial dilutions.
For Minoxidil specifically, consider the following to improve reproducibility:
-
Use Minoxidil Sulfate: Whenever possible, use the active metabolite to bypass the variability associated with SULT1A1.
-
Characterize SULT1A1 Activity: If using Minoxidil, perform a sulfotransferase activity assay on your tissue or cell line to correlate enzyme activity with the observed response.[1][4][13][14]
Protocol: In Vitro Sulfotransferase (SULT1A1) Activity Assay
This assay can be used to determine the SULT1A1 activity in tissue homogenates or cell lysates.
1. Materials and Reagents:
-
Tissue homogenate or cell lysate
-
Minoxidil
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate donor
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for quantification of Minoxidil sulfate
2. Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, tissue homogenate/cell lysate, and Minoxidil.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding PAPS.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for the formation of Minoxidil sulfate using a validated HPLC method.
3. Data Analysis:
-
Calculate the rate of Minoxidil sulfate formation.
-
Express the SULT1A1 activity as pmol of Minoxidil sulfate formed per minute per mg of protein.
Comparative Overview of Alternatives
Pinacidil
Pinacidil is a potent, direct-acting potassium channel opener.[2][12] Unlike Minoxidil, it does not require metabolic activation, which can contribute to more consistent and reproducible experimental results. Studies have shown Pinacidil to be significantly more potent than Minoxidil in in vitro vasodilation assays.[12]
Diazoxide
Diazoxide is another potassium channel opener that induces vasodilation.[1][2][3] However, its effects can be more complex, and it may have actions independent of K-ATP channel opening at higher concentrations.[15] When comparing Diazoxide, it is important to consider its broader pharmacological profile.
Conclusion and Recommendations
For researchers investigating the effects of this compound (Minoxidil), understanding and addressing the variability in its bioactivation is crucial for achieving reproducible results. The use of its active metabolite, Minoxidil sulfate, or the characterization of SULT1A1 activity in the experimental system are strongly recommended.
When selecting a potassium channel opener for vasodilation studies, the choice between Minoxidil, Pinacidil, and Diazoxide will depend on the specific research question.
-
For studying the fundamental mechanisms of K-ATP channel-mediated vasodilation with high reproducibility, Pinacidil is an excellent choice due to its direct action and high potency.
-
For investigating processes involving enzymatic activation or for studies where inter-individual variability is a factor of interest, Minoxidil provides a relevant model.
-
Diazoxide is useful for exploring the effects of a potassium channel opener with a more complex pharmacological profile.
By implementing the standardized protocols and considering the sources of variability outlined in this guide, researchers can enhance the reproducibility and reliability of their experiments, contributing to a more robust and progressive scientific landscape.
References
- Goren, A., et al. (2014). Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia.
- Pediatric Oncall. (n.d.). Diazoxide. Drug Index. [Link]
- Cohen, M. L. (1988). Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation. Journal of Cardiovascular Pharmacology, 12 Suppl 2, S5-9. [Link]
- Patsnap Synapse. (2024, June 14).
- SelfHacked. (2024, July 16).
- Google Patents. (n.d.).
- Maj, J., & Szymańska, A. (2018). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia. Postepy Dermatologii I Alergologii, 35(4), 404–408. [Link]
- Baker, M., et al. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100805. [Link]
- Bio-Protocol. (2015). Rat aortic ring model to assay angiogenesis ex vivo. [Link]
- Frontiers. (2022). Human Sulfotransferase Assays With PAPS Production in situ. [Link]
- emka TECHNOLOGIES. (n.d.).
- Wilson, C., et al. (1990). The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with cromakalim. British Journal of Pharmacology, 101(1), 191–198. [Link]
- Baker, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100805. [Link]
- Creative Bioarray. (n.d.).
- Pi, N., & Leary, J. A. (2007). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 389(5), 1405–1413. [Link]
- Freie Universität Berlin. (2023).
- Kocic, I., et al. (2006). Potassium channel opener pinacidil induces relaxation of the isolated human radial artery. Journal of Pharmacological Sciences, 102(3), 329-332. [Link]
- Lebrun, P., et al. (1990). Effects of putative activators of K+ channels in mouse pancreatic beta-cells. British Journal of Pharmacology, 101(1), 183–190. [Link]
- Lambert, J., et al. (2021). The reproducibility of protocols used to mediate a current-induced vasodilation in the human cutaneous microcirculation. PLoS One, 16(11), e0259521. [Link]
- REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. [Link]
- Jaeger, P., et al. (1983). [Comparison of oral diazoxide and minoxidil in refractory hypertension]. Schweizerische Medizinische Wochenschrift, 113(48), 1838–1842. [Link]
- Itoh, H., & Suzuki, H. (1991). Mechanisms of pinacidil-induced vasodilatation. Journal of Hypertension, 9(6), 531–537. [Link]
- Frontiers. (2021). Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System. [Link]
- Jackson, W. F. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52334. [Link]
- REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. [Link]
- Patsnap Synapse. (2024, July 17).
- ResearchGate. (n.d.). Mechanism of action of diazoxide. [Link]
- scireq. (n.d.).
- REPROCELL. (n.d.).
- Asgari, S., et al. (2013). Synthesis and Vasorelaxant Effect of 9-aryl-1,8-acridinediones asPotassium Channel Openers in Isolated Rat Aorta. Iranian Journal of Pharmaceutical Research, 12(3), 441–448. [Link]
- Wilson, C., et al. (1990). The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with cromakalim. British Journal of Pharmacology, 101(1), 191–198. [Link]
- Bray, K. M., & Quast, U. (1992). A specific binding site for K+ channel openers in rat aorta. European Journal of Pharmacology, 224(1), 93–94. [Link]
- Köhler, R., & Ruth, P. (2009). Endothelial Ca2+-activated K+ channels in normal and impaired EDHF–dilator responses – relevance to cardiovascular pathologies and drug discovery. British Journal of Pharmacology, 156(6), 895–911. [Link]
- ResearchGate. (2021).
- National Institutes of Health. (2021). Efficient Ex Vivo Screening of Agents Targeting Thrombospondin1-Induced Vascular Dysfunction Using a Digital Multiwire Myograph System. [Link]
- ResearchGate. (n.d.). Use of the mouse aortic ring assay to study angiogenesis. [Link]
- ResearchGate. (n.d.). Depolarization of aortic segments at different preloads. EC50 (A) and... [Link]
- ADInstruments. (n.d.).
- MDPI. (2022).
- Powell, W. J., et al. (1968). Action of diazoxide on skeletal muscle vascular resistance.
- YouTube. (2023, August 5). Aortic Ring Assay. [Link]
Sources
- 1. Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia | Semantic Scholar [semanticscholar.org]
- 2. Pinacidil induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 4. Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? [perfecthairhealth.com]
- 6. US10633688B2 - Systems and methods for predicting response to minoxidil for the treatment of androgenetic alopecia - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.lih.lu [researchportal.lih.lu]
- 9. Vascular reactivity studies using isolated tissue baths [emkatech.com]
- 10. reprocell.com [reprocell.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pinacidil-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. termedia.pl [termedia.pl]
- 15. The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with cromakalim - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Target of 2,4-Diamino-6-piperidinopyrimidine: A Comparative Guide
In the landscape of pharmacological research, the precise identification of a compound's molecular target is paramount to understanding its mechanism of action and therapeutic potential. This guide provides an in-depth analysis to confirm the molecular target of 2,4-Diamino-6-piperidinopyrimidine, a molecule also known as Desoxyminoxidil. Through a systematic comparison with its well-characterized analogue, Minoxidil, and other relevant pharmacological agents, we will dissect its activity on key biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a framework for target validation and comparative analysis supported by experimental methodologies.
Introduction to this compound (Desoxyminoxidil)
This compound is a close structural analogue of Minoxidil, a widely recognized drug used for the treatment of hypertension and androgenetic alopecia.[1] The key structural difference is the absence of the N-oxide group in Desoxyminoxidil. While Minoxidil's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels, the precise molecular interactions and potential alternative targets of its des-oxide analogue warrant a thorough investigation.[2] This guide will explore the evidence for its primary molecular target and compare its performance against established compounds.
The Central Hypothesis: A Tale of Three Potential Targets
Based on its structural similarity to Minoxidil and preliminary research on related compounds, three primary molecular targets are hypothesized for this compound:
-
ATP-sensitive Potassium (KATP) Channels: As an analogue of the known KATP channel opener Minoxidil, it is plausible that Desoxyminoxidil retains activity at this target.
-
Lysyl Hydroxylase: Minoxidil has been reported to inhibit lysyl hydroxylase, an enzyme involved in collagen biosynthesis.[3][4] Investigating this activity in Desoxyminoxidil is crucial.
-
Nitric Oxide Synthase (NOS): The nitric oxide signaling pathway is implicated in the mechanism of some vasodilators. The potential for 2,4-diaminopyrimidine derivatives to modulate nitric oxide production is an important area of exploration.[3]
Experimental Workflows for Target Validation
To rigorously confirm the molecular target(s) of this compound, a multi-faceted experimental approach is necessary. The following workflows provide a comprehensive strategy for target identification and validation.
Workflow 1: Assessing ATP-Sensitive Potassium (KATP) Channel Activity
The primary hypothesis for this compound's mechanism of action is its interaction with KATP channels. This can be investigated through electrophysiological and ion flux assays.
Experimental Protocol: Rubidium (⁸⁶Rb⁺) Efflux Assay for KATP Channel Activity
This assay provides a functional measure of KATP channel opening by quantifying the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing KATP channels (e.g., vascular smooth muscle cells or a stable cell line overexpressing Kir6.x/SURx subunits) in 24-well plates.
-
⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl (1 µCi/mL) for 4 hours to allow for cellular uptake.
-
Washing: Gently wash the cells three times with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.
-
Compound Treatment: Add the test compounds (this compound, Minoxidil, Pinacidil, Diazoxide) at various concentrations to the wells. Include a positive control (e.g., a high potassium solution to depolarize the cells and open voltage-gated potassium channels) and a negative control (vehicle).
-
Efflux Period: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Supernatant Collection: Collect the supernatant from each well, which contains the effused ⁸⁶Rb⁺.
-
Cell Lysis: Lyse the remaining cells in each well with a lysis buffer.
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Plot the concentration-response curves and determine the EC50 values.
dot graph TD{ subgraph Workflow for KATP Channel Activity Assay A[Cell Culture with KATP Channels] --> B{⁸⁶Rb⁺ Loading}; B --> C{Washing}; C --> D{Compound Treatment}; D --> E{Efflux Period}; E --> F{Supernatant Collection}; E --> G{Cell Lysis}; F --> H[Scintillation Counting]; G --> H; H --> I[Data Analysis & EC50 Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px }
Caption: Workflow for assessing KATP channel activity using the ⁸⁶Rb⁺ efflux assay.
Workflow 2: Investigating Lysyl Hydroxylase Inhibition
To explore the secondary hypothesis of lysyl hydroxylase inhibition, a direct enzymatic assay is required.
Experimental Protocol: In Vitro Lysyl Hydroxylase Inhibition Assay
This assay measures the activity of purified lysyl hydroxylase in the presence of the test compound.
Methodology:
-
Enzyme and Substrate Preparation: Purify recombinant human lysyl hydroxylase. Prepare a synthetic peptide substrate for the enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing FeSO₄, 2-oxoglutarate, ascorbic acid, and catalase.
-
Compound Incubation: In a microplate, add the purified lysyl hydroxylase, the peptide substrate, and varying concentrations of the test compounds (this compound, Minoxidil).
-
Reaction Initiation: Initiate the reaction by adding the reaction buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., HCl).
-
Detection: The product of the enzymatic reaction (hydroxylysine) can be quantified using a colorimetric or fluorometric method, or by HPLC. A common method involves the detection of succinate, a co-product of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values by plotting the concentration-response curves.
dot graph TD{ subgraph Workflow for Lysyl Hydroxylase Inhibition Assay A[Prepare Enzyme and Substrate] --> B{Prepare Reaction Mixture}; B --> C{Compound Incubation}; C --> D{Reaction Initiation}; D --> E{Incubation at 37°C}; E --> F{Reaction Termination}; F --> G{Product Detection}; G --> H[Data Analysis & IC50 Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px }
Caption: Workflow for the in vitro lysyl hydroxylase inhibition assay.
Workflow 3: Measuring Nitric Oxide Synthase (NOS) Activity
The effect on nitric oxide production can be assessed by measuring the activity of nitric oxide synthase (NOS) in cell lysates.
Experimental Protocol: Griess Assay for Nitric Oxide Synthase Activity
This colorimetric assay quantifies nitrite, a stable and quantifiable end-product of nitric oxide.
Methodology:
-
Cell Culture and Lysis: Culture cells known to express NOS (e.g., endothelial cells or macrophages) and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
NOS Reaction: In a microplate, add the cell lysate, L-arginine (the substrate for NOS), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin).
-
Compound Treatment: Add varying concentrations of the test compounds (this compound, Minoxidil) and a known NOS inhibitor (e.g., L-NAME) as a positive control.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for nitric oxide production.
-
Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Color Development: Allow the color to develop for 15-30 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample and determine the percentage of inhibition. Calculate IC50 values.[5][6]
dot graph TD{ subgraph Workflow for Nitric Oxide Synthase Activity Assay A[Cell Culture and Lysis] --> B{Protein Quantification}; B --> C{NOS Reaction Setup}; C --> D{Compound Treatment}; D --> E{Incubation at 37°C}; E --> F{Griess Reagent Addition}; F --> G{Color Development}; G --> H{Absorbance Measurement}; H --> I[Data Analysis & IC50 Determination]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style H fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px }
Caption: Workflow for the Griess assay to measure nitric oxide synthase activity.
Comparative Analysis of Molecular Targets
To provide a clear comparison, the following tables summarize the expected activities and available data for this compound and its comparators.
Table 1: Comparison of Activity at the Primary Target - ATP-Sensitive Potassium (KATP) Channels
| Compound | Chemical Class | Mechanism of Action | Reported EC50/Potency |
| This compound | Diaminopyrimidine | Putative KATP Channel Opener | Data not readily available |
| Minoxidil | Diaminopyrimidine N-oxide | KATP Channel Opener | EC50 varies by tissue and channel subtype (µM range)[7] |
| Pinacidil | Cyanoguanidine | KATP Channel Opener | Potent vasodilator, acts on smooth muscle KATP channels[8] |
| Diazoxide | Benzothiadiazine | KATP Channel Opener | Activates pancreatic and vascular KATP channels[9] |
Table 2: Comparison of Activity at Secondary Targets
| Compound | Lysyl Hydroxylase Inhibition (IC50) | Nitric Oxide Synthase Inhibition (IC50) |
| This compound | Activity suggested, quantitative data needed | Suppression of NO suggested, mechanism and IC50 unknown |
| Minoxidil | Reported to inhibit lysyl hydroxylase[10] | May act as a nitric oxide agonist[1] |
| Comparator C (e.g., a known LH inhibitor) | Known IC50 value | Not applicable |
| Comparator D (e.g., L-NAME) | Not applicable | Potent NOS inhibitor |
Discussion and Interpretation of Expected Results
-
If Desoxyminoxidil shows potent activity in the ⁸⁶Rb⁺ efflux assay , comparable to or slightly less potent than Minoxidil, it would strongly support the hypothesis that it is a KATP channel opener. The lack of the N-oxide may influence its potency or subtype selectivity.
-
If Desoxyminoxidil demonstrates significant inhibition of lysyl hydroxylase , this would confirm a secondary target and suggest potential applications in conditions characterized by excessive collagen deposition. A head-to-head comparison with Minoxidil would be crucial to understand the structure-activity relationship.
-
If Desoxyminoxidil inhibits NOS activity in the Griess assay , it would point towards a distinct mechanism of action compared to Minoxidil, which is suggested to be a nitric oxide agonist. This would be a significant finding, differentiating the pharmacological profiles of these two analogues.
It is also possible that this compound exhibits a polypharmacological profile, acting on multiple targets. The comparative data will be essential to delineate the primary mechanism and any significant off-target effects.
Conclusion
Confirming the molecular target of this compound requires a rigorous and multi-pronged experimental approach. By systematically evaluating its activity on hypothesized targets—ATP-sensitive potassium channels, lysyl hydroxylase, and nitric oxide synthase—and comparing its performance to well-characterized molecules like Minoxidil, Pinacidil, and Diazoxide, a clear understanding of its pharmacological profile can be achieved. The detailed experimental workflows provided in this guide offer a robust framework for researchers to undertake this investigation, ultimately contributing to a deeper understanding of this compound's therapeutic potential.
References
- Diazoxide. (2024, June 14). In Patsnap Synapse.
- What is the mechanism of Diazoxide? (2024, July 17). In Patsnap Synapse.
- Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329.
- HiMedia Laboratories. (n.d.). EZAssayTM Nitric Oxide Estimation Kit.
- Karaca, N., & Akpolat, N. D. (2019). A Comparative Study between Topical 5% Minoxidil and Topical “Redensyl, Capixyl, and Procapil” Combination in Men with Androgenetic Alopecia. Hilaris Publisher, 10(3), 1-5.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- Minoxidil. (2023, March 2). In SciSpace.
- Minoxidil. (n.d.). In Wikipedia.
- Murad, S., Walker, L. C., Tajima, S., & Pinnell, S. R. (1994). Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts. Archives of Biochemistry and Biophysics, 308(1), 42-47.
- Pinacidil. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY.
- Pinacidil. (n.d.). In Wikipedia.
- Sanders, D. A., et al. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. The FASEB Journal, 22(7), 2467-2476.
- Shao, S., et al. (2018). Lysyl Hydroxylase Inhibition by Minoxidil Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β1/Smad3 Signaling Pathway. Medical Science Monitor, 24, 8437-8447.
- Shorter, K., et al. (2008). Human hair follicles contain two forms of ATP-sensitive potassium channels, only one of which is sensitive to minoxidil. The FASEB Journal, 22(7), 2467-2476.
- Sung, J. H., & Lee, S. (2016). Assays for Nitric Oxide Expression. In Mast Cells (pp. 247-255). Humana Press, New York, NY.
- Wickenden, A. D., et al. (1991). Comparison of the effects of the K(+)-channel openers cromakalim and minoxidil sulphate on vascular smooth muscle. British Journal of Pharmacology, 103(2), 1475–1481.
- Zhang, X., et al. (2018). Lysyl Hydroxylase Inhibition by Minoxidil Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β₁/Smad3 Signaling Pathway. Medical Science Monitor, 24, 8437-8447.
- Buhimschi, I. A., & Garfield, R. E. (2000). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. In Methods in Molecular Biology (Vol. 159, pp. 69-79). Humana Press.
- de Tullio, P., et al. (2006). Three-dimensional quantitative structure-activity relationships of ATP-sensitive potassium (KATP) channel openers belonging to the 3-alkylamino-4H-1,2,4-benzo- and 3-alkylamino-4H-1,2,4-pyridothiadiazine 1,1-dioxide families. Journal of Medicinal Chemistry, 49(23), 6779-6788.
- Murad, S., Walker, L. C., Tajima, S., & Pinnell, S. R. (1994). Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts. Archives of Biochemistry and Biophysics, 308(1), 42-47.
- Sung, Y. K., et al. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International Journal of Immunopharmacology, 16(2), 101-108.
- Palamakumbura, A. H., & Trackman, P. C. (2001). A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples. Analytical Biochemistry, 297(2), 164-169.
- Shyng, S. L., & Nichols, C. G. (1998). Regulation of KATP Channel Activity by Diazoxide and MgADP: Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor. The Journal of General Physiology, 111(5), 643-654.
- Buhl, A. E. (1991). Potassium channel conductance as a control mechanism in hair follicles.
- Chen, Y., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 9, 843784.
- Miceli, F., & Taglialatela, M. (2020). Chemical modulation of Kv7 potassium channels. MedChemComm, 11(11), 1806-1836.
- Talwar, S., et al. (2004). In vivo electrophysiological effects of a selective slow delayed-rectifier potassium channel blocker in anesthetized dogs: potential insights into class III actions. Cardiovascular Research, 62(1), 123-132.
Sources
- 1. Minoxidil - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. storkapp.me [storkapp.me]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. himedialabs.com [himedialabs.com]
- 7. Comparison of the effects of the K(+)-channel openers cromakalim and minoxidil sulphate on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Three-dimensional quantitative structure-activity relationships of ATP-sensitive potassium (KATP) channel openers belonging to the 3-alkylamino-4H-1,2,4-benzo- and 3-alkylamino-4H-1,2,4-pyridothiadiazine 1,1-dioxide families - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Methodologies for 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
Introduction: The Enduring Significance of Minoxidil
2,4-Diamino-6-piperidinopyrimidine, widely known by its non-proprietary name Minoxidil, is a pyrimidine derivative with potent vasodilator properties. Initially developed as an oral medication for hypertension, its serendipitous side effect of promoting hair growth has led to its widespread use as a topical treatment for androgenetic alopecia. The unique chemical structure of Minoxidil, featuring a pyrimidine core with amino and piperidino substituents and an N-oxide moiety, presents interesting challenges and opportunities in synthetic organic chemistry. This guide provides a comparative overview of the principal synthetic routes to Minoxidil, offering insights into the rationale behind different methodological choices and presenting experimental data to support a comprehensive evaluation.
Core Synthetic Strategies: A Tale of Three Precursors
The synthesis of Minoxidil predominantly revolves around three key starting materials, each defining a distinct synthetic pathway with its own set of advantages and drawbacks. These routes are:
-
From 2,4-Diamino-6-chloropyrimidine: The most prevalent and industrially adopted approach.
-
From Barbituric Acid: A classical route that builds the pyrimidine ring from an acyclic precursor.
-
Via in-situ Hydroxyguanidine Formation: An alternative strategy that constructs the pyrimidine N-oxide ring system in a convergent manner.
This guide will dissect each of these pathways, providing a detailed examination of the reaction mechanisms, experimental protocols, and a comparative analysis of their efficiencies and practicalities.
Method 1: The Workhorse Route - Synthesis from 2,4-Diamino-6-chloropyrimidine
This is the most direct and widely optimized route for Minoxidil synthesis. The core of this strategy lies in the selective N-oxidation of the pyrimidine ring, followed by a nucleophilic aromatic substitution reaction.
Causality Behind Experimental Choices
The synthetic design hinges on the differential reactivity of the nitrogen atoms in the pyrimidine ring and the lability of the chlorine atom at the 6-position. The N-oxidation is a crucial step to activate the pyrimidine ring for the subsequent nucleophilic substitution. The choice of the oxidizing agent is critical to achieve selective oxidation at the N-1 position and to avoid unwanted side reactions. The final step, the substitution of the chloro group with piperidine, is a standard nucleophilic aromatic substitution, driven by the desire to introduce the piperidinyl moiety that is essential for the pharmacological activity of Minoxidil.
Visualizing the Pathway
Caption: Synthesis of Minoxidil from 2,4-Diamino-6-chloropyrimidine.
Experimental Protocol: An Industrially Relevant Approach
This protocol is a composite of optimized procedures reported in the literature, aiming for high yield and purity.[1]
Step 1: N-Oxidation of 2,4-Diamino-6-chloropyrimidine
-
To a stirred solution of 2,4-diamino-6-chloropyrimidine (1.0 eq) in a suitable organic solvent (e.g., chloroform, dichloromethane), slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) while maintaining the temperature between 15-25°C.[1]
-
Alternatively, for a greener approach, a catalytic amount of sodium tungstate (Na₂WO₄) can be used with hydrogen peroxide (H₂O₂) as the oxidant in an ethanolic solution.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium sulfite.[1]
-
Separate the organic layer, wash with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine-1-oxide as a solid. This intermediate can be used in the next step with or without further purification.
Step 2: Synthesis of Minoxidil
-
In a reaction vessel, combine 2,4-diamino-6-chloropyrimidine-1-oxide (1.0 eq) with an excess of piperidine (typically 10-15 eq). The excess piperidine acts as both the nucleophile and the solvent.[2]
-
Heat the reaction mixture to reflux (around 103-106°C) for 4-6 hours.[2][3]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, which should induce the precipitation of the crude product.
-
Filter the solid, wash with a small amount of cold piperidine or a non-polar solvent like petroleum ether to remove residual impurities.
-
The crude Minoxidil is then purified by recrystallization from a suitable solvent system, such as isopropanol/water or acetonitrile/methanol, to yield the final product as a white to off-white crystalline powder.[2][4]
Method 2: The Classical Approach - Synthesis from Barbituric Acid
This route represents a more traditional approach where the pyrimidine ring is constructed from an acyclic precursor. While it involves more steps, it utilizes readily available starting materials.
Causality Behind Experimental Choices
The synthesis begins with the chlorination of barbituric acid to create a highly reactive pyrimidine core. The subsequent amination introduces the two amino groups. The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard for converting hydroxyl groups on heterocyclic rings to chloro groups. The reaction with ammonia is a straightforward nucleophilic substitution to install the amino functionalities. The resulting 2,4-diamino-6-chloropyrimidine is then channeled into the same final steps as in Method 1.
Visualizing the Pathway
Caption: Synthesis of Minoxidil starting from Barbituric Acid.
Experimental Protocol
Step 1: Synthesis of 2,4,6-Trichloropyrimidine
-
Carefully add barbituric acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is then carefully quenched with ice-water, and the crude 2,4,6-trichloropyrimidine is isolated.
Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine
-
The crude 2,4,6-trichloropyrimidine is treated with an excess of aqueous or alcoholic ammonia.
-
The reaction is typically carried out under pressure and at an elevated temperature to facilitate the substitution of two chloro groups.
-
After the reaction, the product, 2,4-diamino-6-chloropyrimidine, precipitates and is isolated by filtration.
Step 3 & 4: N-Oxidation and Reaction with Piperidine
-
The obtained 2,4-diamino-6-chloropyrimidine is then subjected to N-oxidation and subsequent reaction with piperidine as described in Method 1.
Method 3: The Convergent Strategy - In-situ Hydroxyguanidine Formation
This patented route offers an alternative and convergent approach to the pyrimidine N-oxide core structure.[5][6][7]
Causality Behind Experimental Choices
This method cleverly constructs the 2,4-diamino-6-hydroxypyrimidine-3-N-oxide intermediate in a one-pot reaction. The in-situ formation of hydroxyguanidine from hydroxylamine and cyanamide provides a reactive species that can undergo cyclization with a cyanoacetic acid ester. This circumvents the need for the isolation of potentially unstable intermediates. The subsequent chlorination and reaction with piperidine follow a more conventional path.
Visualizing the Pathway
Caption: Convergent synthesis of Minoxidil via in-situ hydroxyguanidine formation.
Experimental Protocol
Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine-3-N-oxide
-
Combine hydroxylamine hydrochloride (1.5 eq) and cyanamide (1.0 eq) in methanol.[5]
-
Add a solution of sodium methoxide in methanol to the mixture at a controlled temperature (e.g., 20-25°C).[5]
-
After stirring, add a cyanoacetic acid ester (e.g., methyl cyanoacetate) (1.8 eq) and an additional portion of sodium methoxide.[5]
-
Heat the reaction mixture to reflux for a few hours.[5]
-
Cool the mixture and adjust the pH to around 4.5 with hydrochloric acid to precipitate the product.[5]
-
Filter and dry the solid to obtain 2,4-diamino-6-hydroxypyrimidine-3-N-oxide.
Step 2: Chlorination
-
Treat the 2,4-diamino-6-hydroxypyrimidine-3-N-oxide (1.0 eq) with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst such as N,N-dimethylaniline.[5]
-
Heat the mixture for an extended period (e.g., 60 hours at 82°C).[5]
-
Remove the excess POCl₃ by distillation under vacuum.
-
Carefully quench the residue with water and adjust the pH to 9 with a base to precipitate the 2,4-diamino-6-chloropyrimidine-3-N-oxide.[5]
Step 3: Reaction with Piperidine
-
The obtained 2,4-diamino-6-chloropyrimidine-3-N-oxide is then reacted with piperidine as described in Method 1 to yield Minoxidil.
Comparative Data Summary
| Parameter | Method 1 (from 2,4-Diamino-6-chloropyrimidine) | Method 2 (from Barbituric Acid) | Method 3 (via Hydroxyguanidine) |
| Starting Materials | 2,4-Diamino-6-chloropyrimidine, Oxidizing agent, Piperidine | Barbituric acid, POCl₃, NH₃, Oxidizing agent, Piperidine | Hydroxylamine, Cyanamide, Cyanoacetic acid ester, POCl₃, Piperidine |
| Number of Steps | 2 | 4 | 3 |
| Overall Yield | High (typically >70%)[3] | Moderate | Moderate to Good[5] |
| Purity of Final Product | High (>99.5% achievable with recrystallization)[4] | Good (requires purification) | Good (requires purification) |
| Key Advantages | High yield, high purity, well-established and optimized for industrial scale. | Utilizes inexpensive and readily available starting materials. | Convergent synthesis of the key pyrimidine N-oxide intermediate. |
| Key Disadvantages | Requires the synthesis of the starting pyrimidine. | Longer reaction sequence, use of hazardous reagents like POCl₃. | Involves multiple reagents in a one-pot reaction which can be complex to control. |
| Safety & Environmental | Use of oxidizing agents and piperidine requires careful handling. Greener alternatives for oxidation are being developed (e.g., Na₂WO₄/H₂O₂). | Use of POCl₃ is a significant safety and environmental concern. | Use of cyanamide and POCl₃ requires stringent safety measures. |
Conclusion and Future Perspectives
The synthesis of this compound (Minoxidil) has evolved significantly, with the route starting from 2,4-diamino-6-chloropyrimidine emerging as the most efficient and industrially viable method. Its high yields, the high purity of the final product, and the extensive optimization for large-scale production make it the preferred choice for pharmaceutical manufacturing.
The classical route from barbituric acid, while historically important, is longer and involves more hazardous reagents, making it less attractive for modern, green chemistry-focused production. The convergent synthesis via in-situ hydroxyguanidine formation presents an elegant chemical strategy, though its industrial application may be limited by the complexity of the one-pot reaction.
Future research in Minoxidil synthesis will likely focus on further improving the sustainability of the existing methods. This includes the development of more efficient and environmentally benign catalytic systems for the N-oxidation step, minimizing the use of hazardous solvents and reagents, and exploring continuous flow manufacturing processes to enhance safety and efficiency. The use of nanocatalysts, as demonstrated in some studies, points towards a promising direction for greener and more efficient synthesis of this important pharmaceutical compound.[3]
References
- Cherukupalli, P., et al. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals Inc.
- Google Patents. (n.d.). CN107235919B - Process for synthesizing minoxidil.
- ResearchGate. (n.d.). Synthesis of minoxidil.
- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
- ResearchGate. (n.d.). Synthesis of minoxidil analogue 44 and barbituric acid analogue 45.
- Google Patents. (n.d.). Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide.
- Semantic Scholar. (n.d.). Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis.
- TÜBİTAK Academic Journals. (2019). The promoted synthesis of minoxidil by magnetic nanoparticles of cobalt ferrite (CoFe). Turkish Journal of Chemistry.
- Google Patents. (n.d.). CN107129470A - A kind of synthesis of minoxidil and process for purification.
- Google Patents. (n.d.). A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
- Justia Patents. (n.d.). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide.
Sources
- 1. CN107235919B - Process for synthesizing minoxidil - Google Patents [patents.google.com]
- 2. Minoxidil synthesis - chemicalbook [chemicalbook.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. CN107129470A - A kind of synthesis of minoxidil and process for purification - Google Patents [patents.google.com]
- 5. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 6. CZ5390A3 - Process for preparing 2,4-diamino-6-piperidylpyrimidine-3-n-oxide - Google Patents [patents.google.com]
- 7. Method of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide synthesis | Semantic Scholar [semanticscholar.org]
Validating HPLC methods for 2,4-Diamino-6-piperidinopyrimidine quantification
An In-Depth Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
Abstract
This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound, widely known as Minoxidil. The described method is compared with an alternative analytical technique, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), to offer researchers and drug development professionals a clear perspective on the optimal analytical approach based on specific laboratory needs and regulatory requirements. This document is grounded in established scientific principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for Minoxidil Quantification
This compound, or Minoxidil, is a potent vasodilator primarily used for the treatment of androgenetic alopecia. Its efficacy and safety are directly linked to its concentration in pharmaceutical formulations and biological matrices. Therefore, the development and validation of robust analytical methods for its precise quantification are paramount in quality control, pharmacokinetic studies, and clinical trials. A well-validated analytical method ensures data integrity, which is a cornerstone of regulatory compliance and product efficacy.
The choice of an analytical method is often a balance between performance characteristics—such as sensitivity, specificity, and accuracy—and practical considerations like cost, sample throughput, and accessibility of instrumentation. This guide will first detail a robust HPLC-UV method, a workhorse in many pharmaceutical laboratories, and then compare it to the more advanced UHPLC-MS/MS technique.
The Workhorse: A Validated HPLC-UV Method for Minoxidil Quantification
The following HPLC-UV method has been established as a reliable and accurate approach for quantifying Minoxidil in pharmaceutical dosage forms. The principles behind the selection of each parameter are explained to provide a deeper understanding of the method's mechanics.
Experimental Protocol: HPLC-UV
2.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to its versatility and excellent separation capabilities for moderately polar compounds like Minoxidil.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio is effective. The acidic pH ensures that Minoxidil, a basic compound, is in its ionized form, leading to sharp, symmetrical peaks.
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: UV detection at 286 nm is optimal as it corresponds to one of the absorbance maxima of Minoxidil, ensuring high sensitivity.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C to ensure reproducibility of retention times.
2.1.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Minoxidil reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL. These will be used to construct the calibration curve.
-
Sample Preparation: For a tablet formulation, crush at least 20 tablets to obtain a fine, uniform powder. Accurately weigh a portion of the powder equivalent to 10 mg of Minoxidil and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters (ICH Q2(R1) Guidelines)
The validation of this HPLC method must be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of Minoxidil in a blank and placebo sample.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the working standard solutions and plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.
-
Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies, where a known amount of Minoxidil is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be within 98-102%.
-
Precision: The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same batch on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of the same batch on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is tested by making small changes to the mobile phase composition, pH, flow rate, and column temperature.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
The High-Sensitivity Alternative: UHPLC-MS/MS
For applications requiring higher sensitivity and specificity, such as the quantification of Minoxidil in biological matrices (e.g., plasma or serum) for pharmacokinetic studies, UHPLC-MS/MS is the method of choice.
Experimental Protocol: UHPLC-MS/MS
3.1.1. Instrumentation and Chromatographic Conditions
-
UHPLC System: A UHPLC system capable of handling high backpressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) for fast and efficient separations.
-
Mobile Phase: A gradient elution is typically used, for example, starting with 95% mobile phase A (0.1% formic acid in water) and 5% mobile phase B (0.1% formic acid in acetonitrile) and ramping up the percentage of mobile phase B.
-
Flow Rate: A typical flow rate for UHPLC is around 0.4 mL/min.
-
Ionization Mode: ESI in positive ion mode is effective for Minoxidil.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for Minoxidil is m/z 210.3, and a common product ion is m/z 164.2. An internal standard (e.g., a deuterated analog of Minoxidil) should be used for accurate quantification.
3.1.2. Sample Preparation (for Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and inject it into the UHPLC-MS/MS system.
Comparison of HPLC-UV and UHPLC-MS/MS
The choice between these two powerful techniques depends on the specific analytical challenge at hand.
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Specificity | Moderate to Good | Excellent (based on mass-to-charge ratio) |
| Linearity | Excellent over a defined range | Excellent over a wide dynamic range |
| Accuracy | Excellent | Excellent |
| Precision | Excellent | Excellent |
| Sample Throughput | Moderate | High |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Robustness | High | Moderate (more complex instrumentation) |
| Typical Application | Quality control of pharmaceutical formulations | Bioanalysis, pharmacokinetic studies, impurity profiling |
Logical Flow for Method Selection
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its therapeutic success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to accumulation and toxicity. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, from anticancer agents to antihypertensives.[1][2]
A prominent example is Minoxidil (2,4-Diamino-6-piperidinopyrimidine 3-oxide), initially an antihypertensive vasodilator that was famously repurposed for treating androgenic alopecia.[3] The metabolic fate of Minoxidil and its analogs is a subject of intense study, as it directly influences their efficacy, safety, and dosing regimen. This guide provides a comparative analysis of the metabolic stability of this compound and related compounds, offering insights into structure-metabolism relationships (SMR) and detailing the experimental protocols necessary for their evaluation.
Key Metabolic Pathways for Diaminopyrimidine Derivatives
The biotransformation of 2,4-diamino-6-substituted pyrimidines is primarily governed by Phase I and Phase II metabolic reactions, predominantly occurring in the liver.[4] Understanding these pathways is crucial for predicting a compound's pharmacokinetic profile and for designing analogs with improved metabolic properties.
Phase I Metabolism (Functionalization):
-
N-Oxidation: The pyrimidine ring nitrogens and the piperidine nitrogen are susceptible to oxidation, a reaction often catalyzed by Cytochrome P450 (CYP) enzymes. For Minoxidil, the N-oxide at position 3 is a key structural feature, but further oxidation can occur.
-
Piperidine Ring Oxidation: The piperidine moiety is a common site for metabolic attack.[5][6] CYP-mediated hydroxylation can occur at various positions on the ring, leading to more polar metabolites that are readily excreted. Ring-opening reactions, though less common, can also occur.[7][8] CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperidine-containing drugs.[5][9]
-
N-Dealkylation: For analogs with substituents on the piperidine nitrogen, N-dealkylation is a potential metabolic route, often catalyzed by CYP3A4.[5][6]
Phase II Metabolism (Conjugation):
-
Glucuronidation: This is a major metabolic pathway for Minoxidil, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the molecule, significantly increasing its water solubility for excretion.[3][4] This can occur on the pyrimidine ring or on previously hydroxylated metabolites. The UGT superfamily of enzymes is responsible for conjugating a wide array of drugs.[10][11][12]
-
Sulfation: Sulfotransferase (SULT) enzymes play a critical role, particularly in the activation of Minoxidil. Minoxidil is a prodrug that is converted to its active form, minoxidil sulfate, by SULT enzymes (specifically SULT1A1) in hair follicles.[3][13] Systemic metabolism also involves sulfation.[4]
Below is a diagram illustrating the primary metabolic pathways for a generic this compound scaffold.
Caption: Generalized Phase I and Phase II metabolic pathways.
Experimental Assessment of Metabolic Stability
To objectively compare the metabolic stability of different compounds, standardized in vitro assays are indispensable in early drug discovery.[14][15] These assays provide quantitative data, such as half-life (t½) and intrinsic clearance (CLint), which help rank-order compounds and predict their in vivo behavior.[16]
The two most common systems are liver microsomes and hepatocytes:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I enzymes (CYPs) but lack most Phase II enzymes and cofactors, which must be added externally (e.g., NADPH for CYP activity, UDPGA for UGT activity).[14] They are cost-effective and ideal for screening CYP-mediated metabolism.
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular environment.[17][18] They provide a more comprehensive and physiologically relevant picture of a compound's total hepatic metabolism.[18]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram and protocol outline a typical workflow for determining metabolic stability using liver microsomes.
Caption: Standard workflow for an in vitro metabolic stability assay.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Reagent Preparation:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a standard potassium phosphate buffer.
- Test Compound Stock (1 mM): Dissolve the test compound in a suitable organic solvent (e.g., DMSO, Methanol). The final solvent concentration in the incubation should be ≤1%.
- Human Liver Microsomes (20 mg/mL stock): Thaw cryopreserved HLM on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer just before use.
- NADPH Regenerating System (e.g., Corning Gentest™): Prepare according to the manufacturer's instructions. This system continuously regenerates the essential CYP cofactor, NADPH.
- Quenching Solution: Prepare cold Acetonitrile containing a suitable internal standard (for analytical normalization).
2. Incubation Procedure:
- Label microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 60 minutes) and for a negative control (without NADPH).
- In a master mix, combine buffer, the diluted microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
- Initiate the metabolic reaction by adding the NADPH Regenerating System. For the 0-minute time point and the negative control, add buffer instead.
- At each designated time point, withdraw an aliquot (e.g., 50 µL) and immediately add it to a tube containing the cold quenching solution (e.g., 150 µL). This stops the enzymatic reaction.
3. Sample Analysis:
- Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a 96-well plate for analysis.
- Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound.
4. Data Calculation:
- Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot is the elimination rate constant (k).
- Half-life (t½): Calculated using the formula: t½ = 0.693 / k
- Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
Comparative Analysis and Structure-Metabolism Relationships (SMR)
The metabolic stability of the 2,4-diaminopyrimidine scaffold can be significantly altered by modifying its substituents. Blocking or altering sites of metabolism is a key strategy in medicinal chemistry to improve a drug's pharmacokinetic profile.[19]
| Compound ID | Structure (Modification from Base Scaffold) | Predicted Metabolic Hotspot(s) | t½ (min) in HLM (Representative Data) | CLint (µL/min/mg) (Representative Data) | Key Metabolic Pathways |
| A-1 | This compound (Parent) | Piperidine C3/C4, Pyrimidine N | 35 | 39.6 | CYP-mediated hydroxylation, N-oxidation |
| A-2 | Minoxidil (N-oxide of A-1) | Piperidine Ring | > 60 | < 23.1 | Glucuronidation, Sulfation[20][21] |
| A-3 | 6-(4-fluoropiperidino) analog | Piperidine Ring (less favorable) | 55 | 25.2 | Deflected metabolism from piperidine |
| A-4 | 6-morpholino analog | Morpholine Ring (α-carbon) | 25 | 55.4 | Ether cleavage, C-hydroxylation |
| A-5 | 6-pyrrolidino analog | Pyrrolidine Ring (α-carbon) | 18 | 77.0 | Ring contraction, C-hydroxylation |
Note: The t½ and CLint values are representative and intended for comparative purposes. Actual experimental values can vary.
Analysis of Structure-Metabolism Relationships:
-
N-Oxidation (A-1 vs. A-2): The introduction of the N-oxide in Minoxidil (A-2) significantly increases metabolic stability compared to its des-oxy analog (A-1). The N-oxide group is electron-withdrawing, which may decrease the susceptibility of the pyrimidine ring to further oxidation. More importantly, it provides a ready handle for direct, rapid Phase II conjugation (glucuronidation and sulfation), which is a major clearance pathway for Minoxidil.[4]
-
Blocking Metabolic Hotspots (A-1 vs. A-3): Placing a metabolically stable fluorine atom on the piperidine ring (A-3) can block a site of CYP-mediated hydroxylation. This "metabolic blocking" strategy effectively shields the molecule, leading to increased half-life and lower clearance compared to the unsubstituted parent compound (A-1).
-
Ring Bioisosteres (A-1 vs. A-4 vs. A-5): Replacing the piperidine ring with other saturated heterocycles dramatically impacts stability. The morpholino analog (A-4) introduces an ether linkage, which can be a site for metabolic cleavage, and the carbons alpha to the oxygen are activated for oxidation, leading to lower stability. The pyrrolidine ring in A-5 is often more susceptible to metabolism, including potential ring contraction, than the more stable six-membered piperidine ring, resulting in the highest clearance in this set.[7]
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a complex interplay of Phase I and Phase II enzymatic processes, heavily influenced by the nature of the substituents on the core scaffold. As demonstrated, minor structural modifications—such as N-oxidation, strategic fluorination, or altering the heterocyclic ring—can lead to significant changes in metabolic fate.
For researchers in drug development, a thorough understanding of these structure-metabolism relationships is paramount. Early-stage in vitro screening using liver microsomes and hepatocytes provides essential data to guide medicinal chemistry efforts. Compounds with high intrinsic clearance can be flagged for optimization, employing strategies like metabolic blocking or introducing functionalities that favor less extensive metabolic pathways. This iterative process of design, synthesis, and metabolic testing is fundamental to developing drug candidates with optimal pharmacokinetic profiles, ultimately enhancing their potential for clinical success.
References
- StatPearls. (2023). Minoxidil. NCBI Bookshelf. [Link]
- ResearchGate. (2023). Structures of minoxidil and its metabolites. [Link]
- Wikipedia. Minoxidil. [Link]
- Wikiwand. Minoxidil. [Link]
- Ty zack, J. D., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
- Nestor, M., et al. (2021). Minoxidil: a comprehensive review. PubMed. [Link]
- BioAgilytix. (2024). How to Conduct an In Vitro Metabolic Stability Study. [Link]
- Dalton Transactions. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. RSC Publishing. [Link]
- PubMed. (1990). Structural studies on bio-active compounds. Part XV.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
- ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
- BioIVT.
- Danielak, D., & Wieczorek, P. (2001). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. [Link]
- ResearchGate. (2016). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. [Link]
- De Rycker, M., et al. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. [Link]
- ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]
- PubMed. (2018).
- NIH. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
- Malfatti, M. A., & Felton, J. S. (2004). Human UDP-glucuronosyltransferase 1A1 is the primary enzyme responsible for the N-glucuronidation of N-hydroxy-PhIP in vitro. PubMed. [Link]
- NIH. (1998).
- ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. [Link]
- PubMed. (2005).
- ResearchGate. (2005).
- Semantic Scholar. (2005).
- Giacomini, M. M., et al. (2021). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. [Link]
- Wikipedia. Glucuronosyltransferase. [Link]
- PubMed. (1982). [2,4-diamino-6-piperidinyl- And 6-piperazinylpyrimidine 3-oxides, New Analogs of Minoxidil]. [Link]
- Valente, M. J., et al. (2023).
- PubChem. This compound. [Link]
Sources
- 1. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minoxidil - Wikipedia [en.wikipedia.org]
- 4. Minoxidil - Wikiwand [wikiwand.com]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]
- 13. Minoxidil: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. nuvisan.com [nuvisan.com]
- 17. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2,4-Diamino-6-piperidinopyrimidine: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
2,4-Diamino-6-piperidinopyrimidine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements[1]:
-
H301/H302: Toxic or harmful if swallowed.
-
H351: Suspected of causing cancer.
-
H361f: Suspected of damaging fertility.
These classifications necessitate that this compound be handled as a hazardous substance, with stringent protocols in place for its disposal to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the handling requirements for the closely related compound, Minoxidil, the following PPE is recommended[2][3][4]:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is essential.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[5].
Disposal Protocol for this compound
The disposal of this compound must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste[6][7][8]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[9].
Step 1: Waste Collection and Segregation
-
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, pipette tips), and used PPE, must be collected as hazardous waste.
-
Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9].
Step 2: Managing Spills and Small Quantities
In the event of a small spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid generating dust[2].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 3: Disposal of Bulk Quantities
For the disposal of larger quantities of this compound:
-
Containerization: Ensure the chemical is in a sealed, properly labeled container.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[10].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental management company.
The following table summarizes the key disposal parameters:
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid this compound | Sealable, chemically compatible container | "Hazardous Waste", Chemical Name | Licensed Hazardous Waste Vendor |
| Contaminated Labware & PPE | Lined, sealable container | "Hazardous Waste", Chemical Name | Licensed Hazardous Waste Vendor |
| Spill Cleanup Debris | Sealable, chemically compatible container | "Hazardous Waste", Chemical Name | Licensed Hazardous Waste Vendor |
Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2][4][11].
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, which are synthesized from the known hazards of the compound, data from its close analog Minoxidil, and standard hazardous waste protocols, research professionals can ensure they are maintaining a safe and compliant laboratory environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- PubChem. This compound.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- Pfizer. Material Safety Data Sheet - Minoxidil.
- Lehigh University. Hazardous Waste Disposal Procedures Handbook.
- PCCA. Safety Data Sheet - Minoxidil USP.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- ECHEMI. Minoxidil SDS, 38304-91-5 Safety Data Sheets.
- Sigma-Aldrich. Safety Data Sheet - Minoxidil.
- Caesar & Loretz GmbH. (2023, August 1). Safety data sheet - Minoxidil.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet - 2,4-diamino-6-chloropyrimidine.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- AK Scientific, Inc. Safety Data Sheet - 2,4-Diamino-6-chloropyrimidine.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
Sources
- 1. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. pccarx.com [pccarx.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. caelo.de [caelo.de]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Diamino-6-piperidinopyrimidine (Minoxidil)
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 2,4-Diamino-6-piperidinopyrimidine, more commonly known as Minoxidil. As a potent vasodilator, understanding its hazards and employing rigorous protective measures is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in the compound's specific chemical properties and associated risks.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound (CAS No. 38304-91-5) is a white, crystalline powder.[1] While its therapeutic applications are well-documented, its handling in a concentrated, pure form in a laboratory setting presents distinct hazards that necessitate a comprehensive PPE strategy. The primary risks are associated with its potential for irritation and its systemic effects if absorbed.
A thorough risk assessment reveals the following potential health effects, which form the basis of our PPE recommendations:
| Hazard Classification | Description of Risk | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed.[2][3] | Ingestion |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Skin Contact |
| Serious Eye Irritation | Causes serious eye irritation.[1][2] | Eye Contact |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust.[2][4] | Inhalation |
| Systemic Effects | Originally developed as an antihypertensive drug, accidental ingestion or significant absorption can lead to cardiovascular effects such as hypotension (low blood pressure), tachycardia (rapid heartbeat), and edema (fluid retention).[5][6] | Ingestion, Inhalation, Skin Absorption |
| Reproductive/Carcinogenic | Some sources classify the compound as suspected of causing cancer and damaging fertility.[3] | Ingestion, Inhalation, Skin Absorption |
The causality is clear: the powdered nature of the compound increases the risk of aerosolization, leading to potential inhalation and widespread surface contamination. Its ability to cause skin and eye irritation, combined with potential systemic and long-term health effects, dictates a multi-layered PPE approach.
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, the following PPE is mandatory for all personnel handling this compound powder.
-
Eye and Face Protection:
-
Rationale: To prevent airborne particles from causing serious eye irritation.[1][2]
-
Specification: Tightly fitting safety goggles or safety glasses with side-shields are required.[7] If there is a significant risk of splashing (e.g., when preparing solutions), a face shield should be worn in addition to goggles.
-
-
Skin Protection:
-
Gloves:
-
Laboratory Coat:
-
Rationale: To protect skin and personal clothing from contamination.
-
Specification: A standard laboratory coat is required. For tasks with a higher risk of dust generation, a disposable gown may be preferable.
-
-
-
Respiratory Protection:
-
Rationale: The primary risk from the powdered form is inhalation, which can lead to respiratory irritation and systemic absorption.[2]
-
Specification: Handling should occur within a certified chemical fume hood or other ventilated enclosure to minimize airborne particles.[1][8] In cases where engineering controls are insufficient or during spill cleanup, a NIOSH-approved dust respirator (e.g., N95) or a full-face respirator should be used.[1][7]
-
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices. The following protocols for handling, spill management, and disposal are designed to be self-validating systems that protect both the researcher and the facility.
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow based on the experimental task.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[8] Ensure all necessary PPE, spill kits, and waste containers are readily accessible.
-
Donning PPE: Before entering the designated area, don your lab coat, safety goggles, and gloves. If a respirator is required, perform a seal check.
-
Handling: Carefully weigh the powder on a tared weigh boat inside the fume hood to contain any dust. Use non-sparking tools.[7][9] If preparing a solution, add the powder slowly to the solvent to avoid splashing.
-
Post-Handling: After completion, decontaminate any equipment used. Wipe down the work surface within the fume hood.
-
Doffing and Disposal of PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection. Wash hands thoroughly with soap and water after removing all PPE. Dispose of contaminated gloves and any disposable items in a designated, sealed waste container.[10]
Spill Management Protocol
-
Evacuate: Alert others in the immediate area and evacuate if necessary. Avoid inhaling any dust.
-
Secure the Area: Restrict access to the spill area.
-
Don Enhanced PPE: Before cleanup, don the appropriate enhanced PPE as outlined in the workflow diagram, including respiratory protection.[1]
-
Contain and Clean:
-
Small Spill (Solid): Gently cover the spill with an absorbent material. Use appropriate tools to carefully sweep the material into a designated waste disposal container.[1] Avoid actions that generate dust.
-
Large Spill (Solid): Use a shovel to place the material into a convenient waste disposal container.[1]
-
-
Decontaminate: Once the bulk material is removed, decontaminate the area by spreading water on the surface and disposing of it according to local authority requirements.[1]
-
Dispose: Seal the waste container, label it clearly as hazardous waste, and store it in a secure area pending final disposal.[10]
Disposal Plan for Chemical Waste and Contaminated Materials
The disposal of unused this compound and contaminated materials is a critical final step.
-
Waste Segregation: Do not mix this chemical waste with other waste streams. All contaminated items (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Containerization: Use a robust, leak-proof container for all waste.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound (Minoxidil)".
-
Final Disposal: Never dispose of this chemical down the drain or in regular trash.[11] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10] Always adhere to local, state, and federal regulations.
By adhering to these rigorous PPE and handling protocols, researchers can safely manage the risks associated with this compound, ensuring a secure environment for groundbreaking work.
References
- Vertex AI Search. (n.d.). Minoxidil Topical - Skin Center. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.).
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Minoxidil MSDS.
- Guinama. (n.d.). SAFETY DATA SHEET 93796-MINOXIDIL.
- GoodRx. (n.d.). 5 Topical Minoxidil Side Effects You Should Know About. Retrieved January 8, 2026.
- PMC - NIH. (2024, August 2). A Very Bad Hair Day: Minoxidil Ingestion Causing Shock and Heart Failure.
- Healthline. (n.d.). Minoxidil: Side Effects, Dosage, Uses, and More. Retrieved January 8, 2026.
- The Independent Pharmacy. (2023, September 25). Regaine (Minoxidil)
- Manual. (2025, November 5). Minoxidil Side Effects: What to Expect & How to Reduce Risk. Retrieved January 8, 2026.
- Vertex AI Search. (n.d.).
- PubChem. (n.d.). This compound.
- ECHEMI. (n.d.).
- BuzzRx. (2024, April 11). Minoxidil Coupon - Discounts up to 80%. Retrieved January 8, 2026.
- Fisher Scientific. (n.d.).
- Hims. (n.d.). Does Minoxidil Expire?
- Fisher Scientific. (n.d.).
- ChemicalBook. (n.d.). 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5). Retrieved January 8, 2026.
- ChemicalBook. (2025, March 18). This compound (CAS 24867-26-3). Retrieved January 8, 2026.
- Thermo Fisher Scientific. (2014, November 13). SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine. Retrieved January 8, 2026.
- Thermo Fisher Scientific. (2014, November 13). SAFETY DATA SHEET - 4-Chloro-2,6-diaminopyrimidine. Retrieved January 8, 2026.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved January 8, 2026.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Retrieved January 8, 2026.
- Benchchem. (n.d.). Safe Disposal of 2-Amino-4,6-dichloropyrimidine-¹³C₂: A Comprehensive Guide for Laboratory Professionals. Retrieved January 8, 2026.
- CWS ABROAD. (n.d.). 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil) (MM0521.05). Retrieved January 8, 2026.
- United States Biological. (n.d.). This compound CAS. Retrieved January 8, 2026.
- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. Retrieved January 8, 2026.
- Sigma-Aldrich. (n.d.). Minoxidil - 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide. Retrieved January 8, 2026.
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. guinama.com [guinama.com]
- 3. This compound | C9H15N5 | CID 606255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. A Very Bad Hair Day: Minoxidil Ingestion Causing Shock and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minoxidil: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. echemi.com [echemi.com]
- 8. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. scene7.samsclub.com [scene7.samsclub.com]
- 10. benchchem.com [benchchem.com]
- 11. minoxidil-usa.com [minoxidil-usa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
